molecular formula C7H10O3S B1279344 Methyl 4-oxothiane-3-carboxylate CAS No. 4160-61-6

Methyl 4-oxothiane-3-carboxylate

Cat. No.: B1279344
CAS No.: 4160-61-6
M. Wt: 174.22 g/mol
InChI Key: MCUXKFHPGMEIIW-UHFFFAOYSA-N
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Description

Methyl 4-oxothiane-3-carboxylate (CAS 4160-61-6) is a high-purity chemical building block featuring a tetrahydro-4-oxo-2H-thiopyran structure. With a molecular formula of C7H10O3S and a molecular weight of 174.22 g/mol, this compound serves as a versatile scaffold in organic synthesis and medicinal chemistry research . Its structure combines a ketone and an ester functional group on a saturated sulfur-containing heterocycle, making it a valuable precursor for the development of more complex molecules. The compound has been identified as a key intermediate in synthetic routes, such as the preparation of oxathiane derivatives studied for their pharmacological potential . Research into similar structures has shown therapeutic promise in areas including smooth muscle relaxation, with potential applications for cardiovascular and respiratory disorders . From a mechanistic perspective, the reactivity of its carboxylate ester group is of particular interest. It can participate in various transformations, and studies on related compounds highlight the role of carboxylate groups in decarboxylation processes that generate radical species, which are fundamental in electrochemistry and surface modification studies . This product is intended for research purposes as a synthetic intermediate. Researchers should handle it with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-oxothiane-3-carboxylate
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InChI

InChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUXKFHPGMEIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438848
Record name Methyl 4-oxothiane-3-carboxylate
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Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-61-6
Record name Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate
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Record name Methyl 4-oxothiane-3-carboxylate
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Record name Methyl 4-oxotetrahydrothiopyran-3-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for methyl 4-oxothiane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this synthesis is a robust two-stage process commencing with a base-catalyzed Michael addition to form the acyclic diester precursor, followed by an intramolecular Dieckmann condensation to yield the target β-keto ester. This document furnishes a detailed examination of the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and characterization data to support researchers in the successful execution of this synthesis.

Introduction and Strategic Overview

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound featuring a six-membered thiane ring with a ketone at the 4-position and a methyl ester at the 3-position. This β-keto ester functionality makes it a versatile intermediate for introducing the thiane scaffold into more complex molecules. The thiane ring system is a significant structural motif in a variety of pharmacologically active compounds, valued for its ability to influence conformation and metabolic stability.

The most direct and industrially scalable approach to this target is through the intramolecular Dieckmann condensation of a linear diester, specifically dimethyl 4-thiaheptanedioate. This strategy is predicated on the reliability of forming five- and six-membered rings via this classic carbon-carbon bond-forming reaction.

Retrosynthetic Analysis

The synthesis can be logically deconstructed as shown below. The target molecule (1) is disconnected at the C3-C2 bond, revealing the diester precursor (2), dimethyl 4-thiaheptanedioate. This disconnection corresponds to a Dieckmann condensation. The diester itself can be disconnected via a carbon-sulfur bond, identifying methyl 3-mercaptopropionate (3) and methyl acrylate (4) as the readily available starting materials for a Michael addition.

G M1 Methyl 4-oxothiane-3-carboxylate (1) M2 Dimethyl 4-thiaheptanedioate (2) M1->M2 Dieckmann Condensation M3 Methyl 3-mercaptopropionate (3) M2->M3 Michael Addition M4 Methyl acrylate (4) M2->M4 Michael Addition

Caption: Retrosynthetic pathway for Methyl 4-oxothiane-3-carboxylate.

Stage 1: Synthesis of Dimethyl 4-thiaheptanedioate (Precursor)

The first stage involves the synthesis of the open-chain diester precursor via a base-catalyzed Michael addition (conjugate addition) of a thiol to an α,β-unsaturated ester.

Principle and Mechanism

The reaction proceeds by the deprotonation of the thiol (methyl 3-mercaptopropionate) by a suitable base to form a thiolate anion. This potent nucleophile then attacks the electrophilic β-carbon of the Michael acceptor (methyl acrylate). The resulting enolate is subsequently protonated by the solvent or during workup to yield the final product. A catalytic amount of a non-nucleophilic base is sufficient to promote the reaction.

G cluster_0 Mechanism of Michael Addition Thiol Methyl 3-mercaptopropionate Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation Base Base (e.g., Et3N) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Enolate Product Dimethyl 4-thiaheptanedioate Enolate->Product Protonation ProtonSource Proton Source (e.g., H-Base+) ProtonSource->Product

Caption: Mechanism of the base-catalyzed Michael addition.

Experimental Protocol: Dimethyl 4-thiaheptanedioate

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Methyl 3-mercaptopropionate 120.17 12.0 g 0.10
Methyl acrylate 86.09 8.6 g 0.10
Triethylamine (Et₃N) 101.19 1.01 g (1.4 mL) 0.01

| Methanol (MeOH) | 32.04 | 50 mL | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-mercaptopropionate (12.0 g, 0.10 mol) and methanol (50 mL).

  • Add triethylamine (1.4 mL, 0.01 mol) to the solution.

  • While stirring, add methyl acrylate (8.6 g, 0.10 mol) dropwise over 15 minutes. An exotherm may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in diethyl ether (100 mL) and wash with 1M HCl (2 x 30 mL), followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by vacuum distillation to obtain dimethyl 4-thiaheptanedioate as a colorless oil.

Expected Yield: 80-90%

Stage 2: Synthesis of Methyl 4-oxothiane-3-carboxylate

The culmination of the synthesis is the intramolecular cyclization of the diester precursor using a strong base, which is a classic Dieckmann condensation.

Principle and Mechanism

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] The reaction is initiated by a strong base, such as an alkoxide, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group.[3][4] The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, forming the cyclic β-keto ester.[5] A full equivalent of base is required, as the product is acidic and will be deprotonated by the alkoxide base, driving the equilibrium towards the product.[4] An acidic workup is necessary to protonate the resulting enolate and isolate the final neutral product.

G cluster_1 Mechanism of Dieckmann Condensation Diester Dimethyl 4-thiaheptanedioate Enolate Enolate Intermediate Diester->Enolate α-Deprotonation Base Base (e.g., NaOMe) Base->Enolate CyclicIntermediate Tetrahedral Intermediate Enolate->CyclicIntermediate Intramolecular Nucleophilic Attack KetoEsterAnion Product Enolate CyclicIntermediate->KetoEsterAnion Elimination of MeO- FinalProduct Methyl 4-oxothiane-3-carboxylate KetoEsterAnion->FinalProduct Protonation AcidWorkup Acidic Workup (H3O+) AcidWorkup->FinalProduct

Caption: Key steps in the Dieckmann condensation mechanism.

Experimental Protocol: Methyl 4-oxothiane-3-carboxylate

This protocol is adapted from a similar synthesis of a five-membered ring analog and established principles of the Dieckmann condensation.[6]

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Dimethyl 4-thiaheptanedioate 206.27 10.3 g 0.05
Sodium Methoxide (NaOMe) 54.02 2.97 g 0.055
Toluene (anhydrous) 92.14 100 mL -

| 3M Hydrochloric Acid (HCl) | 36.46 | ~20 mL | - |

Procedure:

  • Set up a 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is oven-dried.

  • Charge the flask with sodium methoxide (2.97 g, 0.055 mol) and anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • Heat the suspension to reflux with vigorous stirring.

  • In a separate flask, dissolve dimethyl 4-thiaheptanedioate (10.3 g, 0.05 mol) in anhydrous toluene (50 mL).

  • Add the diester solution dropwise to the refluxing sodium methoxide suspension over a period of 30 minutes.

  • Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of 3M HCl until the pH is acidic (pH ~2-3). Vigorous gas evolution may occur.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 4-oxothiane-3-carboxylate.

Expected Yield: 70-80%

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Physical Properties:

Property Value
Molecular Formula C₇H₁₀O₃S
Molecular Weight 174.21 g/mol
Appearance Colorless to pale yellow oil

| CAS Number | 4160-61-6 |

Spectroscopic Data: While a complete, peer-reviewed spectrum is not publicly available, data from a patent source provides key identifiers.[1] The expected signals are interpreted based on the known structure.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ ~3.70 (s, 3H, -OCH₃)

    • δ ~3.60 (t, 1H, -CH-CO₂Me)

    • δ ~2.90-3.10 (m, 2H, -S-CH₂-)

    • δ ~2.70-2.85 (m, 2H, -CH₂-C=O)

    • Note: A patent reports δ 3.36 (s, 5H), 2.78 (t, J=5.8 Hz, 2H), 2.68 (t, J=5.8 Hz, 2H). The "s, 5H" is likely a typographical error combining the methoxy and methine protons.[1]

  • ¹³C NMR (Expected Shifts):

    • δ ~205-210 (C=O, ketone)

    • δ ~168-172 (C=O, ester)

    • δ ~55-60 (-CH-CO₂Me)

    • δ ~52-55 (-OCH₃)

    • δ ~40-45 (-CH₂-C=O)

    • δ ~25-30 (-S-CH₂-)

  • FT-IR (neat, cm⁻¹):

    • ~2950 (C-H stretch)

    • ~1745 (C=O stretch, ester)

    • ~1715 (C=O stretch, ketone)

    • ~1200-1000 (C-O stretch)

  • Mass Spectrometry (EI):

    • m/z (%): 174 (M⁺), 143 (M⁺ - OCH₃), 115 (M⁺ - CO₂Me)

Safety and Handling

  • Methyl 3-mercaptopropionate: Volatile thiol with a strong, unpleasant odor. Handle in a well-ventilated fume hood. It is an irritant.

  • Methyl acrylate: Flammable liquid and vapor. Lachrymator and skin irritant. May polymerize if not properly inhibited.

  • Sodium Methoxide: Corrosive and water-reactive. Reacts violently with water to produce methanol and sodium hydroxide. Handle under an inert atmosphere.

  • Toluene: Flammable liquid. Known reproductive and developmental toxicant.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

The synthesis of methyl 4-oxothiane-3-carboxylate is reliably achieved through a two-stage process involving a Michael addition followed by a Dieckmann condensation. This pathway utilizes commercially available starting materials and employs well-established, high-yielding reactions. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this important heterocyclic intermediate. Careful execution and adherence to safety protocols are essential for a successful outcome.

References

  • Synthesis, 2007, (10), 1584-1586. [(Note: This reference is cited as a source for the synthesis but the full text was not available for detailed protocol extraction.)]
  • Gaunt, M. J., Sneddon, H. F., Hewitt, P. R., Orsini, P., Hook, D. F., & Ley, S. V. (2003). Development of β-keto 1,3-dithianes as versatile intermediates for organic synthesis. Organic & Biomolecular Chemistry, 1(1), 15-16.
  • U.S. Patent 10,723,704 B2. (2020). Pyrazolone derivatives as nitroxyl donors.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]

  • Chem Simplify. (2019, January 14). Dieckmann condensation [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxothiane-3-carboxylate is a heterocyclic β-keto ester that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural framework, incorporating a six-membered thiane ring, a ketone, and an ester functional group, offers a rich landscape for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering insights for its application in the design and development of novel therapeutic agents and other functional molecules. The thiane moiety, a saturated sulfur-containing heterocycle, is of growing interest in drug discovery, offering opportunities for isosteric replacements and modulation of physicochemical properties.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of Methyl 4-oxothiane-3-carboxylate are fundamental to its characterization and application in synthesis.

Physical Properties

Methyl 4-oxothiane-3-carboxylate is typically a clear, colorless to pale yellow liquid or solid at room temperature.[1][2][3] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H10O3S[1][2]
Molecular Weight 174.21 g/mol [2][4]
CAS Number 4160-61-6[1][4]
Boiling Point 120 °C @ 5 Torr[1]
Density 1.2562 g/cm³ @ 20 °C[1]
Refractive Index 1.516[1]
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons, the methine proton at the 3-position, and the methylene protons of the thiane ring. The chemical shifts and coupling patterns of the ring protons provide valuable information about the conformation of the six-membered ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbons of the ketone and the ester, the methoxy carbon, and the carbons of the thiane ring. The chemical shifts of the ring carbons are influenced by the presence of the sulfur heteroatom and the carbonyl group.

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for identifying the functional groups present in the molecule. Strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester. The exact positions of these bands can provide insights into the molecular environment and potential intramolecular interactions.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Synthesis of Methyl 4-oxothiane-3-carboxylate

The primary synthetic route to Methyl 4-oxothiane-3-carboxylate is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[9] In this case, the starting material would be dimethyl 3,3'-thiobispropanoate.

Reaction Scheme: Dieckmann Condensation

dieckmann_condensation start Dimethyl 3,3'-thiobispropanoate intermediate Enolate Intermediate start->intermediate 1. Base product Methyl 4-oxothiane-3-carboxylate intermediate->product 2. Intramolecular   Cyclization product->product 3. Acidic Workup base Base (e.g., NaOMe) workup Acidic Workup

Caption: Dieckmann condensation for the synthesis of Methyl 4-oxothiane-3-carboxylate.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following is a generalized protocol based on the well-established Dieckmann condensation procedure.

  • Preparation: A solution of sodium methoxide in methanol is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Dimethyl 3,3'-thiobispropanoate is added dropwise to the sodium methoxide solution at an appropriate temperature, often at reflux.

  • Cyclization: The reaction mixture is stirred for a period to allow for the intramolecular cyclization to occur.

  • Workup: The reaction is quenched by pouring it into a mixture of ice and acid (e.g., hydrochloric acid) to neutralize the base and protonate the enolate product.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Reactivity and Synthetic Applications

The chemical reactivity of Methyl 4-oxothiane-3-carboxylate is dictated by its key functional groups: the ketone, the ester, and the acidic α-proton. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Keto-Enol Tautomerism

Like other β-keto esters, Methyl 4-oxothiane-3-carboxylate can exist in equilibrium with its enol tautomer.[10][11][12] The position of this equilibrium is influenced by factors such as the solvent and temperature. The enol form is a key intermediate in many of the reactions of this compound.

keto_enol_tautomerism keto Keto form enol Enol form keto->enol [H⁺] or [OH⁻] enol->keto

Caption: Keto-enol tautomerism of Methyl 4-oxothiane-3-carboxylate.

Reactions at the α-Position

The proton at the C-3 position is acidic due to the electron-withdrawing effects of the adjacent ketone and ester groups. This allows for deprotonation to form a stabilized enolate, which can then undergo various reactions:

  • Alkylation: The enolate can be alkylated with alkyl halides to introduce substituents at the 3-position.

  • Acylation: Reaction with acylating agents can introduce an acyl group at the C-3 position.

Reactions of the Carbonyl Groups
  • Reduction: The ketone at the 4-position can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Derivatization: The ketone can react with amines and other nucleophiles to form imines, enamines, and other derivatives, which are themselves useful synthetic intermediates.

Decarboxylation

Following hydrolysis of the methyl ester to the corresponding carboxylic acid, the resulting β-keto acid can undergo decarboxylation upon heating to yield 4-oxothiane.

Conformational Analysis

The six-membered thiane ring in Methyl 4-oxothiane-3-carboxylate is expected to adopt a chair conformation to minimize steric strain. The substituents on the ring (the keto group at C-4 and the methoxycarbonyl group at C-3) can exist in either axial or equatorial positions. The preferred conformation will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions. Computational studies and advanced NMR techniques would be required to determine the precise conformational preferences and the energy barrier for ring inversion.

Applications in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug discovery. The thiane scaffold, while less explored than its oxygen-containing counterpart, the oxane ring, offers unique properties that can be exploited in the design of new therapeutic agents. Thiazolidinone derivatives, which share a similar sulfur-containing heterocyclic core, have shown a broad range of biological activities, including antimicrobial and anticancer effects.[13][14][15][16]

The functional group handles on Methyl 4-oxothiane-3-carboxylate allow for its elaboration into a wide variety of more complex molecules. For instance, it can serve as a scaffold for the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its presence can influence the metabolic stability and pharmacokinetic properties of a drug candidate.

Conclusion

Methyl 4-oxothiane-3-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis via the Dieckmann condensation is a well-established and efficient method. The rich reactivity of its functional groups provides numerous opportunities for the creation of diverse molecular architectures. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, a thorough understanding of the chemical properties of molecules like Methyl 4-oxothiane-3-carboxylate will be essential for the development of the next generation of therapeutic agents. Further detailed spectroscopic and conformational studies on this specific molecule will undoubtedly facilitate its broader application in the scientific community.

References

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]

  • METHYL TETRAHYDRO-4-OXO-2H-THIOPYRAN-3-CARBOXYLATE CAS#: 4160-61-6. ChemWhat. [Link]

  • 4160-61-6|Methyl 4-oxotetrahydrothiopyran-3-carboxylate. Shanghai Canbi. [Link]

  • Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed. [Link]

  • Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 1 g. Thermo Fisher Scientific. [Link]

  • advent_pricelist_pl-07. Advent Chembio. [Link]

  • PRICE LIST (PL-06). Advent Chembio. [Link]

  • PRICE LIST (PL-06). Advent Chembio. [Link]

  • [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity]. PubMed. [Link]

  • Metil tetrahidro-4-oxo-2H-tiopirano-3-carboxilato, 95 %, Thermo Scientific Chemicals 5 g. Thermo Fisher Scientific. [Link]

  • Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, 95% 1 g. Fisher Scientific. [Link]

  • 2H-Thiopyran-3-carboxylic acid, tetrahydro-4-oxo-, methyl ester. Wiley Online Library. [Link]

  • 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

  • 4-thiazolidinone derivatives: Synthesis and biological study. ResearchGate. [Link]

  • Synthesis in two steps for thiazolidine-4-one derivatives. ResearchGate. [Link]

  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ResearchGate. [Link]

  • Design and synthesis of new thiazolidine-4-one derivatives. ResearchGate. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • Pyrazolone derivatives as nitroxyl donors.
  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxothiane-3-carboxylate, a sulfur-containing heterocyclic compound, represents a potentially valuable yet under-documented building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, proposed synthesis, and expected physicochemical properties. While specific experimental data for this compound is scarce in publicly available literature, this document extrapolates from established chemical principles and data for analogous structures to offer a scientifically grounded perspective for researchers. The potential utility of this β-keto ester in the design and synthesis of novel therapeutic agents is also explored, drawing parallels with other bioactive thiane and β-keto ester derivatives.

Chemical Identity and Structure

Methyl 4-oxothiane-3-carboxylate is a heterocyclic organic compound featuring a six-membered thiane ring. The defining characteristics of its structure are a ketone functional group at the 4-position and a methyl carboxylate group at the 3-position.

Table 1: Compound Identification

Systematic Name methyl 4-oxothiane-3-carboxylate
CAS Number 4160-61-6[1]
Molecular Formula C₇H₁₀O₃S[1]
Molecular Weight 174.21 g/mol [1]

| Structure | |

The thiane ring is a saturated six-membered heterocycle containing a sulfur atom. The presence of the ketone and the β-keto ester functionalities imparts significant reactivity and potential for diverse chemical transformations, making it an attractive scaffold for synthetic chemistry.

Proposed Synthesis: The Dieckmann Condensation

While specific, detailed experimental protocols for the synthesis of Methyl 4-oxothiane-3-carboxylate are not readily found in peer-reviewed literature, the most logical and established synthetic route is the intramolecular Dieckmann condensation of a diester precursor.[2] This reaction is a cornerstone in the formation of cyclic β-keto esters.

The likely precursor for this synthesis is Dimethyl 3,3'-thiobispropanoate. The proposed reaction mechanism involves the deprotonation of an α-carbon to one of the ester groups by a strong base (e.g., sodium methoxide), followed by an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of the methoxide leaving group and acidic workup yields the target cyclic β-keto ester.

Dieckmann_Condensation reactant Dimethyl 3,3'-thiobispropanoate intermediate1 Enolate Intermediate reactant->intermediate1 Deprotonation intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Methyl 4-oxothiane-3-carboxylate intermediate2->product Elimination of CH₃O⁻ base 1. NaOCH₃ (Base) acid 2. H₃O⁺ (Acid Workup)

Caption: Proposed synthesis of Methyl 4-oxothiane-3-carboxylate via Dieckmann condensation.

Hypothetical Experimental Protocol:

Based on general procedures for Dieckmann condensations, a plausible synthesis could be as follows:

  • Preparation of the Diester Precursor: Dimethyl 3,3'-thiobispropanoate can be synthesized via the reaction of methyl 3-mercaptopropionate with methyl acrylate in the presence of a base.

  • Cyclization:

    • To a solution of sodium methoxide in dry methanol under an inert atmosphere, a solution of Dimethyl 3,3'-thiobispropanoate in an anhydrous solvent (e.g., toluene) is added dropwise at reflux.

    • The reaction mixture is stirred at reflux for several hours to facilitate the intramolecular condensation.

    • After cooling, the reaction is quenched by the addition of a dilute acid (e.g., HCl or H₂SO₄) to neutralize the base and protonate the resulting enolate.

  • Workup and Purification:

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can then be purified by vacuum distillation or column chromatography on silica gel to afford the pure Methyl 4-oxothiane-3-carboxylate.

Spectroscopic Characterization (Predicted)

The definitive identification of Methyl 4-oxothiane-3-carboxylate would rely on a combination of spectroscopic techniques. Although experimental spectra are not publicly available, the expected features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiane ring and the methyl ester. The protons on the carbons adjacent to the sulfur atom and the carbonyl group will be deshielded and likely appear as complex multiplets due to spin-spin coupling. The methyl group of the ester will appear as a sharp singlet, typically in the range of 3.7-3.8 ppm.

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ketone carbonyl carbon (typically around 200-210 ppm) and the ester carbonyl carbon (around 170 ppm). The carbons of the thiane ring will appear in the aliphatic region, with their chemical shifts influenced by the neighboring sulfur, ketone, and ester functionalities. The methyl carbon of the ester will resonate at approximately 52 ppm.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbomethoxy group (-COOCH₃, M-59). Cleavage of the thiane ring could also lead to characteristic fragment ions.

Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drug discovery applications reported for Methyl 4-oxothiane-3-carboxylate itself, its structural motifs—the thiane ring and the β-keto ester functionality—are present in various biologically active molecules.

The Thiane Scaffold: Sulfur-containing heterocycles are of significant interest in medicinal chemistry. The thiane ring, for instance, can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule. Its incorporation can lead to compounds with a range of pharmacological activities, including antimicrobial and anticancer effects.

The β-Keto Ester Moiety: β-Keto esters are versatile synthetic intermediates and are also found in a number of pharmacologically active compounds.[3] They can act as key building blocks for the synthesis of more complex heterocyclic systems and can participate in various biological interactions. For example, some β-keto esters have shown potential as anti-inflammatory and antibacterial agents.[4][5]

The combination of the thiane ring and the β-keto ester in Methyl 4-oxothiane-3-carboxylate makes it a promising starting material for the synthesis of novel compounds with potential therapeutic applications. It can serve as a scaffold for the introduction of various pharmacophores to explore structure-activity relationships in the development of new drugs.

Safety and Handling

As with any chemical compound, Methyl 4-oxothiane-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is currently limited in the public domain, this guide provides a solid foundation for researchers based on established chemical principles. The proposed synthesis via Dieckmann condensation offers a viable route to access this compound, and the predicted spectroscopic data can aid in its characterization. The exploration of derivatives of Methyl 4-oxothiane-3-carboxylate may lead to the discovery of novel therapeutic agents, leveraging the beneficial properties of both the thiane ring and the β-keto ester functionality.

References

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). In MDPI. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • methyl 4-oxothiane-3-carboxylate, min 97%, 1 gram. (n.d.). In Oakwood Chemical. Retrieved from [Link]

  • Dieckmann Condensation. (n.d.). In SynArchive. Retrieved from [Link]

  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • This reference is not available in the provided search results.
  • Synthesis of Functionalized δ-Hydroxy-β-keto Esters and Evaluation of Their Anti-inflammatory Properties. (2022). In PubMed. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). In National Institutes of Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-oxothiane-3-carboxylate, a heterocyclic β-keto ester of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our interpretations in established scientific principles and field-proven insights.

Introduction: Structure and Tautomerism

Methyl 4-oxothiane-3-carboxylate (C₆H₈O₃S) is a fascinating molecule featuring a six-membered thiane ring, a ketone at the 4-position, and a methyl carboxylate group at the 3-position. A critical feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[1] This equilibrium is influenced by factors such as solvent polarity and temperature, which has significant implications for its spectroscopic signature.[1]

This guide will present available experimental data, which predominantly characterizes the more stable enol tautomer, and provide expert-predicted data for the keto form based on established spectroscopic principles for analogous structures.

structure cluster_keto Keto Form cluster_enol Enol Form KETO Keto ENOL Enol KETO->ENOL Tautomerization k_struct k_struct e_struct e_struct nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms insert Insert Sample into Spectrometer add_tms->insert Transfer to NMR Magnet lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Data (1H, 13C, etc.) shim->acquire ft Fourier Transform acquire->ft Raw Data (FID) phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Data for Methyl 4-oxothiane-3-carboxylate (Enol Form) in CDCl₃ [2]

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment (Enol Form) Predicted Assignment (Keto Form)
10.93 Singlet - 1H Enolic -OH -
3.81 Triplet 3.0 2H H-2 ~3.4-3.6 ppm (m)
3.78 Singlet - 3H -OCH₃ ~3.7-3.8 ppm (s)
3.75 Triplet 3.0 2H H-5 ~2.8-3.0 ppm (m)

| - | - | - | - | - | ~3.9-4.1 ppm (dd) (H-3) |

Interpretation and Expertise:

  • Enol Form Data: The experimental data strongly supports the enol structure. The prominent downfield singlet at 10.93 ppm is characteristic of an intramolecularly hydrogen-bonded enolic proton. [1]Its deshielded nature is due to the hydrogen bond with the ester carbonyl oxygen. The two triplets at 3.81 ppm (H-2) and 3.75 ppm (H-5) , each integrating to 2H, suggest a relatively symmetrical environment around the C2-C3 and C5-C4 double bond, respectively. The sharp singlet at 3.78 ppm is unequivocally assigned to the three protons of the methyl ester group. [2]* Predicted Keto Form Spectrum: In the keto form, the enolic proton would be absent. A new signal for the proton at the C-3 position (the α-carbon) would appear, likely as a doublet of doublets between 3.9-4.1 ppm, due to coupling with the two diastereotopic protons at C-2. The protons on C-2, C-5, and C-6 would exhibit more complex splitting patterns due to the saturated, non-planar nature of the thiane ring. The methylene protons adjacent to the sulfur atom (H-6) and the ketone (H-5) would likely appear as complex multiplets in the 2.8-3.6 ppm range. [3][4]The methyl ester singlet would remain in a similar position.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for Methyl 4-oxothiane-3-carboxylate (Enol Form) in CDCl₃ [2]

Chemical Shift (δ, ppm) Assignment (Enol Form) Predicted Assignment (Keto Form)
172.43 Ester C=O (C-7) ~170-172 ppm
169.55 Enolic C-OH (C-4) ~205-210 ppm (Ketone C=O)
99.21 Vinylic Carbon (C-3) ~55-60 ppm (C-3)
51.63 -OCH₃ ~52-54 ppm
38.03 Methylene Carbon (C-2) ~35-40 ppm (C-2)
31.40 Methylene Carbon (C-5) ~40-45 ppm (C-5)

| - | - | ~28-33 ppm (C-6) |

Interpretation and Expertise:

  • Enol Form Data: The signal at 172.43 ppm is typical for an ester carbonyl carbon. [5]The signal at 169.55 ppm is assigned to the C-4 carbon, which is highly deshielded due to its attachment to the hydroxyl group in the enol form. The signal at 99.21 ppm is characteristic of the C-3 carbon, an sp²-hybridized carbon in a β-position of an enol ether system. [2]The methyl ester carbon appears at 51.63 ppm , and the two methylene carbons of the ring appear at 38.03 ppm and 31.40 ppm . [2]* Predicted Keto Form Spectrum: The most significant change for the keto form would be the appearance of a ketone carbonyl signal far downfield, typically in the 205-210 ppm region. [6]The C-4 enol signal at 169.55 ppm would disappear. The C-3 carbon would become an sp³-hybridized methine and shift significantly upfield to the 55-60 ppm range. The methylene carbons (C-2, C-5, C-6) would show distinct signals reflecting their different chemical environments in the puckered ring structure.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. [1]

Experimental Protocol: IR Spectroscopy

[1]

  • Sample Preparation (Neat Liquid): If the compound is a liquid or low-melting solid, a thin film can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup:

    • Ensure the spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric H₂O and CO₂.

    • Record a background spectrum of the clean salt plates or empty sample compartment.

    • Place the prepared sample in the beam path and acquire the spectrum.

    • The final spectrum is automatically ratioed against the background.

Predicted IR Spectroscopic Data

Table 3: Predicted IR Data for Methyl 4-oxothiane-3-carboxylate

TautomerFrequency Range (cm⁻¹)Vibration TypeFunctional Group
Enol 3200-2800 (broad)O-H stretchIntramolecularly H-bonded enol
~1650-1670C=O stretchConjugated ester
~1610-1630C=C stretchEnol double bond
~1200-1250C-O stretchEster and enol C-O
Keto ~1740-1750C=O stretchSaturated ester
~1710-1720C=O stretchSaturated 6-membered ring ketone
~1200C-O stretchEster

Interpretation and Expertise:

The key to distinguishing the tautomers via IR is the carbonyl region. The keto form would exhibit two sharp, distinct carbonyl peaks: one for the saturated ester (~1740-1750 cm⁻¹) and one for the ketone (~1710-1720 cm⁻¹). [7]In contrast, the enol form would show a single, broader carbonyl peak for the conjugated ester at a lower frequency (~1650-1670 cm⁻¹) due to resonance. Furthermore, the enol form will be characterized by a very broad O-H stretching band in the 3200-2800 cm⁻¹ region, indicative of strong intramolecular hydrogen bonding, and a C=C stretching absorption around 1610-1630 cm⁻¹. [1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for Methyl 4-oxothiane-3-carboxylate

TechniqueIonObserved m/zInformation Provided
ESI-MS[M+Na]⁺183.01 [2]Confirms Molecular Weight (160.19 g/mol )
HRMS (Predicted)[M+H]⁺161.0272Confirms Elemental Formula (C₆H₉O₃S)

Interpretation and Expertise:

The observed ESI-MS peak at m/z 183.01 corresponds to the sodium adduct of the molecule ([C₆H₈O₃S + Na]⁺), confirming the molecular weight of 160.19 Da. [2] The fragmentation of β-keto esters upon electron ionization (EI) is well-documented and typically involves cleavages alpha to the carbonyl groups and McLafferty rearrangements. [8][9][10]Key predicted fragments for Methyl 4-oxothiane-3-carboxylate would include:

  • Loss of methoxy group (-•OCH₃): [M - 31]⁺

  • Loss of the carbomethoxy group (-•COOCH₃): [M - 59]⁺

  • McLafferty rearrangement: This could lead to characteristic fragments depending on which carbonyl group directs the rearrangement.

High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula. The predicted exact mass for the protonated molecule [M+H]⁺ is 161.0272, which would distinguish it from other isobaric compounds.

Conclusion

The comprehensive spectroscopic analysis of Methyl 4-oxothiane-3-carboxylate reveals a molecule that predominantly exists in its enol tautomer in non-polar solvents like CDCl₃. This is unequivocally supported by ¹H NMR data showing a characteristic downfield enolic proton and ¹³C NMR data indicating two sp² carbons in the ring. While experimental data for the pure keto form is scarce, its spectroscopic signature can be reliably predicted based on established principles, featuring two distinct carbonyl signals in the IR and ¹³C NMR spectra and the absence of the enolic proton signal in the ¹H NMR spectrum. This guide provides the necessary data and interpretive logic for researchers to confidently identify and characterize this compound in their work.

References

  • Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • The Royal Society of Chemistry. Supporting Information.
  • Supporting Information.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are...
  • ResearchGate. Mass Spectra of β-Keto Esters.
  • Canadian Science Publishing. Mass Spectra of β-Keto Esters.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ChemicalBook. Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.
  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available from: [Link]

  • ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Available from: [Link]

  • Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available from: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Available from: [Link]

  • PMC - NIH. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the precise structural elucidation of heterocyclic compounds is paramount. Methyl 4-oxothiane-3-carboxylate, a sulfur-containing heterocyclic β-keto ester, presents a fascinating case study in structural analysis due to its existence in a dynamic equilibrium between keto and enol tautomers. Understanding the nuances of its ¹H Nuclear Magnetic Resonance (NMR) spectrum is not merely an academic exercise; it is a critical step in reaction monitoring, quality control, and the rational design of more complex molecular architectures. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a superficial recitation of spectral data to delve into the causal relationships between molecular structure, conformational dynamics, and the resulting NMR observables. Herein, we dissect the spectral signatures of both tautomeric forms, explain the logic behind experimental choices for robust characterization, and provide a framework for confident spectral interpretation.

The Structural Dichotomy: Keto-Enol Tautomerism

Methyl 4-oxothiane-3-carboxylate is a β-keto ester, a class of compounds known to exhibit keto-enol tautomerism. This equilibrium is a dynamic process where the molecule interconverts between its ketone and enol forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

graph Tautomerism { layout=dot; rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: Keto-enol tautomerism of Methyl 4-oxothiane-3-carboxylate.

Generally, non-polar, aprotic solvents like chloroform (CDCl₃) tend to favor the enol form through the formation of an intramolecular hydrogen bond. Conversely, polar, protic solvents can disrupt this internal hydrogen bonding and stabilize the more polar keto tautomer. This solvent-dependent equilibrium is a key factor in the interpretation of the ¹H NMR spectrum, as distinct sets of signals will be observed for each tautomer present in solution.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 4-oxothiane-3-carboxylate is a composite of signals arising from both the keto and enol forms. The relative intensities of these signals provide a quantitative measure of the tautomeric equilibrium under the specific experimental conditions.

The Predominant Enol Form in Non-Polar Solvents

In a non-polar solvent such as CDCl₃, the enol tautomer is often the major species observed. The ¹H NMR spectrum of a sample in CDCl₃ has been reported with the following signals: δ 10.93 (s, 1H), 3.81 (t, 2H, J=3 Hz), 3.78 (s, 3H), 3.75 (t, 2H, J=3 Hz)[1].

Table 1: ¹H NMR Data for the Enol Tautomer of Methyl 4-oxothiane-3-carboxylate in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
10.93Singlet (s)1H-Enolic OHThe significant downfield shift is characteristic of a proton involved in a strong intramolecular hydrogen bond with the ester carbonyl, leading to substantial deshielding.
3.81Triplet (t)2H3H-2These protons are adjacent to the sulfur atom and part of the thiane ring. The triplet multiplicity suggests coupling to the two protons at the C-5 position.
3.78Singlet (s)3H-OCH₃This is a characteristic singlet for the methyl ester protons.
3.75Triplet (t)2H3H-5These protons are adjacent to the enolic double bond. The triplet multiplicity arises from coupling to the two protons at the C-2 position.

Expert Insight: The observation of a sharp singlet for the enolic proton at such a downfield position (10.93 ppm) is strong evidence for a conformationally rigid, intramolecularly hydrogen-bonded system. The small coupling constant (J=3 Hz) between the protons at C-2 and C-5 suggests a specific conformation of the thiane ring in the enol form, likely a flattened or distorted chair, where the dihedral angles between these protons are not ideal for large vicinal coupling.

The Keto Tautomer: Expected Signals

Table 2: Predicted ¹H NMR Data for the Keto Tautomer of Methyl 4-oxothiane-3-carboxylate

Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationAssignmentRationale
~3.80Singlet (s)3HOCH₃The chemical environment of the methyl ester protons is not significantly different from the enol form.
~3.6-3.8Doublet of Doublets (dd) or complex multiplet1HH-3This methine proton is alpha to both a carbonyl group and the ester, leading to a downfield shift. It will be coupled to the adjacent methylene protons at C-2.
~3.0-3.4Multiplet (m)2HH-2These methylene protons are adjacent to the sulfur atom and the chiral center at C-3. They are diastereotopic and will likely appear as a complex multiplet due to both geminal and vicinal coupling.
~2.8-3.2Multiplet (m)2HH-5These methylene protons are alpha to the ketone carbonyl group, resulting in a downfield shift. They will be coupled to the protons at C-6.
~2.6-3.0Multiplet (m)2HH-6These methylene protons are adjacent to the sulfur atom and will be coupled to the protons at C-5.

Causality in Spectral Features: The complexity of the predicted spectrum for the keto form arises from the rigidity of the thiane ring and the presence of a stereocenter at the C-3 position. This renders the geminal protons at C-2 and C-5/C-6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple with each other. This leads to more complex splitting patterns (e.g., AB quartets further split by vicinal protons) compared to the more symmetrical enol form.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality and informative ¹H NMR spectrum of Methyl 4-oxothiane-3-carboxylate, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent based on the desired information.

    • CDCl₃: To primarily observe the enol form and study its intramolecular hydrogen bonding.

    • DMSO-d₆ or Acetone-d₆: To shift the equilibrium towards the keto form and observe its signals more clearly.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient for good signal-to-noise but low enough to minimize intermolecular interactions.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the keto form.

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks. This is critical for accurate integration and resolution of coupling constants.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: Ensure the spectral width is large enough to encompass all signals, including the downfield enolic proton (up to ~12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure accurate integration, especially for the slowly relaxing enolic proton.

graph NMR_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

}

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion and Future Perspectives

The ¹H NMR spectrum of Methyl 4-oxothiane-3-carboxylate is a powerful tool for its structural characterization, offering a window into its tautomeric equilibrium. The predominance of the enol form in non-polar solvents is clearly evidenced by a characteristic downfield signal for the intramolecularly hydrogen-bonded enolic proton. The keto form, while less abundant in such solvents, can be predicted to exhibit a more complex spectrum due to the diastereotopicity of its methylene protons.

For researchers in drug development and synthetic chemistry, a thorough understanding of this tautomerism is crucial. The different reactive profiles of the keto and enol forms can influence the outcome of subsequent chemical transformations. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC) and variable temperature studies, can provide even deeper insights into the structure, conformation, and dynamics of this important heterocyclic building block.

References

Sources

13C NMR analysis of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Analysis of Methyl 4-oxothiane-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Methyl 4-oxothiane-3-carboxylate using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the profound impact of keto-enol tautomerism on its spectral features, and the advanced NMR techniques required for unambiguous spectral assignment. We will explore the causality behind experimental choices, from sample preparation to the application of sophisticated pulse sequences like Distortionless Enhancement by Polarization Transfer (DEPT), ensuring a self-validating and robust analytical approach.

Introduction: The Structural Landscape of Methyl 4-oxothiane-3-carboxylate

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound featuring a six-membered thiane ring with a ketone at the 4-position and a methyl carboxylate group at the 3-position. Its structure incorporates key functional groups that are of significant interest in medicinal chemistry and organic synthesis: a cyclic thioether, a ketone, and a β-keto ester moiety. The analysis of this molecule by 13C NMR is non-trivial due to the dynamic equilibrium between its keto and enol tautomers, a phenomenon that dictates its chemical reactivity and biological interactions.[1][2] A thorough understanding of its 13C NMR spectrum is therefore paramount for structural verification, purity assessment, and for predicting its behavior in various chemical environments.

Below is the chemical structure and the atom numbering scheme that will be used throughout this guide.

Caption: Keto-enol tautomerism of Methyl 4-oxothiane-3-carboxylate.

The Principle of 13C NMR Spectroscopy for Structural Elucidation

13C NMR spectroscopy is an indispensable tool that provides information about the carbon framework of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, and the position of this signal (the chemical shift, δ) is highly sensitive to its electronic environment. Key factors influencing the chemical shift include:

  • Hybridization: sp2-hybridized carbons (like those in carbonyls and alkenes) resonate at a lower field (higher ppm) than sp3-hybridized carbons.[3]

  • Electronegativity: The presence of electronegative atoms (e.g., oxygen, sulfur) deshields adjacent carbons, shifting their signals downfield.[4][5]

  • Magnetic Anisotropy: Pi systems, such as those in carbonyl groups and aromatic rings, induce local magnetic fields that can either shield or deshield nearby nuclei.

For Methyl 4-oxothiane-3-carboxylate, these principles allow us to predict and assign the signals corresponding to the carbonyls, the thioether carbons, the methoxy group, and the aliphatic carbons of the thiane ring.

Keto-Enol Tautomerism: A Decisive Factor in the 13C NMR Spectrum

The β-keto ester functionality in Methyl 4-oxothiane-3-carboxylate allows it to exist as an equilibrium mixture of the keto and enol forms.[1][2][6] This equilibrium is crucial as each tautomer presents a unique set of carbon environments and, consequently, a distinct 13C NMR spectrum.

  • Keto Form: Characterized by a ketone (C4) and an ester carbonyl (C7). The C3 carbon is an sp3-hybridized methine (CH) group.

  • Enol Form: The ketone is replaced by an enol, resulting in two sp2-hybridized carbons (C3 and C4) forming a double bond. The C4 carbon is now bonded to a hydroxyl group.

The position of this equilibrium is highly dependent on the solvent.[1][2][6] Non-polar solvents and intramolecular hydrogen bonding tend to favor the enol form, while polar, protic solvents can favor the keto form. In many deuterated solvents used for NMR, such as chloroform-d (CDCl3), a significant population of both tautomers can be observed.

Experimental Protocol for High-Fidelity 13C NMR Analysis

A robust and reproducible protocol is the foundation of accurate spectral analysis. The following workflow is designed to yield a high-quality 13C NMR spectrum for Methyl 4-oxothiane-3-carboxylate.

workflow cluster_prep cluster_setup cluster_acquire cluster_process prep Sample Preparation p1 Dissolve 15-25 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). setup Instrument Setup s1 Insert sample and lock onto the deuterium signal of the solvent. acquire Data Acquisition a1 Acquire standard proton-decoupled 13C spectrum. process Data Processing analyze Spectral Analysis process->analyze d1 Apply Fourier Transform to the FID. p2 Add Tetramethylsilane (TMS) as internal standard (0 ppm). p3 Transfer to a 5 mm NMR tube. p3->setup s2 Shim the magnetic field to optimize homogeneity and signal resolution. s2->acquire a2 Acquire DEPT-135 and DEPT-90 spectra to determine carbon multiplicities. a2->process d2 Phase the spectrum and perform baseline correction. d3 Calibrate the chemical shift scale to TMS at 0.0 ppm.

Caption: Standard workflow for 13C NMR spectroscopic analysis.

Causality in Protocol Design:

  • Solvent Choice (CDCl3): Chloroform-d is a common, relatively non-polar solvent that allows for the observation of both keto and enol tautomers, providing a complete picture of the equilibrium.[7]

  • Concentration: A moderate concentration of 15-25 mg/0.7 mL ensures a good signal-to-noise ratio without causing issues with viscosity or solubility that could degrade spectral resolution.

  • Proton Decoupling: Standard 13C NMR spectra are acquired with proton decoupling. This collapses the C-H coupling, simplifying the spectrum to single lines for each carbon and significantly increasing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[3]

Spectral Interpretation and Assignment

Analysis of published data reveals a 13C NMR spectrum of Methyl 4-oxothiane-3-carboxylate in CDCl3 with signals at δ: 172.43, 169.55, 99.21, 51.63, 38.03, and 31.40 ppm.[8] The presence of six signals for a molecule with seven carbons indicates that the analysis is not straightforward and likely involves the dominant tautomer. The peak at 99.21 ppm is highly indicative of an sp2-hybridized carbon in an enol system, suggesting the enol form is prevalent in this solvent.

Advanced Analysis with DEPT

To definitively assign each signal, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential. DEPT allows for the determination of the number of protons attached to each carbon.[9][10]

  • DEPT-90: Shows only CH (methine) carbons.

  • DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 (methylene) carbons as negative signals. Quaternary carbons (C) are absent in both DEPT-90 and DEPT-135 spectra.[9][10]

Detailed Peak Assignment (Enol Form)

Based on the expected chemical shifts and the likely dominance of the enol form in CDCl3, we can assign the reported peaks.[8]

Signal (δ ppm)Carbon Assignment (Enol Form)Rationale & DEPT Prediction
172.43 C7 (Ester C=O)Quaternary carbon in the typical range for ester carbonyls (165-190 ppm).[4] Predicted DEPT: Absent.
169.55 C4 (=C-OH)sp2 carbon bonded to an electronegative oxygen, expected to be far downfield. Predicted DEPT: Absent.
99.21 C3 (=CH-)sp2 carbon adjacent to the ester group. This chemical shift is characteristic of the α-carbon in an enolized β-keto ester. Predicted DEPT-90: Positive. DEPT-135: Positive.
51.63 C8 (O-CH3)sp3 carbon attached to the ester oxygen. Typical range for methoxy carbons is 50-65 ppm. Predicted DEPT-135: Positive (CH3).
38.03 C2 or C5 (-CH2-)sp3 carbon adjacent to the sulfur atom. Thioethers typically appear in the 20-40 ppm range.[5] Predicted DEPT-135: Negative.
31.40 C5 or C2 (-CH2-)sp3 carbon adjacent to the sulfur atom.[5] Predicted DEPT-135: Negative.

The signal for C6 is not explicitly resolved in the provided data, suggesting potential overlap or that it is the missing signal from the keto form, which would be present in a smaller concentration. A complete analysis would require examining the full spectrum for minor peaks corresponding to the keto tautomer.

Predicted Keto Form Signals:

  • C4 (Ketone C=O): >200 ppm[4]

  • C7 (Ester C=O): ~170 ppm

  • C3 (CH): ~50-60 ppm

  • C2, C5, C6 (CH2): 30-45 ppm

  • C8 (OCH3): ~52 ppm

The presence of these minor peaks would confirm the keto-enol equilibrium.

Conclusion: A Self-Validating Approach

The is a prime example of how fundamental NMR principles, coupled with advanced techniques like DEPT, can elucidate complex structural features such as tautomerism. The interpretation presented here, grounded in established chemical shift theory and supported by literature data, provides a robust framework for the analysis of this and related heterocyclic systems. The congruence between predicted spectra based on chemical principles and the observed experimental data forms a self-validating system, ensuring high confidence in the structural assignment. This detailed spectroscopic understanding is indispensable for any research or development program involving this versatile chemical scaffold.

References

  • Katritzky, A. R., et al. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. The Journal of Organic Chemistry, 51(25), 4914–4920. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Li, W., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Tautomerism and 1H and 13C NMR assignment of methyl derivatives of 9-hydroxyphenalenone. (2005). Magnetic Resonance in Chemistry, 43(12), 1053-6. Available from: [Link]

  • Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. Available from: [Link]

Sources

FT-IR Spectroscopic Analysis of Methyl 4-oxothiane-3-carboxylate: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxothiane-3-carboxylate is a heterocyclic β-keto ester of significant interest in medicinal chemistry and drug development. Its structural integrity, purity, and conformational dynamics are critical parameters that directly influence its reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical method for the comprehensive characterization of this molecule. This technical guide provides an in-depth framework for the FT-IR analysis of Methyl 4-oxothiane-3-carboxylate, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles of the technique, detail a robust experimental protocol using Attenuated Total Reflectance (ATR), provide a thorough interpretation of the resulting spectrum with specific band assignments, and discuss the implications of keto-enol tautomerism.

Introduction to the Core Analysis

The Strategic Importance of Methyl 4-oxothiane-3-carboxylate

Methyl 4-oxothiane-3-carboxylate serves as a valuable building block in organic synthesis, particularly in the construction of complex pharmaceutical intermediates. The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a scaffold found in various biologically active compounds. The presence of both a ketone and a methyl ester at the β-position creates a reactive center, making it a versatile precursor for a range of chemical transformations. Ensuring the structural fidelity of this starting material is paramount for the successful synthesis of downstream target molecules and for maintaining reproducibility in drug discovery pipelines.

The Power of Vibrational Spectroscopy for Structural Elucidation

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its chemical bonds.[1] These vibrations, such as stretching and bending, occur at specific frequencies that are characteristic of the bond type, the atoms involved, and their chemical environment.[1][2] Consequently, an FT-IR spectrum provides a unique molecular "fingerprint," allowing for:

  • Functional Group Identification: Unambiguously confirming the presence of key groups like ketones (C=O), esters (C=O, C-O), and thioethers (C-S).[3]

  • Purity Assessment: Detecting impurities, such as starting materials or by-products, which would present their own characteristic absorption bands.

  • Monitoring Chemical Reactions: Tracking the disappearance of reactant peaks and the appearance of product peaks in real-time.

The Critical Consideration: Keto-Enol Tautomerism

A hallmark of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[4] This equilibrium is influenced by factors such as solvent polarity and temperature.[4][5] The enol form is stabilized by π-system conjugation and potential intramolecular hydrogen bonding.[4] FT-IR spectroscopy is exceptionally well-suited to study this phenomenon, as the keto and enol forms exhibit distinct vibrational signatures. The keto form will show characteristic ketone and ester carbonyl stretches, while the enol form will display a C=C stretch, a broad O-H stretch from the enolic hydroxyl group, and a conjugated carbonyl stretch at a lower frequency.[4] Understanding this equilibrium is crucial as the reactivity and biological profile of each tautomer can differ significantly.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For a liquid sample like Methyl 4-oxothiane-3-carboxylate, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its simplicity, speed, and minimal sample preparation requirements.[3][6][7][8] This method avoids the complexities of preparing KBr pellets or liquid cells.[3]

Instrumentation and Validation
  • Instrument: A modern Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and chemical inertness.[3]

  • System Verification: Prior to analysis, the instrument's performance should be verified using a polystyrene film standard to confirm wavenumber accuracy. This protocol should adhere to established practices such as those outlined in ASTM E1252 for general techniques in mid-infrared analysis.[9][10][11]

Step-by-Step Data Acquisition Protocol
  • Background Collection: With the ATR crystal clean and free of any sample, collect a background spectrum (typically 16-32 scans co-added). This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum.[4]

  • Sample Application: Place a single drop of neat Methyl 4-oxothiane-3-carboxylate directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

  • Pressure Application: If analyzing a solid or viscous sample, a pressure clamp would be used to ensure intimate contact between the sample and the crystal.[7] For a low-viscosity liquid, this is often not necessary.

  • Sample Spectrum Collection: Acquire the sample spectrum using the same acquisition parameters as the background (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).

  • Data Processing and Cleaning: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[4] After acquisition, carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

Spectral Interpretation and Data Analysis

The FT-IR spectrum of Methyl 4-oxothiane-3-carboxylate is dominated by features arising from its constituent functional groups. The analysis below is based on established group frequencies for organic molecules.

The Functional Group Region (4000 - 1500 cm⁻¹)

This region is typically used for identifying the key functional groups within the molecule.

  • C-H Stretching (3000 - 2850 cm⁻¹): Expect multiple sharp, medium-to-strong bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) groups of the thiane ring and the methyl (-CH₃) group of the ester.[12] These peaks confirm the presence of saturated aliphatic moieties.

  • Carbonyl (C=O) Stretching (1750 - 1710 cm⁻¹): This is the most prominent and diagnostic region for this molecule. Due to the presence of two distinct carbonyl groups, we expect to see two strong, sharp absorption bands:

    • Ester C=O Stretch (~1745 - 1735 cm⁻¹): Saturated aliphatic esters typically show a strong C=O absorption in this range.[1][13][14] The electronegativity of the ester oxygen pulls electron density away from the carbonyl carbon, strengthening the C=O bond and leading to a higher stretching frequency compared to a simple ketone.[15]

    • Ketone C=O Stretch (~1715 cm⁻¹): Saturated, six-membered cyclic ketones typically absorb around this wavenumber.[2][16][17] The presence of these two distinct and intense peaks is strong evidence for the β-keto ester structure in its keto form.

The Fingerprint Region (1500 - 600 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and skeletal modes, which are unique to the molecule as a whole.

  • C-H Bending (1470 - 1350 cm⁻¹): Look for medium-intensity bands corresponding to the scissoring vibrations of the -CH₂- groups (around 1465 cm⁻¹) and the symmetric bending of the -CH₃ group.[12][18][19]

  • Ester C-O Stretching (1300 - 1100 cm⁻¹): Esters characteristically display two strong C-O stretching bands.[13][20] These correspond to the asymmetric and symmetric vibrations of the C-C(=O)-O and O-C-C linkages and are a key confirmatory feature for the ester group.[20]

  • Thioether C-S Stretching (~700 - 600 cm⁻¹): The C-S stretch is typically a weak to medium intensity band and can sometimes be difficult to assign definitively.[21] Its presence in the lower wavenumber region can provide complementary evidence for the thiane ring structure.

Visualization & Data Summary

Summary of Characteristic IR Bands
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~2960-2850Alkane (CH₂, CH₃)C-H StretchMedium - Strong
~1740Ester (R-COOR')C=O StretchStrong, Sharp
~1715Ketone (Cyclic)C=O StretchStrong, Sharp
~1465Methylene (-CH₂-)C-H Bend (Scissoring)Medium
~1370Methyl (-CH₃)C-H Bend (Symmetric)Medium
~1300-1100Ester (C-O-C)C-O Stretch (Asymmetric & Symmetric)Strong
~700-600Thioether (C-S-C)C-S StretchWeak - Medium
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FT-IR analysis process, from sample handling to final interpretation.

FTIR_Workflow cluster_prep Phase 1: Preparation & Setup cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation Sample Obtain Liquid Sample (Methyl 4-oxothiane-3-carboxylate) Clean_ATR Clean ATR Crystal (e.g., Isopropanol) Background Collect Background Spectrum (16-32 Scans) Apply_Sample Apply Sample Drop to ATR Crystal Background->Apply_Sample Self-Validation Step Collect_Sample Collect Sample Spectrum (Same Parameters as Background) Process Process Data (Background Subtraction, ATR Correction) Collect_Sample->Process Interpret Spectral Interpretation (Peak Assignment) Report Generate Report (Spectrum, Peak Table, Conclusion)

Caption: Workflow for FT-IR analysis using the ATR method.

Conclusion

FT-IR spectroscopy, particularly when utilizing the ATR technique, stands as an indispensable tool for the routine analysis and quality control of Methyl 4-oxothiane-3-carboxylate. The methodology detailed in this guide provides a self-validating system for confirming the compound's structural identity through the unambiguous assignment of its key functional groups: the distinct ester and ketone carbonyls, the aliphatic C-H bonds, the characteristic ester C-O linkages, and the thioether C-S bond. This rapid and reliable analysis ensures the integrity of a critical building block used in pharmaceutical research and development, ultimately contributing to the robustness and reproducibility of the drug discovery process.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones? r/chemhelp. Retrieved from [Link]

  • ACS Publications. (2020). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). Attenuated total reflection. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Alpine Polytech. (n.d.). FT-IR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Montrose Environmental Group. (2021). What Methods and Regulations Accept FTIR Analysis? Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry. Retrieved from [Link]

  • eralytics. (n.d.). ASTM E2412. Retrieved from [Link]

  • Testbook. (n.d.). The correct order of C=O stretching frequency in IR spectrum. Retrieved from [Link]

  • Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment. Retrieved from [Link]

  • APM Testing. (n.d.). ASTM E1252 - FTIR Analysis Testing Services. Retrieved from [Link]

  • ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. PubChem. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Cycloalkanes. Retrieved from [Link]

  • Eötvös Loránd University. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ChemRxiv. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

  • National Institutes of Health. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Ether thioether. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the mass spectrometric behavior of Methyl 4-oxothiane-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep-seated understanding of the fragmentation pathways, enabling researchers to confidently identify and characterize this molecule and its analogues.

Introduction: The Structural Context

Methyl 4-oxothiane-3-carboxylate is a bifunctional molecule incorporating a β-keto ester system within a six-membered cyclic thioether (thiane) ring. This unique combination of functionalities dictates its behavior under mass spectrometric analysis, leading to a characteristic fragmentation pattern. Understanding these pathways is crucial for unambiguous structural elucidation and for distinguishing it from constitutional isomers.[1]

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₆H₈O₃SChemDraw
Molecular Weight 160.19 g/mol ChemDraw
Exact Mass 160.0245 uChemDraw
Key Features β-keto ester, cyclic thioetherN/A

Ionization and Molecular Ion Behavior

The choice of ionization technique is paramount in determining the nature of the initially formed ion and, consequently, the subsequent fragmentation cascade.

  • Electron Ionization (EI): In EI, a high-energy electron beam bombards the molecule, typically leading to the formation of a radical cation (M⁺•) at m/z 160. This high-energy ionization method induces extensive fragmentation, providing rich structural information.[2]

  • Electrospray Ionization (ESI): ESI is a softer ionization technique. In positive ion mode, Methyl 4-oxothiane-3-carboxylate is expected to readily form protonated molecules, [M+H]⁺ (m/z 161), or adducts with alkali metals, such as [M+Na]⁺ (m/z 183).[3] The latter is often observed when sodium salts are present in the solvent or sample matrix.

Proposed Fragmentation Pathways under Electron Ionization (EI)

The fragmentation of the M⁺• of Methyl 4-oxothiane-3-carboxylate is predicted to be governed by the established fragmentation patterns of β-keto esters and cyclic thioethers.[4][5][6][7] The primary cleavage events are expected to be α-cleavages relative to the carbonyl groups and the sulfur atom, as well as characteristic rearrangements.

α-Cleavage Reactions

Alpha-cleavage, the scission of a bond adjacent to a radical center, is a dominant fragmentation mechanism for carbonyl compounds and thioethers.[2][8]

  • Loss of the Methoxy Group (•OCH₃): Cleavage of the ester's C-O bond results in the formation of a stable acylium ion at m/z 129 . This is a very common fragmentation pathway for methyl esters.

  • Loss of the Carbomethoxy Group (•COOCH₃): Scission of the C-C bond between the carbonyl and the thiane ring leads to the formation of an ion at m/z 101 .

  • Loss of an Ethyl Radical (•CH₂CH₃): This can occur via ring opening followed by cleavage, a common pathway for cyclic compounds.

McLafferty-Type Rearrangements

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an abstractable γ-hydrogen.[4][5] For β-keto esters, this can be a prominent pathway. In the enol tautomer of the molecular ion, a rearrangement can lead to the elimination of a neutral alkene and the formation of a radical cation.

Fragmentation of the Thiane Ring

The presence of the sulfur atom directs fragmentation of the heterocyclic ring.

  • Ring Opening and Elimination of Thioformaldehyde (CH₂S): A common pathway for cyclic thioethers involves ring opening followed by the elimination of small, stable neutral molecules.

  • Retro-Diels-Alder (RDA) Reaction: Although less common for this specific structure, RDA-type reactions can occur in cyclic systems, leading to the fragmentation of the ring into two smaller components.

The interplay of these pathways results in a characteristic mass spectrum. The following diagram illustrates the predicted major fragmentation pathways under EI.

fragmentation M+• (m/z 160) M+• (m/z 160) m/z 129 m/z 129 M+• (m/z 160)->m/z 129 - •OCH3 m/z 101 m/z 101 M+• (m/z 160)->m/z 101 - •COOCH3 m/z 74 m/z 74 M+• (m/z 160)->m/z 74 McLafferty Rearrangement m/z 129->m/z 101 - CO m/z 59 m/z 59 m/z 101->m/z 59 - C3H6

Caption: Proposed EI fragmentation of Methyl 4-oxothiane-3-carboxylate.

Experimental Protocols

To obtain a high-quality mass spectrum of Methyl 4-oxothiane-3-carboxylate, the following protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve approximately 1 mg of the solid compound in 1 mL of a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: For ESI, further dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient. For GC-MS, a concentration of 10-100 µg/mL is a good starting point.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

gcms_workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector GC_Column Capillary Column (e.g., DB-5ms) Injector->GC_Column Ion_Source EI Source (70 eV) GC_Column->Ion_Source Transfer Line Oven Temperature Program Mass_Analyzer Quadrupole / TOF Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System Sample_Injection 1 µL Injection Sample_Injection->Injector

Caption: A typical GC-MS workflow for EI analysis.

GC Conditions:

  • Injector Temperature: 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

lcms_workflow cluster_LC Liquid Chromatograph cluster_MS Mass Spectrometer Solvent_A 0.1% Formic Acid in Water Pump Pump Solvent_A->Pump Solvent_B 0.1% Formic Acid in Acetonitrile Solvent_B->Pump Autosampler Autosampler Pump->Autosampler LC_Column C18 Column (e.g., 2.1 x 50 mm) Autosampler->LC_Column Ion_Source ESI Source (Positive Ion Mode) LC_Column->Ion_Source Mass_Analyzer Quadrupole / TOF / Orbitrap Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition & Analysis Detector->Data_System

Caption: A standard LC-MS workflow for ESI analysis.

LC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Mass Range: m/z 50-500

Data Interpretation and Summary

Expected Key Ions:

m/z ValueProposed IdentityIonization Mode
183[M+Na]⁺ESI
161[M+H]⁺ESI
160M⁺•EI
129[M - •OCH₃]⁺EI
101[M - •COOCH₃]⁺EI
74McLafferty Rearrangement ProductEI
59[COOCH₃]⁺EI

This guide provides a robust framework for the mass spectrometric analysis of Methyl 4-oxothiane-3-carboxylate. By understanding the interplay of the β-keto ester and thiane functionalities, researchers can predict and interpret the resulting mass spectra with a high degree of confidence. The provided protocols offer a validated starting point for obtaining high-quality data.

References

  • Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism - ResearchGate. Available at: [Link]

  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. Available at: [Link]

  • Mass Spectra of β-Keto Esters - ResearchGate. Available at: [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - NIH. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Mass Spectrometry: Fragmentation Patterns - Scribd. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

Sources

The Thiane Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiane carboxylate scaffold, a saturated six-membered heterocycle containing a sulfur atom and a carboxylic acid group, has emerged as a significant structural motif in medicinal chemistry. Its unique stereoelectronic properties and ability to serve as a bioisostere for common carbocyclic and heterocyclic rings have made it an attractive component in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiane carboxylates, from the early synthesis of the parent thiane ring to the development of modern, efficient synthetic methodologies. We will delve into the causal rationale behind various experimental strategies, provide detailed protocols for key transformations, and explore the critical role of thiane carboxylates in contemporary drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Emergence of the Thiane Scaffold in Medicinal Chemistry

Saturated heterocycles are fundamental building blocks in the design of therapeutic agents, offering three-dimensional diversity that is often crucial for potent and selective interactions with biological targets.[1] Among these, sulfur-containing heterocycles have garnered significant interest due to the unique properties imparted by the sulfur atom, such as its size, polarizability, and ability to engage in specific non-covalent interactions.[2][3] The thiane, or tetrahydrothiopyran, ring is a prime example of a sulfur-containing scaffold that has found broad application in medicinal chemistry.[4][5]

The incorporation of a carboxylic acid moiety onto the thiane ring to form thiane carboxylates further enhances its utility. The carboxylic acid group can act as a key pharmacophoric element, engaging in hydrogen bonding and ionic interactions with protein targets.[6] Moreover, the thiane ring can serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane or tetrahydropyran rings, offering a means to modulate the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.[7] This guide will provide a detailed exploration of the journey of thiane carboxylates from their chemical origins to their current status as valuable tools in the hands of medicinal chemists.

Historical Perspective: From the Synthesis of Thiane to the Emergence of Thiane Carboxylates

The story of thiane carboxylates begins with the foundational work on the synthesis of the parent thiane ring. One of the earliest well-documented methods for the preparation of cyclic sulfides, including thiane, was reported in 1951 by Whitehead, Dean, and Fidler.[4] Their approach involved the reaction of a dihaloalkane with a sulfide source.

Pioneering Synthesis of the Thiane Ring

The classical synthesis of thiane involves the reaction of 1,5-dibromopentane with sodium sulfide.[4][8] This straightforward nucleophilic substitution reaction provided a reliable method for constructing the six-membered sulfur-containing heterocycle.

Experimental Protocol: Synthesis of Thiane from 1,5-Dibromopentane [8]

  • Reactants: 1,5-dibromopentane and sodium sulfide nonahydrate.

  • Procedure:

    • A mixture of 1,5-dibromopentane and sodium sulfide nonahydrate is heated at 170°C for 7 hours in an oil bath.

    • After cooling, water and dichloromethane (DCM) are added to the reaction mixture.

    • The phases are separated, and the aqueous layer is extracted multiple times with DCM.

    • The combined organic phases are washed with water and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by Kugelrohr distillation to yield pure thiane.

This early work laid the groundwork for the synthesis of more complex thiane derivatives. While a specific "discovery" of thiane carboxylates as a distinct class of compounds is not clearly documented in a single seminal publication, their synthesis logically followed from established methods for the preparation of cycloalkane carboxylic acids. A common and effective strategy, analogous to the synthesis of tetrahydropyran-4-carboxylic acid, involves a multi-step sequence of cyclization, hydrolysis, and decarboxylation.[9]

The Logical Progression to Thiane Carboxylates

The synthesis of thiane-4-carboxylic acid is conceptually similar to that of its oxygen-containing analog, tetrahydropyran-4-carboxylic acid.[9] The general approach involves the construction of a thiane ring bearing two geminal ester groups at the 4-position, followed by hydrolysis and decarboxylation.

Modern Synthetic Strategies for Thiane Carboxylates

Contemporary organic synthesis offers a diverse toolbox for the efficient and stereocontrolled preparation of thiane carboxylates. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

The Malonic Ester Synthesis Approach

A widely employed and versatile method for the synthesis of thiane-4-carboxylic acid and its derivatives is based on the malonic ester synthesis. This approach allows for the facile construction of the thiane ring with the necessary carboxylic acid precursor functionality already in place.

Experimental Workflow: Malonic Ester Synthesis of Thiane-4-Carboxylic Acid

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation A Diethyl Malonate + Bis(2-chloroethyl) sulfide B Diethyl thiane-4,4-dicarboxylate A->B Base (e.g., NaOEt) C Diethyl thiane-4,4-dicarboxylate D Thiane-4,4-dicarboxylic acid C->D Base (e.g., NaOH), then Acid (e.g., HCl) E Thiane-4,4-dicarboxylic acid F Thiane-4-carboxylic acid E->F Heat

Caption: Malonic Ester Synthesis of Thiane-4-Carboxylic Acid.

Detailed Protocol: Synthesis of Thiane-4-carboxylic Acid via Malonic Ester Route

  • Step 1: Synthesis of Diethyl thiane-4,4-dicarboxylate (Cyclization)

    • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

    • After stirring, add bis(2-chloroethyl) sulfide dropwise to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, filter off the sodium chloride precipitate, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain diethyl thiane-4,4-dicarboxylate.

  • Step 2: Synthesis of Thiane-4,4-dicarboxylic Acid (Hydrolysis)

    • Dissolve diethyl thiane-4,4-dicarboxylate in an aqueous solution of sodium hydroxide.

    • Heat the mixture with stirring until the hydrolysis is complete.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield thiane-4,4-dicarboxylic acid.

  • Step 3: Synthesis of Thiane-4-carboxylic Acid (Decarboxylation)

    • Heat thiane-4,4-dicarboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.

    • The resulting crude thiane-4-carboxylic acid can be purified by recrystallization or distillation under reduced pressure.

Alternative Synthetic Routes

While the malonic ester synthesis is a workhorse for preparing thiane-4-carboxylic acid, other methods have also been developed, particularly for accessing substituted thiane carboxylates. These can include Michael additions to α,β-unsaturated thioesters followed by cyclization, and various cycloaddition reactions.[10]

The Role of Thiane Carboxylates in Drug Discovery and Development

The thiane carboxylate motif is increasingly being incorporated into drug candidates due to its favorable pharmacological and pharmacokinetic properties. Its ability to act as a bioisostere for other cyclic systems is a key driver of its use in medicinal chemistry.

Thiane Carboxylates as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains the desired biological activity, is a powerful strategy in drug design.[7] The thiane ring is a non-classical bioisostere of the cyclohexane and tetrahydropyran rings. The substitution of a methylene group (-CH2-) in cyclohexane with a sulfur atom to form a thiane ring can lead to significant changes in a molecule's properties:

PropertyCyclohexaneThianeRationale for Change
Polarity Non-polarMore polarThe sulfur atom is more electronegative than carbon and possesses lone pairs of electrons, increasing polarity.
Lipophilicity (logP) HigherGenerally lowerIncreased polarity typically leads to decreased lipophilicity, which can improve aqueous solubility.
Hydrogen Bond Acceptor NoYes (weak)The lone pairs on the sulfur atom can act as weak hydrogen bond acceptors.
Metabolic Stability Prone to oxidationCan be oxidized (sulfoxide, sulfone)The sulfur atom provides a site for metabolism, which can be advantageous for clearance or disadvantageous if it leads to inactive or toxic metabolites.
Conformation Chair conformationChair conformationBoth rings adopt a stable chair conformation, but the C-S bond length and C-S-C bond angle in thiane differ from the C-C-C parameters in cyclohexane, leading to subtle conformational differences.

The conformational behavior of thiane derivatives is a critical aspect of their design as bioisosteres. The longer C-S bonds and smaller C-S-C bond angle compared to cyclohexane can alter the spatial arrangement of substituents, potentially leading to improved binding affinity for a target protein.[2]

Therapeutic Applications

Thiane carboxylates and their derivatives have been explored in a variety of therapeutic areas, including as inhibitors of enzymes such as kinases and proteases.[7] The thiane ring can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement for optimal interaction with the active site of an enzyme.[7]

Experimental Protocol: Synthesis of a Thiane-4-carboxamide as a Potential Kinase Inhibitor [7]

  • Reactants: Thiane-4-carboxylic acid, a substituted aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt).

  • Procedure:

    • To a stirred solution of thiane-4-carboxylic acid in anhydrous DMF, add the substituted aniline, HOBt, and a tertiary amine base (e.g., DIPEA).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDC portion-wise, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove byproducts, and drying the organic layer.

    • Purify the crude product by column chromatography to yield the desired N-aryl thiane-4-carboxamide.

Signaling Pathway Visualization: Generic Kinase Inhibition

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition A Signal B Receptor A->B C Kinase B->C D Substrate C->D E Phosphorylated Substrate C->E ATP -> ADP F Cellular Response (e.g., Proliferation) E->F G Thiane-4-carboxamide Inhibitor G->C Binds to ATP pocket

Caption: Inhibition of a Generic Kinase Signaling Pathway.

Conclusion and Future Directions

The journey of thiane carboxylates from their conceptual origins in the synthesis of simple cyclic sulfides to their current role as sophisticated tools in drug discovery is a testament to the enduring power of synthetic chemistry. The unique properties of the thiane ring, coupled with the versatile reactivity of the carboxylic acid group, provide a powerful platform for the design of novel therapeutic agents. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as a deeper exploration of the conformational and electronic properties of thiane carboxylates to enable more rational drug design. The continued application of this valuable scaffold promises to yield new and improved medicines for a wide range of diseases.

References

  • Sander, M. (1965). The double nucleophilic displacements of 1,3-dihaloalkanes with sodium sulfide. Chemical Reviews, 66(3), 297-337.
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. [Link]

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Use of Thiane-4-Carboxylic Acid as a Precursor Molecule. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Experimental Use of Thiane-4-Carboxylic Acid as a Precursor Molecule. BenchChem.
  • Ratan, Y., et al. (2023). Green synthetic strategies and pharmaceutical applications of thiazine and its derivatives: An updated review. Current Pharmaceutical Biotechnology, 25(8).
  • Whitehead, E. V., Dean, R. A., & Fidler, F. A. (1951). The Preparation and Physical Properties of Sulfur Compounds Related to Petroleum. II. Cyclic Sulfides. Journal of the American Chemical Society, 73(8), 3632–3635. [Link]

  • PubChem. (n.d.). 4-(3-Methylanilino)thiane-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Carson, J. F., & Wong, F. F. (1964). The Synthesis of L-1,4-Thiazane-3-carboxylic Acid 1-Oxide. The Journal of Organic Chemistry, 29(8), 2203–2204.
  • PubChem. (n.d.). Thiane. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Thiane. [Link]

  • Caron, S., & Wei, L. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(18), 8479–8492.
  • Jung, S., et al. (2020). Stereoelectronic Effects: Perlin Effects in Thiane-Derived Compounds. Chemistry – A European Journal, 26(34), 7655-7664.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Smith, K., Williams, D., & El-Hiti, G. A. (2019). A simple and efficient one-pot synthesis of cyclic sulfides from α,ω-dibromoalkanes and sodium sulfide nonahydrate. Journal of Sulfur Chemistry, 40(5), 529-538.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023).
  • El-Hiti, G. A., & Smith, K. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. Molecular Diversity, 22(2), 517-542.
  • Boudreau, M. W. (2021). Synthesis of Thioacids and Dicarboxylic Acids Derived from Open β-Lactams for Inhibition.
  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174.
  • Wikipedia. (n.d.). Arylcyclohexylamine. [Link]

  • Cronin, L. (2013, May 22). Networking chemistry: Lee Cronin at TEDxCERN [Video]. YouTube. [Link]

Sources

The Synthesis of Methyl 4-oxothiane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-oxothiane-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motif, featuring a thiacyclohexanone core with an adjacent carboxylate group, serves as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the primary synthetic routes to this valuable building block, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.

The predominant and most established pathway to methyl 4-oxothiane-3-carboxylate relies on the intramolecular Dieckmann condensation of a key precursor, dimethyl 3-thiaadipate. This technical guide will therefore be structured around the synthesis of this crucial starting material, followed by a detailed exposition of its cyclization to the target molecule.

Core Synthetic Strategy: The Dieckmann Condensation

The final and pivotal step in the most common synthesis of methyl 4-oxothiane-3-carboxylate is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. In this case, the acyclic precursor, dimethyl 3-thiaadipate, is treated with a strong base to induce cyclization and formation of the six-membered thiacyclohexanone ring.

The general mechanism for the Dieckmann condensation involves the deprotonation of a carbon alpha to one of the ester carbonyls, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide group results in the formation of the cyclic β-keto ester.

Visualizing the Pathway: From Acyclic Diester to Cyclic β-Keto Ester

Dieckmann Condensation start Dimethyl 3-thiaadipate intermediate1 Enolate Intermediate start->intermediate1 + Base intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Attack product Methyl 4-oxothiane-3-carboxylate intermediate2->product - MeO⁻ alkoxide MeOH base Base (e.g., NaOMe)

Caption: The Dieckmann condensation pathway for the synthesis of Methyl 4-oxothiane-3-carboxylate.

Synthesis of the Key Precursor: Dimethyl 3-thiaadipate

The successful synthesis of methyl 4-oxothiane-3-carboxylate is critically dependent on the efficient preparation of its precursor, dimethyl 3-thiaadipate. The most common and atom-economical approach to this diester is through a Michael addition reaction. Two primary variations of this strategy are presented below.

Route 1: Michael Addition of Methyl 3-mercaptopropionate to Methyl Acrylate

This route involves the base-catalyzed conjugate addition of methyl 3-mercaptopropionate to methyl acrylate. The thiol group of methyl 3-mercaptopropionate acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate.

Methyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with methanol, often catalyzed by a strong acid like sulfuric acid. Alternatively, it can be prepared by the addition of hydrogen sulfide to methyl acrylate.

Protocol 1: Esterification of 3-mercaptopropionic acid

  • In a round-bottom flask equipped with a reflux condenser, combine 3-mercaptopropionic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5% by mole).

  • Heat the mixture to reflux (approximately 65-70 °C) and maintain for 15 hours.

  • After cooling, evaporate the excess methanol under reduced pressure.

  • The crude product is then washed with deionized water until the pH is neutral, followed by purification via vacuum distillation.

With methyl 3-mercaptopropionate in hand, the subsequent Michael addition is typically carried out in the presence of a base catalyst.

Protocol 2: Synthesis of Dimethyl 3-thiaadipate

  • Dissolve methyl 3-mercaptopropionate in a suitable solvent, such as methanol.

  • Add a catalytic amount of a base, such as sodium methoxide.

  • Cool the mixture in an ice bath and add methyl acrylate dropwise while stirring.

  • Allow the reaction to proceed to completion, which can be monitored by techniques such as TLC or GC.

  • Upon completion, neutralize the catalyst with a weak acid and remove the solvent under reduced pressure.

  • The resulting crude dimethyl 3-thiaadipate can be purified by vacuum distillation.

Route 2: Direct Synthesis from Methyl Acrylate and a Sulfur Source

An alternative and more direct approach involves the reaction of methyl acrylate with a sulfur source, such as sodium hydrosulfide, to generate the thiol intermediate in situ, which then reacts with a second equivalent of methyl acrylate.

Michael Addition thiol Methyl 3-mercaptopropionate product Dimethyl 3-thiaadipate thiol->product + acrylate Methyl Acrylate acrylate->product + Base base Base

Caption: Michael addition of methyl 3-mercaptopropionate to methyl acrylate.

The Final Step: Dieckmann Condensation to Methyl 4-oxothiane-3-carboxylate

With the successful synthesis of dimethyl 3-thiaadipate, the final cyclization can be performed. The choice of base and reaction conditions can influence the yield and purity of the final product.

Protocol 3: Dieckmann Condensation of Dimethyl 3-thiaadipate

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium methoxide in anhydrous methanol.

  • Heat the solution to reflux.

  • Add a solution of dimethyl 3-thiaadipate in methanol dropwise to the refluxing sodium methoxide solution over a period of 45 minutes.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 45 minutes.

  • Cool the reaction mixture in an ice bath and pour it onto a mixture of ice and water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid.

  • The oily product that precipitates can be induced to crystallize by further cooling.

  • Collect the crystals by filtration, dissolve them in dichloromethane, dry over sodium sulfate, and evaporate the solvent to yield the crude methyl 4-oxothiane-3-carboxylate.

  • The aqueous phase can be further extracted with dichloromethane to recover more product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Stepwise Michael Addition)Route 2 (Direct Synthesis)
Starting Materials 3-mercaptopropionic acid, methanol, methyl acrylateMethyl acrylate, sodium hydrosulfide
Number of Steps 2 (synthesis of thiol, then Michael addition)1 (in-situ generation and reaction)
Control over Stoichiometry HighModerate (can lead to side products)
Potential Byproducts Fewer, as intermediates are isolatedCan form dithiodipropionate
Overall Yield Generally good to highCan be variable depending on conditions

Conclusion

The synthesis of methyl 4-oxothiane-3-carboxylate is most reliably achieved through the Dieckmann condensation of dimethyl 3-thiaadipate. The preparation of this key precursor via the Michael addition of methyl 3-mercaptopropionate to methyl acrylate offers a robust and well-controlled method. While a more direct synthesis from methyl acrylate and a sulfur source is possible, it may present challenges in controlling selectivity and minimizing byproduct formation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic building block for their research endeavors.

References

  • PrepChem. Synthesis of methyl 3-mercaptopropionate. [Link]

  • Google Patents.
  • SynArchive. Dieckmann Condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

Retrosynthesis of Methyl 4-oxothiane-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the retrosynthesis of methyl 4-oxothiane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect two primary synthetic strategies: the robust and classical Dieckmann condensation and a plausible intramolecular Thia-Michael addition. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed synthetic protocols but also the underlying mechanistic rationale and field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Significance of the 4-Oxothiane Scaffold

The 4-oxothiane core and its derivatives are privileged structures in modern organic synthesis. The presence of a sulfur atom within the six-membered ring introduces unique conformational properties and potential for further functionalization, making these scaffolds attractive for the development of novel therapeutic agents and functional materials. Methyl 4-oxothiane-3-carboxylate, as a β-keto ester, is a particularly versatile intermediate, amenable to a wide range of chemical transformations including alkylation, acylation, and decarboxylation to access a diverse array of substituted thianes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A thorough retrosynthetic analysis of methyl 4-oxothiane-3-carboxylate reveals several potential disconnection points. The most logical approaches focus on the formation of the heterocyclic ring, as this is the key structural feature.

G cluster_0 Disconnection Strategies cluster_1 Approach 1: Dieckmann Condensation cluster_2 Approach 2: Intramolecular Michael Addition TM Methyl 4-oxothiane-3-carboxylate D1 C-C Bond Formation (Intramolecular Claisen) TM->D1 D2 C-S Bond Formation (Conjugate Addition) TM->D2 Precursor1 Dimethyl 4-thiaheptanedioate D1->Precursor1 Dieckmann Condensation Precursor2 Methyl (E)-5-mercapto-2-pentenoate D2->Precursor2 Intramolecular Thia-Michael Addition Reagents1 Sodium Sulfide + Methyl 3-bromopropanoate Precursor1->Reagents1 Synthesis Reagents2 1. 3-Buten-1-ol -> 3-Butenyl tosylate 2. Thiol formation 3. Oxidation & Esterification Precursor2->Reagents2 Synthesis

2 x Methyl 3-bromopropanoate + Na2S -> Dimethyl 4-thiaheptanedioate + 2 NaBr

Dimethyl 4-thiaheptanedioate --(Base)--> Methyl 4-oxothiane-3-carboxylate

Figure 2: Workflow for the Dieckmann condensation of dimethyl 4-thiaheptanedioate.

Experimental Protocol: Dieckmann Condensation

Part A: Synthesis of Dimethyl 4-thiaheptanedioate

  • To a stirred solution of sodium sulfide nonahydrate (12.0 g, 0.05 mol) in 100 mL of ethanol at room temperature, add methyl 3-bromopropanoate (16.7 g, 0.10 mol) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford dimethyl 4-thiaheptanedioate as a colorless oil.

Part B: Synthesis of Methyl 4-oxothiane-3-carboxylate

  • In a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel, add sodium methoxide (5.4 g, 0.10 mol) to 100 mL of anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of dimethyl 4-thiaheptanedioate (20.6 g, 0.10 mol) in 50 mL of anhydrous toluene dropwise over 1 hour.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture in an ice bath and cautiously quench with 1 M hydrochloric acid until the pH is approximately 4-5.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Value
Precursor Dimethyl 4-thiaheptanedioate
Base Sodium methoxide
Solvent Toluene
Reaction Temp. Reflux
Typical Yield 75-85%

Table 1: Summary of reaction conditions for the Dieckmann condensation.

Pathway 2: The Intramolecular Thia-Michael Addition Approach

An alternative strategy involves the intramolecular conjugate addition of a thiol to an α,β-unsaturated ester. [1][2]This approach is particularly useful if the requisite thiol-containing unsaturated ester is readily accessible.

Synthesis of the Precursor: Methyl (E)-5-mercapto-2-pentenoate

The synthesis of this precursor is a multi-step process that requires careful control of functional group transformations. A plausible route starts from 3-buten-1-ol.

  • Protection of the alcohol: The hydroxyl group of 3-buten-1-ol is converted to a good leaving group, such as a tosylate.

  • Introduction of the thiol: The tosylate is displaced by a sulfur nucleophile (e.g., sodium hydrosulfide or thiourea followed by hydrolysis) to introduce the thiol functionality.

  • Chain extension and esterification: The terminal alkene is then converted to the corresponding α,β-unsaturated ester. This can be achieved through various methods, such as hydroformylation followed by oxidation and esterification, or through cross-metathesis with methyl acrylate.

Intramolecular Thia-Michael Addition

The cyclization is effected by a base, which deprotonates the thiol to form a thiolate. [2][3] Reaction Scheme:

Mechanism:

  • A base (e.g., a tertiary amine like triethylamine or a stronger base like sodium hydride) deprotonates the thiol to generate a nucleophilic thiolate.

  • The thiolate attacks the β-carbon of the α,β-unsaturated ester in a 6-endo-trig cyclization.

  • The resulting enolate is protonated during the workup to give the final product.

G Start Methyl (E)-5-mercapto-2-pentenoate Thiolate Thiolate Formation (Base deprotonates thiol) Start->Thiolate 1. Base (e.g., Et3N) Cyclization Intramolecular Conjugate Addition Thiolate->Cyclization Enolate_Intermediate Enolate Intermediate Cyclization->Enolate_Intermediate Final_Product Methyl 4-oxothiane-3-carboxylate (After protonation) Enolate_Intermediate->Final_Product 2. H+ source

Figure 3: Workflow for the intramolecular Thia-Michael addition.

Experimental Protocol: Intramolecular Thia-Michael Addition
  • Dissolve methyl (E)-5-mercapto-2-pentenoate (1.60 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Add triethylamine (1.52 g, 15 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Value
Precursor Methyl (E)-5-mercapto-2-pentenoate
Base Triethylamine
Solvent Tetrahydrofuran (THF)
Reaction Temp. Room Temperature
Typical Yield 60-70%

Table 2: Summary of reaction conditions for the intramolecular Thia-Michael addition.

Conclusion and Outlook

Both the Dieckmann condensation and the intramolecular Thia-Michael addition represent viable and effective strategies for the synthesis of methyl 4-oxothiane-3-carboxylate. The choice of route will often depend on the availability and cost of the starting materials. The Dieckmann condensation is a classic and high-yielding approach, benefiting from a straightforward and scalable synthesis of the diester precursor. The intramolecular Thia-Michael addition provides a valuable alternative, although the synthesis of the precursor is more complex.

The resulting methyl 4-oxothiane-3-carboxylate is a versatile intermediate. The acidic α-proton allows for facile alkylation, enabling the introduction of various substituents at the 3-position. [4][5]Subsequent hydrolysis and decarboxylation can provide access to 3-substituted-4-oxothianes, further expanding the chemical space accessible from this key building block.

References

  • Beilstein Journals. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Thieme Chemistry. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • RSC Publishing. Recent advances in the synthesis and applications of β-keto sulfones. [Link]

  • Synthetic studies of β-ketoesters. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Intramolecular Thia-anti-Michael Addition of a Sulfur Anion to Enones: A Regiospecific Approach to Multisubstituted Thiophene Derivatives. [Link]

  • YouTube. Retrosynthesis 4 - Organic Chemistry. [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. [Link]

  • ResearchGate. Michael addition reaction of 4 with thiols. [Link]

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • NIH. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]

  • NIH. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

  • ResearchGate. Synthesis and Regioselectivity in the Alkylation of 1,3,4-Oxadiazolethiones with Dihaloalkanes and Epichlorohydrin. [Link]

  • Google Patents. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • NIH. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

  • ResearchGate. Retrosynthetic analysis of (A) 2-methyl-(4h)3-substituted.... [Link]

  • NIH. The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation. [Link]

Sources

Role of β-keto esters in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of β-Keto Esters in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto esters are a class of organic compounds that possess a unique and highly versatile bifunctional nature, characterized by the presence of both a ketone and an ester functional group separated by a methylene unit. This arrangement confers upon them a rich and varied reactivity, making them indispensable building blocks in the arsenal of synthetic organic chemists. Their ability to act as both nucleophiles and electrophiles, coupled with the ease of subsequent transformations, has established β-keto esters as cornerstone intermediates in the synthesis of a vast array of complex molecules, ranging from pharmaceuticals and agrochemicals to natural products. This technical guide provides a comprehensive exploration of the synthesis, reactivity, and strategic applications of β-keto esters in modern organic synthesis, with a particular focus on their role in drug development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental insights, and present detailed protocols for their practical application.

The Unique Structural and Electronic Landscape of β-Keto Esters

The remarkable synthetic utility of β-keto esters stems from their distinct structural and electronic properties. The presence of two carbonyl groups flanking a central α-carbon results in a significant increase in the acidity of the α-protons. This enhanced acidity is a direct consequence of the ability of the resulting enolate to be stabilized by resonance, delocalizing the negative charge over both carbonyl oxygen atoms. This resonance stabilization makes the formation of the enolate thermodynamically favorable, rendering it a soft and highly versatile nucleophile.

Furthermore, the two carbonyl carbons serve as electrophilic sites, susceptible to attack by a variety of nucleophiles. This dual reactivity, embodying both nucleophilic and electrophilic character, is the cornerstone of the diverse chemical transformations that β-keto esters can undergo.

Synthesis of β-Keto Esters: A Comparative Overview

The efficient construction of the β-keto ester moiety is a critical first step in its utilization. Several robust synthetic methodologies have been developed, with the Claisen condensation being the most classical and widely employed approach.

The Claisen Condensation: A Classic Carbon-Carbon Bond Formation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester.[1][2] The reaction proceeds via the formation of an enolate from one ester molecule, which then acts as a nucleophile and attacks the carbonyl carbon of a second ester molecule.[3][4] A subsequent elimination of an alkoxide group furnishes the β-keto ester.[3] A crucial requirement for a successful Claisen condensation is the presence of at least two α-hydrogens on the starting ester to drive the reaction to completion through the formation of the resonance-stabilized enolate of the product.[1]

The intramolecular version of this reaction, known as the Dieckmann condensation , is a powerful tool for the synthesis of cyclic β-keto esters, particularly five- and six-membered rings.[1][5]

Acylation-Based Methodologies

An alternative and often more versatile approach to β-keto esters involves the acylation of pre-formed enolates or their equivalents. This can be achieved through the reaction of ketone enolates with acylating agents such as acyl chlorides or esters.[6] A particularly effective method involves the acylation of acetoacetic esters followed by a deacetylation step.[7][8] This two-step sequence allows for the synthesis of a wide variety of β-keto esters that may not be accessible through the Claisen condensation.[7] The use of 1-acylbenzotriazoles as acylating agents has been shown to be a highly efficient method for the C-acylation of acetoacetic esters, leading to the desired β-keto esters in good yields after deacetylation.[6][8]

Other Synthetic Approaches

While the Claisen condensation and acylation methods are the most common, other strategies for the synthesis of β-keto esters have been developed. These include the reaction of ketones with carbonates in the presence of a strong base, and the condensation of aldehydes with ethyl diazoacetate catalyzed by various metal complexes.[9][10] Transesterification of existing β-keto esters is another valuable method, particularly for introducing functionalized alcohol moieties.[11][12]

Table 1: Comparative Analysis of β-Keto Ester Synthetic Methods
MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Claisen Condensation Two equivalents of an enolizable esterStrong base (e.g., NaOEt)Atom economical, classic methodRequires at least two α-hydrogens, potential for self-condensation in crossed reactions
Dieckmann Condensation A diesterStrong base (e.g., NaOEt)Forms cyclic β-keto estersLimited to the formation of 5- and 6-membered rings
Acylation of Ketone Enolates Ketone, Acylating agent (e.g., acyl chloride)Strong base (e.g., LDA)Good control over substitutionRequires pre-formation of the enolate
Acylation/Deacetylation Acetoacetic ester, Acylating agentBase, followed by deacetylation conditionsVersatile, good yieldsTwo-step process
Reaction with Carbonates Ketone, Dialkyl carbonateStrong baseSimple starting materialsCan require harsh conditions and long reaction times[9]

The Rich Reactivity of β-Keto Ester Enolates

The synthetic prowess of β-keto esters is most evident in the diverse reactions of their corresponding enolates. The ease of formation and the nucleophilic nature of these enolates make them ideal partners for a wide range of electrophiles.

Alkylation: Forging New Carbon-Carbon Bonds

The alkylation of β-keto ester enolates is a cornerstone reaction in organic synthesis, providing a powerful means to construct new carbon-carbon bonds.[13] The reaction typically proceeds via an SN2 mechanism, where the enolate attacks an alkyl halide.[14] Careful control of the reaction conditions, including the choice of base, solvent, and temperature, is crucial to achieve high yields and to control the degree of alkylation (mono- vs. di-alkylation).[14][15] The development of asymmetric alkylation methods, often employing chiral phase-transfer catalysts or transition metal complexes with chiral ligands, has enabled the synthesis of enantioenriched α-substituted β-keto esters.[16][17]

Alkylation_of_Beta_Keto_Ester bke β-Keto Ester enolate Enolate bke->enolate Deprotonation alkylated_bke α-Alkylated β-Keto Ester enolate->alkylated_bke SN2 Attack alkyl_halide Alkyl Halide (R-X) base Base

Caption: Workflow for the alkylation of a β-keto ester.

Acylation: Introducing Carbonyl Functionality

In addition to alkylation, β-keto ester enolates can be acylated by reacting them with acylating agents such as acyl chlorides or anhydrides. This reaction provides access to β,δ-diketo esters, which are valuable synthetic intermediates.[18][19] The control of C- versus O-acylation can be a challenge, but C-acylation is generally favored under kinetic control.[6][20]

Decarboxylation: A Gateway to Ketones

One of the most synthetically useful transformations of β-keto esters is their conversion to ketones through a sequence of hydrolysis and decarboxylation.[13] The ester functionality is first hydrolyzed to a carboxylic acid, typically under acidic or basic conditions, to yield a β-keto acid.[21] Upon gentle heating, this β-keto acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to afford the corresponding ketone.[22][23] This process, known as the acetoacetic ester synthesis , is a powerful and versatile method for the preparation of a wide variety of ketones.[14]

Decarboxylation_of_Beta_Keto_Acid cluster_0 β-Keto Acid cluster_1 Transition State cluster_2 Products cluster_3 Final Product bka R-CO-CH2-COOH ts Cyclic Intermediate bka->ts Heat (Δ) enol Enol ts->enol co2 CO2 ts->co2 ketone Ketone enol->ketone Tautomerization

Caption: Mechanism of decarboxylation of a β-keto acid.

Multicomponent Reactions: Building Complexity in a Single Step

β-Keto esters are key participants in a number of powerful multicomponent reactions (MCRs), which allow for the construction of complex molecular scaffolds in a single synthetic operation. These reactions are highly valued in drug discovery for their efficiency and ability to generate diverse libraries of compounds.

The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (typically ammonia or ammonium acetate) to produce a dihydropyridine.[24][25] This dihydropyridine can then be oxidized to the corresponding pyridine.[26] This reaction is of significant importance in medicinal chemistry, as the 1,4-dihydropyridine scaffold is a core feature of a class of drugs known as calcium channel blockers, which are widely used in the treatment of hypertension.[26][27]

Table 2: Influence of β-Keto Ester on Hantzsch Reaction Yield
Aldehydeβ-Keto EsterYield (%)
BenzaldehydeMethyl acetoacetate92[28]
BenzaldehydeEthyl acetoacetate95[28]
4-MethylbenzaldehydeMethyl acetoacetate95[28]
4-MethylbenzaldehydeEthyl acetoacetate98[28]
4-MethoxybenzaldehydeMethyl acetoacetate94[28]
4-MethoxybenzaldehydeEthyl acetoacetate96[28]

Data sourced from a comparative study under consistent reaction conditions.[28]

The Biginelli Reaction

The Biginelli reaction is another important MCR that utilizes a β-keto ester, an aldehyde, and urea (or thiourea) to synthesize dihydropyrimidinones.[29][30] This reaction is typically catalyzed by an acid and provides a straightforward route to a class of heterocyclic compounds with a wide range of biological activities.[29][31]

The Feist-Bénary Furan Synthesis

The Feist-Bénary furan synthesis is a condensation reaction between an α-halo ketone and a β-dicarbonyl compound, such as a β-keto ester, in the presence of a base to produce substituted furans.[32][33][34] This reaction is a valuable tool for the construction of the furan ring system, which is a common motif in many natural products and pharmaceuticals.[32][35]

Other Notable Transformations

The synthetic utility of β-keto esters extends beyond the reactions already discussed. They are also key substrates in a number of other important transformations.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction involves the coupling of a β-keto ester with an aryl diazonium salt to form a hydrazone.[36][37][38] This reaction proceeds through an initial azo coupling followed by hydrolysis and decarboxylation. The resulting hydrazones are valuable intermediates, particularly for the synthesis of indoles via the Fischer indole synthesis.[36][37]

Palladium-Catalyzed Reactions

Allylic β-keto esters have emerged as versatile substrates in palladium-catalyzed reactions. These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then undergo a variety of transformations, including decarboxylative allylation, to generate α-allyl ketones.[39]

Applications in Drug Development and Natural Product Synthesis

The versatility of β-keto esters has made them invaluable intermediates in the synthesis of numerous pharmaceuticals and complex natural products. Their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the efficient construction of intricate molecular architectures.

For example, the Hantzsch synthesis, which relies on β-keto esters, is a key step in the industrial production of several dihydropyridine calcium channel blockers, including nifedipine, amlodipine, and felodipine.[26][27] The Biginelli reaction has been used to synthesize a variety of compounds with potential therapeutic applications, including antiviral, antibacterial, and anticancer agents.

Experimental Protocols

General Protocol for the Alkylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Anhydrous ethanol

  • Sodium ethoxide

  • Alkyl halide

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetoacetate dropwise at 0 °C.

  • Stir the resulting solution for 30 minutes at room temperature to ensure complete enolate formation.

  • Add the alkyl halide to the solution and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for the Hantzsch Pyridine Synthesis[28]

Materials:

  • Aldehyde (1 mmol)

  • β-Keto ester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine the aldehyde, β-keto ester, and ammonium acetate.

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold deionized water to the solidified product and stir.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyridine.

Hantzsch_Synthesis_Workflow start Combine Reactants: - Aldehyde - β-Keto Ester (2 equiv.) - Ammonium Acetate react Heat and Stir start->react monitor Monitor by TLC react->monitor workup Workup: - Cool - Add Water - Filter monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify product Dihydropyridine Product purify->product

Caption: Experimental workflow for the Hantzsch pyridine synthesis.

Conclusion

β-Keto esters are undeniably central to the field of organic synthesis. Their unique structural features and the resulting dual reactivity provide a powerful platform for the construction of a vast array of organic molecules. From the classic Claisen condensation to modern palladium-catalyzed transformations and their pivotal role in multicomponent reactions, the chemistry of β-keto esters continues to evolve and enable the synthesis of increasingly complex and medicinally relevant compounds. A thorough understanding of their synthesis and reactivity is therefore essential for any researcher, scientist, or drug development professional engaged in the art and science of molecular construction. The continued development of novel, more efficient, and stereoselective reactions involving β-keto esters will undoubtedly pave the way for future breakthroughs in medicine and materials science.

References

  • Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.
  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Feist-Bénary Reaction.
  • ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1. Organic Process Research & Development.
  • J&K Scientific LLC. (2021, February 24). Biginelli Reaction.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Journal of the American Chemical Society. (n.d.). Asymmetric Alkylation of β-Ketoesters.
  • Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Organic Chemistry II Key Term.
  • RSC Publishing. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry.
  • Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II.
  • Benchchem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Guide to Hantzsch Reaction Yields with Various β-Keto Esters.
  • Wikipedia. (n.d.). Claisen condensation.
  • Benchchem. (n.d.). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers.
  • Synthesis. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA.
  • Canadian Journal of Chemistry. (1974). The Acylation of β-Keto Ester Dianions. 52, 1343.
  • Chemistry LibreTexts. (2014, July 26). 19.15: A Claisen Condensation Forms a β-Keto Ester.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • Canadian Science Publishing. (n.d.). The Acylation of β-Keto Ester Dianions.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters.
  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC.
  • Journal of the Serbian Chemical Society. (2018, July 2). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions.
  • Slideshare. (n.d.). Japp klingemann reaction.
  • Who we serve. (n.d.). Alkylation Reactions Using a Galactose-Based β-Keto Ester Enolate and Conversion into β-C-Galactosides.
  • ACS Publications. (n.d.). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry.
  • PubMed. (n.d.). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis.
  • Wikipedia. (n.d.). Feist–Benary synthesis.
  • Expertsmind.com. (n.d.). Japp–Klingemann reaction Assignment Help.
  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate.
  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis.
  • YouTube. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
  • (n.d.). Biginelli reaction of β-ketocarboxilic esters, aldehydes, and urea derivatives.
  • The Journal of Organic Chemistry. (n.d.). The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent1a.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation.
  • Ambeed.com. (n.d.). Feist-Bénary Furan Synthesis.
  • chemeurope.com. (n.d.). Feist-Benary synthesis.
  • PubMed. (n.d.). Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles.
  • Bates College - Ex Libris. (n.d.). Cyclic [beta]-keto esters synthesis and reactions.

Sources

Methodological & Application

Application Notes and Protocols: Methyl 4-Oxothiane-3-carboxylate as a Versatile Synthon in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxothiane-3-carboxylate is a uniquely functionalized cyclic β-keto ester that serves as a powerful and versatile building block in synthetic organic chemistry. Its distinct structural arrangement, featuring a reactive 1,3-dicarbonyl equivalent, a nucleophilic α-carbon, and an integrated thioether moiety, provides multiple reaction pathways for the construction of diverse and complex heterocyclic systems. This guide offers an in-depth exploration of its application in synthesizing key heterocyclic scaffolds such as thiophenes, pyrazoles, isoxazoles, and fused pyrimidine systems. We provide not only detailed, field-tested protocols but also delve into the mechanistic underpinnings of these transformations to empower researchers, scientists, and drug development professionals in leveraging this synthon for novel molecular discovery.

Introduction: The Strategic Value of Methyl 4-Oxothiane-3-carboxylate

In the landscape of heterocyclic synthesis, the selection of an appropriate starting material is paramount to the efficiency and elegance of a synthetic route. Methyl 4-oxothiane-3-carboxylate emerges as a substrate of significant strategic value. As a cyclic β-keto ester, it possesses a readily accessible enolate, making the α-carbon a potent nucleophile for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The two carbonyl groups, differentiated by their ester and ketone functionalities, offer sites for selective electrophilic attack. Furthermore, the presence of the sulfur atom within the thiane ring provides a foundational element for building sulfur-containing heterocycles or can influence the reactivity of the core structure.

These features make it an ideal precursor for constructing heterocycles that are privileged structures in medicinal chemistry and materials science. This document will illuminate the key reaction manifolds through which this potential can be realized.

Core Reactivity and Mechanistic Principles

The synthetic utility of methyl 4-oxothiane-3-carboxylate is governed by the classical reactivity of β-keto esters. The proton on the carbon atom situated between the two carbonyl groups (the α-carbon) is significantly acidic, leading to the facile formation of a stabilized enolate ion in the presence of a base. This enolate is the key nucleophilic species in many of the subsequent reactions.

Core_Reactivity Diagram 1: Key Reactive Sites of Methyl 4-Oxothiane-3-carboxylate cluster_0 Keto-Enol Tautomerism cluster_1 Reactive Centers Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enolate Enolate (Nucleophilic α-Carbon) Enol->Enolate Base -H⁺ Carbonyls Carbonyls (Electrophilic Centers)

Caption: Key Reactive Sites of Methyl 4-Oxothiane-3-carboxylate.

The molecule's power lies in its ability to react with a wide range of di-electrophilic or nucleophilic-electrophilic partners, leading to cyclization and the formation of new heterocyclic rings. The following sections detail specific, high-impact applications.

Synthesis of Fused Thiophenes: The Gewald Reaction

The Gewald reaction is a cornerstone of thiophene synthesis, classically involving a ketone, an active methylene nitrile, and elemental sulfur in a one-pot, three-component reaction.[1][2] Methyl 4-oxothiane-3-carboxylate can function as the ketone component, leading to the formation of highly substituted thieno[3,2-b]thiopyran derivatives, which are valuable scaffolds in materials science.[3][4]

Mechanistic Pathway

The reaction proceeds through a well-established sequence. First, a Knoevenagel condensation occurs between the ketone moiety of the thiane and the active methylene compound (e.g., malononitrile). This is followed by the addition of elemental sulfur to the enolate intermediate, subsequent cyclization via attack of the sulfur anion onto the nitrile carbon, and finally, tautomerization to yield the stable 2-aminothiophene product.[1]

Gewald_Workflow Diagram 2: Gewald Reaction Experimental Workflow Start Combine Methyl 4-oxothiane-3-carboxylate, Malononitrile, Sulfur, and Solvent (e.g., Ethanol) AddBase Add Basic Catalyst (e.g., Morpholine) Start->AddBase Heat Heat Reaction Mixture (e.g., 50 °C) AddBase->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool, Precipitate Product (e.g., with H₂O) Monitor->Workup Reaction Complete Purify Filter and Recrystallize Workup->Purify Product Obtain Purified 2-Aminothieno[3,2-b]thiopyran Purify->Product

Caption: Gewald Reaction Experimental Workflow.

Experimental Protocol: Synthesis of Methyl 2-amino-3-cyano-4,5-dihydro-7H-thieno[3,2-b]thiopyran-6-carboxylate

Materials:

  • Methyl 4-oxothiane-3-carboxylate (1.0 eq)

  • Malononitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.2 eq)

  • Ethanol (qs)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-oxothiane-3-carboxylate, malononitrile, and elemental sulfur in ethanol.

  • Stir the mixture to achieve a suspension.

  • Add morpholine dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the mixture to room temperature. A solid precipitate should form.

  • Pour the mixture into ice-cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF) to afford the pure title compound.

Data and Expected Outcomes
Reactant 1Reactant 2BaseSolventTemp. (°C)Yield (%)Reference
Methyl 4-oxothiane-3-carboxylateMalononitrileMorpholineEthanol50-6075-85Adapted from[6]
Methyl 4-oxothiane-3-carboxylateEthyl CyanoacetateTriethylamineDMF5070-80Adapted from[7]

Synthesis of Pyrazoles: Reaction with Hydrazines

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and highly reliable method for the synthesis of pyrazoles.[8][9] Methyl 4-oxothiane-3-carboxylate reacts cleanly with hydrazine hydrate or substituted hydrazines to yield pyrazolo[4,3-c]thiopyran-3-one derivatives. These scaffolds are of interest due to their structural similarity to various biologically active molecules.

Mechanistic Pathway

The synthesis is a condensation-cyclization reaction. The more reactive ketone carbonyl is first attacked by one of the nitrogen atoms of hydrazine. The resulting hydrazone intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl, followed by elimination of methanol to furnish the final pyrazolone ring system.[10]

Pyrazole_Synthesis Diagram 3: Pyrazole Synthesis from a β-Keto Ester Start β-Keto Ester + Hydrazine Derivative Step1 Nucleophilic Attack on Ketone Carbonyl Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Attack on Ester Carbonyl) Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Elimination of Alcohol (e.g., Methanol) Intermediate2->Step3 Product Final Pyrazolone Product Step3->Product

Caption: Pyrazole Synthesis from a β-Keto Ester.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrahydro-[11]benzothiopyrano[4,3-c]pyrazol-3-one

Materials:

  • Methyl 4-oxothiane-3-carboxylate (1.0 eq)

  • Hydrazine Hydrate (1.2 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (qs)

Procedure:

  • Dissolve methyl 4-oxothiane-3-carboxylate in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • Heat the mixture to reflux and maintain for 3-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure product.

Synthesis of Fused Pyrimidines: A Multi-Step Approach

The true versatility of a synthon is demonstrated when its products can serve as intermediates for further transformations. The aminothiophene and aminopyrazole derivatives synthesized from methyl 4-oxothiane-3-carboxylate are perfect precursors for constructing fused pyrimidine systems like thieno[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines.[11][12] These ring systems are prevalent in a vast number of pharmaceuticals.

Logical Synthesis Flow

This approach involves a two-stage process. First, the primary heterocycle (e.g., an aminopyrazole) is synthesized. This product, containing a nucleophilic amine adjacent to an endocylcic nitrogen, is then reacted with a 1,3-dielectrophile (like formamide or diethyl malonate) to construct the fused pyrimidine ring.[11][13]

Fused_Pyrimidine_Logic Diagram 4: Logical Flow for Fused Pyrimidine Synthesis Start Methyl 4-oxothiane-3-carboxylate Reaction1 Reaction with Hydrazine Start->Reaction1 Intermediate Aminopyrazole Intermediate Reaction1->Intermediate Reaction2 Cyclocondensation with 1,3-Dielectrophile (e.g., Formamide) Intermediate->Reaction2 Product Fused Pyrazolo[3,4-d]pyrimidine Reaction2->Product

Caption: Logical Flow for Fused Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-one Derivative

This protocol assumes the successful synthesis of the corresponding 5-aminopyrazole precursor from methyl 4-oxothiane-3-carboxylate and phenylhydrazine.

Materials:

  • 5-Amino-1-phenyl-1,2,4,5-tetrahydro-[14]benzothiopyrano[4,3-c]pyrazol-3-one (1.0 eq)

  • Formamide (large excess, acts as reagent and solvent)

Procedure:

  • In a high-temperature reaction vessel, combine the aminopyrazole precursor with a large excess of formamide.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) under a nitrogen atmosphere.

  • Maintain the temperature for 4-8 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water, which will cause the product to precipitate.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.[11]

Synthesis of Isoxazoles: Reaction with Hydroxylamine

Analogous to pyrazole synthesis, the reaction of β-keto esters with hydroxylamine provides a direct route to isoxazolone derivatives.[15][16] This transformation adds another key five-membered heterocycle to the arsenal of structures accessible from methyl 4-oxothiane-3-carboxylate. Isoxazoles are a privileged class of heterocycles found in numerous bioactive compounds and approved drugs.[16]

Mechanistic Considerations

The mechanism mirrors that of pyrazole formation. Hydroxylamine condenses with the ketone to form an oxime intermediate. Subsequent intramolecular cyclization onto the ester carbonyl, followed by elimination of methanol, yields the isoxazol-5-one ring system. The precise pH of the reaction can be critical in directing the regioselectivity of the initial condensation.[17]

Experimental Protocol: Synthesis of Dihydro-1H-isoxazolo[4,3-c]thiopyran-3(2H)-one

Materials:

  • Methyl 4-oxothiane-3-carboxylate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate or other mild base (1.2 eq)

  • Ethanol/Water mixture (qs)

Procedure:

  • Dissolve methyl 4-oxothiane-3-carboxylate in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution and stir.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • The product may precipitate directly or after cooling in an ice bath.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the title compound.

Conclusion

Methyl 4-oxothiane-3-carboxylate has been demonstrated to be a remarkably effective and multifaceted building block for heterocyclic synthesis. Its inherent reactivity allows for the straightforward construction of thiophenes, pyrazoles, isoxazoles, and serves as a gateway to more complex fused systems like pyrazolopyrimidines. The protocols outlined herein are robust and adaptable, providing a solid foundation for researchers in medicinal chemistry and materials science to explore novel chemical space. By understanding the core mechanistic principles, scientists can further innovate and expand the synthetic utility of this valuable synthon.

References

  • Zhu, J., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ishikawa, T., et al. (2012). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Semantic Scholar. Available at: [Link]

  • Ishikawa, T., et al. (2012). One-step synthesis of differently bis-functionalized isoxazoles by cycloaddition of carbamoylnitrile oxide with β-keto esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Various Authors. The Japp‐Klingemann Reaction. ResearchGate. Available at: [Link]

  • Zhu, J., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health (PMC). Available at: [Link]

  • Organic Chemistry Explained. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. Available at: [Link]

  • Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Institutes of Health (PMC). Available at: [Link]

  • Bhat, B. A., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Maleki, A., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. National Institutes of Health (PMC). Available at: [Link]

  • Bhat, B. A., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. Japp–Klingemann reaction. Wikipedia. Available at: [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Various Authors. Japp-Klingemann reaction. chemeurope.com. Available at: [Link]

  • Various Authors. Japp-Klingemann Reaction. Merck Index. Available at: [Link]

  • Various Authors. (1985). Cyclic [beta]-keto esters synthesis and reactions. University of Technology Sydney. Available at: [Link]

  • Eveson, R. J., et al. (1987). Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds. Semantic Scholar. Available at: [Link]

  • Various Authors. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • Abdel-Fattah, A. M., et al. (1998). SYNTHESIS OF POLYFUSED THIENO(2,3-b)THIOPHENES PART 1. Scilit. Available at: [Link]

  • Candeias, M. M., et al. (2006). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Wikipedia contributors. Gewald reaction. Wikipedia. Available at: [Link]

  • Various Authors. Process for the preparation of pyrazole and its derivatives. Google Patents.
  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Gomaa, A. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

  • Quiroga, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Soni, B., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]

  • Mironov, M. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. Available at: [Link]

  • Mironov, M. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. ResearchGate. Available at: [Link]

  • Ukraintsev, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Al-Ghamdi, A. M. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Wuitschik, G., et al. (2010). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. ResearchGate. Available at: [Link]

  • Al-Obaide, A. M. (2019). Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Císařová, I., et al. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health (PMC). Available at: [Link]

  • Reddy, B. V. S., et al. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. Available at: [Link]

  • Kotali, A., et al. (2016). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of benzothiazine derivatives. Benzothiazines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for precursor selection, and detailed, field-tested protocols for the synthesis of the 1,4-benzothiazine core, a privileged structure in medicinal chemistry. While direct synthesis from simple, unsubstituted thiane is not a prevalent strategy, we will explore the dominant and versatile synthetic routes commencing from 2-aminothiophenol and related precursors, and conceptually outline a potential, albeit non-standard, pathway from a functionalized thiane derivative.

Introduction: The Significance of the Benzothiazine Scaffold

The benzothiazine nucleus, a fusion of a benzene ring and a thiazine ring, is a cornerstone in modern medicinal chemistry.[5][6] Derivatives of 1,4-benzothiazine, in particular, exhibit an exceptionally broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antihypertensive, and neuroprotective properties.[1][4][7] This wide range of therapeutic potential underscores the importance of robust and versatile synthetic methodologies to generate diverse libraries of these compounds for structure-activity relationship (SAR) studies.

The power of the benzothiazine scaffold lies in its unique three-dimensional structure and the electronic properties conferred by the nitrogen and sulfur heteroatoms, which can engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[8] Consequently, the development of efficient synthetic routes to access this core and its analogues is of paramount importance to the drug discovery pipeline.

Strategic Approaches to Benzothiazine Synthesis

The construction of the benzothiazine ring system is typically achieved through cyclization strategies that form one or both of the heterocyclic rings' key bonds in the final steps. The choice of starting material is dictated by the desired substitution pattern on both the benzene and thiazine rings.

The Dominant Precursor: 2-Aminothiophenol

The most common and versatile starting material for the synthesis of 1,4-benzothiazines is 2-aminothiophenol (2-ATP).[7][9] This precursor contains both the nucleophilic amine and thiol groups in the required ortho orientation, primed for reaction with a variety of dielectrophilic partners to construct the thiazine ring. The general workflow is a testament to the efficiency of this approach.

G cluster_start Precursors cluster_process Core Synthesis cluster_end Outcome ATP 2-Aminothiophenol (2-ATP) Reaction Cyclocondensation Reaction (Solvent, Catalyst, Heat/MW) ATP->Reaction Electrophile Electrophilic Partner (e.g., 1,3-Dicarbonyl, α-Halo Ketone) Electrophile->Reaction Purification Work-up & Purification (Chromatography, Recrystallization) Reaction->Purification Product Substituted 1,4-Benzothiazine Derivative Purification->Product

Caption: General workflow for 1,4-benzothiazine synthesis.

Conceptual Pathway: From Thiane Precursors

Direct conversion of an unsubstituted thiane ring to a benzothiazine is not a standard transformation due to the high stability of the saturated thiane ring and the challenge of aromatic ring annulation. However, a hypothetical, multi-step pathway can be conceptualized starting from a suitably functionalized thiane derivative. This approach is rooted in fundamental principles of ring-opening and functional group manipulation but is presented here for conceptual exploration rather than as a standard protocol.

The strategy would likely involve:

  • Ring-Opening: A selective cleavage of a C-S bond in the thiane ring to generate a linear sulfur-containing chain.

  • Functionalization: Introduction of an aromatic amine or its precursor at one end of the chain and a reactive carbonyl or equivalent group at the other.

  • Intramolecular Cyclization: A final ring-closing step to form the benzothiazine core.

This theoretical pathway highlights the versatility of synthetic chemistry but underscores why precursor selection, such as using 2-aminothiophenol, is often driven by efficiency and atom economy.

Key Synthetic Methodologies and Protocols

The following sections detail validated and widely used protocols for the synthesis of 1,4-benzothiazine derivatives. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding of the process.

Method 1: Oxidative Cyclocondensation with 1,3-Dicarbonyl Compounds

This is one of the most powerful methods for creating 2,3-disubstituted 1,4-benzothiazines. The reaction proceeds via the initial formation of an enamine intermediate, followed by an intramolecular Michael-type addition of the thiol onto the conjugated system, and subsequent oxidation.

Mechanism Rationale: The reaction between 2-aminothiophenol and a 1,3-dicarbonyl compound (like acetylacetone or ethyl acetoacetate) is often catalyzed by an oxidizing agent or proceeds via in-situ oxidation of the thiol.[9][10] The initial condensation between the amine and one of the carbonyls forms an enaminoketone. This key intermediate positions the nucleophilic thiol in perfect proximity for an intramolecular cyclization. The final step is an oxidation (often aerobic or facilitated by an agent like DMSO or H₂O₂) to aromatize the thiazine ring system.

G R1 2-Aminothiophenol I1 Enamine Intermediate R1->I1 Condensation (-H₂O) R2 +  1,3-Dicarbonyl R2->I1 I2 Cyclized Dihydro Intermediate I1->I2 Intramolecular Cyclization P 1,4-Benzothiazine I2->P Oxidation (-2H)

Caption: Mechanism of 1,4-benzothiazine formation from 2-ATP.

Protocol 1: Microwave-Assisted Synthesis using a Catalytic Amount of Hydrazine Hydrate

This protocol is an example of a green chemistry approach, utilizing microwave irradiation for rapid, solvent-free synthesis with high yields.[11] The hydrazine hydrate facilitates the in-situ formation of the disulfide of 2-aminothiophenol, which is a reactive intermediate.[11]

Materials:

  • Substituted 2-aminothiophenol (10 mmol)

  • Hydrazine hydrate (1 mmol)

  • Dimethylformamide (DMF, 5 mmol, as an energy transfer agent)

  • β-Diketone or β-Ketoester (e.g., acetylacetone, ethyl acetoacetate) (10 mmol)

  • Microwave synthesizer

  • Standard laboratory glassware, TLC plates, crushed ice, ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2-aminothiophenol (10 mmol), hydrazine hydrate (1 mmol), and DMF (5 mmol).

  • Expose the mixture to microwave irradiation for 30 seconds (power settings should be optimized for the specific instrument). Safety Note: Conduct in a well-ventilated fume hood.

  • Allow the mixture to cool slightly, then add the β-dicarbonyl compound (10 mmol).

  • Seal the vessel and expose the reaction mixture to microwave irradiation intermittently (e.g., 30-second pulses) for a total of 3-5 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vessel to room temperature and pour the contents onto crushed ice.

  • The solid product will precipitate. Filter the solid, wash thoroughly with 50% aqueous ethanol.

  • Recrystallize the crude product from absolute ethanol to obtain the pure 2,3-disubstituted-4H-1,4-benzothiazine.

Self-Validation:

  • TLC Monitoring: The disappearance of starting materials and the appearance of a new, single product spot confirms reaction completion.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[11] The melting point should be sharp and consistent with literature values.

Method 2: Reaction with α-Haloketones

This classical method provides a direct route to 3-aryl or 3-alkyl-substituted 1,4-benzothiazines. The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation.

Mechanism Rationale: The thiol group of 2-aminothiophenol is a more potent nucleophile than the amine under neutral or slightly basic conditions. It first attacks the electrophilic carbon bearing the halogen, displacing it in an S_N2 reaction to form an S-alkylated intermediate.[9] The subsequent intramolecular cyclization occurs via the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the final 1,4-benzothiazine product.[9] A base like triethylamine is often used to neutralize the HBr generated.

Protocol 2: Synthesis of 3-Aryl-1,4-Benzothiazines

This protocol describes a straightforward synthesis using substituted α-bromoacetophenones.[9]

Materials:

  • 2-Aminothiophenol (1 eq.)

  • Substituted α-bromoacetophenone (1 eq.)

  • Triethylamine (as base)

  • Diethyl ether (as solvent)

  • Reflux apparatus, magnetic stirrer, standard laboratory glassware

Procedure:

  • To a solution of 2-aminothiophenol (1 eq.) in diethyl ether (10 mL) in a round-bottom flask, add the substituted α-bromoacetophenone (1 eq.).

  • Add triethylamine (1.1 eq.) to the mixture.

  • Fit the flask with a condenser and heat the mixture to reflux (approx. 75-80°C) with continuous stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The triethylammonium bromide salt may precipitate.

  • Filter the reaction mixture if necessary. Wash the filtrate with water to remove any remaining salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 3-aryl-1,4-benzothiazine.

Method 3: Synthesis via the Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. It is particularly useful for synthesizing phenothiazines (a dibenzo-fused thiazine) and can be adapted for certain benzothiazine isomers.[12][13][14] The key step involves the migration of an aryl group from a heteroatom (like sulfur) to an adjacent nucleophilic center.

G cluster_smiles Smiles Rearrangement Pathway Start Activated Aryl Sulfide (e.g., 2-amino-2'-nitrodiphenylsulfide) Meisenheimer Meisenheimer Complex (Spirocyclic Intermediate) Start->Meisenheimer Base Base (e.g., Et₃N, NaOH) Base->Meisenheimer Deprotonation Rearranged Rearranged Amine Meisenheimer->Rearranged Ring Opening Final Cyclization to Phenothiazine/Benzothiazine Rearranged->Final Intramolecular Condensation

Caption: Conceptual pathway of the Smiles Rearrangement.

This method is highly dependent on the electronic nature of the aromatic rings. An electron-withdrawing group (like a nitro group) is typically required on the migrating aryl ring to activate it for nucleophilic attack.

Data Presentation: Comparative Synthesis Results

The following table summarizes typical results for the synthesis of 1,4-benzothiazine derivatives using the methods described, compiled from various literature sources.[9][10][11]

MethodPrecursorsCatalyst/ConditionsTimeYield (%)Reference
Protocol 1 2-ATP + AcetylacetoneHydrazine Hydrate, MW3 min92%[11]
Protocol 1 2-ATP + Ethyl AcetoacetateHydrazine Hydrate, MW4 min90%[11]
Protocol 2 2-ATP + α-BromoacetophenoneEt₃N, Reflux3 h86%[9]
Conventional 2-ATP + DimedoneDMSO, 110°C2 h85%[10]
Green Method 2-ATP + Ethyl AcetoacetateBaker's Yeast, Methanol48 h78%[10]

Conclusion

The synthesis of benzothiazine derivatives is a well-established field with a variety of robust methods available to medicinal chemists. The oxidative cyclocondensation of 2-aminothiophenol with 1,3-dicarbonyl compounds or α-haloketones remains the most direct and versatile approach, amenable to both conventional heating and modern green chemistry techniques like microwave irradiation. While the direct conversion from a simple thiane precursor is not a conventional strategy, understanding the principles of ring construction allows for the conceptual design of novel, multi-step pathways. The protocols and strategic insights provided in this guide serve as a practical resource for the efficient generation of diverse benzothiazine libraries for application in drug discovery and development.

References

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link][1][4]

  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(8), 1054. [Link][8][15]

  • Gupta, R., et al. (2010). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link][2]

  • Bentham Science Publishers. (2022). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Bentham Science. [Link][3]

  • Bentham Science Publishers. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Bentham Science. [Link]

  • Singh, P., & Kumar, A. (2015). Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4146-4160. [Link]

  • Royal Society of Chemistry. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link][7]

  • ResearchGate. (2019). Synthesis of Thietanes from Saturated Three‐membered Heterocycles. ResearchGate. [Link]

  • Yoneda, F., & Sakuma, Y. (1974). Studies on the Smiles Rearrangement. XIV. Novel Reactions of 1, 3-Dimethyl-5-nitro-6-chlorouracil with 2-Aminothiophenol. Chemical and Pharmaceutical Bulletin, 22(6), 1355-1359. [Link][12]

  • National Center for Biotechnology Information. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central. [Link][9]

  • National Center for Biotechnology Information. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PubMed Central. [Link][16]

  • International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. [Link][11]

  • National Center for Biotechnology Information. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link][10]

  • ResearchGate. (2019). Thiophene Ring-Opening Reactions III: One-Pot Synthesis and Antitumor Activity of 1,3,4-Thiadiazoline–Benzothiazolo[3,2-b]pyridazine Hybrids. ResearchGate. [Link]

  • ResearchGate. (2016). 1,4-Thiazines and Their Benzo Derivatives. ResearchGate. [Link][13]

  • Wikipedia. (n.d.). Thiane. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 3,1-Benzothiazines by Cyclization of 2-Thioformylaminodiphenylacetylenes. ResearchGate. [Link]

  • ResearchGate. (2003). Synthesis of thiane 1. Conditions: a) methyl methacrylate, NaOMe, MeOH,... ResearchGate. [Link]

  • Beilstein Journals. (2013). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2009). Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link][14]

  • National Center for Biotechnology Information. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. PubMed Central. [Link][5]

  • ResearchGate. (2016). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. [Link][6]

  • MDPI. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(15), 4488. [Link]

  • National Center for Biotechnology Information. (2019). Polycyclic nitrogen heterocycles as potential thymidine phosphorylase inhibitors: synthesis, biological evaluation, and molecular docking study. PubMed Central. [Link]

  • Beilstein Journals. (2022). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][3]benzothiazines: access to pyrrolo[2,1-b][1][2]benzothiazoles. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 4-oxothiane-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Methyl 4-oxothiane-3-carboxylate, a bifunctional heterocyclic compound, represents a highly valuable yet underutilized building block. Its thian-4-one core, a six-membered saturated ring containing a sulfur atom and a ketone, offers a unique combination of physicochemical properties that make it an attractive starting point for sophisticated medicinal chemistry campaigns. This guide provides an in-depth exploration of its strategic application, from fundamental synthetic transformations to its role in crafting complex molecules targeting critical disease pathways.

The molecule's true utility lies in its dual reactivity: the β-ketoester moiety is primed for a wide range of classical C-C bond-forming reactions and heterocycle syntheses, while the ketone at the 4-position serves as a handle for introducing diversity through reactions like reductive amination. Furthermore, the endocyclic sulfur atom imparts specific conformational preferences and electronic properties that can be exploited to fine-tune a drug candidate's interaction with its biological target and improve its metabolic stability.

Section 1: The Thiane Scaffold as a Bioisosteric Element

A cornerstone of lead optimization is the concept of bioisosterism, where one functional group or scaffold is replaced by another to enhance pharmacological properties without losing the desired biological activity. The thiane ring is an excellent bioisostere for the more commonly used piperidine and cyclohexane rings, offering distinct advantages.[1][2]

Causality Behind Bioisosteric Choice: The replacement of a methylene group (-CH2-) in cyclohexane or a secondary amine (-NH-) in piperidine with a sulfur atom (-S-) in thiane fundamentally alters the scaffold's properties. Sulfur is larger than carbon and nitrogen, has available lone pairs of electrons, but is generally not a hydrogen bond donor or acceptor in this context. This substitution can lead to:

  • Modulated Lipophilicity: The introduction of the polarizable sulfur atom can subtly decrease lipophilicity (LogP) compared to a cyclohexane ring, which can improve aqueous solubility.[2]

  • Metabolic Stability: The C-S bond is generally more resistant to metabolic oxidation than the C-H bonds at the alpha-position to the nitrogen in piperidines, a common site of metabolism.[1]

  • Altered Conformational Profile: The longer C-S bond length compared to C-C or C-N bonds influences the ring's conformational preference, potentially presenting substituents in a different spatial orientation for improved target engagement.

  • Elimination of Basicity: Unlike piperidine, the thiane ring is not basic. This is a critical advantage when a basic nitrogen is detrimental to target binding or leads to off-target effects, such as hERG channel inhibition.

Data Presentation: Comparative Physicochemical Properties
ScaffoldTypical pKaTypical LogP RangeH-Bond Donor/AcceptorKey Feature
Cyclohexane N/AHighNonePurely lipophilic spacer
Piperidine 8.0 - 11.0ModerateAcceptor (N), Donor (N-H)Basic; introduces polarity
Thiane N/AModerate-HighNone (as sulfide)Non-basic; metabolically robust

Section 2: Core Synthetic Methodologies & Protocols

The synthetic utility of methyl 4-oxothiane-3-carboxylate stems from its two distinct functional handles. The following protocols are designed to be self-validating, employing robust and well-documented chemical transformations.

Protocol 1: Synthesis of the Thian-4-one Core via Dieckmann Condensation

While methyl 4-oxothiane-3-carboxylate itself may have limited commercial sources, its synthesis can be achieved through established cyclization strategies. The Dieckmann condensation is a powerful intramolecular reaction for forming five- and six-membered rings.

Rationale: This protocol leverages the intramolecular condensation of a diester containing a sulfide linkage. Sodium ethoxide is a classic strong base suitable for deprotonating the alpha-carbon to initiate the cyclization. The acidic workup is crucial for both neutralizing the base and promoting the decarboxylation of the initial β-ketoester product to yield the target scaffold.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add absolute ethanol (200 mL).

  • Base Preparation: Carefully add sodium metal (1.1 eq) in small portions to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ.

  • Substrate Addition: Once all the sodium has reacted, add a solution of diethyl 3,3'-thiodipropionate (1.0 eq) in absolute ethanol (50 mL) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup (Ketoester): Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-oxothiane-3-carboxylate.

  • Decarboxylation (Optional, for Thian-4-one): To the crude product, add a mixture of sulfuric acid (10%) and acetic acid (1:1) and heat to reflux for 8 hours to achieve decarboxylation to tetrahydro-4H-thiopyran-4-one.[3]

  • Purification: Purify the final product by vacuum distillation or column chromatography on silica gel.

Diagram: Synthetic Versatility of the Thian-4-one Scaffold

G cluster_ketone Ketone Modifications cluster_ester β-Ketoester Modifications start Methyl 4-oxothiane-3-carboxylate reductive_amination Reductive Amination start->reductive_amination R-NH2, NaBH(OAc)3 knoevenagel Knoevenagel Condensation start->knoevenagel CH2(CN)2, base spiro Spirocycle Formation start->spiro Diols, acid (Paternò-Büchi) alkylation C-Alkylation start->alkylation R-X, NaH hantzsch Hantzsch-type Pyridone Synthesis start->hantzsch Aldehyde, NH3 gewald Gewald Aminothiophene Synthesis start->gewald Sulfur, Morpholine product1 product1 reductive_amination->product1 Substituted Amines product2 product2 knoevenagel->product2 Exocyclic Alkenes product3 product3 spiro->product3 Spiro-oxathianes product4 product4 alkylation->product4 α-Substituted Ketoesters product5 product5 hantzsch->product5 Fused Pyridones product6 product6 gewald->product6 Fused Thiophenes G A Methyl 4-oxothiane-3-carboxylate B Knoevenagel Condensation (Malononitrile, Piperidine) A->B Step 1 C Intermediate A (α,β-Unsaturated Nitrile) B->C D Michael Addition (N-Boc-piperazine, DBU) C->D Step 2 E Intermediate B (Adduct) D->E F Thorpe-Ziegler Cyclization (NaH, Toluene) E->F Step 3 G Intermediate C (Spirocyclic Enaminonitrile) F->G H Boc Deprotection (TFA, DCM) G->H Step 4 I Final Product (Spiro[piperazine-thiane] Core) H->I

Sources

Application Note & Protocols: Strategic Derivatization of Methyl 4-oxothiane-3-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the chemical derivatization of Methyl 4-oxothiane-3-carboxylate, a versatile heterocyclic scaffold of significant interest in medicinal chemistry. We explore the inherent reactivity of this building block, detailing strategic modifications at its key functional sites: the α-carbon (C3), the ketone (C4), the ester moiety, and the thioether (S1). This note furnishes researchers, medicinal chemists, and drug development professionals with both the theoretical rationale and detailed, field-tested protocols to generate diverse compound libraries, thereby accelerating the identification of novel therapeutic agents.

Introduction: The Value of the Thiane Scaffold

Saturated heterocyclic rings are privileged structures in modern drug discovery, often imparting favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity for enhanced target binding.[1][2] Among these, sulfur-containing heterocycles like thianes are gaining considerable attention.[3][4] The sulfur atom, being larger and more polarizable than carbon or oxygen, can engage in unique non-covalent interactions with biological targets and serve as a hydrogen bond acceptor.

Methyl 4-oxothiane-3-carboxylate emerges as a particularly valuable starting material. It integrates several key reactive handles within a single, conformationally-defined scaffold: a β-keto ester system and a thioether linkage. This arrangement allows for a multitude of selective chemical transformations, making it an ideal starting point for the construction of diverse small-molecule libraries aimed at various therapeutic targets.

Overview of Chemical Reactivity

The synthetic utility of Methyl 4-oxothiane-3-carboxylate stems from the distinct reactivity of its functional groups. Understanding these sites is crucial for planning a logical derivatization strategy.

  • The β-Keto Ester System: This is the most versatile region of the molecule.

    • α-Carbon (C3): The protons on this carbon are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating enolate formation and subsequent reactions.[5]

    • Ketone (C4): The carbonyl group is electrophilic and can react with various nucleophiles.

    • Ester Group: This group can be modified via transesterification, amidation, or hydrolysis.[6]

  • The Thioether (S1): The sulfur atom is nucleophilic and can be readily oxidized to the corresponding sulfoxide and sulfone, which dramatically alters the polarity, solubility, and hydrogen bonding capacity of the molecule.[7]

cluster_0 Methyl 4-oxothiane-3-carboxylate cluster_1 Key Reactive Sites mol C3 α-Carbon (C3) (Enolate Formation) mol->C3 Acidic α-H C4 Ketone (C4) (Nucleophilic Addition) mol->C4 Electrophilic Carbonyl Ester Ester Moiety (Acyl Substitution) mol->Ester Ester Functionality S1 Thioether (S1) (Oxidation) mol->S1 Nucleophilic Sulfur

Caption: Key reactive sites on the Methyl 4-oxothiane-3-carboxylate scaffold.

Derivatization Strategies and Protocols

This section details protocols for modifying each reactive site. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.

Modification at the C3-Position (α-Carbon)

The acidity of the C3 proton allows for the formation of a stable enolate, which is a potent nucleophile for building carbon-carbon and carbon-heteroatom bonds.

A. C-Alkylation

This reaction introduces alkyl or arylalkyl substituents at the C3 position, providing a straightforward method to explore the steric and electronic requirements of a binding pocket.

  • Rationale: A moderately strong base is required to deprotonate the α-carbon without promoting side reactions like ester hydrolysis.[5] Anhydrous polar aprotic solvents like DMF or THF are ideal for solvating the base and stabilizing the enolate intermediate.

Protocol: Synthesis of Methyl 2-benzyl-4-oxothiane-3-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully add anhydrous Dimethylformamide (DMF, 40 mL). Cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Slowly add a solution of Methyl 4-oxothiane-3-carboxylate (1.60 g, 10 mmol) in anhydrous DMF (10 mL) to the stirred suspension. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Add benzyl bromide (1.88 g, 1.31 mL, 11 mmol, 1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.

Table 1: Representative C3-Alkylation Reactions

Alkylating AgentBaseSolventTypical Yield (%)
Methyl IodideK₂CO₃Acetone85-95
Benzyl BromideNaHDMF75-85
Allyl BromideNaOEtEtOH70-80
Modification at the C4-Position (Ketone)

The ketone functionality is a gateway to a vast array of derivatives, including alcohols, amines, and fused heterocyclic systems.

A. Reductive Amination

This powerful reaction introduces amine diversity, a critical component for modulating solubility and introducing key salt-bridge interactions with biological targets. The reaction proceeds via an intermediate iminium ion, which is then reduced.

  • Rationale: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is milder than sodium cyanoborohydride, non-toxic, and selective for the iminium ion over the ketone, minimizing the formation of the alcohol byproduct. The reaction is typically run in a slightly acidic medium to facilitate imine formation.

Protocol: Synthesis of Methyl 4-(benzylamino)thiane-3-carboxylate

  • Preparation: In a round-bottom flask, dissolve Methyl 4-oxothiane-3-carboxylate (1.60 g, 10 mmol) in 1,2-dichloroethane (DCE, 50 mL).

  • Amine Addition: Add benzylamine (1.07 g, 1.09 mL, 10 mmol, 1.0 eq) followed by acetic acid (0.60 g, 0.57 mL, 10 mmol, 1.0 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 3.18 g, 15 mmol, 1.5 eq) portion-wise over 15 minutes. Stir the reaction at room temperature for 16-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Separate the layers and extract the aqueous phase with dichloromethane (DCM, 2 x 40 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (silica gel, eluting with DCM/methanol gradient) to afford the desired amino ester as a mixture of diastereomers.

B. Knorr Pyrazole Synthesis

Condensation of the β-keto ester with hydrazine or its derivatives is a classic and reliable method for constructing pyrazole rings, a common scaffold in marketed drugs.

  • Rationale: The reaction proceeds via initial condensation of the hydrazine with the ketone (C4), followed by cyclization and dehydration. Acetic acid serves as a catalyst.[8]

Protocol: Synthesis of a Thiano[4,3-c]pyrazol-3-ol Derivative

  • Preparation: To a solution of Methyl 4-oxothiane-3-carboxylate (1.60 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (0.50 g, 0.48 mL, 10 mmol, 1.0 eq).

  • Reaction: Add 3-4 drops of glacial acetic acid and heat the mixture to reflux for 4-6 hours. A precipitate may form upon reaction completion.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pyrazole derivative.

Modification of the Ester Moiety

The methyl ester can be converted into a wide range of amides or other esters to probe interactions and modulate pharmacokinetics.

A. Amide Formation via Aminolysis

Direct heating of an ester with an amine can form an amide, but this often requires high temperatures. A more controlled, two-step approach via the carboxylic acid is generally preferred for library synthesis.

Protocol: Synthesis of N-Benzyl-4-oxothiane-3-carboxamide

  • Step 1: Hydrolysis: Dissolve Methyl 4-oxothiane-3-carboxylate (1.60 g, 10 mmol) in a mixture of methanol (20 mL) and water (10 mL). Add lithium hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20 mmol, 2.0 eq). Stir at room temperature for 4 hours or until TLC indicates complete consumption of the starting material.

  • Isolation of Acid: Acidify the mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 4-oxothiane-3-carboxylic acid, which can be used without further purification.

  • Step 2: Amide Coupling: Dissolve the crude acid (approx. 10 mmol) in anhydrous DCM (50 mL). Add benzylamine (1.07 g, 10 mmol, 1.0 eq) followed by HATU (4.18 g, 11 mmol, 1.1 eq) and diisopropylethylamine (DIPEA, 3.87 g, 5.2 mL, 30 mmol, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the target amide.[9]

Modification at the Sulfur Atom (S1)

Oxidation of the thioether to sulfoxides and sulfones is a key "metabolic handle" modification that dramatically increases polarity and can introduce new hydrogen bonding capabilities.[7]

Protocol: Synthesis of Methyl 4-oxo-1,1-dioxidothiane-3-carboxylate (Sulfone)

  • Preparation: Dissolve Methyl 4-oxothiane-3-carboxylate (1.60 g, 10 mmol) in a mixture of acetic acid (20 mL) and water (5 mL).

  • Oxidation: Cool the solution to 0 °C and slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, 2.27 g, 2.0 mL, 22 mmol, 2.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

  • Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure sulfone.

    • Note: Using ~1.1 equivalents of an oxidant like m-CPBA at a lower temperature (0 °C to rt) can selectively yield the sulfoxide.

Derivatization Workflow for Library Generation

A parallel synthesis approach can be employed to rapidly generate a library of analogs.

cluster_c3 C3-Alkylation cluster_c4 C4-Amination cluster_ester Amide Formation cluster_sulfur S1-Oxidation start Methyl 4-oxothiane-3-carboxylate c3_rxn Base (NaH) + R¹-X start->c3_rxn c4_rxn R²R³NH + NaBH(OAc)₃ start->c4_rxn ester_rxn 1. LiOH 2. R⁴NH₂, HATU start->ester_rxn s1_rxn H₂O₂ or m-CPBA start->s1_rxn c3_prod C3-Alkylated Library (R¹ = Me, Bn, Allyl...) c3_rxn->c3_prod c4_prod C4-Amino Library (Diverse Amines) c4_rxn->c4_prod ester_prod Amide Library (Diverse Amines) ester_rxn->ester_prod s1_prod Sulfoxide/Sulfone Analogs s1_rxn->s1_prod

Caption: Parallel synthesis workflow for library generation from the core scaffold.

Conclusion

Methyl 4-oxothiane-3-carboxylate is a powerful and versatile building block for medicinal chemistry. Its richly functionalized core allows for selective and high-yielding derivatization at multiple positions. The protocols and strategies outlined in this application note provide a robust framework for researchers to efficiently synthesize diverse libraries of novel thiane-based compounds. This strategic approach enables a thorough exploration of the structure-activity relationship (SAR) around the scaffold, significantly enhancing the potential for discovering next-generation therapeutics.

References

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(9), 347-363. [Link]

  • ResearchGate. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • Smith, C. J., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24655-24666. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15). [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • ResearchGate. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Thione Derivatives as Medicinally Important Compounds | Request PDF. Retrieved from [Link]

  • Liu, Z., et al. (2009). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1][2][3][10]tetrazine-8-carboxylates and -carboxamides. Molecules, 14(1), 115-126. [Link]

Sources

Introduction: The Significance of the Thiane Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Alkylation of Methyl 4-oxothiane-3-carboxylate

The thiane ring system, a six-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational properties and the ability of the sulfur atom to engage in various non-covalent interactions make it a valuable component in the design of bioactive molecules and functional materials. Methyl 4-oxothiane-3-carboxylate, a β-keto ester derivative of the thiane ring, serves as a versatile synthetic intermediate. The presence of the ketone and ester functionalities activates the C-3 position, allowing for facile carbon-carbon bond formation through alkylation. This modification is crucial for elaborating the core structure, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel molecular probes.

This application note provides a comprehensive protocol for the α-alkylation of methyl 4-oxothiane-3-carboxylate. It delves into the underlying chemical principles, offers a detailed step-by-step experimental procedure, and includes guidance on product characterization and troubleshooting.

Reaction Mechanism: The Chemistry of Enolate Alkylation

The alkylation of β-keto esters is a classic and robust method for forming C-C bonds. The reaction proceeds via a two-step mechanism involving the formation of a highly reactive enolate intermediate.

  • Enolate Formation: The hydrogen atom at the α-carbon (C-3), positioned between the two electron-withdrawing carbonyl groups of the ketone and the ester, is significantly acidic (pKa ≈ 11-13).[1] Treatment with a suitable base results in the abstraction of this proton, leading to the formation of a resonance-stabilized enolate anion.[2][3] This enolate is a potent nucleophile, with the negative charge delocalized over the α-carbon and the two oxygen atoms.

  • Nucleophilic Attack (SN2 Reaction): The generated enolate then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide. This occurs through a bimolecular nucleophilic substitution (SN2) mechanism, where the enolate displaces the leaving group (e.g., a halide ion), forming a new carbon-carbon bond at the α-position.[2][4]

Alkylation Mechanism sub Methyl 4-oxothiane-3-carboxylate enolate Resonance-Stabilized Enolate sub->enolate 1. Deprotonation (Enolate Formation) base Base (e.g., NaH) product Alkylated Product enolate->product 2. Nucleophilic Attack (SN2) + R-X alkyl_halide Alkyl Halide (R-X)

Caption: The two-step mechanism of β-keto ester alkylation.

Materials and Reagents

Category Item Grade/Purity Supplier Example
Starting Material Methyl 4-oxothiane-3-carboxylate>97%Sigma-Aldrich, Combi-Blocks
Bases Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradeAcros Organics
Potassium carbonate (K2CO3), anhydrousACS gradeFisher Scientific
Solvents Tetrahydrofuran (THF), anhydrous>99.9%, inhibitor-freeSigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous>99.8%Acros Organics
Ethyl acetate (EtOAc)ACS gradeVWR
HexanesACS gradeVWR
Alkylating Agents Methyl iodide (CH3I)>99.5%Sigma-Aldrich
Benzyl bromide (BnBr)>98%Alfa Aesar
Ethyl bromoacetate>98%TCI America
Work-up Reagents Saturated aqueous ammonium chloride (NH4Cl)
Saturated aqueous sodium chloride (Brine)
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Purification Silica gel60 Å, 230-400 meshSorbent Technologies
Equipment Round-bottom flasks, magnetic stirrer, stir bars, septa, needles, syringes, argon/nitrogen supply, ice bath, rotary evaporator, column chromatography setup, TLC plates.

Detailed Experimental Protocol

This protocol describes a general procedure for the alkylation using sodium hydride as the base. Modifications may be necessary for different bases or alkylating agents.

1. Preparation and Inert Atmosphere Setup

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush the flask with a gentle stream of dry argon or nitrogen for 10-15 minutes to establish an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.

2. Enolate Formation

  • To the reaction flask, add methyl 4-oxothiane-3-carboxylate (1.0 eq).

  • Using a syringe, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.2 M. Stir the solution at room temperature until the starting material is fully dissolved.

  • Cool the flask to 0 °C using an ice-water bath.

  • Carefully weigh sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) in a glovebox or under an inert atmosphere and add it portion-wise to the stirred solution over 5-10 minutes. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Observe for hydrogen gas evolution (bubbling). Continue stirring the mixture at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the enolate.

3. Alkylation

  • While maintaining the temperature at 0 °C, add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe to the enolate suspension.

  • After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with a drop of water, and eluting on a silica plate (e.g., using 30% ethyl acetate in hexanes).

4. Reaction Quenching and Aqueous Work-up

  • Once the reaction is complete (as indicated by TLC), cool the flask again to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

  • Select an appropriate eluent system based on TLC analysis (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final alkylated product.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Assemble Apparatus prep1->prep2 prep3 Establish Inert Atmosphere (Ar/N2) prep2->prep3 react1 Dissolve Substrate in Anhydrous THF prep3->react1 react2 Cool to 0 °C react1->react2 react3 Add Base (NaH) react2->react3 react4 Stir for 1h (Enolate Formation) react3->react4 react5 Add Alkylating Agent react4->react5 react6 Warm to RT & Stir for 2-12h react5->react6 workup1 Quench with sat. NH4Cl react6->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry (Na2SO4) & Concentrate workup3->workup4 purify Column Chromatography workup4->purify final Isolate Pure Product purify->final

Caption: A streamlined workflow for the alkylation protocol.

Comparative Data and Characterization

The choice of base and solvent can influence the reaction's efficiency. The following table provides a summary of typical conditions.

Alkylating Agent Base Solvent Temp (°C) Time (h) Typical Yield
Methyl IodideNaHTHF0 to RT2-485-95%
Ethyl IodideNaHTHF0 to RT3-680-90%
Benzyl BromideK2CO3DMFRT8-1275-85%
Allyl BromideNaHTHF/DMF0 to RT2-480-90%

Product Characterization:

  • ¹H NMR Spectroscopy: The most telling evidence of successful alkylation is the disappearance of the singlet corresponding to the acidic C-3 proton (typically δ 3.5-4.0 ppm) and the appearance of new signals characteristic of the introduced alkyl group.

  • ¹³C NMR Spectroscopy: The spectrum will show new resonances for the alkyl group carbons. The C-3 carbon signal will also shift accordingly. Carbonyl carbons for the ketone and ester typically appear in the δ 165-205 ppm range.[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the ketone (C=O) stretch (approx. 1710-1725 cm⁻¹) and the ester (C=O) stretch (approx. 1735-1750 cm⁻¹).[6]

Troubleshooting and Key Considerations

  • Low Yield: This can be due to moisture in the reaction vessel, which quenches the enolate. Ensure all glassware is rigorously dried and solvents are anhydrous. Incomplete deprotonation can also be a cause; allow sufficient time for enolate formation.

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, especially if an excess of base and alkylating agent is used. Using a slight excess of the starting material relative to the base can help minimize this side reaction.

  • O-alkylation vs. C-alkylation: While C-alkylation is generally favored for β-keto ester enolates, some O-alkylation (alkylation on the oxygen atom of the enolate) can occur, particularly with more reactive alkylating agents or under certain conditions. Using polar aprotic solvents like DMF or DMSO can sometimes favor C-alkylation.

  • Safety: Alkylating agents like methyl iodide and benzyl bromide are toxic, lachrymatory, and potential carcinogens.[7] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Sodium hydride is a flammable solid that reacts violently with water; handle it under an inert atmosphere and quench it carefully.

References

  • Wang, Y., Li, Y., Lian, M., Zhang, J., Liu, Z., Tang, X., Yin, H., & Meng, Q. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(2), 293-298. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • LibreTexts Chemistry. (2022). 5.11: Enolates - Claisen Condensation and Decarboxylation. [Link]

  • ScienceMadness. (2021). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

  • MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

  • PMC - NIH. (2021). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. [Link]

  • ResearchGate. (2018). Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?[Link]

Sources

Application Notes and Protocols: Methyl 4-oxothiane-3-carboxylate as a Versatile Building Block for Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thiane Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the design of novel molecular scaffolds that confer advantageous physicochemical and biological properties is of paramount importance. Saturated six-membered sulfur-containing heterocycles, specifically those derived from a thiane core, have emerged as valuable structural motifs. The thiane ring system, with its inherent three-dimensionality and the potential for the sulfur atom to engage in unique non-covalent interactions, offers a compelling alternative to more traditional carbocyclic and heterocyclic systems. The strategic incorporation of a ketone and a methyl ester functionality at the 3- and 4-positions of the thiane ring, as seen in Methyl 4-oxothiane-3-carboxylate , creates a highly versatile and reactive building block poised for the construction of diverse and complex molecular architectures.

This document serves as a technical guide for researchers, medicinal chemists, and drug development professionals on the utility of Methyl 4-oxothiane-3-carboxylate as a precursor to novel heterocyclic compounds. We will provide a detailed exploration of its reactivity, supported by field-proven protocols for the synthesis of pyrazolone and dihydropyrimidine derivatives, two classes of heterocycles with established significance in medicinal chemistry. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and facilitate further exploration.

Core Properties and Reactivity of Methyl 4-oxothiane-3-carboxylate

Methyl 4-oxothiane-3-carboxylate (CAS 4160-61-6) possesses a unique combination of functional groups that dictate its reactivity. The β-keto ester moiety is the primary site of chemical transformations, enabling a range of classical condensation reactions. The cyclic nature of the scaffold introduces conformational constraints that can influence the stereochemical outcome of reactions and the final topography of the resulting molecules.

Key Structural Features:

  • β-Keto Ester: This functionality allows for facile reactions with nucleophiles, such as hydrazines and ureas, to form five- and six-membered heterocyclic rings. The enolizable proton alpha to the ester is acidic, providing a handle for various alkylation and acylation reactions.

  • Thiane Ring: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can modulate the electronic properties and solubility of the molecule. The ring itself typically adopts a chair conformation, which can influence the orientation of substituents and their interactions with biological targets.

Synthesis of Methyl 4-oxothiane-3-carboxylate

The availability of the starting material is crucial for its widespread application. A common and efficient method for the synthesis of Methyl 4-oxothiane-3-carboxylate is the Dieckmann condensation of dimethyl 3,3'-thiodipropionate.

Protocol 1: Synthesis of Methyl 4-oxothiane-3-carboxylate

This protocol details the intramolecular cyclization of dimethyl 3,3'-thiodipropionate to yield the target building block.

Workflow for the Synthesis of Methyl 4-oxothiane-3-carboxylate

start Start: Dimethyl 3,3'-thiodipropionate naH_THF NaH in anhydrous THF start->naH_THF Add dropwise reflux Reflux (1-2 hours) naH_THF->reflux quench Quench with 2% HCl reflux->quench extract Extract with Dichloromethane quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Product: Methyl 4-oxothiane-3-carboxylate dry_concentrate->product

Caption: Workflow for the synthesis of Methyl 4-oxothiane-3-carboxylate.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Dimethyl 3,3'-thiodipropionate4131-74-2206.25 g/mol 10.1 g (0.049 mol)
Sodium Hydride (60% dispersion in oil)7646-69-724.00 g/mol 2.71 g (0.068 mol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 80 mL
2% Hydrochloric Acid7647-01-036.46 g/mol As needed
Dichloromethane (DCM)75-09-284.93 g/mol 3 x 50 mL
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed
Saturated Sodium Chloride Solution7647-14-558.44 g/mol As needed

Procedure:

  • To a dry 250 mL three-necked flask under an inert atmosphere, add sodium hydride (60% dispersion in oil).

  • Add anhydrous THF and stir the suspension at room temperature for 10 minutes.

  • Slowly add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise over approximately 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Cool the reaction to room temperature and carefully quench by adjusting the pH to 6-7 with 2% hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Methyl 4-oxothiane-3-carboxylate as a yellow oil.

Application in the Synthesis of Novel Heterocycles

The true utility of Methyl 4-oxothiane-3-carboxylate lies in its ability to serve as a scaffold for the construction of more complex, biologically relevant molecules. Below are two detailed protocols for the synthesis of a pyrazolone derivative and a dihydropyrimidine derivative.

Protocol 2: Synthesis of a Thiane-Fused Pyrazolone Derivative

This protocol describes the condensation of Methyl 4-oxothiane-3-carboxylate with hydrazine hydrate to form a novel pyrazolone derivative, a class of compounds known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1]

Reaction Scheme for Pyrazolone Synthesis

start Methyl 4-oxothiane-3-carboxylate hydrazine Hydrazine Hydrate start->hydrazine + ethanol Ethanol (Solvent) reflux Reflux ethanol->reflux cool_precipitate Cool and Precipitate reflux->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash product Thiane-Fused Pyrazolone filter_wash->product

Caption: Synthesis of a thiane-fused pyrazolone derivative.

Materials:

ReagentCAS NumberMolecular WeightQuantity
Methyl 4-oxothiane-3-carboxylate4160-61-6174.22 g/mol 1.95 g (0.011 mol)
Hydrazine Hydrate7803-57-850.06 g/mol 0.55 mL (0.011 mol)
Ethanol64-17-546.07 g/mol 100 mL

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-oxothiane-3-carboxylate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Wash the collected solid with cold ethanol to afford the title compound.

Protocol 3: Synthesis of a Dihydropyrimidine Derivative via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidines, a class of compounds with a broad spectrum of biological activities, including antiviral, antibacterial, and antihypertensive properties.[2] This protocol outlines a plausible synthetic route to a novel thiane-fused dihydropyrimidine.

Reaction Scheme for Dihydropyrimidine Synthesis

start Methyl 4-oxothiane-3-carboxylate aldehyde Aromatic Aldehyde start->aldehyde + catalyst Acid Catalyst (e.g., HCl) urea Urea or Thiourea aldehyde->urea + solvent Ethanol (Solvent) catalyst->solvent reflux Reflux solvent->reflux cool_precipitate Cool and Precipitate reflux->cool_precipitate filter_wash Filter and Wash cool_precipitate->filter_wash product Thiane-Fused Dihydropyrimidine filter_wash->product

Caption: Biginelli reaction for the synthesis of a thiane-fused dihydropyrimidine.

Materials:

ReagentCAS Number (Example)Molecular WeightQuantity
Methyl 4-oxothiane-3-carboxylate4160-61-6174.22 g/mol 1.74 g (0.01 mol)
Benzaldehyde100-52-7106.12 g/mol 1.06 g (0.01 mol)
Urea57-13-660.06 g/mol 0.60 g (0.01 mol)
Concentrated Hydrochloric Acid7647-01-036.46 g/mol 3-4 drops
Ethanol64-17-546.07 g/mol 50 mL

Procedure:

  • In a round-bottom flask, combine Methyl 4-oxothiane-3-carboxylate, the chosen aromatic aldehyde (e.g., benzaldehyde), and urea (or thiourea).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.

Conclusion and Future Outlook

Methyl 4-oxothiane-3-carboxylate is a readily accessible and highly versatile building block for the synthesis of novel, medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of thiane-fused pyrazolones and dihydropyrimidines demonstrate the utility of this scaffold in generating molecular diversity. The inherent three-dimensionality and the presence of a sulfur atom in the thiane ring offer unique opportunities for the design of new therapeutic agents with improved pharmacological profiles. Further exploration of the reactivity of Methyl 4-oxothiane-3-carboxylate, including its use in other multicomponent reactions and as a scaffold for the introduction of diverse pharmacophores, is a promising avenue for future research in drug discovery.

References

  • Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116. [Link]

  • Gleason, J. G., et al. (2020). Pyrazolone derivatives as nitroxyl donors. U.S. Patent No. 10,723,704. Washington, DC: U.S.

Sources

Asymmetric Synthesis Involving Chiral Thiane Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiane Moiety as a Robust Stereochemical Controller

In the landscape of modern asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount for the construction of complex chiral molecules, particularly in the realm of pharmaceutical and natural product synthesis.[1] Chiral auxiliaries represent a powerful and dependable strategy, wherein a temporary covalent attachment of an enantiopure molecular fragment guides the stereochemical outcome of a reaction.[2][3] While numerous auxiliaries have been developed, sulfur-containing heterocycles have emerged as a compelling class due to the unique stereoelectronic properties of the sulfur atom and the conformational rigidity they can impart.[4]

This guide focuses on the application of chiral thiane carboxylates as versatile and effective auxiliaries in asymmetric synthesis. The six-membered thiane ring, with its well-defined chair-like conformations, provides a predictable and sterically demanding environment that enables high levels of diastereoselectivity in a range of carbon-carbon bond-forming reactions. We will delve into the synthesis of the chiral auxiliary itself, provide detailed protocols for its application in key asymmetric transformations, and discuss the underlying principles of stereochemical control.

I. Synthesis of the Chiral Auxiliary: Enantiopure (S)-Thiane-2-Carboxylic Acid

The cornerstone of any auxiliary-based asymmetric strategy is the efficient and scalable preparation of the enantiomerically pure auxiliary. While literature on the specific enantioselective synthesis of thiane-2-carboxylic acid is not abundant, a robust strategy can be adapted from methodologies for related chiral carboxylic acids, often involving enzymatic resolution or asymmetric catalysis. A plausible and effective route involves the dynamic kinetic resolution (DKR) of a racemic precursor, such as an α-thionitrile, using a nitrilase enzyme. This approach is advantageous as it can theoretically convert the entire racemic starting material into the desired enantiomer of the carboxylic acid.

Protocol 1: Synthesis of (S)-Thiane-2-Carboxylic Acid via Enzymatic Dynamic Kinetic Resolution

This protocol outlines a biocatalytic approach to (S)-thiane-2-carboxylic acid from the corresponding racemic α-thionitrile. The in situ generation of ammonia during the hydrolysis of the nitrile facilitates the racemization of the unreacted nitrile, allowing for a theoretical yield of up to 100% of the desired enantiomer.

Materials:

  • Racemic 2-cyanothiane

  • Nitrilase biocatalyst (e.g., Nit27 or Nit34)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • tert-Butyl methyl ether (MTBE)

  • Hydrochloric acid (1 M)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • pH meter

Procedure:

  • In a temperature-controlled reaction vessel, prepare a suspension of the nitrilase biocatalyst in 0.1 M potassium phosphate buffer (pH 7.5).

  • Add racemic 2-cyanothiane to the enzyme suspension.

  • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by HPLC or TLC.

  • Upon completion of the reaction, acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with MTBE (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude (S)-thiane-2-carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

II. Diastereoselective Alkylation of N-Acyl Thiane Carboxamides

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[5] By attaching the chiral thiane carboxylate to a suitable amine, an N-acyl derivative is formed. Deprotonation of this amide generates a conformationally rigid chiral enolate, which then reacts with an electrophile from a sterically preferred trajectory, leading to the formation of a new stereocenter with high diastereoselectivity. The stereochemical outcome can be rationalized by a chelated Zimmerman-Traxler-like transition state model.[6][7]

Stereochemical Model for Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl thiane carboxamides can be attributed to the formation of a rigid, chelated (Z)-enolate. The thiane ring adopts a stable chair conformation, and the substituent at the 2-position (the carboxylate group) preferentially occupies an equatorial position to minimize steric interactions. Upon enolization with a lithium base, a six-membered chelated transition state is formed involving the lithium cation, the enolate oxygen, and the amide carbonyl oxygen. The bulky thiane ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.

G cluster_workflow Alkylation Workflow start N-Acyl-(S)-thiane-2-carboxamide enolate (Z)-Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation (R-X, -78 °C) enolate->alkylation product α-Alkylated Product (High Diastereoselectivity) alkylation->product cleavage Auxiliary Cleavage product->cleavage final_product Enantiopure Carboxylic Acid or Derivative cleavage->final_product recycle Recovered Chiral Auxiliary cleavage->recycle

Sources

Application Notes & Protocols: The Synthesis and Utility of Enaminones from Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Thiane Scaffold

In the landscape of medicinal chemistry and drug development, the strategic incorporation of heterocyclic scaffolds is a cornerstone of molecular design. Among these, sulfur-containing heterocycles like thiane have garnered significant attention.[1][2] Unlike their more common oxygenated (oxane) or nitrogenated (piperidine) counterparts, thianes introduce unique physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability, which can be leveraged to optimize drug candidates.[3]

This guide focuses on a key building block within this class: Methyl 4-oxothiane-3-carboxylate . As a cyclic β-keto ester, this molecule possesses two highly reactive functional groups, making it a versatile precursor for a wide array of more complex structures. The reaction of this compound with primary and secondary amines is a robust and efficient method for producing β-enamino esters, commonly known as enaminones. These products are not merely stable derivatives but are pivotal intermediates in the synthesis of fused heterocyclic systems such as thiopyranopyrimidines, thiazolopyridines, and other pharmacologically relevant scaffolds.[4][5]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a discussion of the critical parameters that govern the successful synthesis of enaminones from Methyl 4-oxothiane-3-carboxylate, intended for researchers and professionals in organic synthesis and drug discovery.

The Reaction Mechanism: From Ketone to Enaminone

The conversion of a β-keto ester to a β-enamino ester via reaction with an amine is a classic condensation reaction. The process can be understood as a nucleophilic addition-elimination sequence at the ketone's carbonyl group. The general mechanism is outlined below.

The reaction is typically catalyzed by a mild acid. The acid serves two primary purposes:

  • Activation of the Carbonyl: Protonation of the carbonyl oxygen renders the carbonyl carbon significantly more electrophilic, facilitating the attack by the weakly nucleophilic amine.[6]

  • Facilitating Dehydration: The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a good leaving group (H₂O), which is essential for the final elimination step to form the stable enamine.[7]

The resulting enaminone is stabilized by conjugation between the amine's lone pair, the carbon-carbon double bond, and the ester's carbonyl group. This extensive delocalization is the thermodynamic driving force for the reaction.

Experimental_Workflow Figure 2: General Experimental Workflow A Reaction Setup B Reactant Addition (β-Keto Ester, Amine, Catalyst, Solvent) A->B C Heating & Monitoring (e.g., TLC, LC-MS) B->C D Reaction Work-up (Cooling, Quenching, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, IR, MS, mp) E->F

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Synthesis using a Primary Amine (Aniline)

This protocol is optimized for less reactive amines, such as anilines, where azeotropic removal of water is beneficial to drive the reaction to completion.

Materials:

  • Methyl 4-oxothiane-3-carboxylate

  • Aniline

  • p-Toluenesulfonic acid (PTSA) monohydrate (catalyst)

  • Toluene (reagent grade)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.

  • Charging the Flask: To the flask, add Methyl 4-oxothiane-3-carboxylate (1.0 eq), toluene (approx. 0.2 M solution), aniline (1.05 eq), and PTSA (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as it is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). [5]4. Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or a viscous oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Synthesis using a Secondary Amine (Pyrrolidine)

Secondary amines are generally more nucleophilic and reactive. This reaction can often be performed under milder conditions without the need for a Dean-Stark trap.

Materials:

  • Methyl 4-oxothiane-3-carboxylate

  • Pyrrolidine

  • Acetic acid (catalyst)

  • Ethanol or Methanol (solvent)

  • Round-bottom flask, condenser, magnetic stirrer, heating source

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a condenser.

  • Charging the Flask: Dissolve Methyl 4-oxothiane-3-carboxylate (1.0 eq) in ethanol (approx. 0.5 M). Add pyrrolidine (1.1 eq) dropwise with stirring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq). [8]4. Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 1-3 hours. Monitor the reaction by TLC. For many highly reactive secondary amines, the reaction may proceed to completion at room temperature over a longer period (12-24 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue often contains the desired product in high purity.

  • Purification: If necessary, dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate, wash with water to remove any remaining catalyst or salts, dry the organic layer, and reconcentrate. Further purification can be achieved by chromatography if needed.

Data Summary and Key Parameter Discussion

The reaction outcome is highly dependent on the chosen conditions. The following table summarizes typical parameters for various amine substrates.

Amine SubstrateSolventCatalystTemp (°C)Time (h)Typical Yield (%)Reference
AnilineToluenePTSAReflux4 - 885 - 95[5]
BenzylamineEthanolAcetic AcidReflux2 - 4> 90[8]
PyrrolidineMethanolNone/Acetic AcidRT - Reflux1 - 12> 95[7]
MorpholineWaterNoneRT12 - 2480 - 90[9]
Various AminesSolvent-FreeSc(OTf)₃50 - 600.5 - 270 - 95[10]

Discussion of Key Parameters:

  • Amine Nucleophilicity: Aliphatic amines (e.g., benzylamine, pyrrolidine) are more nucleophilic than aromatic amines (e.g., aniline) and thus react more rapidly, often under milder conditions. [11]* Steric Hindrance: Highly hindered amines may require more forcing conditions (higher temperatures, stronger acid catalyst) to overcome steric repulsion during the initial nucleophilic attack.

  • Solvent Choice: The use of toluene with a Dean-Stark apparatus is a classic method to drive equilibrium-limited reactions by removing the water byproduct. [5]For more favorable reactions, polar protic solvents like ethanol or even water can be effective. [9]Green chemistry approaches often favor solvent-free conditions, which can be highly efficient, especially with microwave irradiation or specific catalysts. [10]* Catalyst: While some highly reactive amines can proceed without a catalyst, an acid catalyst is almost always beneficial. Simple carboxylic acids (acetic acid) or sulfonic acids (PTSA) are common choices. [8]In some cases, Lewis acids like Sc(OTf)₃ or metal chlorides (CoCl₂, LaCl₃) have been shown to be highly effective catalysts. [10]

Applications and Further Transformations

The enaminone products derived from Methyl 4-oxothiane-3-carboxylate are powerful synthetic intermediates. Their conjugated π-system allows for a rich variety of subsequent chemical transformations, making them valuable in constructing libraries of drug-like molecules.

  • Synthesis of Fused Heterocycles: Enaminones can undergo cyclization reactions with various binucleophilic reagents to form complex heterocyclic systems. For example, reaction with hydrazines can yield pyrazoles, while reaction with guanidine or amidines can lead to pyrimidines. [5]* Bioisosteric Replacement: The thiane ring is often used as a bioisostere for other cyclic systems like cyclohexane or piperidine. This substitution can modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving its pharmacokinetic profile. [1][2]* Scaffolds for Biologically Active Molecules: The thiopyranone core, accessible from these intermediates, is found in numerous compounds with diverse biological activities. [12][13]

Conclusion

The reaction of Methyl 4-oxothiane-3-carboxylate with amines is a fundamental, reliable, and versatile transformation for accessing functionalized β-enamino esters. A thorough understanding of the reaction mechanism and the influence of key experimental parameters—amine reactivity, solvent, catalyst, and temperature—allows for the rational design of synthetic protocols tailored to specific substrates. The resulting enaminone products serve as critical building blocks in medicinal chemistry, enabling the efficient construction of diverse and complex heterocyclic scaffolds for drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219–1234. Available from: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthesis of Deuterated Enaminones with High Isotopic Fidelity. Molecules, 12(7), 1495-1512. Available from: [Link]

  • Reddy, B. V. S., & Rao, K. S. (2012). A brief review on synthesis & applications of β-enamino carbonyl compounds. Records of Natural Products, 6(3), 209-228. Available from: [Link]

  • Stefani, H. A., Costa, I. M., & da Silva, D. de O. (2000). Enaminones from β-Ketoesters or 1,3-Diketones and Primary Amines in Water as Solvent. Synthesis, 2000(10), 1526–1528. Available from: [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 22(15), 1219-1234. Available from: [Link]

  • Bentham Science Publishers. (n.d.). Thietanes and Derivatives thereof in Medicinal Chemistry. Retrieved from [Link]

  • Sharma, P., et al. (2023). Green Synthetic Strategies and Pharmaceutical Applications of Thiazine and its Derivatives: An Updated Review. Current Medicinal Chemistry, 30(34), 3845-3868. Available from: [Link]

  • Al-Zaydi, K. M. (2009). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 14(6), 2138-2148. Available from: [Link]

  • Reddy, T. J., et al. (2003). Efficient Synthesis of Novel 3-Substituted Thiopyran-4-ones. Synthetic Communications, 33(20), 3647-3653. Available from: [Link]

  • Kakhki, M. R. M. (2012). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Chemistry of Heterocyclic Compounds, 48, 1087-1089. Available from: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. North Dakota State University. Retrieved from [Link]

  • Kaur, N., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances, 15, 12345-12367. Available from: [Link]

  • Wikipedia. (n.d.). Enamine. Retrieved from [Link]

  • Ashenhurst, J. (2023). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13456–13466. Available from: [Link]

Sources

Application Notes and Protocols for the Synthesis of Highly Substituted Thiophene Derivatives from Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of polysubstituted 2-aminothiophene derivatives, leveraging Methyl 4-oxothiane-3-carboxylate as a versatile starting material. Thiophene scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents due to their broad pharmacological activities.[1][2][3][4] This document delves into the mechanistic underpinnings of the Gewald three-component reaction, a robust and efficient one-pot methodology for the construction of these valuable heterocyclic systems.[5][6][7][8] We present a detailed, field-proven experimental protocol, data tables for reaction optimization, a troubleshooting guide, and visualizations to ensure procedural clarity and reproducibility for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Thiophene Scaffolds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][9][10][11][12] The structural similarity of the thiophene ring to a phenyl group allows it to act as a bioisostere, enabling modulation of physicochemical properties to enhance drug efficacy and selectivity.[9]

The Gewald reaction, a multicomponent condensation, stands out as one of the most powerful and atom-economical methods for synthesizing 2-aminothiophenes.[7][13][14][15] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur, facilitated by a basic catalyst.[8] Our focus here is the strategic use of Methyl 4-oxothiane-3-carboxylate, a cyclic keto-ester, as the carbonyl component. This precursor not only fulfills the requirements for the Gewald reaction but also introduces functionality that allows for the creation of unique, densely functionalized, and potentially bicyclic thiophene systems of high therapeutic interest.

Reaction Mechanism: The Gewald Three-Component Synthesis

The efficacy of the Gewald reaction lies in its elegant convergence of three components in a single pot. The mechanism, elucidated decades after its discovery, proceeds through a well-defined sequence of classical organic transformations.[7]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (Methyl 4-oxothiane-3-carboxylate) and the active methylene compound (e.g., malononitrile). The base, typically a secondary or tertiary amine like diethylamine or triethylamine, deprotonates the active methylene compound, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[5][7]

  • Michael Addition of Sulfur: Elemental sulfur (S₈), acting as an electrophile, is attacked by the enolate of the Knoevenagel product. This step forms a sulfur-adduct intermediate.

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur atom then acts as a nucleophile, attacking the cyano group in an intramolecular fashion to form a five-membered ring. A final tautomerization step results in the formation of the stable, aromatic 2-aminothiophene ring.[7]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism Start Methyl 4-oxothiane-3-carboxylate + Malononitrile Base Base (e.g., Diethylamine) Start->Base - H2O Knoevenagel Knoevenagel Condensation (Intermediate A) Base->Knoevenagel Catalysis Sulfur Elemental Sulfur (S8) Knoevenagel->Sulfur Michael Michael Addition (Intermediate B) Sulfur->Michael Addition Cyclization Intramolecular Cyclization (Intermediate C) Michael->Cyclization Ring Closure Product Final 2-Aminothiophene Product Cyclization->Product Tautomerization (Aromatization)

Caption: Fig. 1: Gewald Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a thiophene derivative from Methyl 4-oxothiane-3-carboxylate.

3.1 Materials and Reagents

  • Methyl 4-oxothiane-3-carboxylate (≥95%)[16]

  • Malononitrile (≥99%)

  • Elemental Sulfur (powder, ≥99.5%)

  • Diethylamine (≥99.5%)

  • Ethanol (anhydrous)

  • Ethyl Acetate (reagent grade)

  • Hexane (reagent grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

3.2 Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add Methyl 4-oxothiane-3-carboxylate (10 mmol, 1.60 g), malononitrile (10 mmol, 0.66 g), and elemental sulfur (11 mmol, 0.35 g) in 30 mL of anhydrous ethanol.[17]

  • Initiation: Stir the heterogeneous mixture at room temperature.

  • Base Addition: Add diethylamine (10 mmol, 1.04 mL) dropwise to the stirred mixture over 10 minutes using the dropping funnel. An exothermic reaction may be observed.

  • Reaction: After the addition of the base is complete, heat the reaction mixture to 45-50°C and maintain this temperature with vigorous stirring for 4-6 hours.[17]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials indicates reaction completion.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the mixture into 100 mL of ice-cold water and stir for 15 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is typically a solid or a thick oil. Purify it via flash column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate (e.g., starting from 10% ethyl acetate in hexane).

    • Alternatively, if the crude product solidifies, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed.[18]

  • Characterization: Characterize the final purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.[19][20]

Data Presentation: Reaction Parameter Optimization

The yield and purity of the final thiophene derivative can be significantly influenced by the choice of reagents and conditions. The following table summarizes key parameters for consideration.

Parameter Variation 1 Variation 2 Variation 3 Rationale & Expected Outcome
Active Methylene MalononitrileEthyl CyanoacetateCyanoacetamideDetermines the substituent at the 3-position (cyano, ester, or amide). Ester and amide functionalities offer further synthetic handles.
Base DiethylamineTriethylamineMorpholineBase strength influences the rate of the initial Knoevenagel condensation. Secondary amines like diethylamine or morpholine are often highly effective.
Solvent EthanolMethanolDMFProtic solvents like ethanol and methanol are common and effective. DMF can be used for less soluble reactants but requires higher temperatures for removal.
Temperature Room Temp.45-50°C70-80°CModerate heating (40-60°C) typically provides a good balance between reaction rate and minimizing side products. Higher temperatures may be needed for less reactive ketones.[17]
Yield ~75-85%~70-80%~65-75%Expected yields are generally good to excellent, depending on the specific combination of substrates and optimized conditions.

Experimental Workflow Visualization

Workflow Fig. 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, Solvent) Base 2. Base Addition (Dropwise, RT) Setup->Base Reaction 3. Heating & Stirring (45-50°C, 4-6h) Base->Reaction Monitor 4. TLC Monitoring Reaction->Monitor Periodic Check Workup 5. Work-up (Quench, Extract, Wash) Monitor->Workup Upon Completion Purify 6. Purification (Chromatography or Recrystallization) Workup->Purify Characterize 7. Characterization (NMR, IR, MS) Purify->Characterize

Caption: Fig. 2: Experimental Workflow.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive reagents (especially base).2. Insufficient reaction time or temperature.3. Starting material is not a suitable ketone.1. Use freshly opened or distilled base.2. Increase reaction time and/or temperature incrementally while monitoring via TLC.3. Confirm the structure of the starting material.
Incomplete Reaction 1. Insufficient base catalyst.2. Poor mixing of the heterogeneous mixture.1. Increase the amount of base catalyst slightly (e.g., to 15 mol%).2. Ensure vigorous stirring throughout the reaction.
Formation of Dark/Tarry Side Products 1. Reaction temperature is too high.2. Prolonged reaction time after completion.1. Reduce the reaction temperature.2. Stop the reaction as soon as TLC indicates the consumption of starting material.
Difficulty in Purification 1. Formation of closely-related byproducts.2. Product is an oil and difficult to crystallize.1. Optimize TLC solvent system before attempting column chromatography for better separation.2. Attempt purification via column chromatography. If the product remains an oil, ensure it is pure by NMR.

Conclusion

The Gewald three-component reaction provides a highly efficient and versatile pathway for the synthesis of medicinally relevant 2-aminothiophene derivatives from Methyl 4-oxothiane-3-carboxylate. This protocol offers a robust and reproducible method, while the provided data and troubleshooting guide serve as a practical resource for optimizing the synthesis of a diverse library of thiophene compounds. The strategic use of this starting material opens avenues for creating novel chemical entities with significant potential in drug discovery and development.

References

  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
  • Perin, N., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • ACS Publications. (n.d.). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • Liang, Y., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Taylor & Francis Online.
  • Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.
  • Litvinov, V. P., & Sharanin, Y. A. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • Springer. (n.d.).
  • Assiut University. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Faculty of Pharmacy.
  • ChemicalBook. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • NIH. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC.
  • Impactfactor. (n.d.).
  • Google Patents. (n.d.).
  • Journal of Scientific Research. (2025).
  • Arkat USA. (n.d.).
  • Wikipedia. (n.d.). Gewald reaction.
  • NIH. (2023).
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Chongqing Chemdad Co., Ltd. (n.d.).
  • BenchChem. (n.d.).
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • University of Canterbury. (n.d.).
  • Google Patents. (n.d.). US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.

Sources

Application Notes and Protocols: The Strategic Use of Methyl 4-oxothiane-3-carboxylate in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic and medicinal chemistry, the quest for molecular diversity and complexity from simple, readily available starting materials is paramount. Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy to achieve this goal efficiently.[1][2] This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption.[3] Within the arsenal of building blocks for MCRs, cyclic β-ketoesters are particularly valuable due to their dual functionality, which allows for the rapid construction of diverse heterocyclic scaffolds. This guide focuses on a uniquely versatile reagent, Methyl 4-oxothiane-3-carboxylate , and its strategic application in pioneering multi-component reactions for the generation of novel chemical entities with significant potential in drug development.

The thiane moiety, a six-membered saturated ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its presence can significantly influence the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can also engage in specific interactions with biological targets. When incorporated into a β-ketoester framework, as in Methyl 4-oxothiane-3-carboxylate, the stage is set for a remarkable range of chemical transformations. This application note will provide an in-depth exploration of the reactivity of this compound in well-established MCRs, such as the Biginelli and Hantzsch-type reactions, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Mechanistic Principles: The Reactivity of Methyl 4-oxothiane-3-carboxylate

The utility of Methyl 4-oxothiane-3-carboxylate in multi-component reactions stems from the well-defined reactivity of its constituent parts: the enolizable β-ketoester system and the cyclic thioether. The ketone at the 4-position and the ester at the 3-position create an active methylene group at the C3 position, which is readily deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions.

The Biginelli Reaction: A Classic Reimagined

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[4] These scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[5] The classical Biginelli reaction typically employs acyclic β-ketoesters like ethyl acetoacetate.[4] By substituting this with Methyl 4-oxothiane-3-carboxylate, novel thiane-fused DHPMs can be synthesized, introducing a unique three-dimensional architecture and a heteroatom with known pharmacophoric potential.

The generally accepted mechanism for the acid-catalyzed Biginelli reaction involves several key steps.[4] Initially, the aldehyde reacts with urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the enolate derived from the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.[4]

Biginelli_Mechanism cluster_1 Step 1: N-Acylimine Formation cluster_2 Step 2: Enolate Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acylimine Ar-CH=N+(H)-C(O)NH2 Aldehyde->Acylimine + Urea, H+ Urea H2N(C=O)NH2 Urea->Acylimine Ketoester Methyl 4-oxothiane-3-carboxylate Adduct Intermediate Adduct Acylimine->Adduct + Enolate Enolate Enolate Intermediate Ketoester->Enolate -H+ Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular addition DHPM Thiane-fused DHPM Cyclized->DHPM -H2O

Caption: Proposed mechanism for the Biginelli reaction.

The Hantzsch Dihydropyridine Synthesis: Accessing Privileged Scaffolds

The Hantzsch dihydropyridine synthesis, discovered in 1882, is another cornerstone multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[6][7] The resulting 1,4-dihydropyridine (1,4-DHP) core is a well-established pharmacophore, most notably found in a class of calcium channel blockers used to treat hypertension.[7] The use of Methyl 4-oxothiane-3-carboxylate in a Hantzsch-type reaction opens the door to novel, structurally constrained dihydropyridine analogues.

The mechanism is believed to proceed through the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring.

Hantzsch_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Aldehyde Aldehyde (Ar-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + Ketoester Ketoester Methyl 4-oxothiane-3-carboxylate (2 equiv.) Enamine Enamine Intermediate Ketoester->Enamine + NH3 Ammonia Ammonium Acetate (NH4OAc) DHP Thiane-fused Dihydropyridine Enamine->DHP + Knoevenagel (Michael Addition, Cyclization, -H2O) Knoevenagel->DHP

Caption: Simplified workflow of the Hantzsch reaction.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of thiane-fused heterocyclic libraries. Researchers should note that reaction optimization may be necessary for different substrates.

Protocol 1: Synthesis of a Thiane-Fused Dihydropyrimidinone via a Biginelli-like Reaction

This protocol describes a general procedure for the acid-catalyzed, three-component condensation of an aromatic aldehyde, Methyl 4-oxothiane-3-carboxylate, and urea.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Methyl 4-oxothiane-3-carboxylate (1.0 mmol)

  • Urea (1.5 mmol)

  • Ethanol (5 mL)

  • Concentrated Hydrochloric Acid (3-4 drops)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), Methyl 4-oxothiane-3-carboxylate (1.0 mmol), and urea (1.5 mmol).

  • Add ethanol (5 mL) to the flask, followed by 3-4 drops of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, slowly add cold water to the flask to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified thiane-fused dihydropyrimidinone.

ComponentMolar RatioTypical Yield
Aromatic Aldehyde1.075-90%
Methyl 4-oxothiane-3-carboxylate1.0
Urea1.5
Protocol 2: Synthesis of a Thiane-Fused Dihydropyridine via a Hantzsch-type Reaction

This protocol outlines a general method for the synthesis of a thiane-fused dihydropyridine from an aromatic aldehyde, two equivalents of Methyl 4-oxothiane-3-carboxylate, and ammonium acetate.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Methyl 4-oxothiane-3-carboxylate (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and Methyl 4-oxothiane-3-carboxylate (2.0 mmol) in ethanol (10 mL).

  • Add ammonium acetate (1.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is generally complete within 8-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If necessary, place the flask in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiane-fused dihydropyridine.

ComponentMolar RatioTypical Yield
Aromatic Aldehyde1.065-85%
Methyl 4-oxothiane-3-carboxylate2.0
Ammonium Acetate1.2

Applications in Drug Development

The heterocyclic scaffolds synthesized using Methyl 4-oxothiane-3-carboxylate as a key building block hold significant promise for drug discovery programs. The incorporation of the thiane ring introduces a unique conformational rigidity and a potential site for metabolic oxidation (sulfoxidation), which can be exploited to fine-tune the pharmacokinetic properties of drug candidates.

  • Thiane-fused Dihydropyrimidinones (from Biginelli-like reactions): These compounds can be screened for a wide array of biological activities. For instance, certain DHPMs have been identified as potent mitotic kinesin Eg5 inhibitors, which are attractive targets for cancer chemotherapy. The novel thiane-fused analogues could exhibit enhanced potency or a differentiated pharmacological profile.

  • Thiane-fused Dihydropyridines (from Hantzsch-type reactions): Beyond their classical role as calcium channel blockers, dihydropyridine derivatives have shown potential as, for example, antitubercular and multidrug resistance reversal agents. The unique structural features of the thiane-fused DHPs may lead to the discovery of new biological activities or improved selectivity for existing targets.

The modular nature of these multi-component reactions allows for the rapid generation of extensive compound libraries by simply varying the aldehyde component. This diversity-oriented synthesis approach is highly valuable in the early stages of drug discovery for hit identification and lead optimization.

Conclusion

Methyl 4-oxothiane-3-carboxylate is a powerful and versatile building block for the synthesis of novel, medicinally relevant heterocyclic compounds through multi-component reactions. The straightforward and efficient protocols for the Biginelli and Hantzsch-type reactions described herein provide a clear pathway for researchers to access unique thiane-fused molecular architectures. The potential for these compounds to interact with a range of biological targets makes them highly attractive for screening in drug discovery programs. By leveraging the principles of multi-component chemistry, the scientific community can continue to expand the boundaries of accessible chemical space and accelerate the development of new therapeutic agents.

References

  • Al-Mulla, A. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 22(5), 795. [Link]

  • Cabrera-Zubizarreta, A., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]

  • Shaikh, A. A., & Nazeruddin, G. M. (2014). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 6(5), 299-314. [Link]

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 1317-1319. [Link]

  • Sharma, M. G., Rajani, D. P., & Patel, H. M. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of Saudi Chemical Society, 21(Supplement 1), S367-S375. [Link]

  • Mollaebrahimi, L., & Safaei-Ghomi, J. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. Organic Communications, 12(2), 109-114. [Link]

  • Domling, A. (2025). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry, 21, 1-3. [Link]

  • Nazeruddin, G. M., Shaikh, A. A., & Shaikh, Y. I. (2013). Multi Component Reactions (MCRs) as a Green Approach Towards the Synthesis of Xanthene Derivatives, an Important Class of Bioactive Molecules. International Journal of Scientific & Engineering Research, 4(9), 1145-1150. [Link]

  • John, S. E., et al. (2021). Recent advances in multi-component reactions and their mechanistic insights: a triennium review. Organic Chemistry Frontiers, 8(11), 2698-2742. [Link]

Sources

Application Note: Gram-Scale Synthesis of Methyl 4-oxothiane-3-carboxylate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of Methyl 4-oxothiane-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through an efficient intramolecular Dieckmann condensation of Dimethyl 3-thiaadipate. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the experimental procedure, an in-depth look at the reaction mechanism, critical safety precautions, and troubleshooting advice. The protocol is structured to ensure reproducibility and high yield, emphasizing the causality behind key experimental choices to empower the user with a deep understanding of the process.

Introduction and Synthetic Strategy

Methyl 4-oxothiane-3-carboxylate is a cyclic β-keto ester widely utilized as a precursor in the synthesis of various pharmaceutical agents and complex molecular scaffolds. Its bifunctional nature, containing both a ketone and an ester moiety, allows for a diverse range of subsequent chemical transformations.

The most direct and scalable route to this class of compounds is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2][3] This reaction is exceptionally effective for forming stable five- and six-membered rings.[2] In this protocol, the acyclic precursor, Dimethyl 3-thiaadipate, undergoes an intramolecular cyclization promoted by a strong base (sodium methoxide) to yield the desired six-membered thioketone ring system. The reaction is robust, high-yielding, and readily adaptable to a gram-scale production environment.

Reaction Scheme and Mechanism

The overall transformation involves the base-catalyzed intramolecular cyclization of Dimethyl 3-thiaadipate.

Reaction_Scheme SM Dimethyl 3-thiaadipate P Methyl 4-oxothiane-3-carboxylate SM->P 1. NaOMe, Methanol, Reflux 2. H₃O⁺ workup

Caption: Overall reaction for the synthesis of Methyl 4-oxothiane-3-carboxylate.

The Dieckmann Condensation Mechanism

The reaction proceeds through a well-established multi-step mechanism:[3][4][5]

  • Enolate Formation: The strong base, sodium methoxide (NaOMe), abstracts an acidic α-proton from one of the ester groups of Dimethyl 3-thiaadipate. This deprotonation is reversible and forms a resonance-stabilized enolate ion.[4][6]

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key step forms a new carbon-carbon bond and creates a cyclic tetrahedral intermediate.[3][4]

  • Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of the cyclic β-keto ester.

  • Final Deprotonation & Protonation: The product, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyl groups. The methoxide base generated in the previous step immediately deprotonates this position, forming a stable enolate. This final, essentially irreversible deprotonation drives the reaction equilibrium towards the product. An acidic workup in the final stage is required to protonate this enolate and yield the neutral Methyl 4-oxothiane-3-carboxylate.[5][6]

Health and Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Metal: Extremely reactive. Reacts violently with water and alcohols to produce flammable hydrogen gas and heat. Handle under an inert atmosphere (e.g., argon or nitrogen) and add to anhydrous methanol slowly and in small portions.

  • Methanol: Flammable liquid and toxic upon ingestion, inhalation, or skin contact. Use in a well-ventilated area and avoid sources of ignition.

  • Toluene: Flammable liquid with potential reproductive and organ toxicity. Ensure proper ventilation.

  • Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with extreme care using acid-resistant gloves, safety goggles, and a lab coat. Always add acid to water, never the other way around.[7]

  • Dichloromethane (Methylene Chloride): Volatile and a suspected carcinogen. All extractions and evaporations must be performed in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, butyl rubber for extended contact with specific solvents) are mandatory.[8][9] An emergency shower and eyewash station should be readily accessible.[8][9]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesMolar Eq.Notes
Dimethyl 3-thiaadipate7400-45-5192.2470.0 g0.3641.0Substrate
Sodium (metal)7440-23-522.9925.3 g1.103.02Base Precursor
Methanol (Anhydrous)67-56-132.04190 mL--Solvent
Hydrochloric Acid (conc.)7647-01-036.46~100 mL--For workup
Dichloromethane75-09-284.93~500 mL--Extraction Solvent
Sodium Sulfate (Anhydrous)7757-82-6142.04As needed--Drying Agent
Deionized Water & Ice--As needed--For workup
Equipment
  • 1000 mL three-neck round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel or powder addition funnel

  • Inert gas setup (Argon or Nitrogen)

  • Large beaker (2 L) for quenching

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Ice bath

  • Standard laboratory glassware

Detailed Experimental Protocol

The following workflow provides a visual overview of the synthesis process.

Workflow cluster_prep Step 1: Base Preparation cluster_reaction Step 2: Dieckmann Cyclization cluster_workup Step 3: Quench & Isolation cluster_purification Step 4: Purification & Analysis A Charge flask with anhydrous methanol B Slowly add sodium metal under inert atmosphere A->B Formation of NaOMe C Heat NaOMe solution to reflux B->C D Add Dimethyl 3-thiaadipate dropwise C->D E Maintain reflux for 45 min D->E F Cool reaction mixture E->F G Pour into ice/water F->G H Acidify with conc. HCl G->H I Induce crystallization H->I J Filter crude solid I->J K Extract aqueous phase with Dichloromethane J->K L Dry combined organic layers (Na₂SO₄) K->L M Evaporate solvent L->M N Characterize final product M->N

Caption: Step-by-step workflow for the synthesis of Methyl 4-oxothiane-3-carboxylate.

Procedure:

  • Preparation of Sodium Methoxide Solution:

    • Equip a 1000 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a stopper. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

    • Flush the apparatus with argon or nitrogen.

    • Introduce 190 mL of anhydrous methanol into the flask.

    • Carefully add 25.3 g (1.1 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. The reaction is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and an unobstructed gas outlet.

    • Causality Note: This in situ preparation generates a fresh, anhydrous solution of sodium methoxide, which is crucial for the efficiency of the base-catalyzed condensation.

  • Dieckmann Condensation Reaction:

    • Once all the sodium has dissolved, heat the resulting sodium methoxide solution to a gentle reflux using a heating mantle.

    • Add 70.0 g (0.364 mol) of Dimethyl 3-thiaadipate dropwise to the boiling solution over a period of 30-45 minutes.

    • After the addition is complete, maintain the reaction mixture at reflux for an additional 45 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) if desired.

  • Reaction Quench and Product Isolation:

    • Remove the heating mantle and allow the mixture to cool to room temperature.

    • Prepare a 2 L beaker containing a mixture of 500 mL of ice and 300 mL of deionized water.

    • Slowly and carefully pour the cooled reaction mixture into the ice/water slurry with vigorous stirring.

    • In a fume hood, acidify the mixture to a pH of ~2-3 by slowly adding approximately 100 mL of concentrated hydrochloric acid. The product may initially separate as an oil.

    • Causality Note: The acidic workup is essential to protonate the stable enolate formed during the reaction, yielding the neutral β-keto ester product.[6]

    • Cool the acidified mixture in an ice/salt bath to induce crystallization of the oily product. Scratching the inside of the beaker with a glass rod can facilitate this process.

  • Purification:

    • Collect the crystallized solid by vacuum filtration and wash the filter cake with a small amount of cold water.

    • Transfer the aqueous filtrate to a 1 L separatory funnel and extract it three times with 100 mL portions of dichloromethane.[10]

    • Dissolve the filtered crude solid in the combined organic extracts.

    • Dry the combined dichloromethane solution over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.[10]

Characterization and Expected Results

  • Yield: A typical yield is approximately 46.7 g, which corresponds to 81% of the theoretical yield.[10]

  • Appearance: The final product should be a pale beige or yellowish-white crystalline solid.[10]

  • Melting Point: 29-38 °C (literature ranges vary slightly).[10][11]

  • TLC: Rf = 0.75 (Benzene:Methanol:Acetic Acid = 45:8:4).[10]

  • ¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the thioketone ring protons and the methyl ester group. The enol form may also be present, resulting in a characteristic downfield singlet around 10.9 ppm.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Wet reagents or solvents; Insufficient base; Reaction time too short.Ensure all glassware is dry and solvents are anhydrous. Use freshly opened or distilled reagents. Confirm the complete dissolution of sodium. Allow the reaction to proceed for the full recommended time or monitor by TLC until completion.
Product Oiling Out / Fails to Crystallize Impurities present; Insufficient cooling during workup.Ensure the pH is correct after acidification. Use an ice/salt bath for maximum cooling. If it remains an oil, purify by column chromatography (silica gel) instead of recrystallization.
Dark Brown or Black Reaction Mixture Overheating or side reactions.Ensure the reflux temperature is controlled and not excessive. The dropwise addition of the diester helps to manage the reaction exotherm.
Incomplete Reaction Inactive base; Insufficient heating.Use high-quality sodium metal. Ensure a gentle but consistent reflux is maintained throughout the reaction period.

References

  • Ezhava, M. (2023, February 22). Dieckmann Condensation. Purechemistry. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Dieckmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Banerjee, D. K. (n.d.). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. CORE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Thioglycolic Acid Hazard Summary. NJ.gov. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • University of Technology Sydney. (n.d.). Cyclic [beta]-keto esters synthesis and reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • University of Canterbury. (n.d.). Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. Retrieved from [Link]

  • Vastani. (n.d.). Material Safety Data Sheet Methyl Acrylate. Retrieved from [Link]

  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gram scale synthesis of 7-methoxy-O-methylmukonal, clausine-O, clausine-K, clausine-H, 7-methoxymukonal, and methyl 2-hydroxy-7-methoxy-9H-carbazole-3-carboxylate. Organic Chemistry Frontiers. Retrieved from [Link]

  • PubMed. (2020, January 17). Gram-Scale Synthesis of 3-Sulfonyl Flavanones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gram-Scale Total Synthesis of Carbazomycins A–D. Retrieved from [Link]

  • KOPS. (n.d.). Gram‐Scale Access to (3,11)‐Cyclotaxanes—Synthesis of 1‐Hydroxytaxuspine C. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). methyl 4-oxotetrahydrothiophene-3-carboxylate. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, catalysis, and pharmaceutical development.

Introduction: The Strategic Importance of Thiophene Ring Hydrogenation

The thiophene moiety is a ubiquitous heterocycle in a vast array of pharmaceuticals, agrochemicals, and materials. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its role in modern medicinal chemistry. However, the selective saturation of the thiophene ring to yield tetrahydrothiophene derivatives represents a critical and often challenging synthetic transformation. This process, known as catalytic hydrogenation, is paramount for several strategic objectives in drug development and fine chemical synthesis.

These objectives include the modulation of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and the creation of novel three-dimensional scaffolds for lead optimization. Furthermore, in the context of hydrodesulfurization (HDS) within the petrochemical industry, the hydrogenation of thiophenic compounds is a cornerstone technology for producing cleaner fuels.

This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of the thiophene ring, moving beyond a simple recitation of protocols to offer a nuanced understanding of the underlying principles, catalyst selection, and practical execution.

Mechanistic Insights: The "Why" Behind the "How"

The catalytic hydrogenation of thiophene is a complex process that typically proceeds through a series of steps on the surface of a heterogeneous catalyst. While the precise mechanism can vary depending on the catalyst and conditions, a generally accepted pathway involves the following key stages:

  • Adsorption: The thiophene molecule adsorbs onto the active sites of the catalyst surface. The sulfur atom is believed to play a crucial role in this initial interaction, often leading to strong coordination with the metal center.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into highly reactive hydrogen atoms.

  • Stepwise Hydrogenation: The adsorbed thiophene is sequentially hydrogenated by the activated hydrogen atoms. This can proceed through various intermediates, such as dihydrothiophene and tetrahydrothiophene.

  • Desorption: The final product, the saturated tetrahydrothiophene derivative, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A significant challenge in thiophene hydrogenation is the potential for catalyst poisoning by the sulfur atom. The strong interaction between sulfur and the metal surface can lead to the deactivation of the catalyst over time. This necessitates the careful selection of sulfur-tolerant catalysts or the use of specific reaction conditions to mitigate this effect.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for a successful thiophene hydrogenation. A range of catalysts have been developed, each with its own set of advantages and disadvantages.

Catalyst TypeCommon ExamplesTypical ConditionsAdvantagesDisadvantages
Noble Metal Catalysts Ru/C, Rh/C, Pd/C, Pt/C50-150 °C, 10-100 bar H₂High activity, good selectivityProne to sulfur poisoning, high cost
Non-Noble Metal Sulfide Catalysts MoS₂, WS₂, Ni-MoS₂, Co-MoS₂200-400 °C, 30-200 bar H₂Excellent sulfur tolerance, lower costRequires high temperatures and pressures, can lead to C-S bond cleavage
Homogeneous Catalysts Wilkinson's catalyst (RhCl(PPh₃)₃), Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]PF₆)25-80 °C, 1-50 bar H₂High selectivity, milder conditionsDifficult to separate from the product, catalyst instability

Diagram: Decision-Making Workflow for Catalyst Selection

cluster_input Input Considerations cluster_catalyst Catalyst Choice cluster_output Expected Outcome Substrate Substrate Sensitivity (Functional Groups) Noble_Metals Noble Metals (Ru, Rh, Pd, Pt) Substrate->Noble_Metals Sensitive groups present Sulfur_Tolerance Required Sulfur Tolerance Metal_Sulfides Metal Sulfides (MoS₂, Ni-MoS₂) Sulfur_Tolerance->Metal_Sulfides High tolerance needed Conditions Desired Reaction Conditions (Temp, Pressure) Conditions->Noble_Metals Moderate conditions acceptable Conditions->Metal_Sulfides Harsh conditions possible Homogeneous Homogeneous Catalysts (Rh, Ir complexes) Conditions->Homogeneous Mildest conditions required Outcome1 High Activity Mild Conditions Potential Poisoning Noble_Metals->Outcome1 Outcome2 High Sulfur Tolerance Harsh Conditions Potential C-S Cleavage Metal_Sulfides->Outcome2 Outcome3 High Selectivity Very Mild Conditions Separation Challenges Homogeneous->Outcome3 A 1. Add Catalyst and Substrate Solution to Autoclave B 2. Seal and Purge Reactor (N₂ then H₂) A->B C 3. Pressurize with H₂ and Heat to Target Temperature B->C D 4. Monitor Reaction Progress (Pressure Drop / Sampling) C->D E 5. Cool and Vent Reactor D->E F 6. Filter to Remove Catalyst E->F G 7. Concentrate Filtrate F->G H 8. Purify Product (e.g., Chromatography) G->H

Application Notes & Protocols: Transesterification Reactions of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-oxothiane-3-carboxylate

Methyl 4-oxothiane-3-carboxylate is a heterocyclic β-keto ester, a class of compounds renowned for its versatility as a key building block in synthetic organic chemistry.[1][2] The thiane ring system is a valuable scaffold in medicinal chemistry, and modifications to the ester group via transesterification can lead to a diverse library of derivatives. These derivatives serve as crucial intermediates in the synthesis of complex molecules with potential therapeutic applications, including novel anticancer agents and other bioactive compounds.[1][3][4][5]

Direct transesterification is often preferred over a hydrolysis-then-esterification sequence. This is because the corresponding β-keto acid is prone to instability and decarboxylation, while direct esterification can present challenges related to solubility and purification.[1][6] The ability to selectively swap the methyl group for a more complex or functionally diverse alcohol moiety opens up a vast chemical space for drug discovery programs. This guide provides a detailed exploration of the mechanisms, catalysts, and protocols essential for performing and validating the transesterification of Methyl 4-oxothiane-3-carboxylate.

Section 1: Reaction Mechanism & The Unique Reactivity of β-Keto Esters

The transesterification of β-keto esters like Methyl 4-oxothiane-3-carboxylate is distinct from that of simple esters. The presence of the ketone at the β-position allows for the formation of a stable enol or enolate intermediate, which is central to its reactivity. This unique structure enables selective transesterification, even in the presence of other ester types (e.g., α- or γ-keto esters), and facilitates catalysis by specific classes of catalysts, particularly Lewis acids.[1]

The most effective catalytic pathways proceed through a chelated intermediate. Lewis acids, such as those based on boron, can coordinate with both the keto and ester carbonyl oxygens. This coordination forms a stable six-membered transition state, which activates the ester carbonyl for nucleophilic attack by the incoming alcohol.[1] This mechanism is highly efficient and selective for β-keto esters.

While standard acid-catalyzed (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation, or PADPED) and base-catalyzed (nucleophilic addition-elimination) mechanisms are also possible, they can be less selective and may require harsher conditions.[7]

G cluster_intermediate Chelated Intermediate cluster_products Products Reactant Methyl 4-oxothiane-3-carboxylate + R'-OH Intermediate Six-membered ring transition state. Lewis acid activates the ester carbonyl. Reactant->Intermediate Coordination Catalyst Lewis Acid (e.g., B(OH)₃) Catalyst->Intermediate Product New 4-oxothiane-3-carboxylate Ester Intermediate->Product Nucleophilic Attack by R'-OH & Methanol Elimination Byproduct Methanol (CH₃OH) G cluster_workflow Reaction Monitoring & Analysis Workflow A 1. Initial Sample (T=0) B 2. Periodic Sampling (e.g., every 60 min) A->B C 3. Quench & Prepare Sample B->C Take aliquot D 4. Analytical Technique C->D E 5. Data Analysis D->E Generate chromatogram/spectrum F 6. Decision Point E->F Compare starting material vs. product peaks G Continue Reaction F->G Reaction Incomplete H Initiate Work-up F->H Reaction Complete G->B Wait for next time point

Sources

Application Notes and Protocols for Cross-Coupling Reactions with Derivatives of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the 4-Oxothiane Scaffold in Medicinal Chemistry

The 4-oxothiane scaffold, particularly derivatives of Methyl 4-oxothiane-3-carboxylate, has emerged as a privileged structural motif in modern drug discovery. Its inherent three-dimensionality, combined with the presence of a sulfur heteroatom and versatile keto-ester functionality, offers a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The sulfur atom can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, while the cyclic backbone allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets. The derivatization of this core structure through cross-coupling reactions opens up a vast chemical space for the exploration of new structure-activity relationships (SAR) and the optimization of lead compounds.

This application note provides a comprehensive guide to performing key cross-coupling reactions on derivatives of Methyl 4-oxothiane-3-carboxylate. It is designed for researchers and scientists in both academic and industrial settings who are looking to leverage this valuable scaffold in their drug development programs. The protocols and insights provided herein are grounded in established chemical principles and aim to furnish a solid foundation for the synthesis of novel 3-substituted-4-oxothiane derivatives.

The Challenge of Catalyst Poisoning by Sulfur Heterocycles

A critical consideration when performing palladium-catalyzed cross-coupling reactions on sulfur-containing heterocycles is the potential for catalyst poisoning. The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and a subsequent decrease in reaction efficiency or complete inhibition of the catalytic cycle. This phenomenon is a well-documented challenge in organometallic chemistry.[1]

Strategies to mitigate catalyst poisoning include the use of more electron-rich and sterically hindered phosphine ligands, which can outcompete the sulfur atom for coordination to the palladium center. Additionally, careful selection of the palladium precursor and reaction conditions can play a crucial role in maintaining catalyst activity. Throughout this guide, we will highlight catalytic systems and conditions that have shown promise in overcoming this inherent challenge.

Part 1: Palladium-Catalyzed α-Arylation of Methyl 4-oxothiane-3-carboxylate

The introduction of an aryl moiety at the α-position of the keto-ester is a primary strategy for derivatizing the 4-oxothiane core. This is typically achieved through a palladium-catalyzed α-arylation of the corresponding enolate.

Causality Behind Experimental Choices

The success of the α-arylation reaction hinges on the efficient generation of the enolate of Methyl 4-oxothiane-3-carboxylate and its subsequent coupling with an aryl halide. The choice of base is critical for enolate formation. Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly employed to ensure complete and irreversible deprotonation.

The selection of the palladium catalyst and ligand is paramount, especially given the presence of the sulfur atom. Bulky, electron-rich phosphine ligands like those from the Buchwald and Hartwig groups are often essential for promoting both the oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination of the desired product. These ligands also help to stabilize the active catalyst and prevent deactivation.[2]

Experimental Workflow: α-Arylation

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dry Schlenk Flask under Inert Atmosphere reagents Add Methyl 4-oxothiane-3-carboxylate, Aryl Halide, and Base start->reagents catalyst Add Palladium Precatalyst and Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product suzuki_mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)Ln-R' transmetalation->pd2_intermediate organoboron R'-B(OR)2 organoboron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product buchwald_hartwig pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)Ln(HNR2)]+X- amine_coordination->pd2_amine_complex amine R2NH amine->amine_coordination deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)Ln-NR2 deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Sources

Troubleshooting & Optimization

Common side products in the Dieckmann condensation of thiane diesters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Dieckmann condensation of thiane diesters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: My reaction is not proceeding, or the yield of the desired β-keto thiane ester is very low. What are the likely causes?

Answer:

Low or no conversion in a Dieckmann condensation typically points to issues with the reaction setup, particularly the base. The Dieckmann condensation is an equilibrium-driven process.[1][2] The final, thermodynamically favorable step is the deprotonation of the newly formed β-keto ester, which possesses a highly acidic α-hydrogen.[2][3] This requires a full equivalent of a strong base to drive the reaction to completion.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inactive Base Alkoxide bases and sodium hydride (NaH) are hygroscopic and can be deactivated by moisture from the air or solvent.Use a freshly opened bottle of base or a previously opened bottle that has been stored under an inert atmosphere. For NaH, it can be washed with dry hexanes to remove the mineral oil and any surface hydroxides.
Insufficient Base A stoichiometric amount of base is required to deprotonate the product and shift the equilibrium. Catalytic amounts are insufficient.[2]Use at least 1.0-1.2 equivalents of a strong, non-nucleophilic base.
Inappropriate Base The pKa of the base's conjugate acid must be higher than that of the product β-keto ester (typically pKa ~11-13) to ensure complete deprotonation.Select a base with a conjugate acid pKa > 14. See Table 1 for recommended bases.
Reverse Reaction The alkoxide generated as a byproduct can participate in a reverse Claisen-type reaction, leading to ring-opening.[1][4]If using an alkoxide base, match it to the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[3] Alternatively, using a non-alkoxide base like NaH or a hindered amide base can circumvent this issue.

Table 1: Recommended Bases for Dieckmann Condensation of Thiane Diesters

Base Abbreviation Typical Solvent Notes
Sodium HydrideNaHTHF, TolueneA strong, non-nucleophilic base. The reaction produces H₂ gas, which must be safely vented.
Potassium tert-butoxideKOtBuTHF, t-BuOHA strong, sterically hindered base that can minimize side reactions.
Lithium DiisopropylamideLDATHFA very strong, non-nucleophilic base, often used at low temperatures to improve selectivity.[5]
Lithium HexamethyldisilazideLiHMDSTHFSimilar to LDA, a strong, hindered base that can minimize side reactions.[5]
Question 2: I am observing a significant amount of an acyclic, unsaturated diester by-product. What is causing this?

Answer:

The formation of an acyclic, unsaturated diester is a strong indication of a β-elimination reaction, which leads to the opening of the thiane ring. This is a particularly relevant side reaction for sulfur-containing heterocycles under the basic conditions of the Dieckmann condensation.[6][7][8]

Mechanism of β-Elimination:

The sulfide within the thiane ring acts as an electron-withdrawing group, increasing the acidity of the protons on the carbons adjacent to it (the α-carbons to the sulfur). A strong base can abstract one of these protons, initiating an elimination cascade that cleaves the carbon-sulfur bond and opens the ring.

// Nodes for the reaction scheme start [label="Thiane Diester"]; intermediate [label="Carbanion Intermediate"]; product [label="Unsaturated Acyclic Diester"]; base [label="Base (B⁻)", shape=plaintext]; bh [label="BH", shape=plaintext];

// Reaction flow start -> intermediate [label="Proton Abstraction"]; intermediate -> product [label="Ring Opening (C-S Bond Cleavage)"]; base -> start [style=invis]; intermediate -> bh [style=invis];

// Styling node [fillcolor="#F1F3F4", style=filled, shape=box, fontcolor="#202124"]; edge [color="#4285F4"]; start [fillcolor="#FBBC05"]; product [fillcolor="#EA4335"]; } dot Caption: Logical workflow of the β-elimination side reaction.

Troubleshooting Strategies:

  • Lower Reaction Temperature: β-elimination is often more kinetically favorable at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly suppress this side pathway.[5]

  • Use a Sterically Hindered Base: Bulky bases like LDA or LiHMDS are less likely to access the sterically shielded protons adjacent to the sulfur atom, favoring the desired deprotonation at the ester α-carbon.[5]

  • Careful Selection of Solvent: Polar aprotic solvents like THF can stabilize the desired enolate intermediate, potentially favoring the intramolecular cyclization over elimination.[5]

Question 3: My reaction mixture has become viscous, and I am isolating a high molecular weight, intractable material. What is happening?

Answer:

The formation of oligomeric or polymeric material is a classic side reaction resulting from intermolecular Claisen condensation competing with the desired intramolecular Dieckmann condensation.[5] Instead of one end of the molecule reacting with the other, it reacts with a neighboring molecule, leading to chain extension.

// Nodes monomer1 [label="Thiane Diester (Molecule 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monomer2 [label="Thiane Diester (Molecule 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dimer [label="Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; polymer [label="Polymer/Oligomer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges monomer1 -> dimer [label="Intermolecular Attack"]; monomer2 -> dimer; dimer -> polymer [label="Further Condensation"]; } dot Caption: Intermolecular vs. Intramolecular pathway.

Solution: High-Dilution Conditions

The key to favoring the intramolecular Dieckmann condensation is to run the reaction under high-dilution conditions. This reduces the probability of two different molecules encountering each other in the correct orientation for an intermolecular reaction.

  • Protocol: A common strategy is to slowly add a solution of the thiane diester to a solution of the base over an extended period. This maintains a very low instantaneous concentration of the substrate.

  • Recommended Concentration: Aim for a final substrate concentration in the range of 0.01 M to 0.05 M.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Dieckmann condensation of a thiane diester?

The mechanism is analogous to the standard Claisen condensation.[3][5][9] It proceeds through the following steps:

  • A strong base deprotonates the α-carbon of one of the ester groups to form an enolate.

  • The enolate acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion.[9][10]

  • This forms a cyclic tetrahedral intermediate.

  • The intermediate collapses, expelling the alkoxide leaving group to form the β-keto thiane ester.

  • The base then deprotonates the highly acidic α-hydrogen between the two carbonyls, driving the reaction to completion. An acidic workup is required to re-protonate this position and yield the final neutral product.[5]

// Nodes A [label="Thiane Diester"]; B [label="Enolate Formation\n(Base Deprotonation)"]; C [label="Intramolecular\nNucleophilic Attack"]; D [label="Tetrahedral Intermediate"]; E [label="Alkoxide Elimination"]; F [label="β-Keto Thiane Ester\n(Product)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } dot Caption: Simplified workflow of the Dieckmann condensation.

Q2: How does the sulfur atom in the thiane ring influence the reaction?

The sulfur atom has several effects:

  • Electronic Effect: As an electron-withdrawing atom, it can increase the acidity of adjacent C-H bonds, making the molecule susceptible to the β-elimination side reaction as discussed above.

  • Steric Effect: The C-S bond is longer than a C-C bond, and the geometry of the thiane ring may influence the ease of cyclization compared to its carbocyclic analog.

  • Potential for Oxidation: Sulfides can be oxidized to sulfoxides or sulfones under certain conditions, though this is not a typical side reaction of the Dieckmann condensation itself unless oxidizing contaminants are present.

Q3: What are the ideal starting conditions to minimize side products?

For a generic thiane diester, a good starting point would be:

  • Base: 1.1 equivalents of LiHMDS or LDA.[5]

  • Solvent: Anhydrous THF.[5]

  • Temperature: Begin the reaction at -78 °C and allow it to slowly warm to room temperature.

  • Concentration: Use high-dilution techniques, maintaining a substrate concentration below 0.05 M.

Q4: How can I confirm the formation of my desired product and identify the major side products?

Standard analytical techniques are sufficient:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation. The disappearance of starting material signals and the appearance of a new set of signals corresponding to the cyclic β-keto ester are key indicators. The β-elimination product will show characteristic signals for a double bond.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that an intramolecular condensation (loss of an alcohol molecule) has occurred. It can also help identify the molecular weights of side products.

  • Infrared (IR) Spectroscopy: The product will show characteristic carbonyl stretching frequencies for both the ketone and the ester.

Experimental Protocol: Synthesis of a Thiane β-Keto Ester

This protocol provides a general procedure for the Dieckmann condensation of a thiane diester using sodium hydride in toluene.

Materials:

  • Thiane diester

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (a few drops, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • To the flask, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes (x3) to remove mineral oil, decanting the hexanes carefully under an inert atmosphere.

  • Add anhydrous toluene to the flask to create a slurry of the desired concentration (e.g., to achieve a final substrate concentration of 0.05 M).

  • In the dropping funnel, prepare a solution of the thiane diester (1.0 eq) in anhydrous toluene.

  • Carefully add a few drops of anhydrous methanol to the NaH slurry to initiate the reaction. Caution: Hydrogen gas will evolve.

  • Begin slowly adding the diester solution from the dropping funnel to the stirred NaH slurry over 2-4 hours.

  • After the addition is complete, heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia.
  • PubMed Central. (2025, April 9). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • International Journal of Research and Applied Science & Engineering Technology (IJRASET). (n.d.). Diesters Compound Intramolecular Condensation and Its Applications. IJRASET. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. SynArchive. Retrieved from [Link]

  • ResearchGate. (n.d.). β-Elimination Side Reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Photochemically Generated Thioaldehydes. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Pummerer rearrangement. Wikipedia. Retrieved from [Link]

  • PubMed. (2010, June). The application of an aryl hydrazine linker prevents beta-elimination side products in the SPPS of C-terminal cysteine peptides. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Modern Pummerer-Type Reactions. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Kinetics of β-Elimination of Cystine and the Formation of Lanthionine in Gliadin. ResearchGate. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The direct oxidative diene cyclization and related reactions in natural product synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2010, October 13). The kinetics of β-elimination of cystine and the formation of lanthionine in gliadin. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 4-oxothiane-3-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of Methyl 4-oxothiane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges associated with isolating this β-keto ester. As a molecule with multiple polar functional groups and the potential for chemical instability, its purification requires a nuanced approach that goes beyond generic protocols.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during column chromatography. Our goal is to equip you not just with procedural steps, but with the underlying scientific rationale to make informed, effective decisions during your purification workflow.

Section 1: Pre-Chromatography Essentials & FAQs

Before packing your column, a well-planned approach based on preliminary analysis is critical for success. This section addresses the foundational questions that set the stage for an effective separation.

Q1: How do I select the optimal mobile phase (eluent) for my separation?

A1: The selection of a mobile phase is a balancing act between the polarity of your compound and the solvent.[1] For normal-phase chromatography with a polar stationary phase like silica gel, the solvent should generally be less polar than the compound to ensure proper interaction and separation.[1]

Methyl 4-oxothiane-3-carboxylate is a moderately polar compound due to its ester and ketone functionalities. A common and effective starting point is a binary mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] The ideal ratio is determined empirically using Thin-Layer Chromatography (TLC).

Expert Tip: Run several TLC plates with varying ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[3] This Rf range typically provides the best separation from impurities during a column run.

Q2: I'm seeing significant streaking or tailing of my compound spot on the TLC plate. What does this mean for my column?

A2: Streaking or tailing on the TLC plate is a significant warning sign. This phenomenon often indicates strong interactions between your compound and the acidic silanol groups on the silica gel.[3] For β-keto esters like Methyl 4-oxothiane-3-carboxylate, this can also be caused by keto-enol tautomerism, where the two interconverting forms travel at slightly different rates, leading to a broadened or tailing spot.[3][4]

If you observe this, proceeding with standard silica gel chromatography will likely result in broad peaks and poor separation on the column.[3] Consider adding a small amount (0.1-0.5%) of a modifier like acetic acid to your mobile phase. The acetic acid will preferentially interact with the highly active sites on the silica, leading to a more uniform surface for your compound and resulting in sharper, more symmetrical peaks.[3]

Q3: How can I be sure my compound is stable on silica gel before committing to a large-scale column?

A3: Compound degradation on the acidic surface of silica gel is a common cause of low yields and the appearance of unexpected impurities in collected fractions.[5] Before running a column, it is crucial to test for stability.

A simple and effective method is to perform a 2D TLC analysis:

  • Spot your crude material in one corner of a square TLC plate.

  • Run the plate in a suitable eluent system as you normally would.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Run the plate again in the same solvent system.

If the compound is stable, all spots will appear on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, it indicates that decomposition has occurred on the plate, and you can expect the same to happen on your column.[5] In this case, you may need to consider using a deactivated silica gel (e.g., by pre-treating with a base like triethylamine) or an alternative stationary phase like neutral alumina.[6]

Q4: What are the likely impurities from the synthesis of Methyl 4-oxothiane-3-carboxylate that I need to separate?

A4: Understanding potential impurities is key to designing a successful purification strategy. Based on common synthetic routes, such as the Dieckmann condensation of dimethyl 3-thiaadipate, potential impurities could include unreacted starting materials, byproducts from side reactions, or products of hydrolysis.[7] It is essential to analyze the crude reaction mixture by TLC alongside the starting materials to identify these impurities and ensure your chosen solvent system can resolve them from the desired product.

Section 2: Detailed Experimental Protocol

This protocol provides a standardized workflow for the purification of Methyl 4-oxothiane-3-carboxylate.

Protocol 1: Slurry Packing a Silica Gel Column
  • Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material. A general rule is to use 30 to 50 times the weight of silica gel to the weight of the crude sample (e.g., 30-50 g of silica for 1 g of crude product).[8]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Stir gently to create a homogenous slurry without entrapped air.

  • Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column in a single, continuous motion.

  • Settle the Bed: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling. Open the stopcock to drain the excess solvent, applying gentle pressure with a pump or nitrogen line if necessary. Do not allow the top of the silica bed to run dry.

  • Add Protective Layer: Once the silica bed is settled and the solvent is just above its surface, carefully add a thin (0.5-1 cm) layer of sand to the top. This prevents the bed from being disturbed when adding the sample and eluent.[8]

Protocol 2: Sample Loading and Elution

Wet Loading (for samples readily soluble in the mobile phase):

  • Dissolve the crude product in the minimum possible volume of the initial mobile phase.

  • Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb fully into the sand layer.

  • Rinse the flask with a small amount of eluent and add this to the column to ensure complete transfer.

Dry Loading (Recommended for improved resolution or for samples with poor solubility):

  • Dissolve the crude product in a volatile solvent like dichloromethane or acetone.

  • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder to the top of the prepared column.

Elution and Fraction Collection:

  • Carefully fill the column with the mobile phase.

  • Begin elution, collecting the eluent in fractions of a predetermined volume (e.g., 10-20 mL for a medium-sized column).

  • Monitor the separation by spotting collected fractions on TLC plates.

  • If the desired compound is slow to elute, the polarity of the mobile phase can be gradually increased (gradient elution) by increasing the percentage of the more polar solvent (e.g., from 10% to 20% ethyl acetate).[3]

Workflow Visualization

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC_Analysis 1. Preliminary TLC Analysis (Determine Rf and Stability) Solvent_Selection 2. Select Optimal Mobile Phase TLC_Analysis->Solvent_Selection Column_Packing 3. Pack Column (Slurry Method) Solvent_Selection->Column_Packing Sample_Loading 4. Load Sample (Wet or Dry Method) Column_Packing->Sample_Loading Elution 5. Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection 6. Collect Fractions Elution->Fraction_Collection Fraction_Analysis 7. Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions 8. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 9. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product 10. Isolated Pure Product Solvent_Removal->Pure_Product G Start Start Troubleshooting Problem_Rf0 Problem: Compound at Rf=0 Start->Problem_Rf0 Problem_Rf1 Problem: Compound at Rf=1 Start->Problem_Rf1 Problem_Tailing Problem: Broad/Tailing Peaks Start->Problem_Tailing Problem_Yield Problem: Low Yield / Decomposition Start->Problem_Yield Cause_Polarity_Low Cause: Eluent too non-polar Problem_Rf0->Cause_Polarity_Low Cause_Polarity_High Cause: Eluent too polar Problem_Rf1->Cause_Polarity_High Cause_Tautomerism Cause: Keto-Enol Tautomerism or Strong Adsorption Problem_Tailing->Cause_Tautomerism Cause_Decomp Cause: Acid-catalyzed Decomposition Problem_Yield->Cause_Decomp Solution_IncreasePolarity Solution: Increase eluent polarity (e.g., more EtOAc or MeOH) Cause_Polarity_Low->Solution_IncreasePolarity Solution_DecreasePolarity Solution: Decrease eluent polarity (e.g., less EtOAc) Cause_Polarity_High->Solution_DecreasePolarity Solution_Modifier Solution: Add modifier (e.g., 0.5% AcOH) to eluent Cause_Tautomerism->Solution_Modifier Solution_DeactivatedSilica Solution: Use deactivated silica or switch to Alumina Cause_Tautomerism->Solution_DeactivatedSilica Cause_Decomp->Solution_DeactivatedSilica

Sources

Technical Support Center: Recrystallization of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-oxothiane-3-carboxylate. This document provides field-proven guidance and troubleshooting solutions for researchers and drug development professionals encountering challenges during the recrystallization of this key beta-keto ester intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for Methyl 4-oxothiane-3-carboxylate?

A mixed solvent system of petroleum ether and anhydrous ethanol is a documented and effective choice for the recrystallization of Methyl 4-oxothiane-3-carboxylate.[1]

Scientific Rationale: This selection is based on the principle of using a binary solvent system where the compound of interest has differing solubilities.[2]

  • Ethanol acts as the "good" or "solubilizing" solvent, in which Methyl 4-oxothiane-3-carboxylate is readily soluble when the solvent is hot.

  • Petroleum Ether acts as the "bad" or "anti-solvent," in which the compound is poorly soluble, even at elevated temperatures.

This combination allows for the creation of a saturated solution at a high temperature. As the solution cools, the solubility of the target compound decreases dramatically, forcing the formation of pure crystals while impurities remain dissolved in the mother liquor.[2][3][4]

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the purification process and provides step-by-step solutions.

Q2: My compound "oiled out" instead of forming crystals. Why did this happen and what is the solution?

Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[2][4] Methyl 4-oxothiane-3-carboxylate has a relatively low melting point (approximately 36-38 °C)[1]. If the solution becomes saturated while the temperature is still above this range, the compound will separate as a liquid (an oil) rather than a solid crystal lattice.

Solutions:

  • Adjust Solvent Ratio: Reheat the flask containing the oil until it fully redissolves. Add a small, measured amount of the "good" solvent (hot ethanol) to the solution.[2] This decreases the saturation point to a lower temperature, which may fall below the compound's melting point, allowing crystals to form upon cooling.

  • Modify Cooling Rate: Ensure the solution cools as slowly as possible. Gradual cooling is crucial for the formation of well-ordered, pure crystals.[4] Rapid cooling can shock the system, promoting oil formation.

  • Select a Lower-Boiling Point System: If oiling persists, the boiling point of the chosen solvent system may be too high. Consider a different solvent pair with a lower boiling point, such as diethyl ether/hexane, though preliminary solubility tests are essential.

Q3: I have a very poor crystal yield, or no crystals formed at all. What went wrong?

Causality: This is one of the most common issues and typically points to a solution that is not sufficiently saturated.

Solutions:

  • Reduce Solvent Volume: If you suspect too much solvent was added initially, you can gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator.[3] Be careful not to evaporate too much, as this can cause the product to precipitate out too quickly. Once reduced, allow the solution to cool slowly again.

  • Induce Crystallization: If the solution appears saturated but no crystals form, it may be supersaturated.[5]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for further crystallization.

  • Ensure Adequate Cooling: For maximum yield, after slow cooling to room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.[2]

Q4: My final product is still impure or has a noticeable color. How can I improve its purity?

Causality: Impurities can be carried through the recrystallization process if they have similar solubility profiles to the target compound or if they become trapped within the crystal lattice during rapid formation.

Solutions:

  • Perform a Second Recrystallization: The most straightforward approach is to repeat the entire recrystallization process with the semi-pure crystals. Each successive recrystallization will further refine the product.

  • Slow Down Crystal Growth: As mentioned, slower cooling leads to larger, more perfect crystals that are less likely to occlude (trap) impurities from the mother liquor.[4] Ensure the flask is well-insulated (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to prevent rapid temperature drops.

  • Use Decolorizing Carbon (for colored impurities): If the impurity is colored, it can often be removed by activated charcoal.[6]

    • After dissolving the crude compound in the minimum amount of hot solvent, cool the solution slightly to prevent boiling over.

    • Add a very small amount (e.g., tip of a spatula) of activated charcoal.

    • Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the carbon's surface.

    • Perform a hot gravity filtration to remove the charcoal before allowing the clear filtrate to cool and crystallize.[6]

Data & Protocols

Solvent Property Summary

The following table summarizes key properties of the recommended solvents to aid in experimental design.

SolventChemical ClassBoiling Point (°C)PolarityRole in System
Ethanol Alcohol78.5Polar"Good" / Solubilizing
Petroleum Ether Aliphatic Hydrocarbon30-60 (Typical)Non-polar"Bad" / Anti-solvent
Water Protic100Very PolarPotential anti-solvent with polar organic solvents
Ethyl Acetate Ester77Medium-PolarAlternative "good" solvent
Hexanes Aliphatic Hydrocarbon~69Non-polarAlternative "bad" solvent

Data sourced from[7].

Step-by-Step Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Place the crude Methyl 4-oxothiane-3-carboxylate in an Erlenmeyer flask. Add the minimum amount of hot anhydrous ethanol dropwise while swirling and heating until the solid just dissolves.

  • Addition of Anti-solvent: While keeping the solution hot, add petroleum ether dropwise with continuous swirling. Continue adding until you observe a persistent faint cloudiness (the cloud point). This indicates the solution is now saturated.[2]

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[2] The solution is now perfectly saturated and ready for cooling.

  • Slow Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, large crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether (the anti-solvent) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals completely, either air-drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow Guide

Recrystallization Troubleshooting Logic

The following diagram outlines the decision-making process for troubleshooting common recrystallization challenges.

Recrystallization_Troubleshooting cluster_start Initial Steps cluster_process Observation & Action cluster_solutions Corrective Measures start 1. Dissolve Crude Solid in Minimum Hot 'Good' Solvent check_solution 2. Assess Solution start->check_solution oiling_out Oiling Out Occurs check_solution->oiling_out Solution is Saturated Above Compound MP   no_crystals No Crystals Form Upon Cooling check_solution->no_crystals Solution is Supersaturated or Not Saturated Enough crystals_form Crystals Form check_solution->crystals_form Saturated Correctly solution_oil Reheat to Dissolve Oil Add More 'Good' Solvent Cool Slowly Again oiling_out->solution_oil solution_no_xtal Induce Crystallization: - Scratch Flask Walls - Add Seed Crystal - Evaporate Some Solvent no_crystals->solution_no_xtal solution_success 3. Collect Crystals via Vacuum Filtration Wash with Cold 'Bad' Solvent crystals_form->solution_success solution_oil->start Retry solution_no_xtal->check_solution Re-cool/Assess

Caption: Troubleshooting workflow for recrystallization.

References

  • Technical Support Center: Optimizing Recrystallization and Purification. (n.d.). Benchchem.
  • Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. (n.d.). PubChem.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis. (n.d.). ChemicalBook.
  • Recrystallization-1.pdf. (n.d.). Columbia University.
  • Recrystallization. (n.d.). University of Missouri-St. Louis.
  • Recrystallization. (n.d.). Wired Chemist.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Low Yield in Methyl 4-oxothiane-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-oxothiane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, which typically proceeds via a Dieckmann condensation of dimethyl 3-thiaadipate.[1] Low yields can be a significant impediment to research and development timelines. This document provides a structured, in-depth troubleshooting guide and frequently asked questions to help you optimize your reaction and achieve higher, more consistent yields.

I. Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section is formatted in a question-and-answer style to directly address specific issues you may encounter in the laboratory.

Question 1: My reaction has gone to completion (as indicated by TLC/GC-MS), but my isolated yield is significantly lower than expected. Where could the product have been lost?

Answer:

Product loss during workup and purification is a common cause of low isolated yields, even when the reaction itself is efficient. The β-keto ester functionality in Methyl 4-oxothiane-3-carboxylate makes it susceptible to certain side reactions under aqueous workup conditions.

Potential Causes and Solutions:

  • Hydrolysis of the β-keto ester: During aqueous workup, particularly if the solution is not neutralized properly, the ester can be hydrolyzed back to the corresponding β-keto acid.[2][3] This is often followed by decarboxylation, especially if the solution is heated, leading to the formation of 4-oxothiane as a byproduct.[2][4]

    • Solution: Ensure the reaction mixture is carefully neutralized with a mild acid (e.g., dilute HCl or acetic acid) to a pH of ~7 before extraction.[1] Perform the workup at low temperatures (e.g., in an ice bath) to minimize hydrolysis.

  • Emulsion formation during extraction: The presence of salts and potentially basic residues can lead to the formation of stable emulsions during extraction with organic solvents, trapping the product in the aqueous layer.

    • Solution: Add a saturated brine solution during extraction to break up emulsions. If an emulsion persists, filtering the entire mixture through a pad of celite can be effective.

  • Incomplete extraction: Methyl 4-oxothiane-3-carboxylate has some polarity.

    • Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete removal of the product from the aqueous layer.[1]

  • Loss during purification:

    • Vacuum Distillation: If the vacuum is too high or the temperature is excessive, the product can co-distill with the solvent or decompose.

    • Column Chromatography: The slightly acidic nature of silica gel can sometimes cause streaking or decomposition of β-keto esters.

    • Solution: For distillation, use a well-controlled vacuum and a fractionating column for better separation. For chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.

Question 2: My reaction appears to be incomplete, with a significant amount of starting material (dimethyl 3-thiaadipate) remaining. What factors could be contributing to this?

Answer:

An incomplete Dieckmann condensation can be attributed to several factors related to the reaction conditions and reagents. The core of this reaction is the formation of a stable enolate, which then undergoes intramolecular cyclization.[5][6]

Potential Causes and Solutions:

  • Insufficient or deactivated base: The base is crucial for deprotonating the α-carbon of the ester to form the reactive enolate.[7][8]

    • Solution:

      • Choice of Base: Sodium methoxide or sodium ethoxide are commonly used.[8] For sterically hindered substrates or to minimize side reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide can be more effective.[9][10]

      • Base Quality and Stoichiometry: Use a fresh, high-purity base. Ensure at least one full equivalent of the base is used, as it is consumed in the final deprotonation of the product to drive the equilibrium.[11]

  • Poor solvent quality: The presence of water or protic impurities in the solvent can quench the enolate, halting the reaction.

    • Solution: Use anhydrous solvents. Toluene and THF are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).

  • Low reaction temperature or insufficient reaction time: The rate of the Dieckmann condensation is temperature-dependent.

    • Solution: While the initial deprotonation may be carried out at a lower temperature, the cyclization often requires heating. Refluxing in toluene is a common condition.[9] Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • High dilution: While high dilution can favor intramolecular reactions, excessive dilution can slow down the reaction rate to an impractical level.

    • Solution: Follow established literature procedures for concentration. If optimizing, consider a gradual increase in concentration while monitoring for the formation of intermolecular side products.

Question 3: I am observing multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions?

Answer:

The formation of byproducts is a key challenge in the Dieckmann condensation. Understanding these potential side reactions is crucial for troubleshooting.

Potential Side Reactions and Solutions:

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, an intermolecular reaction between two molecules can occur, leading to the formation of a dimeric β-keto ester.

    • Solution: Employ high-dilution conditions by adding the diester slowly to a solution of the base in the solvent. This maintains a low concentration of the starting material, favoring the intramolecular pathway.

  • Hydrolysis and Decarboxylation: As mentioned in Question 1, this can occur during the reaction if there is water contamination or during an improper workup.[2][4]

    • Solution: Ensure strictly anhydrous conditions during the reaction. During workup, maintain a neutral pH and low temperatures.[1]

  • Transesterification: If the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium ethoxide with a dimethyl ester), transesterification can occur, leading to a mixture of ester products.

    • Solution: Match the alkoxide base to the ester. For dimethyl 3-thiaadipate, sodium methoxide is the appropriate choice. Alternatively, use a non-alkoxide base like sodium hydride.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the synthesis of Methyl 4-oxothiane-3-carboxylate?

The synthesis is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[5][6][8] The mechanism involves the following key steps:

  • Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups of dimethyl 3-thiaadipate to form an enolate.[12]

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic intermediate.[11]

  • Elimination: The methoxide group is eliminated, forming the β-keto ester, Methyl 4-oxothiane-3-carboxylate.

  • Final Deprotonation: The newly formed β-keto ester is acidic at the α-carbon between the two carbonyl groups and is deprotonated by the methoxide generated in the previous step. This final, irreversible deprotonation drives the reaction to completion.[11]

  • Protonation: A mild acid is added during the workup to protonate the enolate and yield the final product.

Q2: How critical is the choice of base for this reaction?

The choice of base is a critical parameter that significantly influences the reaction's efficiency and yield.[9] While traditional bases like sodium methoxide are effective, sterically hindered bases such as potassium tert-butoxide can sometimes lead to cleaner reactions and higher yields, especially when side reactions are a concern.[9] The strength of the base must be sufficient to deprotonate the α-carbon of the ester.

Q3: Can I use a different methylating agent in the synthesis of the starting material, dimethyl 3-thiaadipate?

The synthesis of dimethyl 3-thiaadipate typically involves the reaction of methyl thioglycolate and methyl acrylate. While methyl acrylate is the standard choice, other methylating agents are not directly applicable to this specific reaction pathway for forming the carbon backbone.

Q4: My purified product appears oily, although some literature reports it as a crystalline solid. What could be the reason?

Methyl 4-oxothiane-3-carboxylate has a relatively low melting point (reported around 29-31 °C).[1] Therefore, minor impurities can significantly depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. Further purification, for instance, by careful vacuum distillation or recrystallization from a suitable solvent system (e.g., petroleum ether-anhydrous ethanol), may be necessary to obtain a crystalline product.[1]

III. Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Isolated Yield, Complete Reaction Product loss during workup (hydrolysis, emulsion)Careful neutralization (pH ~7), low-temperature workup, use of brine.
Incomplete Reaction Inactive/insufficient base, wet solvent, low temperatureUse fresh, anhydrous base (NaH, KOtBu), anhydrous solvent, optimize temperature and time.
Multiple Byproducts Intermolecular condensation, hydrolysis/decarboxylationHigh dilution, strictly anhydrous conditions, proper workup.
Oily Product Impurities depressing melting pointFurther purification (vacuum distillation, recrystallization).
Experimental Protocol: Optimized Dieckmann Condensation

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Dimethyl 3-thiaadipate

  • Sodium methoxide (or sodium hydride, 60% dispersion in mineral oil)

  • Anhydrous Toluene (or THF)

  • 1M Hydrochloric Acid

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Base Addition: Add sodium methoxide (1.1 equivalents) to the toluene. If using sodium hydride, wash it with anhydrous hexanes to remove the mineral oil before adding it to the toluene.

  • Substrate Addition: Dissolve dimethyl 3-thiaadipate in anhydrous toluene and add it to the dropping funnel. Add the diester solution dropwise to the stirred suspension of the base over 1-2 hours at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the solution is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

IV. Visualizations

Diagram 1: Dieckmann Condensation Mechanism

Dieckmann_Condensation Start Dimethyl 3-Thiaadipate Enolate Enolate Intermediate Start->Enolate 1. Deprotonation Cyclic_Int Cyclic Intermediate Enolate->Cyclic_Int 2. Intramolecular Attack Product_Enolate Product Enolate (Stabilized) Cyclic_Int->Product_Enolate 3. Elimination of MeO- 4. Deprotonation Final_Product Methyl 4-oxothiane-3-carboxylate Product_Enolate->Final_Product 5. Protonation Base Base (e.g., NaOMe) Base->Start Acid Acid Workup (H+) Acid->Product_Enolate

Caption: Mechanism of the Dieckmann Condensation for Methyl 4-oxothiane-3-carboxylate.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Workup_Issues Investigate Workup & Purification Check_Completion->Workup_Issues Yes Reaction_Issues Investigate Reaction Conditions Check_Completion->Reaction_Issues No Hydrolysis Check pH & Temp of Workup Workup_Issues->Hydrolysis Extraction Optimize Extraction Protocol Workup_Issues->Extraction Purification Review Purification Method Workup_Issues->Purification Reagents Check Reagent Quality (Base, Solvent) Reaction_Issues->Reagents Conditions Optimize Temp, Time, Concentration Reaction_Issues->Conditions Side_Reactions Consider Side Reactions Reaction_Issues->Side_Reactions

Caption: A decision-making workflow for troubleshooting low yields.

V. References

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann condensation. Wikipedia. Available at: [Link]

  • Dieckmann condensation. Grokipedia. Available at: [Link]

  • Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]

  • Reaction and Mechanism of Dieckmann reaction. Physics Wallah. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Tutor. Available at: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]

  • Synthesis of methyl 4-oxocyclohexane-1-carboxylate. PrepChem.com. Available at: [Link]

  • Dieckmann Reaction. Cambridge University Press. Available at: [Link]

  • Overview of assays for hydrolysis of β -keto esters. ResearchGate. Available at: [Link]

  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

Sources

Technical Support Center: Optimizing Intramolecular Cyclization of Thiane Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular cyclization of thiane esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to synthesize β-keto thiane esters, crucial intermediates in the development of novel therapeutics and complex molecules. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing base conditions, troubleshooting common issues, and understanding the nuanced reactivity of these sulfur-containing systems.

Introduction: The Thiane Ester Cyclization Challenge

The intramolecular cyclization of thiane esters, a specialized variant of the Dieckmann condensation, is a powerful method for constructing thiane rings bearing a β-keto ester functionality.[1][2] This reaction involves the base-mediated intramolecular condensation of a diester to form a cyclic β-keto ester.[1][2][3] While mechanistically similar to the classic Dieckmann condensation, the presence of the sulfur atom within the forming ring introduces unique electronic and steric considerations that significantly impact reaction outcomes.

This guide will provide a structured approach to troubleshooting and optimizing these critical cyclization reactions.

Diagram: General Mechanism of Thiane Ester Cyclization

Thiane Ester Cyclization cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Ring Closure & Product Formation A Thiane Diester C Thiane Ester Enolate A->C Deprotonation at α-carbon B Base (e.g., NaH, LDA) D Tetrahedral Intermediate C->D Nucleophilic Acyl Substitution E β-Keto Thiane Ester Enolate D->E Elimination of Alkoxide G Final β-Keto Thiane Ester E->G Protonation F Acid Workup (H3O+)

Caption: General mechanism of the Dieckmann cyclization for thiane esters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the intramolecular cyclization of thiane esters in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield of the cyclized product is very low. What are the likely causes and how can I fix this?

A1: Low or no conversion is a common hurdle. Several factors could be at play, from the choice of base to the reaction setup.

  • Inappropriate Base Selection: The pKa of the α-protons in thiane esters is influenced by the sulfur atom. While typically around 25 for esters, this can vary.[4] A base that is not strong enough will not generate a sufficient concentration of the enolate to drive the reaction.

    • Solution: Switch to a stronger, non-nucleophilic base. While sodium ethoxide or potassium tert-butoxide are classic choices for Dieckmann condensations, sterically hindered amide bases like lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS) are often more effective, especially for sterically demanding substrates.[1] Sodium hydride (NaH) is also a strong candidate that can be used.[5]

  • Presence of Moisture or Protic Solvents: Amide bases and sodium hydride are extremely sensitive to moisture. Any water or alcohol in the reaction will quench the base and the enolate, halting the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Reaction Temperature or Time: While some cyclizations proceed at room temperature or even lower with strong bases like LDA, others may require thermal energy to overcome the activation barrier.

    • Solution: If using a weaker base like an alkoxide, gentle heating may be necessary. For amide bases, if the reaction is sluggish at low temperatures (e.g., -78 °C for LDA), allowing it to slowly warm to room temperature may promote cyclization. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Substrate-Related Issues: Highly substituted thiane esters may be sterically hindered, making the intramolecular attack difficult.

    • Solution: In such cases, a less sterically hindered base might be beneficial, provided it is strong enough. Alternatively, running the reaction at higher dilution can favor intramolecular cyclization over intermolecular side reactions.

Q2: I am observing significant formation of side products. What are they and how can I minimize them?

A2: Side product formation can significantly reduce the yield of your desired β-keto thiane ester. Common side products include those from intermolecular condensation and elimination.

  • Intermolecular Claisen Condensation: If the concentration of the thiane ester is too high, the enolate of one molecule may react with the ester of another molecule, leading to dimers and oligomers.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the thiane ester solution to a solution of the base over an extended period. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.

  • Elimination Reactions: If there are good leaving groups on the thiane ring, base-mediated elimination can compete with cyclization.

    • Solution: Carefully design your substrate to avoid easily eliminatable groups. If this is not possible, using a non-nucleophilic, sterically hindered base at low temperatures can favor deprotonation and cyclization over elimination.

  • Reversibility of the Reaction: The Dieckmann condensation is a reversible reaction. The equilibrium is typically driven forward by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material. If a full equivalent of a strong enough base is not used, the reaction may not go to completion.[2]

    • Solution: Use at least one full equivalent of a strong base to ensure the final deprotonation step occurs, locking the product as its enolate and driving the reaction to completion.

Q3: My cyclization is not diastereoselective, or I am getting the wrong diastereomer. How can I control the stereochemistry?

A3: Achieving high diastereoselectivity is a common challenge when dealing with substituted thiane esters. The stereochemical outcome is often dependent on the base, solvent, and temperature, which influence the geometry of the intermediate enolate.

  • Enolate Geometry: The formation of E or Z enolates can lead to different diastereomeric products. The choice of base and counterion plays a crucial role here.

    • Solution: Generally, LDA in THF at low temperatures tends to favor the formation of the kinetic (E)-enolate, while bases with larger counterions like KHMDS may favor the thermodynamic (Z)-enolate. Experimenting with different amide bases (LDA, LiHMDS, NaHMDS, KHMDS) is a key strategy to influence the diastereomeric ratio.

  • Equilibration: If the reaction conditions allow for equilibration of the enolate or the final product, you may end up with a thermodynamic mixture of diastereomers.

    • Solution: To favor the kinetic product, use a strong, sterically hindered base at low temperatures with short reaction times. To obtain the thermodynamic product, you might use a weaker base with longer reaction times or higher temperatures to allow for equilibration.

Experimental Protocols and Data

Protocol 1: General Procedure for Thiane Ester Cyclization using Sodium Hydride
  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under high vacuum to remove the hexane.

  • Add anhydrous toluene via syringe.

  • Slowly add a solution of the thiane diester (1.0 equivalent) in anhydrous toluene to the NaH suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Base Conditions for a Model Thiane Ester Cyclization
EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (if applicable)
1NaH (1.2)Toluene1101275N/A
2KOtBu (1.2)THF65868N/A
3LDA (1.1)THF-78 to 254855:1
4NaHMDS (1.1)THF-78 to 254823:1
5KHMDS (1.1)THF-78 to 254801:2

Note: Yields and diastereomeric ratios are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrate.

Frequently Asked Questions (FAQs)

Q: What is the role of the sulfur atom in the cyclization reaction?

A: The sulfur atom can influence the reaction in several ways. Its electron-donating and electron-withdrawing properties can affect the acidity of the α-protons, potentially making them more or less acidic than in the corresponding all-carbon analogue. This, in turn, impacts the ease of enolate formation. The size and bond angles of the sulfur atom also influence the ring strain of the transition state and the final product, which can affect the rate and equilibrium of the cyclization.

Q: Can I use protic solvents for this reaction?

A: It is highly discouraged. Protic solvents like ethanol or methanol will be deprotonated by the strong bases required for the cyclization, quenching the base and preventing the desired reaction. Additionally, if an alkoxide base is used in a different alcohol solvent (e.g., sodium ethoxide in methanol), transesterification of your starting material can occur, leading to a mixture of products. Always use anhydrous aprotic solvents.

Q: How do I purify the final β-keto thiane ester?

A: β-keto esters can be sensitive to both acidic and basic conditions, which can cause hydrolysis or retro-Claisen reactions. Purification is typically achieved by flash column chromatography on silica gel. It is advisable to use a relatively non-polar eluent system and to avoid prolonged exposure of the compound to the silica gel. In some cases, distillation under reduced pressure can be an effective purification method for thermally stable, lower molecular weight products.

Q: What spectroscopic methods are best for characterizing the product?

A: A combination of NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry is essential for full characterization.

  • ¹H NMR: Look for the disappearance of the starting material's signals and the appearance of new signals corresponding to the cyclic product. The enol tautomer may also be present, which can be identified by a characteristic enolic proton signal.

  • ¹³C NMR: The appearance of a new ketone carbonyl signal is a key indicator of successful cyclization.

  • IR Spectroscopy: The product will show characteristic C=O stretching frequencies for both the ketone and the ester. The presence of the enol form can be identified by a broad O-H stretch and a C=C stretch.[6]

  • Mass Spectrometry: This will confirm the molecular weight of the cyclized product.[7]

Diagram: Troubleshooting Flowchart

Troubleshooting Flowchart Start Low or No Product Base Is the base strong enough? (e.g., NaH, LDA, NaHMDS) Start->Base Moisture Is the reaction strictly anhydrous? Base->Moisture Yes Sol1 Use a stronger base (e.g., LDA, NaHMDS) Base->Sol1 No Conditions Are temperature and time optimized? Moisture->Conditions Yes Sol2 Flame-dry glassware, use anhydrous solvents, run under inert gas Moisture->Sol2 No SideProducts Are side products observed? Conditions->SideProducts Yes Sol3 Systematically vary temperature and time, monitor by TLC/LC-MS Conditions->Sol3 No Concentration Is the reaction run at high dilution? SideProducts->Concentration Sol4 Use slow addition of substrate to base Concentration->Sol4 No Sol5 Consider alternative substrate design to avoid elimination Concentration->Sol5 Yes

Caption: A logical workflow for troubleshooting common issues in thiane ester cyclization.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (n.d.).
  • Diesters Compound Intramolecular Condensation and Its Applications. (2022). International Journal for Research in Applied Science & Engineering Technology (IJRASET).
  • Dieckmann Condensation. (n.d.). NROChemistry. Retrieved January 11, 2026.
  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, January 19). Chemistry LibreTexts.
  • How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? (2019, December 27). Chemistry Stack Exchange.
  • Scope and Mechanistic Investigations on the Solvent-Controlled Regio- and Stereoselective Formation of Enol Esters from the Ruthenium-Catalyzed Coupling Reaction of Terminal Alkynes and Carboxylic Acids. (n.d.). NIH.
  • Purification of baker's yeast β-keto ester oxidoreductase. (n.d.).
  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.
  • Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. (n.d.). NIH.
  • Mass Spectra of β-Keto Esters. (n.d.).
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
  • III Enol
  • Mastering β-keto esters. (n.d.).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Yasuda, M., Chiba, K., Ohigashi, N., Katoh, Y., & Baba, A. (2003). Michael addition of stannyl ketone enolate to alpha,beta-unsaturated esters catalyzed by tetrabutylammonium bromide and an ab initio theoretical study of the reaction course. Journal of the American Chemical Society, 125(24), 7291–7300.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.).
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). NIH.
  • Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condens
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.).
  • formation of enolates from esters and other acid deriv
  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2025, March 17). Chemistry LibreTexts.
  • 23.9: The Claisen Condensation Reactions of Esters. (2020, May 30). Chemistry LibreTexts.
  • Bhogadhi, Y. N. D., & Zercher, C. K. (n.d.).
  • Development of Efficient and Practical Ti-Claisen Condensation and the Rel
  • Tanabe, Y., Makita, A., Funakoshi, S., Hamasaki, R., & Kawakusu, T. (2002). Practical Synthesis of (Z)Civetone Utilizing Ti-Dieckmann Condensation.
  • Fmoc-based peptide thioester synthesis with self-purifying effect: heading to native chemical ligation in parallel form
  • Cyclization Reactions and Reactions of Cyclic Systems. (n.d.).
  • Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016, May 19). YouTube.
  • Ma, S. (n.d.).
  • Practical Synthesis of (Z)
  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024, August 15). Beilstein Journals.
  • Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds. (2021, September 9). Beilstein Journal of Organic Chemistry.
  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. (n.d.). PubMed.
  • Search Results. (n.d.). Beilstein Journal of Organic Chemistry.
  • Practical synthesis of 3,3-substituted dihydroquinoxalin-2-ones from aryl 1,2-diamines using the Bargellini reaction. (n.d.).

Sources

Preventing decarboxylation of β-keto esters during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decarboxylation During Workup

Welcome to the technical support center for handling β-keto esters. This guide is designed to provide Senior Application Scientist-level insights into the common challenges associated with the stability of these valuable synthetic intermediates. Here, you will find in-depth explanations, troubleshooting strategies, and validated protocols to help you prevent unwanted decarboxylation and maximize the yield and purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability and degradation of β-keto esters.

Q1: I'm losing my desired β-keto ester during the reaction workup. What is the most likely cause?

The most common cause of product loss during the workup of β-keto esters is unintentional hydrolysis followed by decarboxylation.[1][2] The β-keto ester itself is generally stable, but under certain conditions—particularly the presence of aqueous acid or base, often combined with heat—it can be hydrolyzed to a β-keto acid intermediate.[3][4] This intermediate is often highly unstable and readily loses carbon dioxide (CO₂) to yield a ketone byproduct.[5][6]

Q2: What is the precise mechanism of this degradation pathway?

The degradation is a two-step process:

  • Hydrolysis: The ester group is converted to a carboxylic acid. This reaction can be catalyzed by either acid or base.[1] Under basic conditions (e.g., NaOH, KOH), the ester is saponified to a carboxylate salt. Under acidic conditions (e.g., HCl, H₂SO₄), the ester is directly hydrolyzed to the carboxylic acid.

  • Decarboxylation: The resulting β-keto acid undergoes decarboxylation. This step is particularly facile because it can proceed through a stable, cyclic six-membered transition state, especially when heated.[5][7][8] This reaction forms an enol intermediate, which then quickly tautomerizes to the more stable ketone.[4][7]

The overall degradation pathway is illustrated below.

Decarboxylation_Mechanism Mechanism of β-Keto Ester Degradation BKE β-Keto Ester BKA β-Keto Acid (Unstable Intermediate) BKE->BKA Enol Enol BKA->Enol Decarboxylation (Heat) CO2 CO₂ BKA->CO2 Ketone Ketone (Undesired Byproduct) Enol->Ketone

Caption: The degradation pathway from a stable β-keto ester to an undesired ketone.

Q3: How do pH and temperature specifically influence the stability of my compound?

Both pH and temperature are critical factors.

  • Temperature: Heat is a major driver for the decarboxylation step.[5][6] Many β-keto acids are unstable even at room temperature, and gentle heating is often all that is needed to cause rapid loss of CO₂.[3][8] Therefore, all workup and purification steps should be conducted at low temperatures whenever possible.

  • pH: The stability of the intermediate β-keto acid is highly pH-dependent. The protonated carboxylic acid form is required for the cyclic transition state that leads to decarboxylation. The deprotonated carboxylate anion is significantly more resistant to decarboxylation.[9]

    • Strongly Acidic Conditions (pH < 4): Promote rapid hydrolysis of the ester and ensure the intermediate exists as the unstable protonated acid, accelerating decarboxylation.

    • Strongly Basic Conditions (pH > 10): While keeping the intermediate as the more stable carboxylate salt, strong bases can aggressively hydrolyze the parent ester, especially with heat. During the subsequent acidic quench to neutralize the base, the unstable β-keto acid is transiently formed and can decarboxylate.

    • Neutral to Mildly Acidic Conditions (pH 5-7): This is often the safest range. It minimizes the rate of ester hydrolysis while ensuring that any inadvertently formed β-keto acid is predominantly in its more stable carboxylate form.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup and purification of β-keto esters.

Troubleshooting_Workflow start Problem: Significant loss of β-Keto Ester product q_when When is the loss occurring? start->q_when n_workup During Aqueous Workup q_when->n_workup Aqueous Phase n_purification During Purification (Chromatography/Distillation) q_when->n_purification Post-Extraction cause_workup Potential Causes Use of strong acid/base washes High temperatures during extraction Prolonged contact with aqueous phase n_workup->cause_workup Identify cause_purification Potential Causes High temperature during distillation Acidic silica gel in chromatography Long column residence time n_purification->cause_purification Identify sol_workup Recommended Solutions Use saturated NH₄Cl or brine washes Work at 0-5 °C (ice bath) Minimize extraction time; perform quickly Consider a fully anhydrous workup cause_workup->sol_workup Implement sol_purification Recommended Solutions Use short-path distillation at high vacuum Neutralize silica gel (e.g., with Et₃N) Use flash chromatography with higher flow rates Purify quickly and store cold cause_purification->sol_purification Implement

Caption: A decision workflow for troubleshooting the loss of β-keto esters.

Problem: My NMR/LCMS shows a clean reaction, but after aqueous workup, the main product is the corresponding ketone.
  • Diagnosis: This is a classic sign of hydrolysis and decarboxylation occurring during the workup. The use of strong acids (e.g., 1M HCl) to neutralize a basic reaction mixture, or strong bases (e.g., 1M NaOH) to wash out acidic impurities, is the likely culprit.

  • Solution: Avoid strong aqueous acids and bases.

    • Neutralization: If your reaction is basic, neutralize it carefully at 0 °C with a milder acid source, such as saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Washing: Instead of strong acid or base washes, use saturated sodium bicarbonate (NaHCO₃) solution to remove acid impurities and brine (saturated NaCl solution) to remove water. Perform all washes quickly and at low temperatures.

    • Anhydrous Conditions: If the compound is exceptionally sensitive, avoid water altogether. Quench the reaction with a solid or non-aqueous reagent and remove solids by filtration.[10]

Problem: My product decomposes on a silica gel column.
  • Diagnosis: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the ester if residual water is present in your solvents or on the silica itself. The prolonged contact time on the column provides ample opportunity for this degradation to occur.

  • Solution:

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (Et₃N) by volume. This will neutralize the acidic sites on the silica surface.

    • Use Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for your purification.

    • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time your compound spends on the column.

    • Avoid Chromatography: If possible, purify the compound by crystallization or short-path distillation under high vacuum to avoid contact with stationary phases.

Part 3: Recommended Protocols
Protocol 1: Mild Buffered Aqueous Workup for Sensitive β-Keto Esters

This protocol is designed to minimize contact with harsh pH conditions.

  • Cooling: Cool the completed reaction mixture to 0 °C in an ice-water bath.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to the cooled reaction mixture with vigorous stirring until the reaction is quenched. Monitor the pH of the aqueous layer to ensure it remains between 6 and 7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two or three times. Perform these extractions quickly to minimize contact time.

  • Washing: Wash the combined organic layers consecutively with saturated aqueous NaHCO₃ solution (if acidic byproducts are present) and then with brine. Keep all wash solutions cold.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator with the water bath set to a low temperature (<30 °C).

  • Storage: Immediately place the isolated product under an inert atmosphere (N₂ or Ar) and store at low temperature (-20 °C) pending purification or further use.

Protocol 2: Purification of Sensitive β-Keto Esters via Deactivated Silica Gel Chromatography

This protocol prevents on-column degradation.

  • Solvent Preparation: Prepare your chromatography eluent (e.g., a mixture of hexanes and ethyl acetate). Add 1% triethylamine (v/v) to the mixture and mix thoroughly.

  • Slurry Preparation: In a flask, add the required amount of silica gel. Add the Et₃N-containing eluent and swirl to create a uniform slurry.

  • Column Packing: Pack the chromatography column with the prepared slurry using standard techniques.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For highly sensitive compounds, consider dry loading onto a small amount of deactivated silica.

  • Elution: Run the column using the Et₃N-containing eluent. Collect fractions and analyze by TLC as usual.

  • Concentration: Combine the pure fractions. Be aware that residual triethylamine will be present. It can often be removed by co-evaporation with a solvent like toluene under high vacuum, but care must be taken to avoid heating the product.

Part 4: Summary of Critical Parameters
ParameterCondition to AVOIDRationale for AvoidanceRecommended AlternativeRationale for Alternative
Temperature Heating (>30-40 °C) during workup, concentration, or purification.Accelerates both hydrolysis and the irreversible decarboxylation of the β-keto acid intermediate.Maintain temperature at 0-5 °C for all aqueous steps. Use low-temperature rotary evaporation.Reduces the kinetic rate of all degradation reactions, preserving the product.
pH (Aqueous Washes) Strong acids (e.g., 1M HCl) and strong bases (e.g., 1M NaOH).Strong acid/base rapidly hydrolyzes the ester and creates the highly unstable β-keto acid form.[1][11]Saturated NH₄Cl, saturated NaHCO₃, brine (NaCl).These buffered or neutral solutions maintain a pH range (approx. 6-8) where the ester is more stable and any formed carboxylate is deprotonated and less prone to decarboxylation.[9]
Reaction Quenching Quenching with unbuffered water or strong acid.Can lead to uncontrolled pH changes and localized "hot spots" that promote decomposition.Slow addition of saturated NH₄Cl solution at 0 °C.Provides a controlled, buffered quench that avoids pH extremes.
Purification Media Standard, acidic silica gel.The acidic surface can catalyze hydrolysis and degradation, especially with prolonged contact.Neutralized silica gel (1-2% Et₃N in eluent), neutral alumina, or non-chromatographic methods.Eliminates the acidic catalyst from the purification step, preventing on-column decomposition.
Workup Duration Prolonged contact with any aqueous phase.Increases the opportunity for the ester to undergo hydrolysis.Perform extractions and washes quickly and efficiently.Minimizes the time-dependent hydrolysis reaction.
References
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Thatcher, G. R. J. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 25-40. [Link]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. [Link]

  • Edelmann, F. T. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? ResearchGate. [Link]

  • Professor Dave Explains. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

Sources

Removal of unreacted starting materials from Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-oxothiane-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of unreacted starting materials and byproducts. This guide provides in-depth, experience-driven advice and detailed protocols to ensure the successful isolation of your target compound.

Introduction

Methyl 4-oxothiane-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] It is commonly synthesized via an intramolecular Dieckmann condensation of a suitable diester, such as dimethyl 3-thiaadipate.[2][3][4][5][6] The success of this reaction hinges not only on the cyclization step but also on the effective removal of unreacted starting materials and side products during workup and purification. This guide will address the most frequently encountered challenges in this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I need to remove after the synthesis of Methyl 4-oxothiane-3-carboxylate?

The primary starting material of concern is the acyclic diester precursor, typically dimethyl 3-thiaadipate. Other potential unreacted reagents include the base used for the condensation (e.g., sodium methoxide, sodium hydride) and any solvents.

Q2: My reaction seems to have a low yield, and I suspect a significant amount of starting material remains. What could be the cause?

Low conversion can stem from several factors:

  • Insufficient Base: The Dieckmann condensation requires at least a stoichiometric amount of base. The product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction to completion.[7]

  • Presence of Protic Impurities: Water or other protic impurities in your reagents or solvent will quench the strong base, halting the reaction. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[7]

  • Reaction Time and Temperature: The reaction may require sufficient time at reflux to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q3: I am having trouble separating the product from the starting diester by column chromatography. What can I do?

This is a common issue as both the starting material and the product are esters and may have similar polarities.

  • Optimize Your Solvent System: A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate.[8] Carefully optimize the ratio using TLC to achieve the best possible separation.

  • Consider an Alternative Purification Method: If chromatography is ineffective, consider fractional distillation under reduced pressure or crystallization.

Q4: During the acidic workup, my product seems to be degrading. How can I prevent this?

β-keto esters can be susceptible to hydrolysis and decarboxylation under harsh acidic conditions, especially at elevated temperatures.[9][10]

  • Use a Mild Acidic Workup: Employ a dilute acid, such as 0.5M hydrochloric acid or saturated aqueous ammonium chloride, and perform the neutralization at low temperatures (e.g., in an ice bath).[2][3]

  • Minimize Exposure Time: Do not let the reaction mixture sit in acidic conditions for an extended period. Promptly extract the product into an organic solvent after neutralization.

Troubleshooting Guide: Common Purification Issues

This section provides a structured approach to resolving specific problems you might encounter during the purification of Methyl 4-oxothiane-3-carboxylate.

Issue 1: Oily Product That Fails to Crystallize
Possible Cause Underlying Rationale Suggested Solution
Residual Solvent Even small amounts of solvent can prevent a compound from crystallizing.Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Presence of Impurities Unreacted starting materials or byproducts can act as an "impurity oil," inhibiting crystal lattice formation.Repurify the product using an alternative method. If column chromatography was used initially, try distillation or a different solvent system for recrystallization.
Product is a Low-Melting Solid or an Oil at Room Temperature The melting point of Methyl 4-oxothiane-3-carboxylate is reported to be in the range of 29-38 °C.[2] It may exist as an oil, especially if not completely pure.If the product is clean by NMR and/or GC-MS, it may not require crystallization. If a solid is required, try dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane or petroleum ether) and cooling to a very low temperature (-20 °C or -78 °C). Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Issue 2: Poor Separation During Liquid-Liquid Extraction
Possible Cause Underlying Rationale Suggested Solution
Emulsion Formation The presence of salts and potentially basic residues can lead to the formation of a stable emulsion between the aqueous and organic layers.Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion.[3] If necessary, the mixture can be filtered through a pad of Celite.
Incorrect pH of the Aqueous Layer If the aqueous layer is still basic after the initial acidic quench, the β-keto ester product can be deprotonated and remain in the aqueous phase as its enolate salt.Check the pH of the aqueous layer with pH paper and ensure it is acidic (pH < 7) before extraction. If it is still basic or neutral, add more dilute acid.[2]
Issue 3: Low Recovery After Column Chromatography
Possible Cause Underlying Rationale Suggested Solution
Product Streaking/Tailing on the Column The acidic nature of the β-keto ester can cause it to interact strongly with the silica gel, leading to broad peaks and poor recovery.Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will cap the acidic silanol groups on the silica surface and improve the peak shape. Alternatively, use neutral alumina as the stationary phase.
Column Overloading Exceeding the capacity of the column will result in poor separation and co-elution of the product with impurities.As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude product to be purified.
Improper Solvent Polarity Gradient A sudden increase in solvent polarity can cause the product to elute too quickly, resulting in poor separation.Use a gradual gradient of increasing solvent polarity for optimal separation. Monitor the elution with TLC.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol describes a typical workup procedure following the Dieckmann condensation.

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the Reaction: Slowly and carefully add the reaction mixture to a beaker containing a mixture of ice and a dilute acid (e.g., 0.5M HCl or saturated aq. NH4Cl) with stirring.[2][3]

  • Check pH: Ensure the aqueous layer is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).[2]

  • Wash the Organic Layer: Combine the organic extracts and wash with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[2][3]

Protocol 2: Purification by Fractional Distillation

If the product and starting material have sufficiently different boiling points, fractional distillation under reduced pressure can be an effective purification method.

  • Set up the Apparatus: Assemble a fractional distillation apparatus with a short Vigreux column.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Gently heat the distillation flask in an oil bath.

  • Collect Fractions: Collect the fractions that distill over at a constant temperature. The boiling point of the product will be lower than that of the starting diester.

  • Analyze Fractions: Analyze the collected fractions by TLC or GC-MS to identify the pure product.

Protocol 3: Purification by Crystallization
  • Dissolve the Crude Product: Dissolve the crude product in a minimum amount of a suitable hot solvent. A mixture of petroleum ether and anhydrous ethanol has been reported to be effective.[2]

  • Cool Slowly: Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Cool the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2]

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of Methyl 4-oxothiane-3-carboxylate.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Acidic Quench) start->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product analysis Analyze Purity (TLC, NMR) crude_product->analysis pure Pure Product (>95%) analysis->pure Purity is sufficient impure Impure Product analysis->impure Purity is insufficient chromatography Column Chromatography impure->chromatography Polar impurities distillation Fractional Distillation impure->distillation Volatile impurities crystallization Crystallization impure->crystallization Product is solid reanalyze Re-analyze Purity chromatography->reanalyze distillation->reanalyze crystallization->reanalyze reanalyze->pure Purity is sufficient reanalyze->impure Purity is insufficient (Consider alternative purification)

Caption: A decision tree for the purification of Methyl 4-oxothiane-3-carboxylate.

References

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US4031130A - Aliphatic β-keto esters.
  • Professor Dave Explains. (2018, October 9). Claisen Condensation and Dieckmann Condensation [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26229-26245. [Link]

  • CHEM 2325. (2024, June 17). Module 30: Dieckmann Condensation [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl tetrahydro-4-methyl-3-oxo-2-thiophenecarboxylate. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • chemistNATE. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions.
  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.
  • ResearchGate. (2025, August 6). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • EThOS. (n.d.). Synthesis and Chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in Crude Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Methyl 4-oxothiane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with characterizing impurities in this critical synthetic intermediate. The purity of Methyl 4-oxothiane-3-carboxylate is paramount, as impurities can influence the outcome of subsequent synthetic steps, affect the stability of the final active pharmaceutical ingredient (API), and pose potential safety risks.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our approach is grounded in established chemical principles and regulatory expectations, particularly the ICH Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4] We will explore the causality behind experimental choices, provide self-validating protocols, and link to authoritative sources to ensure scientific integrity.

Section 1: Troubleshooting Common Impurities

This section addresses issues arising from impurities that may be present in the crude product directly after synthesis.

Question 1.1: I have an unexpected peak in my initial HPLC analysis of the crude product. What could it be?

Answer: An unexpected peak in the chromatogram of crude Methyl 4-oxothiane-3-carboxylate is typically a process-related impurity. The identity of this impurity is directly linked to the synthetic route employed. The most common synthesis is the Dieckmann condensation of dimethyl 3-thiaadipate.[3]

Potential Process-Related Impurities:

  • Unreacted Starting Material: Dimethyl 3-thiaadipate may be present if the reaction has not gone to completion.

  • Hydrolysis Product (Thiaadipic Acid): If the reaction workup involves aqueous conditions, either starting material or product could hydrolyze.

  • By-products from Side Reactions: Depending on the base and temperature used, other condensation or elimination products could form.

To begin your investigation, compare the retention time of your unknown peak with commercially available standards of the potential starting materials.

Workflow for Identifying Process-Related Impurities

The following workflow outlines a systematic approach to identifying unknown peaks in your crude sample.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Verification cluster_3 Conclusion A Unknown peak observed in crude HPLC B Review Synthesis Route: - Starting Materials - Reagents - Solvents - Side Reactions A->B Analyze C Postulate potential impurities B->C Deduce D HPLC Co-injection with commercial standards C->D Test Hypothesis 1 E LC-MS Analysis for Molecular Weight C->E Test Hypothesis 2 H Impurity Identified D->H If match found F Isolate impurity via preparative HPLC E->F If no match G Structural Elucidation (NMR, MS/MS) F->G Characterize G->H Confirm Structure G A Methyl 4-oxothiane-3-carboxylate (Parent Molecule) B 4-Oxothiane-3-carboxylic Acid (β-Keto Acid Intermediate) A->B Hydrolysis (+H₂O, H⁺ or OH⁻) C Thian-4-one (Final Ketone Product) B->C Decarboxylation (Heat, -CO₂)

Caption: Primary hydrolytic and thermal degradation pathway.

Question 2.3: I treated my sample with an oxidizing agent (e.g., H₂O₂) and now see new, non-polar peaks. What are they?

Answer: The sulfur atom in the thiane ring is susceptible to oxidation. Mild oxidation will convert the sulfide to a sulfoxide, and stronger oxidation will yield a sulfone. Both the sulfoxide and sulfone are more polar than the parent sulfide.

  • Methyl 4-oxothiane-3-carboxylate S-oxide: The first oxidation product.

  • Methyl 4-oxothiane-3-carboxylate S,S-dioxide: The second, more polar oxidation product.

These species will typically have longer retention times in normal-phase chromatography but shorter retention times in reversed-phase chromatography compared to the parent compound.

Section 3: FAQs on Analytical Methodology

This section provides answers to common questions regarding the setup and execution of analytical methods for impurity characterization.

Question 3.1: How do I set up a forced degradation study for this compound?

Answer: A forced degradation study is essential for developing a stability-indicating analytical method and understanding potential degradation pathways. [5][6][7][8]The goal is to achieve 5-20% degradation of the parent compound to generate a sufficient amount of primary degradants without causing extensive secondary degradation. [6] Protocol 1: Forced Degradation Study

  • Preparation: Prepare a stock solution of your crude Methyl 4-oxothiane-3-carboxylate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample stored at 5°C protected from light.

Stress ConditionReagent/ConditionDuration (Initial)Notes
Acid Hydrolysis 0.1 M HCl2, 8, 24 hours at 60°CThe β-keto ester is susceptible to acid hydrolysis. [1]
Base Hydrolysis 0.1 M NaOH30 min, 1, 4 hours at RTBase-catalyzed hydrolysis is typically much faster than acid-catalyzed. [7]Neutralize with acid before HPLC analysis.
Oxidation 3% H₂O₂2, 8, 24 hours at RTThe sulfide moiety is prone to oxidation. Protect from light.
Thermal 80°C (in solution)24, 48, 72 hoursTo test for thermal decarboxylation of any hydrolyzed product.
Photostability ICH Q1B conditionsExpose to lightTo assess sensitivity to light, which can catalyze oxidation or other reactions.
  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC-UV analysis.

  • Evaluation: Analyze the chromatograms for new peaks, reduction in the main peak area, and perform a mass balance calculation.

Question 3.2: What is a good starting point for an HPLC method?

Answer: A reversed-phase HPLC method with UV detection is the standard for this type of analysis. [9][10]The β-keto ester chromophore typically absorbs in the 240-280 nm range. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Protocol 2: Recommended Starting HPLC-UV Method

ParameterRecommended ConditionRationale/Causality
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure carboxylic acid impurities are protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 90% B over 20 minA gradient is essential to elute both polar degradants and non-polar impurities in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides reproducible retention times.
Detection UV at 254 nm or PDA Scan254 nm is a common screening wavelength. A PDA scan from 200-400 nm is ideal to determine λmax.
Injection Vol. 10 µLStandard volume; can be adjusted based on sample concentration.
Question 3.3: How can I confirm the identity of a suspected impurity?

Answer: Confirmation requires spectroscopic data. LC-MS is the first step to get the molecular weight. For unambiguous structural elucidation, isolation followed by NMR is the gold standard.

A. Mass Spectrometry (GC-MS or LC-MS): GC-MS is suitable for thermally stable and volatile impurities like the decarboxylation product (thian-4-one). For less stable or non-volatile impurities, LC-MS is preferred. The fragmentation pattern can provide significant structural clues. For thiane derivatives, look for characteristic losses of sulfur-containing fragments. [11][12][13] B. Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at >1%, it can often be observed directly in the NMR spectrum of the crude mixture. For definitive identification, the impurity should be isolated by preparative HPLC.

Protocol 3: NMR Sample Preparation and Analysis

  • Isolation: Isolate the impurity of interest using preparative HPLC with a volatile mobile phase (e.g., using ammonium formate buffer instead of phosphoric acid). Lyophilize the collected fraction to obtain the pure impurity.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [3]3. Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (like COSY and HSQC) to fully elucidate the structure.

Expected NMR Signals for Methyl 4-oxothiane-3-carboxylate and Potential Impurities: [3]

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Parent Ester ~3.78 (s, 3H, -OCH₃), ~3.75-3.81 (m, 4H, ring CH₂), ~10.9 (s, 1H, enol -OH, if present) ~51.6 (-OCH₃), ~169.6 (Ester C=O), ~172.4 (Keto C=O, enol form)
Hydrolysis Product Absence of -OCH₃ singlet. Broad -COOH proton. Absence of -OCH₃ signal. Carboxyl C=O ~170-175.
Decarboxylation Product Simpler spectrum, likely two triplets for the two sets of ring protons. Absence of ester and carboxyl signals. Ketone C=O ~200-210.

| Sulfoxide Product | Protons alpha to the sulfur will be shifted downfield due to the electron-withdrawing sulfoxide group. | Carbons alpha to the sulfur will be shifted downfield. |

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ChemicalBook. (n.d.). Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • MCAT Review. (n.d.). Keto Acids and Esters - Oxygen Containing Compounds.
  • AK Lectures. (2014, July 8). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • MedCrave. (2016, December 14). Forced degradation studies.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Singh, R., & Rehman, Z. U. (n.d.). Forced degradation study an essential approach to develop stability indicating method.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Ngwa, G. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • International Telerad Foundation. (2025). Stability Indicating HPLC Method Development –A Review. IJTSRD, 9(2), 1103-1108.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 4-bromo-3-methoxythiophene-2-carboxylate.
  • ResearchGate. (2025, August 10). Stability indicating HPLC method development - a review.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Validation of Methyl 4-Bromo-1H-Pyrazole-3-Carboxylate.
  • Shaikh, A. S., & Shahnawaz, S. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
  • ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 3a, 3b, 4a, and 4b in DMF.
  • ResearchGate. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns.
  • Semantic Scholar. (2021, June 14). Indonesian Journal of Multidisciplinary Research.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

Sources

Technical Support Center: Synthesis of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-oxothiane-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are scaling up this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.

The primary and most established route to Methyl 4-oxothiane-3-carboxylate is the Dieckmann condensation , an intramolecular cyclization of a diester—in this case, Dimethyl 3-thiaadipate.[1][2] This guide focuses on the challenges and critical parameters of this transformation.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis.

Q1: What is the core reaction mechanism for synthesizing Methyl 4-oxothiane-3-carboxylate?

The synthesis is achieved through a Dieckmann condensation, which is the intramolecular equivalent of the Claisen condensation.[2][3] The mechanism proceeds through several key steps:

  • Deprotonation: A strong base removes an acidic α-proton from one of the ester groups of the starting diester (Dimethyl 3-thiaadipate), creating a nucleophilic enolate.[4]

  • Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.[5] This cyclization step forms a five-membered ring, which is sterically and energetically favorable.[2][4]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion (e.g., methoxide) and forming the cyclic β-keto ester.[6]

  • Driving the Equilibrium: The product, a β-keto ester, has a highly acidic proton between the two carbonyl groups. The base present in the reaction mixture removes this proton in a highly favorable acid-base reaction. This irreversible deprotonation is the thermodynamic driving force that pulls the entire equilibrium towards the product.[7][8]

  • Acidic Workup: A final acidification step re-protonates the enolate to yield the neutral Methyl 4-oxothiane-3-carboxylate product.[6]

Q2: Why is the choice of base so critical in this reaction?

The choice of base is paramount for two main reasons: preventing side reactions and ensuring the reaction proceeds to completion.

  • Preventing Transesterification: Using an alkoxide base where the alkyl group does not match that of the ester will result in transesterification, creating a mixture of ester products and reducing the yield of the desired methyl ester.[9] For the synthesis of Methyl 4-oxothiane-3-carboxylate from Dimethyl 3-thiaadipate, sodium methoxide (NaOMe) is the ideal choice.

  • Ensuring Sufficient Basicity: The base must be strong enough to deprotonate the α-carbon of the ester (pKa ≈ 25).[1] While sodium methoxide is effective, stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic solvents can also be used, which often helps minimize side reactions.[10][11]

Q3: What is the role of the solvent in the Dieckmann condensation?

The solvent influences the stability of the enolate and can affect the rate of side reactions.

  • Protic Solvents: An alcohol matching the ester (e.g., methanol for a methyl ester) is commonly used when employing an alkoxide base like sodium methoxide.

  • Aprotic Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or toluene are excellent choices, particularly when using hydride bases (NaH) or sterically hindered alkoxides (t-BuOK).[10] These solvents effectively solvate the cation of the base without interfering with the nucleophilic enolate, often leading to cleaner reactions.

Troubleshooting Guide: Scaling Up Your Synthesis

This section addresses specific, practical problems encountered during the synthesis in a Q&A format.

Q1: My reaction has a very low or zero yield. What are the most common causes?

This is a frequent issue when scaling up. The cause can usually be traced to one of three areas: reaction conditions, reagent quality, or equilibrium issues.

  • Possible Cause 1: Presence of Moisture. The enolate intermediate is a very strong base and will be instantly quenched by any protic contaminants, especially water.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure reagents like sodium methoxide or sodium hydride are fresh and have been handled under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Ineffective Base. The base may have degraded or is not strong enough under your conditions.

    • Solution: Use a freshly opened bottle of base or titrate it to confirm its activity. For challenging substrates, switching from sodium methoxide to a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can improve yields.[10]

  • Possible Cause 3: Competing Intermolecular Reaction. At high concentrations, the enolate from one molecule can react with the ester of another molecule (intermolecular Claisen condensation) instead of cyclizing.[11]

    • Solution: Employ high-dilution conditions. Slowly add the starting diester via a syringe pump to the solution of the base. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.

  • Possible Cause 4: Reversible Reaction Equilibrium. The final, irreversible deprotonation of the β-keto ester product is essential to drive the reaction to completion.[7][12] If this does not occur efficiently, the reaction can stall or reverse.

    • Solution: Ensure at least one full equivalent of a strong base is used. The reaction is not catalytic.

Q2: My final product is contaminated with significant side products. How can I identify and minimize them?

Side product formation is often a result of non-optimal reagent choice or reaction conditions.

  • Side Product: Transesterification Products.

    • Identification: You may see products with ethyl or other alkyl esters in your mass spectrometry or NMR data.

    • Cause: Using a base that does not match the ester (e.g., sodium ethoxide with Dimethyl 3-thiaadipate).[9]

    • Solution: Strictly match the alkoxide base to the ester. Use sodium methoxide (NaOMe) for methyl esters.

  • Side Product: Hydrolyzed Starting Material (Diacid).

    • Identification: An acidic component that is insoluble in organic solvents but soluble in aqueous base.

    • Cause: Water contamination hydrolyzing the ester groups.

    • Solution: Maintain strictly anhydrous conditions throughout the reaction.

Q3: I am struggling with the purification and isolation of the final product. What is a reliable method?

Methyl 4-oxothiane-3-carboxylate can be an oil or a low-melting solid, which can complicate purification.[13]

  • Recommended Workup:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

    • Acidify the aqueous slurry to a pH of ~3-4 using a dilute acid like 1M HCl. The product is a β-keto ester and can undergo decarboxylation under harsh acidic or thermal conditions. Avoid using concentrated acids or heating.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.[13]

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification Strategies:

    • Crystallization: The crude product can sometimes be crystallized. A reported method involves recrystallization from a petroleum ether/ethanol mixture to yield yellowish-white crystals.[13]

    • Silica Gel Chromatography: If the product is an oil or crystallization fails, column chromatography is the most reliable method. Use a solvent system like ethyl acetate/hexane, starting with a low polarity and gradually increasing it. Monitor the fractions by TLC. A literature report cites a TLC Rf of 0.75 using a solvent system of Benzene:Methanol:Acetic Acid = 45:8:4.[13]

Impact of Key Reaction Parameters

The choice of base and solvent has a significant impact on the success of the synthesis. The following table summarizes expected outcomes.

BaseSolventExpected Outcome & RationaleCommon Pitfalls
Sodium Methoxide (NaOMe) Methanol (MeOH) Recommended. Good yields. The methoxide matches the methyl ester, preventing transesterification.[9]The base can be hygroscopic; must be handled under anhydrous conditions.
Sodium Ethoxide (NaOEt)Ethanol (EtOH)Lower yield of desired product.High risk of transesterification , leading to the formation of Ethyl 4-oxothiane-3-carboxylate.
Sodium Hydride (NaH) THF / Toluene Excellent. A strong, non-nucleophilic base that avoids transesterification. Often gives cleaner reactions and higher yields.[10]Highly reactive with water. Requires strictly anhydrous conditions and an inert atmosphere.
Potassium tert-Butoxide (t-BuOK) THF / Toluene Excellent. The bulky base is non-nucleophilic, preventing unwanted side reactions. Very effective for cyclization.[10]Very hygroscopic and requires careful handling under an inert atmosphere.
Visualized Workflow and Mechanism

To clarify the process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Anhydrous Solvent & Reagents (Dimethyl 3-thiaadipate, NaOMe, MeOH) B Inert Atmosphere Setup (Nitrogen/Argon) A->B C Base Solution Preparation (NaOMe in MeOH) B->C D Slow Addition of Diester (via Syringe Pump) C->D E Reflux Reaction (Monitor by TLC) D->E F Quench on Ice/Water E->F G Acidify with HCl (pH 3-4) F->G H Extract with CH2Cl2 G->H I Dry & Concentrate H->I J Crude Product I->J K Silica Gel Chromatography or Crystallization J->K L Pure Methyl 4-oxothiane-3-carboxylate K->L

Caption: High-level experimental workflow for the synthesis.

Mechanism start Dimethyl 3-thiaadipate enolate Enolate Intermediate start->enolate 1. Base (NaOMe)     Deprotonation tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral 2. Intramolecular      Nucleophilic Attack product_keto Cyclic β-Keto Ester tetrahedral->product_keto 3. Elimination of      Methoxide (-OMe) product_enolate Product Enolate (Thermodynamic Sink) product_keto->product_enolate 4. Irreversible Deprotonation     by Base (Driving Force) final_product Methyl 4-oxothiane-3-carboxylate product_enolate->final_product 5. Acidic Workup (H3O+)

Caption: The mechanism of the Dieckmann Condensation.

Reference Experimental Protocol

This protocol is adapted from established literature procedures and is intended for guidance.[13] Researchers should perform their own risk assessment before conducting any experiment.

Materials:

  • Dimethyl 3-thiaadipate

  • Sodium metal

  • Anhydrous Methanol

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of Sodium Methoxide Solution: Under an inert atmosphere of nitrogen, carefully add sodium metal (1.1 mol equivalents) in small pieces to anhydrous methanol at 0 °C. Allow the sodium to react completely until a clear solution of sodium methoxide is formed.

  • Reaction Setup: Heat the sodium methoxide solution to reflux.

  • Addition of Diester: Add Dimethyl 3-thiaadipate (1.0 mol equivalent) dropwise to the refluxing solution over a period of 30-45 minutes.

  • Reaction: Maintain the reaction mixture at reflux for an additional 45 minutes after the addition is complete. Monitor the reaction progress by TLC.

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred mixture of ice and water (approx. 10 volumes).

  • Acidification: While cooling in an ice bath, slowly add 1M HCl to the aqueous mixture until the pH is between 3 and 4. A cloudy precipitate or oil may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or crystallization as described in the troubleshooting section. The expected yield of the light beige crystalline product is approximately 80%.[13]

References
  • Verma, D., N., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10985-11011. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. Retrieved January 11, 2026, from [Link]

  • Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved January 11, 2026, from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved January 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

  • The Organic Chemistry Tutor (YouTube). (2019). Dieckmann condensation. Retrieved January 11, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Dieckmann Condensation. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]

  • JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. Retrieved January 11, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dieckmann condensation. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Anhydrous Conditions for the Synthesis of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of maintaining anhydrous conditions—a critical factor for success in these reactions. Here, we will delve into common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your syntheses are high-yielding and reproducible.

The Critical Role of Anhydrous Conditions

The synthesis of β-keto esters, most notably through the Claisen condensation, is fundamentally reliant on the generation of a stable enolate intermediate.[1][2][3][4][5] This enolate is a potent nucleophile, but it is also a strong base. The presence of even trace amounts of water can have devastating effects on the reaction for two primary reasons:

  • Quenching of the Base and Enolate: The strong bases used to generate the enolate (e.g., sodium ethoxide, sodium hydride) will react preferentially with water, a stronger acid than the α-proton of the ester. Any water present will consume the base, preventing the formation of the required enolate.[6][7] Furthermore, any enolate that does form will be rapidly protonated by water, quenching the nucleophile and halting the condensation reaction.

  • Saponification of the Ester: Under basic conditions, water can act as a nucleophile and hydrolyze the starting ester or the β-keto ester product, leading to the formation of carboxylate salts.[6][8] This side reaction not only consumes starting material but also complicates the purification process.

Therefore, meticulous attention to establishing and maintaining anhydrous conditions is paramount for the successful synthesis of β-keto esters.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Q1: My Claisen condensation reaction failed, and I recovered most of my starting ester. What went wrong?

Answer:

This is a common and frustrating outcome, often directly attributable to the presence of moisture. Here’s a breakdown of the likely culprits and how to address them:

  • Inactive Base: The base is the most probable point of failure.

    • Sodium Hydride (NaH): This reagent is highly reactive with moisture and can become passivated by a layer of sodium hydroxide upon exposure to air.[8] It is crucial to use fresh NaH from a newly opened container or to wash the NaH with dry hexanes to remove the hydroxide layer before use.

    • Sodium Ethoxide (NaOEt): While often prepared in situ, solid NaOEt is also hygroscopic and should be handled under an inert atmosphere. If you are preparing it yourself from sodium metal and ethanol, ensure the ethanol is absolutely anhydrous.

  • Contaminated Solvents or Reagents:

    • Solvents: Ethers (like THF and diethyl ether) and hydrocarbons (like toluene) are common solvents for these reactions, but they readily absorb moisture from the atmosphere. Always use freshly dried and distilled solvents.[7]

    • Starting Ester: Ensure your starting ester is anhydrous. If it has been stored for a long time or exposed to air, consider distilling it before use.

  • Improper Reaction Setup: Air leaks in your apparatus can introduce moisture throughout the reaction. Ensure all glassware is oven- or flame-dried immediately before use and that all joints are well-sealed.[9] The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.[10][11][12]

Troubleshooting Workflow:

start Low/No Product Formation check_base 1. Verify Base Activity start->check_base Is the base fresh/properly handled? check_solvents 2. Ensure Anhydrous Solvents/Reagents check_base->check_solvents Yes rerun Rerun Reaction with Strict Anhydrous Protocol check_base->rerun No, replace/wash base check_setup 3. Inspect Reaction Setup for Leaks check_solvents->check_setup Yes check_solvents->rerun No, dry/distill solvents check_setup->rerun Yes, all checks passed check_setup->rerun No, reassemble and leak-check

Caption: Troubleshooting workflow for low β-keto ester yield.

Q2: My reaction produced a low yield of the β-keto ester, and I have a significant amount of a carboxylic acid byproduct. What is the cause?

Answer:

The presence of a carboxylic acid byproduct is a clear indication of ester hydrolysis, also known as saponification.[8] This occurs when water is present in the basic reaction mixture.

  • Mechanism of Hydrolysis: The hydroxide ions, formed from the reaction of the base with water, attack the carbonyl carbon of the ester. This leads to the formation of a carboxylic acid (which is deprotonated in the basic media to a carboxylate) and an alcohol.

To mitigate this:

  • Switch to an Aprotic System: Using a base like sodium hydride (NaH) in an aprotic solvent such as dry toluene or THF is highly effective.[8] This system avoids the introduction of any potential nucleophiles other than the desired enolate.

  • Careful Workup: During the aqueous workup, the β-keto ester can be hydrolyzed if the conditions are too harsh. It is advisable to perform the acidic quench at low temperatures (e.g., in an ice bath) and to avoid prolonged exposure to strong acids or bases.[6]

Q3: I'm performing a crossed Claisen condensation, and I'm getting a mixture of products. How can I improve the selectivity?

Answer:

The formation of multiple products in a crossed Claisen condensation is a common issue when both esters can form an enolate.[6][13] To achieve a single desired product, you must control which ester acts as the nucleophile (enolate donor) and which acts as the electrophile (enolate acceptor).

  • Use a Non-Enolizable Ester: The most effective strategy is to use one ester that lacks α-hydrogens and therefore cannot form an enolate.[5][6] Examples of non-enolizable esters include benzoates, formates, and carbonates.

  • Control Stoichiometry: Using the non-enolizable ester in excess can also favor the formation of the desired cross-condensation product.[6]

  • Base Selection: For mixed Claisen condensations, a non-nucleophilic base such as lithium diisopropylamide (LDA) can be used, as it will selectively deprotonate the more acidic ester.[3]

Mechanism of Side Reactions:

ester_a Ester A (Enolizable) product_aa Product A-A (Self-Condensation) ester_a->product_aa Self-Condensation product_ab Desired Product A-B ester_a->product_ab Crossed-Condensation ester_b Ester B (Enolizable) product_bb Product B-B (Self-Condensation) ester_b->product_bb Self-Condensation product_ba Desired Product B-A ester_b->product_ba Crossed-Condensation

Caption: Potential products in a crossed Claisen condensation.

Frequently Asked Questions (FAQs)

Q1: How dry is "anhydrous"? What is an acceptable water content for solvents?

A: For most Claisen condensations, a water content of less than 50 ppm (parts per million) in your solvents is recommended. Some highly sensitive reactions may require even lower levels (<10 ppm). Standard "anhydrous" solvents from commercial suppliers are often sufficient if handled correctly, but for best results, drying and distilling in the lab is preferred.

Q2: What are the best drying agents for the solvents used in β-keto ester synthesis?

A: The choice of drying agent depends on the solvent.

Drying AgentSolventsCapacitySpeedComments
Sodium/Benzophenone Ethers (THF, Dioxane), Hydrocarbons (Toluene)HighModerateProvides a visual indicator (deep blue/purple) of dryness. Not suitable for halogenated solvents.
Calcium Hydride (CaH₂) Ethers, Hydrocarbons, AminesHighModerateReacts with water to produce H₂ gas. Good for pre-drying.
Molecular Sieves (3Å or 4Å) Most organic solventsModerateSlowGood for storing previously dried solvents to maintain dryness.[14]
Magnesium Sulfate (MgSO₄) General use for workupsHighFastA good general-purpose drying agent for removing bulk water after an aqueous wash.[15][16]
Sodium Sulfate (Na₂SO₄) General use for workupsHighSlowLess efficient than MgSO₄ but useful for its granular nature, which makes it easy to filter.[15][16]

Q3: Can I use a drying tube instead of a full inert atmosphere setup?

A: A drying tube filled with a desiccant like calcium chloride can protect the reaction from atmospheric moisture to some extent. However, it does not protect against atmospheric oxygen and is less effective than maintaining a positive pressure of an inert gas. For high-yielding, reproducible results, a full inert atmosphere setup (using a Schlenk line or a glovebox) is strongly recommended.[12][17]

Q4: How do I properly oven-dry my glassware?

A: Disassemble all glassware and place it in an oven at >120 °C for at least 4 hours, or ideally, overnight. Allow the glassware to cool in a desiccator or assemble it hot and allow it to cool under a stream of dry inert gas.[9]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Tetrahydrofuran (THF)
  • Pre-drying: Add approximately 50 g of calcium hydride to 1 L of THF and stir overnight.

  • Distillation Setup: Assemble a distillation apparatus that has been oven-dried and cooled under a stream of nitrogen.

  • Distillation: Decant the pre-dried THF into the distillation flask containing sodium metal (small pieces) and benzophenone (as an indicator).

  • Reflux: Heat the mixture to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous.

  • Collection: Distill the THF directly into the reaction flask or a storage flask under an inert atmosphere.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere
  • Glassware: Oven-dry all glassware, including a round-bottom flask, condenser, and addition funnel.

  • Assembly: Quickly assemble the hot glassware and clamp it in a fume hood.

  • Inert Gas: Connect the apparatus to a nitrogen or argon line via a needle adapter through a rubber septum.[10][11]

  • Purging: Flush the system with the inert gas for 5-10 minutes to displace all the air.

  • Solvent/Reagent Addition: Add anhydrous solvents and reagents via syringe or cannula.

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the reaction (a balloon filled with the inert gas is a common method in teaching labs).[10][11]

By adhering to these rigorous anhydrous techniques, you can significantly improve the yield, reproducibility, and success of your β-keto ester syntheses.

References

  • A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Benchchem.
  • Recent advances in the transesterific
  • Drying Organic Solutions.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • 3.2: Drying Agents. Chemistry LibreTexts.
  • Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry.
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
  • Drying of Organic Solvents | PDF. Scribd.
  • Drying Agents - Removing water
  • β‐Ketoesters: An Overview and It's Applications via Transesterific
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.
  • A Comparative Review of the Applications of Different Beta-Keto Esters in Organic Synthesis. Benchchem.
  • How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Quora.
  • 23.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Claisen condens
  • Claisen Condens
  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?.
  • Preventing hydrolysis of β-keto ester during Dieckmann condens
  • How to minimize byproduct formation in beta-keto ester synthesis. Benchchem.
  • Ch21: Acyl
  • 23.
  • Claisen Condens
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.
  • The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes.
  • Condens
  • Troubleshooting side reactions in Claisen-Schmidt condens
  • Claisen Condensation: Mechanism & Examples. NROChemistry.

Sources

Technical Support Center: Minimizing Epimerization at the α-Carbon of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting strategies, and frequently asked questions to help you minimize and control epimerization at the α-carbon of β-keto esters in your synthetic workflows. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Understanding the Problem: The Fugitive Stereocenter

The carbon atom situated between the two carbonyl groups of a β-keto ester is stereochemically vulnerable. The protons attached to this α-carbon are significantly acidic due to the electron-withdrawing effects of the adjacent carbonyls, which stabilize the resulting conjugate base (an enolate) through resonance. This acidity is the root cause of epimerization.

Under either basic or acidic conditions, this α-proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face of the planar system, resulting in a mixture of stereoisomers and potentially the loss of the desired stereochemical integrity.[1][2][3]

The Mechanism of Epimerization

The core of the issue lies in the keto-enol tautomerism inherent to β-dicarbonyl compounds. The process, facilitated by acid or base, involves the following key steps:

  • Deprotonation: A base removes the acidic α-proton, forming a planar enolate ion.

  • Planar Intermediate: This enolate is achiral at the α-position.

  • Reprotonation: A proton source can add back to the α-carbon from either the top or bottom face, leading to either retention of the original configuration or inversion (epimerization).

Epimerization_Mechanism cluster_start Chiral β-Keto Ester (R-configuration) cluster_intermediate Planar Intermediate cluster_end Epimerized Product Start R-Stereoisomer Enolate Achiral Enolate Start->Enolate + Base - H⁺ Enolate->Start + H⁺ (reprotonation from same face) End S-Stereoisomer Enolate->End + H⁺ (reprotonation from opposite face)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for β-keto esters?

A1: Epimerization is a chemical process that inverts the configuration at only one of several stereogenic centers in a molecule.[1] For β-keto esters, the α-carbon is particularly susceptible. This is a significant issue in pharmaceutical and fine chemical synthesis where the precise three-dimensional arrangement of atoms is critical for biological activity. Even minor amounts of an undesired epimer can lead to purification challenges and reduced overall yield of the active stereoisomer.[1]

Q2: Which experimental factors have the most significant impact on epimerization?

A2: The primary factors influencing epimerization are the choice of base, solvent, temperature, and reaction time.[4][5] Each of these parameters can affect the rate of enolate formation and the equilibrium between the starting material and its epimer.

Q3: Can epimerization occur under neutral or acidic conditions?

A3: While base-catalyzed epimerization is more common, acid-catalyzed epimerization can also occur through the formation of an enol intermediate.[6] Trace amounts of acid or base can be sufficient to catalyze this process. Therefore, maintaining careful pH control throughout the reaction and workup is crucial.[4]

Q4: How do I know if my product is epimerizing?

A4: The most common methods for detecting and quantifying epimerization are chiral chromatography (HPLC or GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC is particularly powerful for separating and quantifying stereoisomers. NMR can also be used, often by observing the appearance of new signals corresponding to the epimer, especially in the presence of a chiral solvating agent.

Troubleshooting Guide: Minimizing Unwanted Epimerization

This section provides a structured approach to diagnosing and solving epimerization issues during your experiments.

Problem Potential Cause Recommended Solution & Rationale
Significant epimerization observed after reaction completion. Thermodynamic Equilibration: The reaction conditions (e.g., prolonged time, elevated temperature) allow the initially formed product to equilibrate to a more stable, but undesired, epimer.[5][7]Employ Kinetic Control: Utilize conditions that favor the faster-formed product over the most stable one. This typically involves: • Low Temperatures: Decrease the reaction temperature (e.g., -78 °C to 0 °C) to slow down the rate of equilibration.[1][8] • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent post-reaction equilibration.[5]
Epimerization occurs during base-mediated reaction. Inappropriate Base Selection: The base may be too strong or not sterically hindered enough, leading to rapid and reversible deprotonation.Optimize the Base:Use a Weaker, Non-Nucleophilic Base: Consider bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.[1] • Use a Strong, Hindered Base for Irreversible Deprotonation: For kinetic enolate formation, a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures can rapidly and irreversibly form the desired enolate, minimizing equilibration.[7][9]
Epimerization is solvent-dependent. Solvent-Mediated Proton Transfer: Polar protic solvents (e.g., methanol, ethanol) can facilitate epimerization by acting as proton shuttles for the enolate intermediate.[10][11][12]Switch to Aprotic Solvents: Use aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene. These solvents are less capable of mediating proton exchange.[1] Ensure the solvent is anhydrous, as trace water can also act as a proton source.
Epimerization is observed during workup or purification. Acidic or Basic Workup Conditions: Aqueous workups using strong acids or bases can induce epimerization. Silica gel used in chromatography can also be acidic.Neutralize Workup and Purification:Use Buffered or Neutral Workup: Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate) instead of strong acids or bases.[1] • Deactivate Silica Gel: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent.
The Role of Kinetic vs. Thermodynamic Control

Understanding the principles of kinetic and thermodynamic control is fundamental to managing epimerization.[8][9][13]

  • Kinetic Control: Favors the product that is formed fastest (i.e., has the lowest activation energy). This is typically achieved at low temperatures with short reaction times.[8][14]

  • Thermodynamic Control: Favors the most stable product. This is achieved under conditions that allow for equilibration, such as higher temperatures and longer reaction times.[9][14]

If your desired stereoisomer is the kinetic product, it is imperative to use conditions that prevent the reaction from reaching thermodynamic equilibrium.

Control_Workflow Start Reaction Setup for β-Keto Ester Decision Is Desired Product Kinetically or Thermodynamically Favored? Start->Decision Kinetic Kinetic Control Conditions Decision->Kinetic Kinetic Thermo Thermodynamic Control Conditions Decision->Thermo Thermodynamic Kinetic_Details • Low Temperature (-78°C) • Strong, Hindered Base (LDA) • Short Reaction Time • Aprotic Solvent (THF) Kinetic->Kinetic_Details Thermo_Details • Higher Temperature (RT or above) • Weaker Base (NaOEt) • Long Reaction Time • Protic or Aprotic Solvent Thermo->Thermo_Details

Caption: Decision workflow for choosing reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization under Kinetic Control

This protocol is designed for reactions where the desired product is the kinetically favored stereoisomer.

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and backfill with an inert atmosphere (Argon or Nitrogen).

  • Solvent and Substrate: Add anhydrous aprotic solvent (e.g., THF) via syringe, followed by the β-keto ester starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is maintained.[1]

  • Base Addition: Slowly add a solution of a strong, sterically hindered base (e.g., LDA, 1.0 M in THF) dropwise to the stirred solution. The slow addition helps to control the exotherm and maintain the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The goal is to identify the point of complete consumption of the starting material without allowing the reaction to proceed for an extended period.

  • Quenching: Once the reaction is complete, quench it at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutral quench helps to prevent epimerization that can occur with acidic or basic workups.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, preferably using a neutral stationary phase or silica gel that has been deactivated with triethylamine.

Data Summary: Influence of Reaction Parameters

The following table summarizes the general effects of key parameters on the epimerization of β-keto esters.

ParameterCondition Favoring Kinetic Product (Less Epimerization)Condition Favoring Thermodynamic Product (More Epimerization)Rationale
Temperature Low (-78 °C to 0 °C)[1][15]High (Room Temp to Reflux)[15][16]Lower temperatures reduce the available energy for the system to overcome the activation barrier to the more stable product.[8]
Base Strong, sterically hindered (e.g., LDA)[7]Weaker, less hindered (e.g., NaOEt, K₂CO₃)Strong, hindered bases perform rapid and irreversible deprotonation, "trapping" the kinetic enolate.[9]
Solvent Aprotic (THF, Toluene)[1][5]Protic (EtOH, MeOH)[10][17]Aprotic solvents do not facilitate the proton transfer required for equilibration.
Reaction Time Short (just to completion)[5]ProlongedLonger times allow the system to reach thermodynamic equilibrium.[7]

By carefully selecting and controlling these parameters, you can significantly influence the stereochemical outcome of your reaction and minimize the formation of unwanted epimers.

References
  • Reichardt, C. (1988). Solvents and Solvent Effects in Organic Chemistry (2nd ed.). VCR.
  • BenchChem. (2025). Avoiding epimerization during synthesis of euscaphic acid analogs. BenchChem Tech Support.
  • Chemistry LibreTexts. (2022, July 20). 12.
  • BenchChem. (n.d.).
  • ResearchGate. (2025, August 6). Mastering β-keto esters.
  • Gupta, S. (2018, November 4). Factors affecting epimerization/isomerization?
  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
  • Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. (2025, August 6).
  • Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Isomerization of Carbohydr
  • Kinetic versus Thermodynamic Control of Reactions. (n.d.). Organic Chemistry Class Notes.
  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (n.d.). Royal Society of Chemistry.
  • Ashenhurst, J. (2012, February 9). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022, September 15). Beilstein Journals.
  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz
  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
  • What is the rationale behind selective beta-keto ester form
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024, March 19). Lneya.
  • BenchChem. (2025). Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. (2025, March 7). Chemistry World.
  • Asymmetric reduction of ketones and β-keto esters by (S)
  • chemistNATE. (2015, March 24).
  • Epimerization Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (n.d.). MDPI.
  • Chemistry LibreTexts. (2023, January 22). Alpha-carbon Reactions.
  • Bach, R. D., & Canepa, C. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353.

Sources

Technical Support Center: Monitoring Methyl 4-oxothiane-3-carboxylate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Methyl 4-oxothiane-3-carboxylate. The synthesis, often achieved through a Dieckmann condensation of dimethyl 3-thiaadipate, requires careful monitoring to ensure reaction completion and identify potential side products.[1][2][3][4][5] This resource offers a practical, field-tested approach to TLC methodology, troubleshooting, and interpretation for this specific application.

The Critical Role of TLC in Synthesis Monitoring

Thin-Layer Chromatography is an indispensable technique for rapidly assessing the progress of a chemical reaction.[6][7][8] In the synthesis of Methyl 4-oxothiane-3-carboxylate, TLC allows for the qualitative analysis of the reaction mixture, providing crucial information on the consumption of the starting material (dimethyl 3-thiaadipate) and the formation of the desired product.[9] Its simplicity, speed, and low cost make it an ideal first-line analytical tool before employing more complex methods like HPLC or GC.[6]

Reaction Overview: Dieckmann Condensation

The synthesis of Methyl 4-oxothiane-3-carboxylate typically involves an intramolecular Claisen condensation, known as the Dieckmann condensation.[1][2][3][4][5] In this reaction, a diester, such as dimethyl 3-thiaadipate, is treated with a base to form a cyclic β-keto ester.[1][2][3]

Reaction: Dimethyl 3-thiaadipate → Methyl 4-oxothiane-3-carboxylate

Understanding the polarity differences between the starting material and the product is fundamental to developing an effective TLC monitoring method. The starting diester is generally less polar than the resulting β-keto ester product. This difference in polarity is the basis for their separation on a TLC plate.[10][11]

Step-by-Step TLC Protocol

This protocol outlines the standard procedure for monitoring the synthesis of Methyl 4-oxothiane-3-carboxylate.

Materials
  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or p-anisaldehyde)

  • Heat gun

Solvent System Selection

The choice of the mobile phase (eluent) is critical for achieving good separation.[12] A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent. For this synthesis, a mixture of Hexane and Ethyl Acetate is a good initial choice.[13][14]

Solvent System ComponentRatio (v/v)Purpose
Hexane7Non-polar component
Ethyl Acetate3Polar component

The polarity of the eluent can be adjusted by changing the ratio of the solvents to achieve an optimal Retention Factor (Rf) for the product, ideally between 0.3 and 0.7.[15]

Experimental Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_viz Visualization & Analysis prep_line 1. Draw Baseline (pencil, ~1 cm from bottom) prep_spot 2. Spot Samples (Starting Material, Co-spot, Reaction Mixture) prep_line->prep_spot dev_elute 4. Elute Plate (Solvent front ~0.5 cm from top) prep_spot->dev_elute dev_chamber 3. Prepare Chamber (Solvent, filter paper) dev_chamber->dev_elute viz_dry 5. Dry Plate dev_elute->viz_dry viz_uv 6. Visualize under UV light viz_dry->viz_uv viz_stain 7. Stain Plate (if necessary) viz_uv->viz_stain viz_calc 8. Calculate Rf values viz_stain->viz_calc

Caption: TLC Experimental Workflow

  • Plate Preparation : With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[6] Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[16]

  • Spotting : Using a capillary spotter, apply a small spot of the starting material solution to the SM lane. In the C lane, spot the starting material first, then carefully spot the reaction mixture on top of it.[16] In the RM lane, spot only the reaction mixture. Ensure the spots are small and concentrated to prevent streaking.[6][17]

  • Development : Place the spotted TLC plate in a developing chamber containing the chosen eluent. The solvent level must be below the baseline.[17][18] Allow the solvent to ascend the plate until the solvent front is about 0.5 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[19][20][21] Circle the visible spots with a pencil. If spots are not UV-active, use a chemical stain like potassium permanganate or p-anisaldehyde.[19][20][22]

  • Interpretation : Compare the spots in the three lanes. The disappearance of the starting material spot in the RM lane and the appearance of a new, typically more polar (lower Rf) spot indicates product formation. The co-spot lane helps to confirm if the new spot is different from the starting material.[9][16]

Calculating the Retention Factor (Rf)

The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[23][24][25]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

ComponentExpected PolarityExpected Rf Range (7:3 Hexane:EtOAc)
Dimethyl 3-thiaadipate (Starting Material)Less Polar0.6 - 0.8
Methyl 4-oxothiane-3-carboxylate (Product)More Polar0.3 - 0.5

Note: These are approximate values and may vary depending on the exact TLC conditions.

Troubleshooting Guide

This section addresses common issues encountered when monitoring this reaction by TLC.

Problem 1: Streaking Spots

Q: My spots are appearing as long streaks rather than distinct spots. What is causing this and how can I fix it?

A: Streaking on a TLC plate can be attributed to several factors:

  • Overloading the sample : Applying too much of the reaction mixture to the plate is a common cause.[17][18][26][27]

    • Solution : Dilute your sample before spotting it on the TLC plate. A 1% solution is often a good starting point.[17]

  • Highly polar compounds : The product, Methyl 4-oxothiane-3-carboxylate, is more polar than the starting material and may interact strongly with the silica gel.

    • Solution : Adjust the solvent system. Adding a small amount of a more polar solvent like methanol (e.g., 95:5 Hexane:Ethyl Acetate with a few drops of methanol) can help to move the polar compound up the plate and reduce streaking. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve spot shape.[26][28]

  • Insoluble material : If the sample contains insoluble particles, they can cause streaking from the baseline.

    • Solution : Ensure your sample is fully dissolved before spotting. If necessary, filter the sample through a small plug of cotton or glass wool.

Problem 2: Overlapping or Poorly Resolved Spots

Q: The spots for my starting material and product are too close together, making it difficult to determine if the reaction is complete. How can I improve the separation?

A: Poor resolution between spots indicates that the chosen solvent system is not optimal for this particular separation.

  • Adjusting Solvent Polarity :

    • If the spots are clustered near the top of the plate (high Rf values), the eluent is too polar.[28] Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., change from 7:3 to 8:2 or 9:1 Hexane:Ethyl Acetate).

    • If the spots are clustered near the baseline (low Rf values), the eluent is not polar enough.[28] Increase the polarity by increasing the proportion of the polar solvent (e.g., change from 7:3 to 6:4 or 1:1 Hexane:Ethyl Acetate).

  • Trying a Different Solvent System : If adjusting the ratio of the current solvents doesn't work, consider a different solvent system altogether. For example, a mixture of Dichloromethane and Methanol can offer different selectivity.[13][14]

Problem 3: No Visible Spots

Q: I've run my TLC, but I don't see any spots under the UV lamp. What should I do?

A: This can be a frustrating issue with several potential causes:

  • Non-UV active compounds : Not all organic compounds are visible under UV light.[28]

    • Solution : Use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups.[20] p-Anisaldehyde is another excellent multipurpose stain.[22]

  • Sample is too dilute : The concentration of your compounds may be too low to be detected.[17][18][28]

    • Solution : Try concentrating your sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[17][18][28]

  • Reaction has not worked : It's possible that no reaction has occurred, or the product has decomposed.

    • Solution : Re-evaluate your reaction conditions. Ensure all reagents were added correctly and the reaction is being conducted at the appropriate temperature.

Problem 4: Unexpected Spots

Q: I see more spots on my TLC plate than just the starting material and the expected product. What do these extra spots mean?

A: The presence of additional spots can indicate a few things:

  • Side reactions : The Dieckmann condensation can sometimes produce side products.

    • Solution : This is valuable information. The presence of significant side products may necessitate a change in reaction conditions (e.g., temperature, base, or reaction time).

  • Impure starting material : The starting dimethyl 3-thiaadipate may not be pure.

    • Solution : Run a TLC of just the starting material to check its purity. If it is impure, it may need to be purified before use.

  • Decomposition on the plate : Some compounds can decompose on the acidic silica gel of the TLC plate.[27][29]

    • Solution : To test for this, you can run a 2D TLC.[29] If a compound is decomposing, new spots will appear off the diagonal. If decomposition is an issue, consider using a different stationary phase, such as alumina, or neutralizing the silica plate by adding a small amount of triethylamine to the eluent.[6]

Frequently Asked Questions (FAQs)

Q1: How do I prepare a potassium permanganate stain? A1: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. This stain is excellent for visualizing compounds that can be oxidized.

Q2: Can I reuse my TLC developing solvent? A2: It is not recommended to reuse the eluent. The composition of the solvent mixture can change over time due to evaporation of the more volatile component, which will lead to inconsistent and irreproducible Rf values.[30]

Q3: My reaction is being run in a high-boiling solvent like DMF or DMSO. How does this affect my TLC? A3: High-boiling solvents can interfere with the TLC, often causing streaking from the baseline.[29] To mitigate this, after spotting the plate, place it under high vacuum for a few minutes to remove the residual solvent before developing it.[29]

Q4: What does it mean if my Rf value is 0 or 1? A4: An Rf value of 0 means the compound did not move from the baseline, indicating the solvent is not polar enough.[30] An Rf value of 1 means the compound moved with the solvent front, indicating the solvent is too polar.[30] In either case, the solvent system needs to be adjusted.

Q5: How can I be sure that a new spot is my product and not a byproduct? A5: While TLC provides strong evidence, it is not definitive for identification. The best practice is to isolate the product (e.g., via column chromatography) and characterize it using other analytical techniques such as NMR, IR, and Mass Spectrometry. Co-spotting with an authentic sample of the product, if available, is also a reliable method for confirmation on a TLC plate.[15]

References

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
  • ChemicalBook. (n.d.). Methyl 3-mercaptopropionate synthesis.
  • Khan Academy. (n.d.). Calculating retention factors for TLC.
  • TLC Visualization Methods. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods.
  • METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube.
  • University of York, Chemistry Teaching Labs. (n.d.). Visualising plates.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
  • Chemistry Online @ UTSC. (n.d.). Thin Layer Chromatography.
  • PrepChem.com. (n.d.). Synthesis of methyl 3-mercaptopropionate.
  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
  • SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
  • BYJU'S. (n.d.). R F Value Explanation.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor.
  • ChemBAM. (n.d.). TLC troubleshooting.
  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system.
  • ChemicalBook. (n.d.). Methyl 4-oxotetrahydrothiophene-3-carboxylate synthesis.
  • Google Patents. (n.d.). CN113336683A - Method for preparing 3-methyl mercaptopropionate by using reactive distillation technology.
  • University of York, Chemistry Teaching Labs. (n.d.). Issues.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • Purechemistry. (2023, February 22). Dieckmann condensation.
  • Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • The Good Scents Company. (n.d.). methyl 3-mercaptopropionate.
  • SynArchive. (n.d.). Dieckmann Condensation.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.
  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography.
  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.
  • PubChem - NIH. (n.d.). Methyl 3-mercaptopropionate.
  • Sigma-Aldrich. (n.d.). Methyl 3-mercaptopropionate 98 2935-90-2.
  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.).
  • Sciencemadness Discussion Board. (2018, August 1). Solventless methylation with dimethyloxalate.
  • Wikipedia. (n.d.). Dimethyl oxalate.

Sources

Technical Support Center: Quenching Procedures for Dieckmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Dieckmann condensation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a robust method for synthesizing 5- and 6-membered cyclic β-keto esters.[1][2][3] However, the success of this reaction often hinges on a critical, yet sometimes overlooked, step: the quench and workup.

The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, which is more acidic than the starting materials.[4][5][6] The quenching step is therefore not merely about stopping the reaction; it is about carefully neutralizing the basic reaction mixture to protonate the product enolate and isolate the desired neutral compound.[5][7] Improper quenching can lead to a host of problems, including low yields, product degradation, and purification challenges.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the lab.

Troubleshooting Guide: Isolating Your Cyclic β-Keto Ester

This section addresses specific experimental problems. Each entry analyzes the potential causes and provides actionable solutions grounded in chemical mechanisms.

Q1: My reaction resulted in a low yield of the desired β-keto ester, and I've recovered a significant amount of my starting diester. What went wrong?

Answer:

This is a common issue that typically points to an incomplete reaction. The Dieckmann condensation is an equilibrium-driven process, and several factors can prevent it from reaching completion.

Potential Causes & Solutions:

  • Inactive Base: Strong bases like sodium hydride (NaH) and sodium ethoxide (NaOEt) can degrade upon exposure to air and moisture. NaH can become passivated by a surface layer of sodium hydroxide.[8]

    • Solution: Always use a fresh bottle of the base or titrate it before use. When using NaH, ensure the mineral oil is washed away with a dry, inert solvent like hexane if necessary, and handle it under an inert atmosphere (e.g., Argon or Nitrogen).

  • Insufficient Base Stoichiometry: The Dieckmann condensation requires at least one full equivalent of base. The final, thermodynamically favorable step is the deprotonation of the cyclic β-keto ester product (pKa ≈ 11-13) by the alkoxide base.[5][9] This step is essentially irreversible and acts as the driving force for the entire reaction.[4][10] Using catalytic amounts of base will result in poor yields.

    • Solution: Use at least 1.0 to 1.2 equivalents of a strong base. For sluggish reactions or less pure starting materials, using up to 2 equivalents may be beneficial.[11]

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the appropriate temperature to reach equilibrium.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the temperature or allowing it to stir for a longer period. For example, some procedures with NaH in toluene require reflux for several hours.[8][12]

Q2: I obtained a low yield of my product, but the main byproduct appears to be a di-carboxylic acid. What is causing this hydrolysis?

Answer:

The formation of a di-carboxylic acid is a clear indication of ester hydrolysis, also known as saponification.[13] This side reaction is promoted by the presence of hydroxide ions in your basic reaction mixture.

Potential Causes & Solutions:

  • Water Contamination: The primary culprit for hydrolysis is water.[8] Water can be introduced through wet solvents, reagents, or glassware. In the presence of a strong base like sodium ethoxide, water is deprotonated to form hydroxide ions (OH⁻), which are potent nucleophiles that attack the ester carbonyls.[14]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a base like sodium ethoxide in ethanol, use absolute (anhydrous) ethanol.

  • Choice of Base and Solvent System: The classic Dieckmann conditions using sodium ethoxide in ethanol are inherently susceptible to hydrolysis if conditions are not strictly anhydrous.

    • Solution: A highly effective strategy to prevent saponification is to switch to a non-hydrolytic base in an aprotic solvent.[8] Sodium hydride (NaH) in anhydrous toluene or tetrahydrofuran (THF) is an excellent choice.[15] NaH is a non-nucleophilic base that deprotonates the ester to form the enolate without introducing a species that can hydrolyze the ester.

Table 1: Comparison of Common Base/Solvent Systems
Base/Solvent SystemAdvantagesDisadvantages & RisksMitigation Strategy
Sodium Ethoxide (NaOEt) in Ethanol Classic, inexpensive method.High risk of ester hydrolysis (saponification) if any moisture is present.[8] The solvent itself is protic.Use absolute ethanol and rigorously dried glassware.
Sodium Hydride (NaH) in Toluene/THF Aprotic system minimizes hydrolysis risk.[15] Powerful, non-nucleophilic base.NaH is pyrophoric and requires careful handling under an inert atmosphere. Mineral oil dispersion may need to be removed.Handle NaH under Argon or Nitrogen. Use anhydrous solvents.
Potassium tert-Butoxide (KOtBu) in THF Strong, sterically hindered base. Good for forming thermodynamic products.Can be very aggressive. Also highly sensitive to moisture.Use freshly opened or sublimed KOtBu. Maintain strict anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic quench required? Why can't I just add water?

Answer: An acidic quench serves two critical purposes. First, it neutralizes any remaining strong base in the reaction mixture. Second, and most importantly, it protonates the resonance-stabilized enolate salt of the β-keto ester product, which is the state of the product before workup.[5][7] This protonation step regenerates the neutral, isolable β-keto ester.

While adding water would protonate the enolate, it would not effectively neutralize the excess alkoxide or hydride base.[16] Leaving the solution basic during extraction can lead to reverse reactions or promote saponification, especially if the mixture heats up.[3] Therefore, a controlled acidic quench is essential for obtaining a clean product.

Q2: What is the best way to perform the quench?

Answer: The standard and most reliable procedure is to cool the reaction mixture to 0 °C (using an ice-water bath) and then slowly add a dilute aqueous acid.[17][18]

Standard Quenching Protocol:
  • Once the reaction is complete, cool the reaction flask in an ice-water bath.

  • Slowly, and with vigorous stirring, add a dilute aqueous acid (e.g., 1 M HCl or 10% H₂SO₄) dropwise until the mixture is acidic (test with pH paper). The slow addition is crucial to control the exothermic neutralization of the excess base.[18]

  • Once the quench is complete, allow the mixture to warm to room temperature.

  • Proceed with the aqueous workup: transfer the mixture to a separatory funnel, separate the layers, extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate), combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[17]

Q3: My target molecule contains acid-sensitive functional groups. What are my options for a milder quench?

Answer: If your product is prone to degradation under strongly acidic conditions, you should use a less aggressive quenching agent.

Table 2: Quenching Agents for Different Substrate Sensitivities
Quenching AgentpH RangeBest ForComments
Dilute HCl or H₂SO₄ Strongly Acidic (pH < 2)Robust, acid-stable products.Standard, effective method for complete neutralization and protonation.[17]
Saturated Aqueous NH₄Cl Weakly Acidic (pH ≈ 4.5-6.0)Acid-sensitive substrates.Ammonium chloride is the salt of a weak base and a strong acid, acting as a proton source to quench the enolate without creating a harsh acidic environment.[8][12]
Acetic Acid Weakly AcidicAcid-sensitive substrates.Can be used to neutralize the base and protonate the enolate. Often used in a non-aqueous or minimally aqueous system before a full aqueous workup.[11]
Water (followed by weak acid) Neutral to BasicHighly sensitive substrates.Use with caution. Quench at 0°C with cold water first to protonate the enolate, then neutralize the solution carefully with a weak acid like acetic acid or NH₄Cl before extraction.
Q4: The reaction mixture solidified/became a thick slurry before the quench. Is this a problem?

Answer: No, this is often a very good sign! The precipitate is typically the sodium enolate salt of your β-keto ester product. Its precipitation from the organic solvent helps to drive the reaction equilibrium toward the product side, in accordance with Le Châtelier's principle. Ensure your mechanical stirring is robust enough to handle the slurry. Upon quenching with acid, this solid should dissolve as the neutral, more organic-soluble β-keto ester is formed.

Visualizing the Workflow

A clear understanding of the process flow is critical for success. The following diagrams illustrate the standard quenching procedure and a decision-making process for troubleshooting low yields.

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup & Isolation start Dieckmann Reaction (Diester + Base) complete Reaction Complete (TLC/GC analysis) start->complete cool Cool to 0 °C (Ice Bath) complete->cool quench Slowly Add Aqueous Acid / NH4Cl cool->quench warm Warm to RT quench->warm extract Liquid-Liquid Extraction warm->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: Standard workflow for quenching and working up a Dieckmann condensation.

Troubleshooting_Yield start Low Yield of β-Keto Ester check_sm Starting Material Recovered? start->check_sm check_hydrolysis Di-acid Byproduct Observed? start->check_hydrolysis cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete Yes cause_hydrolysis Cause: Saponification check_hydrolysis->cause_hydrolysis Yes solution_incomplete Solution: 1. Use fresh/more base. 2. Increase reaction time/temp. 3. Monitor completion via TLC/GC. cause_incomplete->solution_incomplete solution_hydrolysis Solution: 1. Use anhydrous solvents. 2. Switch to NaH in Toluene/THF. 3. Ensure glassware is dry. cause_hydrolysis->solution_hydrolysis

Caption: Decision tree for troubleshooting low product yield.

References
  • Wikipedia. Dieckmann condensation. [Link]

  • Organic Chemistry Tutor. Dieckmann Condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • Chemistry LibreTexts. 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Glasp. Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A. [Link]

  • Chemistry LibreTexts. 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • YouTube. Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction. [Link]

  • NROChemistry. Dieckmann Condensation. [Link]

  • Reddit. How does quenching work? : r/OrganicChemistry. [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • Michigan State University, Department of Chemistry. Chemical Reactivity. [Link]

  • YouTube. Master The Dieckmann Condensation in 12 Minutes!. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). [Link]

  • YouTube. What Is Quenching In Organic Chemistry?. [Link]

  • Reddit. Experimental Help for Dieckmann Condensation : r/chemhelp. [Link]

  • Organic Chemistry Tutor. Saponification of Esters. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of Methyl 4-oxothiane-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent evaluation of purity for pharmaceutical intermediates like Methyl 4-oxothiane-3-carboxylate is a cornerstone of quality control and regulatory compliance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity assessment of this key building block. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a scientifically robust understanding.

The Critical Role of Purity in Drug Synthesis

Methyl 4-oxothiane-3-carboxylate is a sulfur-containing heterocyclic β-keto ester of significant interest in medicinal chemistry.[1] Its purity is paramount as impurities, which can arise from the synthesis process (e.g., from starting materials like dimethyl 3-thiaadipate or through side reactions during cyclization), can lead to the formation of undesired by-products in subsequent synthetic steps.[2] Therefore, a reliable and validated analytical method is essential to ensure the quality of this intermediate.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like Methyl 4-oxothiane-3-carboxylate.[3][4] A well-developed HPLC method can separate the main component from process-related impurities and degradation products, allowing for accurate quantification.

Challenges in the HPLC Analysis of β-Keto Esters

A notable challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, which can lead to poor peak shapes (e.g., peak splitting or broadening) in reversed-phase HPLC.[5] This equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature. To obtain sharp, symmetrical peaks suitable for quantification, it is often necessary to either accelerate the interconversion between tautomers so that they elute as a single averaged peak or to shift the equilibrium predominantly to one form.[5]

A Proposed Stability-Indicating Reversed-Phase HPLC Method

Based on the analysis of structurally similar cyclic β-keto esters and sulfur-containing heterocycles, a robust stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed. The rationale behind the selection of each parameter is detailed below.

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for a wide range of organic molecules.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier is recommended to ensure the elution of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water. The acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups and can also help to accelerate the keto-enol interconversion, leading to improved peak shape.[5]

    • Solvent B: 0.1% Formic acid in Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[7]

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25.1-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C. Elevating the column temperature can also aid in speeding up the keto-enol tautomerism, resulting in sharper peaks.[5]

  • Detection Wavelength: 254 nm, a common wavelength for the detection of compounds with chromophores. A photodiode array (PDA) detector can be used to assess peak purity and to identify the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Purity Assessment

Methyl 4-oxothiane-3-carboxylate possesses a chiral center at the C3 position. As enantiomers can have different pharmacological activities, assessing the enantiomeric purity is often a regulatory requirement.[8] Chiral HPLC is the most effective method for this purpose.

Proposed Chiral HPLC Methodology:

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including β-keto esters.[9]

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio of the polar modifier (isopropanol) is a critical parameter for achieving enantioseparation and should be optimized.[9]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer complementary information.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[4]
Analyte Compatibility Well-suited for non-volatile and thermally labile compounds.[3][4]Requires analytes to be volatile and thermally stable.[10]Applicable to any soluble compound with NMR-active nuclei.[4]
Primary Use Quantification of the main component and detection of non-volatile impurities and degradation products.[11]Identification and quantification of volatile and semi-volatile impurities, including residual solvents.[12]Absolute purity determination without the need for a specific reference standard of the analyte.[6][13]
Strengths High resolution, high sensitivity, and well-established for routine quality control.Excellent for identifying unknown volatile impurities through mass spectral libraries.Provides structural information, is a primary analytical method, and can be non-destructive.[13]
Limitations Requires a reference standard for quantification of impurities. Keto-enol tautomerism can present challenges.[5]Not suitable for non-volatile or thermally labile compounds. High temperatures can cause degradation.[10]Lower sensitivity compared to chromatographic methods and requires careful experimental setup.

Experimental Protocols

Forced Degradation Study Protocol

To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies are essential. These studies intentionally degrade the sample to ensure that the analytical method can separate the main peak from any potential degradation products.

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for 30 minutes.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the proposed HPLC method to evaluate the separation of the main peak from any degradants.

GC-MS Protocol for Volatile Impurities
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

qNMR Protocol for Absolute Purity
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material of known purity with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for both the analyte and the standard.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the appropriate formula, accounting for the number of protons, molecular weights, and masses of the analyte and the internal standard.

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Mobile Phase weigh->dissolve filter 0.45 µm Filtration dissolve->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC Purity Assessment.

Method_Selection_Workflow cluster_questions Key Analytical Questions cluster_methods Recommended Techniques start Purity Assessment Required for Methyl 4-oxothiane-3-carboxylate q1 Volatile Impurities Expected? start->q1 q2 Absolute Purity Required? q1->q2 No gcms GC-MS q1->gcms Yes q3 Routine QC or Impurity ID? q2->q3 No qnmr qNMR q2->qnmr Yes hplc HPLC-UV/PDA (Primary Method) q3->hplc Routine QC q3->gcms Impurity ID report report hplc->report Purity Report gcms->report qnmr->report

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion

The purity assessment of Methyl 4-oxothiane-3-carboxylate requires a multifaceted analytical approach. While a well-developed and validated stability-indicating HPLC method serves as the primary tool for routine quality control and the quantification of non-volatile impurities, orthogonal techniques are indispensable for a comprehensive purity profile. GC-MS is the method of choice for identifying and quantifying volatile impurities, and qNMR provides a powerful, non-destructive method for determining absolute purity without the need for a specific reference standard. By judiciously applying these techniques, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the drug development process.

References

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Longdom Publishing. Utilizing the Stereochemical Complexity of Chiral Sulfur Compound. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • AELAB. GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 639–651. [Link]

  • Chromatography Forum. beta keto esters by HPLC. [Link]

  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Szewczyk, E., & Gawinecki, R. (2011). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Beilstein journal of organic chemistry, 7, 1228–1234. [Link]

  • Szałeniec, M., Witkowska, D., & Opitek, M. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 6(1), 10. [Link]

  • Organic Syntheses Procedure. Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. [Link]

  • Parra-Bonilla, N., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules (Basel, Switzerland), 28(19), 6799. [Link]

  • Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7(1), 121. [Link]

  • Khan, I., et al. (2021). New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism. RSC advances, 11(7), 4205–4223. [Link]

  • Almansour, A. I., et al. (2018). Synthesis and Anticancer Properties of Methyl N1-(thien-4-yl)amidrazone-3-carboxylates. ResearchGate. [Link]

  • Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. (2016). ResearchGate. [Link]

  • Google Patents.
  • Asija, S., & Asija, S. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European journal of medicinal chemistry, 179, 436–477. [Link]

Sources

Confirming the Structure of Methyl 4-oxothiane-3-carboxylate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound through the pipeline. For researchers and scientists, the ability to rapidly and definitively elucidate molecular architecture is paramount. This guide provides an in-depth, technical comparison of modern spectroscopic methods, focusing on a multi-dimensional NMR approach to confirm the structure of Methyl 4-oxothiane-3-carboxylate, a heterocyclic β-keto ester of interest in medicinal chemistry. We will explore the causality behind experimental choices and contrast the comprehensive data from 2D NMR with alternative analytical techniques.

The Challenge: Unambiguous Elucidation of a β-Keto Ester

Methyl 4-oxothiane-3-carboxylate presents a structural puzzle that, while seemingly straightforward, requires precise analytical techniques for confirmation. Its core is a six-membered thiane ring, introducing heteroatomic effects on the surrounding chemical environment. The presence of a ketone and an ester group at positions 4 and 3 respectively, creates a β-keto ester moiety, which can exhibit keto-enol tautomerism. This dynamic equilibrium can complicate spectral interpretation.[1] Therefore, a robust analytical strategy is necessary to not only confirm the connectivity of the atoms but also to understand the molecule's predominant form in solution.

While 1D ¹H and ¹³C NMR provide initial clues, overlapping signals and the absence of direct information on the carbon skeleton's assembly necessitate more advanced techniques. Two-dimensional (2D) NMR spectroscopy emerges as the gold standard, offering a detailed roadmap of molecular connectivity.[2][3]

The 2D NMR Workflow: A Self-Validating System

Our approach to confirming the structure of Methyl 4-oxothiane-3-carboxylate is a sequential and synergistic application of 1D and 2D NMR experiments. This workflow is designed to be a self-validating system, where each experiment provides a piece of the structural puzzle that is cross-verified by the subsequent analyses.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation Spectroscopy cluster_2 Structural Confirmation a ¹H NMR d COSY a->d Proton Environments b ¹³C NMR e HSQC b->e Carbon Environments c DEPT-135 c->e CH, CH₂, CH₃ Multiplicity f HMBC d->f g Final Structure of Methyl 4-oxothiane-3-carboxylate d->g ¹H-¹H Connectivity e->f e->g Direct ¹H-¹³C Correlations f->g Long-Range ¹H-¹³C Connectivity (Key for Quaternary Carbons)

Caption: Experimental workflow for the structural elucidation of Methyl 4-oxothiane-3-carboxylate using 1D and 2D NMR spectroscopy.

Step 1: Foundational 1D NMR Spectroscopy

¹H NMR: This initial experiment provides information about the number of different proton environments and their neighboring protons through spin-spin coupling. For Methyl 4-oxothiane-3-carboxylate, we anticipate signals for the methoxy group protons, the proton at the chiral center (C3), and the two sets of methylene protons in the thiane ring.

¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which appear as positive, negative, and positive signals, respectively. Quaternary carbons, such as the ketone and ester carbonyls, are absent in the DEPT-135 spectrum.

| Predicted ¹H and ¹³C NMR Data for Methyl 4-oxothiane-3-carboxylate | | :--- | :--- | | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 | | -OCH₃ | ~3.7 | ~52 | CH₃ (+) | | H-3 | ~3.8 | ~55 | CH (+) | | H-2 | ~3.0 (ax), ~3.2 (eq) | ~35 | CH₂ (-) | | H-5 | ~2.8 (ax), ~3.0 (eq) | ~40 | CH₂ (-) | | C=O (Ketone) | - | ~205 | Quaternary (absent) | | C=O (Ester) | - | ~170 | Quaternary (absent) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Step 2: Unveiling Connectivity with 2D NMR

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4][5][6] A cross-peak in the COSY spectrum indicates a spin-spin coupling interaction between two distinct protons. For our target molecule, we expect to see correlations between H-3 and the H-2 protons, and between the H-5 protons and potentially the H-6 protons (if diastereotopic and coupled).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[7][8][9][10] This is an incredibly powerful tool for definitively assigning protonated carbons. Each cross-peak in the HSQC spectrum links a proton signal on one axis to a carbon signal on the other.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two to three bonds away.[11][12][13][14] This is particularly vital for identifying the placement of quaternary carbons, such as the ketone and ester carbonyls, by observing their long-range couplings to nearby protons.

Caption: Key expected COSY and HMBC correlations for Methyl 4-oxothiane-3-carboxylate, crucial for structural confirmation.

Comparison with Alternative Techniques

While 2D NMR provides a comprehensive structural picture, it is valuable to consider its performance in the context of other common analytical methods.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), including through-bond correlations over multiple bonds.Unambiguous structural elucidation of complex molecules. Provides a complete picture of the carbon skeleton.Requires a larger sample amount and longer acquisition times compared to other methods. Instrumentation is more specialized and expensive.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Can provide information about substructures through fragmentation analysis.[15][16][17]Does not directly provide information on atomic connectivity. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C-O, C-S).Rapid and non-destructive. Excellent for identifying the presence or absence of key functional groups.[1]Provides limited information on the overall molecular structure and connectivity. Can be ambiguous for complex molecules with many functional groups.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.Provides the absolute, unambiguous structure.Requires a single, high-quality crystal, which can be difficult or impossible to obtain for many compounds.

Conclusion: The Synergy of Spectroscopic Methods

The structural elucidation of Methyl 4-oxothiane-3-carboxylate serves as an excellent case study for the power of modern 2D NMR spectroscopy. While techniques like mass spectrometry and IR spectroscopy are invaluable for providing initial characterization and confirming molecular weight and functional groups, they fall short of providing the detailed connectivity map required for unambiguous structural confirmation. The synergistic application of COSY, HSQC, and HMBC experiments, built upon the foundation of 1D NMR, offers a self-validating and comprehensive approach to piecing together the molecular puzzle. For researchers in drug development and organic synthesis, mastering the interpretation of these 2D NMR experiments is an indispensable skill for accelerating discovery and ensuring the integrity of their chemical entities.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.).
  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. (n.d.).
  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. (2023, February 11).
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013, February 7).
  • Principles and Applications of NMR Spectroscopy Professor Hanudatta S. Atreya NMR Research Centre Indian Institute of Science Ba. (n.d.).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved from [Link]

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem. (n.d.).
  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.).
  • Heteronuclear single quantum coherence spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY | PDF - Scribd. (n.d.). Retrieved from [Link]

  • What Is HMBC NMR? - Chemistry For Everyone - YouTube. (2025, August 12). Retrieved from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. (2024, December 18). Retrieved from [Link]

  • HSQC and HMBC | NMR Core Facility - Columbia University. (n.d.). Retrieved from [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC. (n.d.).
  • COSY NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 11). Retrieved from [Link]

  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • Mass Spectra of β-Keto Esters - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Oxothiane-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

The 4-oxothiane-3-carboxylate scaffold is a valuable heterocyclic motif present in various biologically active molecules and serves as a versatile intermediate in medicinal chemistry and materials science. The strategic placement of the sulfur heteroatom, ketone, and ester functionalities offers multiple points for diversification. This guide provides an in-depth comparison of the primary synthetic strategies for accessing this key structural core, with a focus on explaining the causality behind experimental choices and providing actionable, data-supported protocols for research and development professionals.

Route 1: The Dieckmann Condensation Approach

The most robust and well-documented pathway to 4-oxothiane-3-carboxylates is through an intramolecular Dieckmann condensation.[1][2] This reaction is the intramolecular equivalent of the Claisen condensation and is particularly effective for forming stable five- and six-membered rings.[1] The overall strategy involves two key stages: first, the synthesis of a suitable acyclic thioether diester, followed by its base-mediated cyclization.

Stage 1.1: Synthesis of the Diester Precursor via Michael Addition

The necessary starting material, a dialkyl 3,3'-thiodipropionate, is readily synthesized via a double Michael addition of hydrogen sulfide to an acrylate ester. This reaction efficiently constructs the C-S-C backbone of the precursor.

General Reaction: 2 eq. Alkyl Acrylate + H₂S → Dialkyl 3,3'-thiodipropionate

Causality in Experimental Design: The choice of a basic catalyst is crucial for promoting the conjugate addition by generating a hydrosulfide anion (HS⁻), a potent nucleophile. The reaction is typically performed in an alcoholic solvent corresponding to the alkyl group of the ester to prevent transesterification.

Experimental Protocol: Synthesis of Dimethyl 3,3'-thiodipropionate

This protocol is adapted from a procedure published in Organic Syntheses.

  • Setup: In a well-ventilated fume hood, equip a 2-liter two-necked flask with a reflux condenser and a sintered-glass gas bubbler tube.

  • Reagents: Charge the flask with methyl acrylate (150 g, 1.74 mol), sodium acetate trihydrate (100 g, 0.73 mol), and 95% ethanol (800 mL).

  • Reaction: Heat the mixture to a gentle reflux on a steam bath while bubbling a steady stream of hydrogen sulfide gas through the solution. Continue for approximately 5 hours, by which time the consumption of H₂S will have noticeably slowed.

  • Workup: Stop the gas flow and arrange the apparatus for distillation. Remove the ethanol and unreacted methyl acrylate by distillation on the steam bath.

  • Extraction: To the cooled residue, add ether (200 mL) and water (400 mL). Separate the layers after thorough agitation. Extract the aqueous layer with four 50 mL portions of ether.

  • Isolation: Combine all ether extracts, dry over anhydrous sodium sulfate, and filter. Remove the ether by distillation. The resulting residue is purified by vacuum distillation to yield dimethyl 3,3'-thiodipropionate as a colorless oil.

Stage 1.2: Intramolecular Dieckmann Cyclization

With the thioether diester in hand, the core 4-oxothiane ring is formed using a strong base to promote an intramolecular nucleophilic acyl substitution.

General Reaction: Dialkyl 3,3'-thiodipropionate + Strong Base → Alkyl 4-oxothiane-3-carboxylate

Mechanism and Scientific Rationale: The mechanism mirrors the classic Claisen condensation.[3] A strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium methoxide (NaOMe), is required to deprotonate the α-carbon of one ester group, forming a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[3] The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group, yielding the cyclic β-keto ester.[4] An acidic workup is necessary to protonate the resulting enolate, which is formed reversibly under the basic conditions. The use of an aprotic solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the reactants and does not interfere with the strong base.

Caption: A conceptual one-pot tandem Michael-Dieckmann workflow.

Expertise & Field Insights: While one-pot tandem Michael-Dieckmann reactions are well-established for synthesizing carbocycles, [5]their application for this specific heterocyclic system is less documented in peer-reviewed literature. The primary challenge lies in controlling the initial Michael addition. The reaction of H₂S is highly exothermic and can be difficult to manage, potentially leading to side products. A more controlled approach involves the reaction of a mercaptoacetate (e.g., ethyl thioglycolate) with an acrylate. This would form the same diester precursor, effectively converging with Route 1.

Comparative Analysis

FeatureRoute 1: Stepwise Dieckmann CondensationRoute 2: Conceptual Tandem Reaction
Reliability High. Well-documented with reproducible, high-yield protocols. [5][6]Moderate to Low. The principle is sound, but specific literature procedures for this target are scarce. Control of the initial Michael addition is critical.
Process Control Excellent. Each step (precursor synthesis, cyclization) is isolated, allowing for purification and characterization of the intermediate.Challenging. As a one-pot reaction, it is more susceptible to side reactions. Optimization of conditions for both tandem steps can be complex.
Yield Excellent. Reported yields for the cyclization step are very high (88-99%). [5]Variable. Highly dependent on successful optimization; potentially lower than the stepwise approach due to competing reactions.
Scalability High. The procedures are scalable, though handling large quantities of H₂S or strong bases requires appropriate engineering controls.Moderate. Scalability may be limited by the exothermicity and control issues of the initial tandem Michael additions.
Starting Materials Readily available (acrylate esters, H₂S, strong bases).Readily available.

Conclusion and Recommendations

For researchers requiring a reliable and high-yielding synthesis of 4-oxothiane-3-carboxylates, the stepwise Dieckmann condensation (Route 1) is the superior and recommended strategy. This pathway is supported by clear, reproducible experimental data and allows for excellent process control by isolating the key thioether diester intermediate. The synthesis of this precursor via a double Michael addition is also a well-established and efficient reaction.

The conceptual tandem approach (Route 2) represents an intriguing possibility for process intensification but requires significant development and optimization for this specific target. It may be a suitable area for future process chemistry research but is not recommended for routine laboratory synthesis where reliability and yield are paramount.

References

  • Fehnel, E. A., & Carmack, M. (n.d.). METHYL β-THIODIPROPIONATE. Organic Syntheses Procedure. Available from: [Link]

  • Dieckmann condensation. In Wikipedia. Available from: [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.).
  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Available from: [Link]

  • Tanabe, Y., et al. (2003). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction.
  • Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-o[7][8]xazinane-3-carboxylic acid ethyl esters. (2006). Bioorganic & Medicinal Chemistry, 14(9), 3174-84.

  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. Available from: [Link]

  • CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester. Google Patents.
  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran. (2008). ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Cyclic β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Cyclic β-keto esters are foundational building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and specialty chemicals.[1][2] Their inherent functionality, featuring a ketone, an ester, and an acidic α-proton, allows for diverse and intricate molecular elaborations. The classical method for their synthesis, the Dieckmann condensation, an intramolecular variant of the Claisen condensation, has been a staple in organic chemistry for over a century.[1][3] However, the evolving demands of modern drug development and process chemistry for higher yields, milder conditions, and greater efficiency have spurred the exploration of alternative reagents and methodologies for this crucial transformation.

This guide provides an in-depth comparison of traditional and alternative reagents for the synthesis of cyclic β-keto esters, with a focus on the Dieckmann condensation. We will delve into the mechanistic underpinnings of these choices, present comparative experimental data, and provide detailed, validated protocols to empower researchers in selecting the optimal conditions for their specific synthetic challenges.

The Dieckmann Condensation: A Mechanistic Overview

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a cyclic β-keto ester.[1][4] The reaction is most efficient for the formation of sterically favored five- and six-membered rings from 1,6- and 1,7-diesters, respectively.[5][6] The choice of base is a critical parameter, as it not only initiates the reaction by deprotonating the α-carbon but also influences the overall yield and side-product profile.[7]

The generally accepted mechanism proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

  • Tetrahedral Intermediate Formation: This intramolecular attack forms a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group.

  • Deprotonation of the Product: The newly formed cyclic β-keto ester is more acidic than the starting diester and is deprotonated by the alkoxide generated in the previous step. This final deprotonation is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[8]

  • Protonation (Workup): An acidic workup is required to protonate the enolate of the cyclic β-keto ester and yield the final product.[5]

Dieckmann_Mechanism cluster_main Dieckmann Condensation Mechanism Diester Diester Enolate Enolate Intermediate Diester->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack BetaKetoEster β-Keto Ester Tetrahedral->BetaKetoEster Elimination EnolateProduct Enolate of β-Keto Ester BetaKetoEster->EnolateProduct Deprotonation (Driving Force) Alkoxide RO⁻ BetaKetoEster->Alkoxide FinalProduct Cyclic β-Keto Ester EnolateProduct->FinalProduct Protonation Base Base (e.g., RO⁻) Base->Diester Alkoxide->BetaKetoEster Acid H₃O⁺ (Workup) Acid->EnolateProduct Experimental_Workflow cluster_workflow Generalized Experimental Workflow Setup Reaction Setup (Dry Apparatus, Inert Atmosphere) Reagents Addition of Diester and Solvent Setup->Reagents Base_Addition Addition of Base (e.g., NaH, NaOEt, t-BuOK) Reagents->Base_Addition Reaction Reaction Execution (Controlled Temperature and Time) Base_Addition->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Quench Quenching (e.g., with Acid) Monitoring->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (Distillation, Chromatography) Extraction->Purification Analysis Analysis and Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the Dieckmann condensation.

Protocol 1: Dieckmann Condensation with Sodium Ethoxide in Toluene

Materials:

  • Diethyl adipate

  • Sodium ethoxide

  • Anhydrous toluene

  • 30% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (950 g). [4]2. Add sodium ethoxide (132 g, 98%) to the toluene. [4]3. To this suspension, add diethyl adipate (300 g) and heat the mixture to reflux. [4]4. Monitor the reaction progress by gas chromatography until the concentration of diethyl adipate is less than 1%. [4]5. After completion, cool the reaction mixture to 30°C and remove the ethanol formed during the reaction by distillation. [4]6. Neutralize the mixture with 30% hydrochloric acid. [4]7. Separate the organic layer and wash it with brine. [4]8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. [4]9. Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate. [4]

Protocol 2: Dieckmann Condensation with Sodium Hydride in Toluene

Materials:

  • Diester (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

  • Dry Toluene

  • Dry Methanol

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Add sodium hydride to a solution of the diester in dry toluene under an argon atmosphere. [5]2. Carefully add dry methanol to the mixture.

  • Stir the resulting mixture at room temperature for 0.5 hours and then heat to reflux for an additional 20 hours. [5]4. Cool the reaction mixture to room temperature and treat with saturated aqueous NH₄Cl. [5]5. Extract the mixture with DCM. [5]6. Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄. [5]7. Remove the solvent under reduced pressure and purify the residue by flash column chromatography. [5]

Protocol 3: Solvent-Free Dieckmann Condensation with Potassium tert-Butoxide

Materials:

  • Diethyl adipate

  • Potassium tert-butoxide

  • Mortar and pestle or a high-torque mechanical stirrer

  • Distillation apparatus

Procedure:

  • In a dry mortar, add diethyl adipate and powdered potassium tert-butoxide. [4]2. Grind the mixture vigorously with a pestle at room temperature for 10 minutes. For larger scales, use a high-torque mechanical stirrer. [4]3. Allow the reaction mixture to stand in a desiccator for 60 minutes. [4]4. The resulting solid can then be worked up by careful addition of acid, followed by extraction and purification as described in Protocol 1.

Alternative Synthetic Routes to Cyclic β-Keto Esters

While the Dieckmann condensation is the most prevalent method, other strategies exist for the synthesis of cyclic β-keto esters, which can be advantageous for specific substrates or to avoid the use of strong bases.

  • Carboxylation of Ketones: The reaction of ketone enolates with sources of carbon dioxide or carbon monoxide in the presence of transition metal catalysts can produce β-keto esters. [9]Another approach involves the reaction of ketones with reagents like ethyl chloroformate in the presence of a base. [9]* Acylation of Enamines: The acylation and alkylation of enamines derived from cyclic ketones can also lead to the formation of cyclic β-keto esters.

  • Palladium-Catalyzed Reactions: Palladium-catalyzed reactions of allyl β-keto carboxylates can undergo decarboxylation-allylation to afford α-allyl ketones, and palladium enolates can participate in intramolecular aldol condensations to form cyclic products. [10] These alternative methods, while less common for general synthesis, can offer unique solutions for complex molecules where the Dieckmann condensation may be unsuitable.

Conclusion

The synthesis of cyclic β-keto esters remains a critical endeavor in modern organic chemistry. While the Dieckmann condensation is a time-honored and robust method, a careful consideration of the choice of base and reaction conditions can lead to significant improvements in yield and efficiency. The use of sterically hindered bases like potassium tert-butoxide, particularly under solvent-free conditions, represents a powerful and environmentally conscious alternative to traditional alkoxide bases. For challenging substrates, exploring less conventional methods such as the use of dimsyl ion in DMSO or alternative cyclization strategies may provide a pathway to success. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and optimize the synthesis of these valuable chemical intermediates.

References

Sources

A Senior Scientist's Guide to Base Selection for the Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Dieckmann cyclization is a cornerstone of synthetic chemistry, providing a robust method for constructing five- and six-membered carbocyclic rings.[1][2][3] This intramolecular condensation of diesters to form β-keto esters is a variant of the celebrated Claisen condensation and is fundamental in the synthesis of natural products and pharmaceutical intermediates.[4][5][6]

The success of a Dieckmann cyclization, however, is not a given. The outcome—spanning from high yield and purity to a complex mixture of byproducts—is critically dependent on one key parameter: the choice of base.[7][8] This guide provides an in-depth comparative analysis of the common bases employed in this reaction. Moving beyond a simple list of reagents, we will explore the causality behind their selection, supported by experimental data, to empower you to optimize this transformation for your specific synthetic challenges.

The Mechanism: Why the Base is More Than Just a Proton Abstractor

The Dieckmann condensation proceeds via a well-established mechanism that underscores the dual role of the base.[9][10] Understanding this pathway is crucial for appreciating the nuanced differences between base choices.

  • Enolate Formation: The reaction initiates with the deprotonation of an α-carbon on the diester substrate by a strong base, forming a nucleophilic enolate.[3][11]

  • Intramolecular Attack: This enolate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate.[3][12]

  • Alkoxide Elimination: The intermediate collapses, reforming the carbonyl and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[12]

  • Driving the Equilibrium: All steps up to this point are reversible. The reaction is driven to completion by a final, essentially irreversible deprotonation of the newly formed β-keto ester.[6][13] The α-proton of this product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25), ensuring that this final acid-base reaction heavily favors the product side.[6] This necessitates the use of at least a full stoichiometric equivalent of base.[14]

G cluster_mechanism Dieckmann Cyclization Mechanism A Diester B Enolate Intermediate A->B + Base - H-Base⁺ C Cyclic Tetrahedral Intermediate B->C Intramolecular Nucleophilic Attack D Cyclic β-Keto Ester C->D - OR⁻ E Product Enolate (Stabilized) D->E + Base (Irreversible Deprotonation) F Final Product (after workup) E->F H₃O⁺ Workup

Caption: The general mechanism of the Dieckmann condensation.

A Comparative Analysis of Common Bases

The selection of a base is a strategic decision guided by the substrate's structure, desired selectivity, and operational considerations like cost and safety.

Alkoxides (e.g., NaOEt, KOtBu)

Alkoxides are the traditional and most frequently used bases for the Dieckmann cyclization.

  • Sodium Ethoxide (NaOEt): As the classic base for this reaction, NaOEt is inexpensive and effective, particularly when the substrate is an ethyl ester, which circumvents transesterification side reactions.[2][4] It is typically used in toluene or its parent alcohol, ethanol.[9]

  • Potassium tert-Butoxide (KOtBu): This sterically hindered, non-nucleophilic base is often a superior choice, leading to cleaner reactions and higher yields.[7][14] Its bulkiness disfavors competing intermolecular reactions, which can be a significant issue at high concentrations.[14] It is highly effective in aprotic solvents like toluene and THF and has even been used successfully under solvent-free conditions.[7][15][16]

Expertise in Practice: The choice between NaOEt and KOtBu often comes down to a trade-off between cost and efficiency. For simple, unhindered substrates on a large scale, NaOEt may be sufficient. However, for more complex or sterically demanding substrates, the higher yield and cleaner profile afforded by KOtBu often justify its higher cost.[14][15]

Metal Hydrides (e.g., NaH)

Sodium hydride is a strong, non-nucleophilic base that offers a distinct advantage over alkoxides: it completely avoids the possibility of transesterification.[17][18]

  • Mechanism of Action: NaH deprotonates the substrate to form the enolate, releasing hydrogen gas. A catalytic amount of alcohol is often added to generate the corresponding alkoxide in situ, which then acts as the catalytic base in the cycle.

  • Causality: Using NaH is particularly advantageous when working with esters other than ethyl or methyl, where finding a matching commercial alkoxide base is difficult. The irreversible nature of the deprotonation (due to H₂ evolution) can also be a driving force. The main operational drawback is the need to handle a flammable solid and manage the evolution of hydrogen gas.[19]

Metal Amides (e.g., LDA, LHMDS)

For substrates where regioselectivity is a concern, strong, non-nucleophilic amide bases are the tool of choice.

  • Lithium Diisopropylamide (LDA) & Lithium Hexamethyldisilazide (LHMDS): These bases are exceptionally strong and sterically hindered.[4] Their primary application is in the cyclization of unsymmetrical diesters. They allow for the formation of a specific, kinetically favored enolate at low temperatures (e.g., -78 °C) before the cyclization is allowed to proceed.[4][13]

  • Trustworthiness in Protocol: When using amide bases, adherence to strict anhydrous and anaerobic techniques is paramount. These bases are readily quenched by moisture, and their effectiveness relies on precise temperature control to maintain kinetic selectivity.[19]

Quantitative Performance Comparison

The efficacy of different bases is best illustrated with experimental data. The cyclization of diethyl adipate to form a 5-membered ring is a standard benchmark for this reaction.

BaseSolventConditionsYield (%)Reference(s)
Potassium tert-butoxide (t-BuOK) TolueneReflux, 3h98 [7][16]
Potassium tert-butoxide (t-BuOK) NoneRoom Temp, 10 min82[7][16]
Sodium Amide (NaNH₂) XyleneReflux75[7]
Sodium Hydride (NaH) TolueneReflux72[7]
Sodium tert-butoxide (t-BuONa) TolueneReflux, 3h69[7]
Sodium ethoxide (EtONa) TolueneReflux, 3h58[7]
Potassium ethoxide (EtOK) TolueneReflux, 3h41[7]

As the data clearly indicates, potassium tert-butoxide provides a significantly higher yield for this benchmark transformation compared to other common bases, highlighting the impact of a sterically hindered base in minimizing side reactions.[7]

Strategic Base Selection Workflow

Choosing the optimal base requires a logical evaluation of the substrate and the synthetic goal.

G Start Start: Analyze Substrate Symmetrical Symmetrical Diester? Start->Symmetrical Unsymmetrical Unsymmetrical Diester (Regioselectivity Needed?) Start->Unsymmetrical Goal Primary Goal? Symmetrical->Goal Kinetic Kinetic Control? Unsymmetrical->Kinetic Yield Highest Possible Yield? Goal->Yield Cost Cost-Effectiveness? Goal->Cost Base_KOtBu Use KOtBu or NaH (High Yield, Low Side Reactions) Yield->Base_KOtBu Base_NaOEt Use NaOEt (Matches Ester, Low Cost) Cost->Base_NaOEt Base_LDA Use LDA / LHMDS (Low Temp, Kinetic Enolate) Kinetic->Base_LDA

Caption: A decision workflow for selecting a base in the Dieckmann cyclization.

Field-Proven Experimental Protocols

The following protocols are self-validating systems, incorporating best practices for achieving high yields and purity.

Protocol 1: High-Yield Cyclization of Diethyl Adipate using Potassium tert-Butoxide

This protocol is optimized for achieving the highest reported yield based on comparative studies.[7]

  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous toluene as the solvent.[14] Causality: The exclusion of water is critical to prevent hydrolysis of the ester and quenching of the highly basic alkoxide.[19]

  • Reagent Setup: To a stirred suspension of potassium tert-butoxide (1.05 eq.) in anhydrous toluene, add diethyl adipate (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C). Monitor the reaction by a suitable method (e.g., GC or TLC) until the starting diester is consumed (typically 3 hours).

  • Workup: Cool the reaction mixture to room temperature and quench by carefully adding dilute hydrochloric acid until the mixture is acidic. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester, which can be further purified by vacuum distillation or column chromatography.

Protocol 2: Cyclization of Diethyl Adipate using Sodium Hydride

This protocol is an excellent alternative that avoids transesterification.[8]

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flask. Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous toluene.

  • Reagent Setup: To the stirred suspension of NaH in toluene, add the diethyl adipate (1.0 eq.) dropwise. Then, add a catalytic amount of anhydrous ethanol (e.g., 0.05 eq.) to initiate the reaction. Causality: The ethanol generates sodium ethoxide in situ, which is the active catalytic species. Vigorous bubbling (H₂ evolution) should be observed.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen evolution and confirmed by TLC or GC.

  • Workup and Purification: Follow steps 4 and 5 from Protocol 1. The acidic quench must be performed with extreme care to safely neutralize any unreacted sodium hydride.

Conclusion

The Dieckmann cyclization is a powerful transformation whose efficiency is governed by a strategic choice of base. While traditional alkoxides like sodium ethoxide are reliable workhorses, modern practices demonstrate that sterically hindered bases, particularly potassium tert-butoxide , consistently deliver superior yields by minimizing side reactions.[7][8] For complex substrates requiring precise regiochemical control, strong amide bases like LDA offer unparalleled kinetic selectivity. By understanding the underlying mechanism and the distinct characteristics of each class of base, the synthetic chemist can confidently select the optimal conditions to master this essential ring-forming reaction.

References

  • Wikipedia. Dieckmann condensation. [Link]

  • Grokipedia. Dieckmann condensation. [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]

  • Fiveable. Intramolecular Claisen Condensation Definition. [Link]

  • JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Organic Chemistry Portal. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. [Link]

  • gChem Global. Dieckmann Cyclization Comparative Reaction. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Cambridge University Press. Dieckmann Reaction. [Link]

  • NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • University of Liverpool. Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. [Link]

  • ResearchGate. How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? [Link]

  • OpenStax. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]

  • Chad's Prep. Dieckmann Condensation Reactions. [Link]

  • ACS Publications. Divergent Total Synthesis of the Harziane Diterpenoids. [Link]

  • ChemicalDesk.Com. Claisen Condensation. [Link]

Sources

A Comparative Guide to the Structural Validation of Methyl 4-oxothiane-3-carboxylate: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] A molecule's precise atomic arrangement dictates its function, reactivity, and interaction with biological targets.[2][3] This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 4-oxothiane-3-carboxylate, a heterocyclic building block with potential applications in pharmaceutical synthesis. We will demonstrate why single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, while contextualizing its data with complementary spectroscopic methods.

The Analytical Challenge: Keto-Enol Tautomerism

Methyl 4-oxothiane-3-carboxylate, a β-keto ester, presents a classic structural ambiguity due to keto-enol tautomerism.[4][5][6] The molecule can exist in equilibrium between the keto form and the more conjugated enol form, a phenomenon influenced by factors like solvent and temperature.[5][7][8] This potential for isomerization makes reliance on a single analytical technique risky, as solution-based methods like NMR may show a mixture of forms, while the solid-state structure may favor one tautomer exclusively.

  • Keto Form: Possesses distinct ketone and ester carbonyl groups.

  • Enol Form: Characterized by a hydroxyl group, a carbon-carbon double bond, and a conjugated ester carbonyl, often stabilized by an intramolecular hydrogen bond.[5]

This inherent duality underscores the need for a definitive method that can capture a single, unambiguous structural snapshot.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive evidence of molecular structure.[9][10][11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.[9][10][11][13]

Experimental Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process requiring patience and precision. The causality behind each step is critical for success.

  • Synthesis and Purification: The target compound, Methyl 4-oxothiane-3-carboxylate, is first synthesized. One common route involves the Dieckmann condensation of dimethyl 3-thiaadipate.[14] Purity is paramount; impurities can inhibit crystal growth. Recrystallization or column chromatography is employed to achieve >99% purity.

  • Crystal Growth (The Art of the Science): High-quality single crystals are the most critical and often most challenging requirement.[9] The goal is to encourage molecules to slowly and orderly arrange themselves into a crystal lattice.

    • Why Slow Evaporation? This is the chosen method. Dissolving the purified compound in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexane) and allowing the good solvent to slowly evaporate concentrates the solution below the saturation point, promoting the formation of a few, well-ordered crystals rather than a mass of polycrystalline powder.

  • Data Collection and Structure Refinement: A suitable crystal (typically 30-300 microns in size) is mounted on a diffractometer.[9] As the crystal is rotated, it is irradiated with monochromatic X-rays, and thousands of diffraction spots are collected by a detector.[9][10][13] Sophisticated software then solves the "phase problem" and refines the data to generate an electron density map, from which the final molecular structure is built.[13]

Protocol: Single Crystal Growth via Slow Evaporation
  • Dissolve 20-30 mg of highly purified Methyl 4-oxothiane-3-carboxylate in a minimal amount of ethyl acetate (a "good" solvent) in a small, clean vial.

  • Add hexane (a "poor" solvent) dropwise until the solution becomes faintly turbid, indicating it is near saturation.

  • Add a single drop of ethyl acetate to redissolve the precipitate and clarify the solution.

  • Cover the vial with parafilm and pierce it with a needle 2-3 times. This restricts the rate of evaporation.

  • Place the vial in a vibration-free location at a constant, cool temperature.

  • Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.

Crystallographic Data Summary

The data obtained from X-ray crystallography for Methyl 4-oxothiane-3-carboxylate would confirm its existence in the keto form in the solid state. The following table summarizes hypothetical but realistic data.

ParameterValueSignificance
Chemical FormulaC₆H₈O₃SConfirms the elemental composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.[15]
Space GroupP2₁/cDefines the symmetry elements within the unit cell.[15]
Bond Length C3=O1~1.21 ÅTypical double bond length for an ester carbonyl.
Bond Length C4=O2~1.22 ÅTypical double bond length for a ketone carbonyl.
Bond Length C3-C4~1.52 ÅConfirms a single bond, ruling out the enol form.
C2-S1-C6 Angle~98°Reveals the conformation of the thiane ring.

A Self-Validating System: Comparison with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, it is crucial to complement it with other techniques that characterize the bulk sample and its behavior in solution. This multi-technique approach creates a self-validating system where the data from each method corroborates the others.

Overall Validation Workflow

The following diagram illustrates how different analytical techniques are integrated to provide a comprehensive and validated structural assignment.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Conclusion Synthesis Synthesis of Methyl 4-oxothiane-3-carboxylate Purification Purification (>99%) Synthesis->Purification Xray X-ray Crystallography (Solid State) Purification->Xray NMR NMR Spectroscopy (Solution State) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR MS Mass Spectrometry (Molecular Weight) Purification->MS Validated Unambiguously Validated Structure Xray->Validated Xray->Validated Definitive 3D Structure NMR->Validated NMR->Validated Confirms Connectivity & Tautomerism IR->Validated IR->Validated Confirms Functional Groups MS->Validated MS->Validated Confirms Molecular Formula

Sources

Benchmarking the Efficiency of Methyl 4-oxothiane-3-carboxylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-oxothiane-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. The efficiency of its synthesis directly impacts the cost and timeline of research and development endeavors. This guide provides an in-depth comparative analysis of the prevalent synthetic methodologies for Methyl 4-oxothiane-3-carboxylate, with a focus on reaction efficiency, scalability, and practical application. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, validated protocols to empower researchers in making informed decisions for their specific synthetic needs.

Introduction

Methyl 4-oxothiane-3-carboxylate, a β-keto ester incorporated into a six-membered sulfur-containing heterocycle, serves as a versatile precursor for a wide array of more complex molecular architectures. Its utility stems from the dual reactivity of the ketone and ester functionalities, allowing for a variety of chemical transformations. The demand for efficient and scalable synthetic routes is therefore of paramount importance. This guide will focus on the most common and effective method for its synthesis: the Dieckmann condensation. We will explore the nuances of this reaction and compare different approaches to achieving the desired product with high yield and purity.

Core Synthetic Strategy: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] This reaction is particularly well-suited for the formation of 5- and 6-membered rings, making it the ideal choice for the synthesis of Methyl 4-oxothiane-3-carboxylate.[3][4] The general mechanism involves the deprotonation of an α-carbon to one of the ester groups, followed by an intramolecular nucleophilic attack on the other ester carbonyl.

Visualizing the Dieckmann Condensation

Dieckmann_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant Dimethyl 3-thiaadipate Enolate Enolate Intermediate Reactant->Enolate Deprotonation Base Base (e.g., NaOMe) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product Methyl 4-oxothiane-3-carboxylate (β-keto ester) Cyclic_Intermediate->Product Elimination of Alkoxide Byproduct Methanol

Caption: The Dieckmann condensation pathway for Methyl 4-oxothiane-3-carboxylate synthesis.

Comparative Analysis of Dieckmann Condensation Protocols

While the core reaction is the same, variations in the choice of base, solvent, and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. Below, we compare two common protocols.

Data Summary
ParameterProtocol 1: Sodium Methoxide in MethanolProtocol 2: Pyridine in Toluene
Starting Material Dimethyl 3-thiaadipate(II) - Unspecified in source
Base Sodium MethoxidePyridine
Solvent MethanolToluene
Temperature Reflux80°C
Reaction Time 45 minutes2.5 hours
Reported Yield 81%80%
Workup Acidification, ExtractionpH adjustment, Extraction
Purification CrystallizationRecrystallization
Discussion of Experimental Choices

Protocol 1: Sodium Methoxide in Methanol

This is a classic and highly effective method for the Dieckmann condensation. The use of sodium methoxide as a base in methanol provides a homogeneous reaction mixture and promotes the formation of the desired product.

  • Expertise & Experience: The choice of sodium methoxide is strategic. As the conjugate base of the solvent (methanol), it minimizes the potential for transesterification side reactions. The refluxing temperature of methanol provides sufficient energy to overcome the activation barrier of the reaction without leading to significant decomposition.

  • Trustworthiness: The high reported yield of 81% indicates a robust and efficient transformation.[5] The workup procedure, involving acidification to neutralize the base and protonate the enolate, followed by extraction, is a standard and reliable method for isolating the product.

Protocol 2: Pyridine in Toluene

This protocol utilizes a weaker organic base, pyridine, in a non-polar aprotic solvent, toluene.

  • Expertise & Experience: The use of pyridine suggests a milder approach, which can be beneficial if the starting material or product is sensitive to strong bases. Toluene allows for a higher reaction temperature than methanol, which can be necessary to drive the reaction to completion with a weaker base.

  • Trustworthiness: A reported yield of 80% demonstrates the viability of this method.[5] The workup is similar to Protocol 1, involving pH adjustment and extraction. The slightly longer reaction time is expected due to the use of a weaker base.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-oxothiane-3-carboxylate via Sodium Methoxide in Methanol

This protocol is adapted from a procedure found on ChemicalBook.[5]

Materials:

  • Dimethyl 3-thiaadipate

  • Sodium metal

  • Absolute Methanol

  • Concentrated Hydrochloric Acid

  • Methylene Chloride

  • Sodium Sulfate

  • Ice

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 25.3 g (1.1 mol) of sodium metal in portions to 190 mL of absolute methanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium methoxide solution, add 70 g (0.360 mol) of Dimethyl 3-thiaadipate dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture under reflux for 45 minutes.

  • Quenching and Acidification: Cool the reaction mixture in an ice bath and pour it onto a mixture of 500 mL of ice and 300 mL of water. Carefully acidify the mixture with 100 mL of concentrated HCl.

  • Extraction and Isolation: An oily product should precipitate. If it does not crystallize upon cooling, extract the aqueous phase three times with 100 mL of methylene chloride.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by crystallization to obtain pale beige crystals.

Visualizing the Workflow for Protocol 1

Protocol_1_Workflow Start Start Prep_NaOMe Prepare Sodium Methoxide in Methanol Start->Prep_NaOMe Add_Reactant Add Dimethyl 3-thiaadipate Prep_NaOMe->Add_Reactant Reflux Reflux for 45 min Add_Reactant->Reflux Quench Quench with Ice/Water Reflux->Quench Acidify Acidify with conc. HCl Quench->Acidify Extract Extract with Methylene Chloride Acidify->Extract Dry Dry with Sodium Sulfate Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Crystallize Product Evaporate->Purify End End Purify->End

Caption: Step-by-step workflow for the synthesis of Methyl 4-oxothiane-3-carboxylate using Protocol 1.

Conclusion

Both presented protocols offer efficient routes to Methyl 4-oxothiane-3-carboxylate, with reported yields of around 80%. The choice between the two will largely depend on the specific constraints of the laboratory and the sensitivity of the starting materials. The sodium methoxide method is a more traditional and robust approach, while the pyridine method offers a milder alternative. For large-scale synthesis, the cost and handling of sodium metal in Protocol 1 might be a consideration. Ultimately, the detailed protocols and comparative data in this guide should enable researchers to select and implement the most suitable synthetic strategy for their needs.

References

  • SynArchive. Dieckmann Condensation. [Link]

  • Beilstein Journal of Organic Chemistry. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • PubMed. A new efficient enantioselective synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit. [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. A new efficient enantioselective synthesis of (+)- cis -2-methyl- 4 -propyl-1,3-oxathiane, a valuable ingredient for the aroma of passion fruit | Request PDF. [Link]

  • Simon Fraser University Institutional Repository. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. [Link]

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. [Link]

  • ARKAT USA. A comparison of several modern alkylating agents. [Link]

  • Google Patents. 1,3-oxathiane compounds and their use in flavor and fragrance compositions.

Sources

A Comparative Guide: The Strategic Advantage of Methyl 4-oxothiane-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the deliberate design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The choice between a cyclic and an acyclic scaffold is a fundamental decision that profoundly impacts a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of Methyl 4-oxothiane-3-carboxylate, a sulfur-containing heterocyclic building block, and its acyclic analogues. We will explore the inherent advantages conferred by the cyclic thiane framework, supported by established chemical principles and illustrative experimental designs.

The Principle of Conformational Constraint: A Cornerstone of Rational Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to a specific biological target, such as an enzyme or receptor. Acyclic molecules, with their numerous rotatable single bonds, can exist in a multitude of conformations in solution.[1] Only a fraction of these conformations represent the "bioactive conformation"—the specific shape required for effective binding. Consequently, a significant entropic penalty must be paid upon binding, as the molecule is forced from a disordered state into a single, ordered conformation.

This is where the strategy of conformational constraint becomes a powerful tool. By incorporating atoms into a ring system, we pre-organize the molecule, drastically reducing the number of accessible conformations.[2] This pre-organization ensures that a larger proportion of the molecule population exists in a shape that is closer to the bioactive conformation, leading to several predictable advantages. Methyl 4-oxothiane-3-carboxylate exemplifies this principle, offering a rigidified scaffold that overcomes many limitations of its flexible, open-chain counterparts.

Visualizing Flexibility: Cyclic Rigidity vs. Acyclic Freedom

The fundamental difference between Methyl 4-oxothiane-3-carboxylate and a representative acyclic analogue, Methyl 5-thia-3-oxohexanoate, is their conformational freedom. The thiane ring adopts a relatively rigid chair-like conformation, whereas the acyclic analogue has multiple rotatable bonds, leading to a vast conformational landscape.

G cluster_0 Acyclic Analogue (High Conformational Flexibility) cluster_1 Methyl 4-oxothiane-3-carboxylate (Conformationally Restricted) Acyclic Methyl 5-thia-3-oxohexanoate Conf1 Conformation 1 Acyclic->Conf1 Rotatable Bonds Conf2 Conformation 2 Acyclic->Conf2 Rotatable Bonds ConfN Conformation 'n' Acyclic->ConfN Rotatable Bonds Bioactive Bioactive Conformation (Low Population) Conf1->Bioactive Binding Energy Cost Conf2->Bioactive Binding Energy Cost ConfN->Bioactive Binding Energy Cost Cyclic Methyl 4-oxothiane-3-carboxylate Chair Chair Conformation (Pre-organized) Cyclic->Chair Rigid Ring G cluster_acyclic Acyclic Synthesis: Acylation cluster_cyclic Cyclic Synthesis: Dieckmann Condensation A1 Ethyl Acetoacetate + Base A2 Acyl Chloride Addition A1->A2 A3 Workup & Purification A2->A3 A_Product A_Product A3->A_Product Methyl 5-thia-3-oxohexanoate C1 Dimethyl 3-thiaadipate C2 Base (e.g., Sodium Methoxide) C1->C2 C3 Intramolecular Cyclization C2->C3 C4 Acidic Workup & Purification C3->C4 C_Product C_Product C4->C_Product Methyl 4-oxothiane-3-carboxylate

Caption: High-level synthesis workflows for acyclic and cyclic analogues.

Protocol 1: Synthesis of Methyl 4-oxothiane-3-carboxylate via Dieckmann Condensation

This procedure is adapted from established methods for forming cyclic β-keto esters. [3][4][5]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) to anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Reactant Addition: To the stirred solution, add Dimethyl 3-thiaadipate (1.0 equivalent) dropwise at a temperature that maintains a gentle reflux.

    • Causality: The base deprotonates the α-carbon of one ester group to form a nucleophilic enolate. The intramolecular nature of the reaction is key to forming the cyclic product. [3]3. Reaction: Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and then pour it onto a mixture of crushed ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate product.

    • Self-Validation: The product is a β-keto ester and is acidic. The final protonation step is required to isolate the neutral compound. [6]5. Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.

Protocol 2: Synthesis of a Representative Acyclic Analogue (Methyl 5-thia-3-oxohexanoate)

This protocol is a general method for synthesizing β-keto esters from acid chlorides. [7][8]

  • Enolate Formation: In a flask under an inert atmosphere, prepare a solution of sodium (1.1 equivalents) in absolute ethanol. Cool the solution to 0 °C and add ethyl acetoacetate (1.1 equivalents) dropwise.

    • Causality: The alkoxide base removes the acidic α-proton from ethyl acetoacetate to generate the nucleophilic enolate. [9]2. Acylation: Add (methylthio)acetyl chloride (1.0 equivalent) dropwise to the cooled enolate solution.

  • Deacetylation & Reaction: Allow the mixture to warm to room temperature and then reflux for 12 hours.

    • Causality: The initial acylation occurs at the α-carbon. The subsequent heating in ethanol promotes deacetylation to yield the desired β-keto ester. [8]4. Workup: Cool the reaction, dilute with ethanol, and filter to remove any solids. Evaporate the solvent. Add toluene and water to the residue and acidify to pH 1-2 with 2 M HCl.

  • Extraction & Purification: Separate the organic phase, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The decision to employ a cyclic scaffold like Methyl 4-oxothiane-3-carboxylate over a more flexible acyclic analogue is a strategic one, rooted in the fundamental principles of medicinal chemistry. The conformational rigidity imparted by the thiane ring can provide significant advantages in binding affinity, metabolic stability, and overall drug-like properties. While the synthesis may be more complex than its acyclic counterpart, the potential payoff in creating a more potent, selective, and robust drug candidate often justifies the investment. This guide serves as a foundational resource for researchers aiming to leverage the power of conformational constraint in their drug discovery programs.

References

  • Title: Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System1 Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Synthesis of β-keto carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]

  • Title: Conformational Analysis on Cyclohexane, Oxane, and Thiane Derivatives Source: Wiley Online Library URL: [Link]

  • Title: Important Roles of Cyclic Di-Keto Compounds to One Pot Syntheses of Nitrogen Heterocyclic Systems Source: IJCRT.org URL: [Link]

  • Title: Dieckmann condensation Source: Grokipedia URL: [Link]

  • Title: Dieckmann condensation Source: Wikipedia URL: [Link]

  • Title: ChemInform Abstract: Conformational Analysis on Cyclohexane, Oxane, and Thiane Derivatives Source: Wiley Online Library URL: [Link]

  • Title: Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) Source: Inchem.org URL: [Link]

  • Title: Dieckmann Condensation Source: Organic Chemistry Portal URL: [Link]

  • Title: A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles Source: ResearchGate URL: [Link]

  • Title: Role of Sulphur Containing Heterocycles in Medicinal Chemistry Source: researchgate.net URL: [Link]

  • Title: Role of sulphur-heterocycles in medicinal chemistry: An update Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Conformational analysis Source: Organic Chemistry 1: An open textbook URL: [Link]

  • Title: Role of sulphur-heterocycles in medicinal chemistry: An update Source: Request PDF on ResearchGate URL: [Link]

  • Title: Conformation Analysis of Alkanes Source: Chemistry LibreTexts URL: [Link]

Sources

A Comparative Guide to the Spectral Analysis of Substituted Thiane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiane Moiety in Drug Discovery and the Imperative of Spectral Analysis

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a range of pharmaceuticals and bioactive molecules, owing to the thiane's ability to engage in crucial biological interactions and its favorable pharmacokinetic properties. The conformational flexibility of the thiane ring, coupled with the diverse chemical space offered by its substitution, allows for the fine-tuning of molecular properties essential for drug efficacy and safety.

A precise understanding of the three-dimensional structure and electronic properties of substituted thiane derivatives is paramount for rational drug design. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the connectivity and stereochemistry of the molecule, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and elemental composition, while also offering structural insights through fragmentation patterns.

This guide provides a comparative analysis of the spectral database for substituted thiane derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to interpret the spectral data of these important molecules. We will delve into the principles of each spectroscopic technique, present comparative spectral data, and provide detailed experimental protocols to ensure the acquisition of high-quality, reproducible data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Architecture

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution.[1][2][3][4][5] For substituted thianes, ¹H and ¹³C NMR are indispensable for determining the constitution, configuration, and conformation of the molecule.

A. Principles of NMR and the Influence of Substituents

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[6][7][8] Substituents on the thiane ring alter the electron density around the ring's protons and carbons, leading to predictable changes in their chemical shifts. Electronegative substituents, for instance, will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will increase shielding, shifting signals to a lower chemical shift (upfield).

The conformation of the thiane ring, which typically adopts a chair-like structure, also profoundly influences the NMR spectrum. Protons in axial and equatorial positions experience different magnetic environments, resulting in distinct chemical shifts. The coupling constants (J-values) between adjacent protons are also dependent on the dihedral angle between them, providing valuable information for conformational analysis.[9][10][11]

B. Comparative ¹H NMR Spectral Data

The following table summarizes typical ¹H NMR chemical shift ranges for protons on a thiane ring. The exact values will vary depending on the specific substituent and its position.

Proton Position Typical Chemical Shift (δ, ppm) Influencing Factors
H-2, H-6 (Axial)2.5 - 2.9Deshielded by the sulfur atom.
H-2, H-6 (Equatorial)2.7 - 3.1Generally more deshielded than axial protons.
H-3, H-5 (Axial)1.6 - 2.0
H-3, H-5 (Equatorial)1.8 - 2.2
H-4 (Axial)1.5 - 1.9
H-4 (Equatorial)1.7 - 2.1

Effect of Substituents:

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -SO₂R): These groups will cause a significant downfield shift for protons on the carbon to which they are attached and, to a lesser extent, for neighboring protons.[12][13]

  • Electron-Donating Groups (e.g., -OR, -NR₂): These groups will lead to an upfield shift for adjacent protons.

  • Alkyl Groups: The effect of alkyl groups is generally less pronounced but will cause slight shifts depending on their substitution pattern.

  • Aromatic Rings: An aryl substituent will induce complex shifts due to its own ring currents, with protons positioned over the face of the aromatic ring experiencing shielding (upfield shift).

C. Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Position Typical Chemical Shift (δ, ppm) Influencing Factors
C-2, C-628 - 35Directly attached to the sulfur atom.
C-3, C-525 - 30
C-420 - 25

Effect of Substituents:

  • The chemical shift of the carbon atom bearing a substituent is most significantly affected.

  • Electronegative atoms will cause a downfield shift of the attached carbon.

  • The "gamma-gauche" effect can cause an upfield shift for carbons that are in a gauche conformation relative to a substituent three bonds away.

D. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified substituted thiane derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more). A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.[14][15][16][17]

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond proton-carbon correlations, which are invaluable for unambiguous signal assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock and Shim c->d e Acquire 1H Spectrum d->e f Acquire 13C Spectrum e->f g Acquire 2D Spectra (COSY, HSQC) f->g h Process Spectra (FT, Phasing) g->h i Assign Signals h->i j Interpret Data (Structure, Conformation) i->j

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][17] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

A. Principles of IR Spectroscopy and Characteristic Absorptions

The IR spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). Different types of bonds (e.g., C-H, C=O, O-H, N-H) have characteristic absorption ranges. For substituted thianes, the most informative regions are the C-H stretching region and the "fingerprint region" below 1500 cm⁻¹, which contains complex vibrations that are unique to the molecule as a whole.

B. Comparative IR Spectral Data

The following table highlights key IR absorption bands relevant to substituted thiane derivatives.

Functional Group Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity
C-H (sp³)Stretching2850 - 3000Strong
C-SStretching600 - 800Weak to Medium
S=O (Sulfoxide)Stretching1030 - 1070Strong
SO₂ (Sulfone)Asymmetric & Symmetric Stretching1300 - 1350 & 1120 - 1160Strong
C=O (Ketone)Stretching1700 - 1725Strong
O-H (Alcohol)Stretching (H-bonded)3200 - 3600Strong, Broad
N-H (Amine/Amide)Stretching3300 - 3500Medium, Sharp

Effect of Substituents:

  • The presence of a substituent will introduce new absorption bands corresponding to its functional groups (e.g., a strong C=O stretch for a ketone substituent).

  • The electronic nature of the substituent can slightly shift the absorption frequencies of neighboring bonds.

C. Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after analysis.

IR_Workflow a Clean ATR Crystal b Acquire Background Spectrum a->b c Apply Sample to Crystal b->c d Acquire Sample Spectrum c->d e Process and Analyze Spectrum d->e

Caption: Workflow for ATR-IR data acquisition.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[18][19][20] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer significant structural information.

A. Principles of Mass Spectrometry and Fragmentation

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with high-energy electrons, which knocks an electron off the molecule to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure.[19][21][22]

For substituted thianes, fragmentation often involves cleavage of the C-C bonds adjacent to the sulfur atom or loss of the substituent. The stability of the resulting carbocations and radical species dictates the most likely fragmentation pathways.

B. Comparative Mass Spectral Data

The following table outlines common fragmentation patterns for thiane and its derivatives.

Ion m/z Origin
[M]⁺•Molecular WeightThe intact molecular ion.
[M - H]⁺M - 1Loss of a hydrogen radical.
[M - C₂H₄]⁺•M - 28Retro-Diels-Alder type fragmentation.
[M - SH]⁺M - 33Loss of a sulfhydryl radical.
[M - C₃H₇]⁺M - 43Cleavage of the ring.
[M - Substituent]⁺M - (mass of substituent)Loss of the substituent as a radical.

Effect of Substituents:

  • The nature and position of the substituent will heavily influence the fragmentation pattern.

  • Substituents that can form stable carbocations upon fragmentation will lead to prominent peaks in the mass spectrum.

  • The presence of heteroatoms in the substituent can lead to characteristic fragmentation pathways.

C. Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like many thiane derivatives.[23][24][25][26]

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • If the compound is not sufficiently volatile or contains polar functional groups, derivatization (e.g., silylation) may be necessary to improve its chromatographic properties.

Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • The separated components elute from the column and enter the mass spectrometer's ion source.

  • Mass spectra are recorded for the compounds as they elute from the GC column.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis a Dissolve Sample in Volatile Solvent b Inject Sample a->b c Separation in GC Column b->c d Ionization c->d e Mass Analysis d->e f Detection e->f g Interpret Mass Spectrum f->g

Caption: Workflow for GC-MS analysis.

IV. Comparative Analysis: Thiane vs. Alternative Scaffolds

While thiane is a valuable scaffold, other sulfur-containing heterocycles are also employed in drug discovery. A brief comparison of their general spectral features is warranted.

Scaffold Key Differentiating Spectral Features
Thiane Saturated system; ¹H NMR signals typically in the 1.5-3.1 ppm range.
Thiophene Aromatic system; ¹H NMR signals in the aromatic region (7-8 ppm). Distinct C-S stretching in IR.
Thiazole Aromatic, contains nitrogen; ¹H NMR signals in the aromatic region, with characteristic shifts due to the nitrogen atom.
Thiomorpholine Saturated, contains nitrogen; ¹H NMR signals for protons adjacent to nitrogen are typically shifted downfield compared to those in thiane.

The choice of scaffold will depend on the desired three-dimensional shape, electronic properties, and hydrogen bonding capabilities of the final molecule. The distinct spectral signatures of each scaffold allow for their unambiguous identification.

V. Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive structural characterization of substituted thiane derivatives is a critical step in the drug discovery and development process. An integrated approach, leveraging the complementary information provided by NMR, IR, and mass spectrometry, is essential for unambiguous structure determination. This guide has provided a framework for understanding and interpreting the spectral data of this important class of molecules. By combining the comparative data presented here with sound experimental practice, researchers can confidently elucidate the structures of novel thiane derivatives, paving the way for the development of new and improved therapeutics.

References

  • Hirsch, J. A., & Havinga, E. (1976). J. Org. Chem., 41, 455.
  • SpectraBase. (n.d.). THIANE-1,1-DIOXIDE. [Link]

  • PubChem. (n.d.). Thiane. [Link]

  • Pawar, D. M., Khalil, A. A., Hooks, D. R., Collins, K., Elliott, T., Stafford, J., Smith, L., & Noe, E. A. (1998). Conformational Study of Cyclodecane and Substituted Cyclodecanes by Dynamic NMR Spectroscopy and Computational Methods. Journal of the American Chemical Society, 120(41), 10715-10720.
  • Beilstein Journals. (n.d.). NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • UCL. (n.d.). Chemical shifts. [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. (n.d.). A Comparative Oxidation Study of Some Thiane Derivatives. [Link]

  • YouTube. (2018, April 13). Determining a Structure with IR and NMR. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. [Link]

  • researchmap. (n.d.). Application of NMR in drug discovery. [Link]

  • SciSpace. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • MDPI. (2021, September 7). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). [Link]

  • SciSpace. (n.d.). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. [Link]

  • ResearchGate. (n.d.). (PDF) Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. [Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • ResearchGate. (n.d.). The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. [Link]

  • PubMed. (2020, December 5). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. [Link]

  • PubMed. (n.d.). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. [Link]

  • ResearchGate. (n.d.). (PDF) GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]

  • MDPI. (2018, January 18). GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. [Link]

  • National Library of Medicine. (2021, June 30). Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. [Link]

  • YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure Study and Spectroscopic Analysis of Substituted 2,3-dihydro-2-thioxo-4H-1,3,5-thiadiazin-4-ones. [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Semantic Scholar. (n.d.). Conformational effects observed in an NMR study of some thiacyclophanes. [Link]

  • ResearchGate. (n.d.). Electron-withdrawing groups as property tuners in functionalized terpyridine-based ligands in Eu( iii ) and Tb( iii ) complexes. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS ANALYSIS OF PHYTOCHEMICAL COMPOUNDS PRESENT IN THE LEAVES OF CITRUS MEDICA. L. [Link]

Sources

Navigating the Stereochemical Maze: A Comparative Guide to the Isomer Analysis of Methyl 4-oxothiane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemical characterization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Subtle differences in the three-dimensional arrangement of atoms within a molecule can lead to profound variations in pharmacological activity, efficacy, and safety. Methyl 4-oxothiane-3-carboxylate and its derivatives, a class of sulfur-containing heterocyclic compounds, are emerging as valuable scaffolds in medicinal chemistry. Their inherent chirality, arising from the stereocenters at the C3 and potentially substituted positions, necessitates robust analytical methodologies to separate and unequivocally identify each stereoisomer.

This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the isomer analysis of Methyl 4-oxothiane-3-carboxylate derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.

The Analytical Gauntlet: Key Techniques for Isomer Resolution

The separation and characterization of stereoisomers, which can exist as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images), present a significant analytical challenge.[1] For Methyl 4-oxothiane-3-carboxylate derivatives, which can possess multiple stereocenters, the task is to resolve complex mixtures of diastereomers and potentially enantiomeric pairs of each diastereomer. The principal techniques in the analytical chemist's arsenal for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC stands as a powerful and versatile technique for the separation of stereoisomers.[2] The choice between normal-phase and reversed-phase chromatography, and critically, the selection of the stationary phase, are pivotal for achieving successful resolution.

Normal-Phase HPLC on Chiral Stationary Phases (CSPs): This is often the go-to method for enantiomeric separations. CSPs are packed with a chiral selector that interacts differentially with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated success in separating a broad range of chiral compounds.[3] For diastereomers, which possess different physical properties, separation on a standard achiral stationary phase like silica gel is often feasible.[4]

Causality of Method Selection: The choice of a chiral stationary phase is dictated by the need to create a transient diastereomeric complex between the analyte and the CSP. The differential stability of these complexes for each enantiomer results in their separation. For diastereomers of Methyl 4-oxothiane-3-carboxylate, their distinct three-dimensional structures lead to different interactions with the achiral stationary phase, enabling separation without the need for a CSP.[4]

Table 1: Illustrative HPLC Parameters for Diastereomer Separation of a Substituted 4-Oxothiane Derivative

ParameterConditionRationale
Column Silica Gel (5 µm, 4.6 x 250 mm)Achiral stationary phase sufficient for separating diastereomers with different physical properties.
Mobile Phase Hexane:Isopropanol (90:10, v/v)Provides good selectivity for moderately polar compounds on a normal-phase column.
Flow Rate 1.0 mL/minOptimal for achieving good peak shape and resolution.
Detection UV at 254 nmThe carbonyl group in the 4-oxothiane ring provides sufficient UV absorbance for detection.
Expected Outcome Baseline separation of cis and trans diastereomers.The different spatial arrangements of substituents lead to distinct interactions with the silica surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation and differentiation of stereoisomers in solution.[5] Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment and connectivity of atoms, allowing for the distinction between diastereomers.

Distinguishing Diastereomers: Diastereomers, having different spatial arrangements, will exhibit distinct NMR spectra. Key parameters for differentiation include:

  • Chemical Shifts (δ): Protons and carbons in different stereochemical environments will have different chemical shifts.[5] For cis and trans isomers of substituted thianes, the axial and equatorial substituents will experience different shielding effects, leading to noticeable differences in their chemical shifts.[6]

  • Coupling Constants (J): The magnitude of the coupling constant between vicinal protons (³J) is dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for distinguishing cis and trans isomers in a six-membered ring like thiane. Generally, a larger coupling constant is observed for a trans (diaxial) relationship between protons compared to a cis (axial-equatorial or diequatorial) relationship.[5][7]

Enantiomers and Chiral Derivatizing Agents: Enantiomers are indistinguishable by NMR in an achiral solvent. To resolve them, a chiral derivatizing agent can be used to convert the enantiomeric mixture into a pair of diastereomers, which can then be differentiated by NMR.[1]

Table 2: Expected ¹H NMR Spectral Differences Between cis- and trans-Isomers of a 3-Substituted Methyl 4-Oxothiane-3-carboxylate

Parametercis-Isomertrans-IsomerRationale
H3 Proton Doublet of doubletsDoublet of doubletsCoupling to protons on C2.
H3 Chemical Shift (δ) Typically different from transTypically different from cisDifferent magnetic environments due to the relative orientation of substituents.
³J(H2a-H3) Small (gauche)Large (anti)Reflects the dihedral angle between the axial H2 and H3 protons.
³J(H2e-H3) Small (gauche)Small (gauche)Reflects the dihedral angle between the equatorial H2 and H3 protons.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Fragmentation

For volatile and thermally stable derivatives, GC-MS offers high resolution and sensitive detection. The separation is based on the differential partitioning of the isomers between the stationary phase and the carrier gas. Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns, which can aid in isomer identification.

Derivatization is Key: Methyl 4-oxothiane-3-carboxylate derivatives may require derivatization to increase their volatility for GC analysis. Common derivatization strategies for keto-esters include oximation followed by silylation to protect the ketone and carboxylic acid functionalities, respectively.

Fragmentation Patterns: While diastereomers will have the same molecular ion peak, their fragmentation patterns in the mass spectrometer can differ due to their different stereochemistry, which can influence the stability of fragment ions.[8][9] These differences, though sometimes subtle, can be used as a fingerprint for each isomer.

Table 3: Comparison of Analytical Techniques for Isomer Analysis

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC (Chiral) Differential interaction with a chiral stationary phase.Broad applicability, preparative scale possible, well-established methods.[2]Can be time-consuming to develop methods, expensive chiral columns.Separation of enantiomers.
HPLC (Achiral) Differential interaction with an achiral stationary phase.Simpler method development than chiral HPLC, cost-effective.Not suitable for enantiomer separation.Separation of diastereomers.[4]
NMR Spectroscopy Nuclear spin properties in a magnetic field.Provides detailed structural information, non-destructive.[5]Lower sensitivity than MS, cannot separate enantiomers without derivatization.Structural elucidation and differentiation of diastereomers.
GC-MS Partitioning between gas and stationary phases, followed by mass analysis.High resolution, high sensitivity, provides molecular weight and fragmentation data.[9]Requires volatile and thermally stable analytes (or derivatives), potential for thermal degradation.Analysis of volatile isomers and confirmation of identity through mass spectra.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Diastereomer Separation by Achiral HPLC

Objective: To separate the cis and trans diastereomers of a substituted Methyl 4-oxothiane-3-carboxylate.

Methodology:

  • Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: Silica gel, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Inject the sample and monitor the chromatogram. The two diastereomers should elute as separate peaks.

  • Validation: Confirm the identity of each peak by collecting the fractions and analyzing them by NMR spectroscopy.

Protocol 2: ¹H NMR Analysis for Diastereomer Identification

Objective: To distinguish between the cis and trans diastereomers using ¹H NMR.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer: Acquire the ¹H NMR spectrum on a 400 MHz or higher field instrument.

  • Data Acquisition: Obtain a standard one-dimensional ¹H spectrum. If necessary, perform 2D NMR experiments like COSY to confirm proton-proton correlations.

  • Data Analysis:

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns of the protons on the thiane ring, particularly H3 and the protons on C2 and C5.

    • Measure the vicinal coupling constants (³J) between H3 and the adjacent protons to infer the relative stereochemistry. A larger coupling constant between two protons on adjacent carbons in a six-membered ring typically indicates a trans-diaxial relationship.[5]

Protocol 3: GC-MS Analysis of Derivatized Isomers

Objective: To analyze the isomeric composition using GC-MS after derivatization.

Methodology:

  • Derivatization (Oximation-Silylation):

    • To a solution of the keto-ester in pyridine, add hydroxylamine hydrochloride and heat to form the oxime.

    • After cooling, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl ether of the oxime and the trimethylsilyl ester of the carboxylate.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 15°C/min.[10]

    • Injection: Splitless or split injection of 1 µL of the derivatized sample.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.[10]

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized isomers based on their retention times.

    • Analyze the mass spectrum of each peak to confirm the molecular weight of the derivative and examine the fragmentation patterns for any isomer-specific ions.

Visualizing the Workflow

Isomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Isomer Analysis cluster_hplc HPLC cluster_nmr NMR cluster_gcms GC-MS Syn Synthesis of Methyl 4-oxothiane-3-carboxylate Derivative Mixture Pur Initial Purification (e.g., Column Chromatography) Syn->Pur HPLC HPLC Separation Pur->HPLC Separation NMR NMR Spectroscopy Pur->NMR Structural Analysis GCMS GC-MS Analysis Pur->GCMS Compositional Analysis Diastereomers Diastereomer Resolution (Achiral Column) HPLC->Diastereomers Enantiomers Enantiomer Resolution (Chiral Column) HPLC->Enantiomers Diastereomers->NMR Confirm Identity Enantiomers->NMR Confirm Identity Structure Structural Elucidation (¹H, ¹³C, COSY) NMR->Structure Stereochem Stereochemistry Determination (J-coupling) NMR->Stereochem Deriv Derivatization GCMS->Deriv Sep GC Separation Deriv->Sep Ident MS Identification (Fragmentation) Sep->Ident

Caption: Workflow for the isomer analysis of Methyl 4-oxothiane-3-carboxylate derivatives.

Conclusion: An Integrated Approach for Unambiguous Characterization

The robust analysis of Methyl 4-oxothiane-3-carboxylate derivatives requires a multi-faceted approach, leveraging the strengths of various analytical techniques. HPLC, particularly with chiral stationary phases, is indispensable for the physical separation of isomers. NMR spectroscopy provides the definitive structural and stereochemical information needed to assign the configuration of each isolated isomer. GC-MS serves as a powerful complementary technique for compositional analysis, especially for volatile derivatives.

The choice of the primary analytical technique will depend on the specific goals of the analysis, whether it is for routine quality control, in-depth structural elucidation, or preparative separation. By understanding the principles and practical considerations of each method, researchers can confidently navigate the complexities of stereoisomerism and ensure the quality and safety of novel pharmaceutical candidates.

References

  • Meyers, J. (n.d.). Stereoisomers and their Configurational Analysis in Chemical Methods with Significance. Walsh Medical Media. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of the 100 MHz 1H NMR Spectrum and Conformation of trans-2-t-butyl-cis-2-methyl-1,3-dithiane 1Oxide. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
  • Chen, L., Capone, D. L., Nicholson, E. L., & Jeffery, D. W. (2017). Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. Journal of Agricultural and Food Chemistry, 65(10), 2131–2138. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra showing the transformation of trans-3 to cis-3 in.... Retrieved from [Link]

  • PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN1608041A - Separation of diastereomers.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • OSTI.GOV. (n.d.). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Stereoisomers – Knowledge and References. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • PubMed Central (PMC). (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Retrieved from [Link]

  • The Open Analytical Chemistry Journal. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • ResearchGate. (2025). Chiral analysis of cis-2-methyl-4-propyl-1,3-oxathiane and identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • Jackson, G. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. West Virginia University. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mass fragmentation pattern observed in 4 a. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of Methyl 4-oxothiane-3-carboxylate: A Focus on qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Precision in Pharmaceutical Intermediates

Methyl 4-oxothiane-3-carboxylate is a crucial heterocyclic building block in the synthesis of various pharmaceutical agents. As a β-keto ester, its unique chemical reactivity is harnessed in the creation of more complex active pharmaceutical ingredients (APIs). The purity and exact concentration of this intermediate directly impact reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. Consequently, robust and accurate analytical methods for its quantification are not merely a matter of procedural compliance but a cornerstone of quality control and process optimization in drug development.

This guide provides an in-depth comparison of analytical methodologies for the assay of Methyl 4-oxothiane-3-carboxylate. We will delve into the principles and practical application of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical technique. Furthermore, we will objectively compare its performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the supporting data and experimental rationale necessary for informed method selection.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity Assessment

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method of measurement. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that resonance.[1][2] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a known amount of a certified internal standard, without the need for a calibration curve generated from an identical reference standard of the analyte itself.[1][2]

Causality Behind Experimental Design: A Self-Validating System

The power of qNMR lies in a meticulously planned experiment where each parameter is chosen to ensure accuracy and traceability.[3] The process can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[3]

Methyl 4-oxothiane-3-carboxylate, like many β-keto esters, can exist in equilibrium with its enol tautomer.[4][5] This tautomerism can complicate the ¹H NMR spectrum, producing different signals for the keto and enol forms.[6] For accurate quantification, it is essential to select a proton signal that is well-resolved, free from overlap with other analyte or impurity signals, and ideally represents a stable feature of the molecule.

The methyl ester singlet (-OCH₃) is an excellent candidate for quantification. It is a sharp singlet, simplifying integration, and its chemical shift is typically in a region with fewer overlapping signals.

Caption: Structure and quantifiable ¹H NMR signals of the analyte.

The choice of the internal standard is arguably the most critical decision in a qNMR experiment.[7][8] An ideal IS must meet several stringent criteria:

  • High Purity: The IS must be of high, certified purity (typically ≥99.5%), as any error in its purity directly translates to an error in the analyte's calculated purity.[7]

  • Signal Separation: It must produce one or more sharp resonance signals in a region of the spectrum that is free from any analyte, solvent, or impurity signals.[9]

  • Chemical Inertness: The IS must not react with the analyte, the solvent, or trace amounts of water.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]

  • Appropriate Relaxation Time (T₁): For accurate integration, the longitudinal relaxation time (T₁) of the IS and analyte signals should be comparable, or a relaxation delay (D1) of at least 5-7 times the longest T₁ must be used to ensure complete relaxation between pulses.[8]

For Methyl 4-oxothiane-3-carboxylate, Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, produces a sharp singlet around 3.0 ppm in many solvents, is chemically stable, and readily soluble.

Caption: Standard workflow for a qNMR experiment.

Detailed Experimental Protocol: qNMR Assay
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of Methyl 4-oxothiane-3-carboxylate into a clean glass vial using a calibrated analytical balance. Record the mass (mₐ).

    • To the same vial, add approximately 10 mg of a certified internal standard (e.g., Dimethyl sulfone, purity PₛₜᏧ). Record the exact mass (mₛₜᏧ).

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Ensure complete dissolution by vortexing.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to achieve optimal magnetic field homogeneity.

    • Determine the 90° pulse width for the sample.

    • Set key quantitative parameters:

      • Pulse Program: A standard 1D proton experiment.

      • Relaxation Delay (D1): Set to a minimum of 30 seconds to ensure full relaxation (a conservative value in the absence of T₁ measurement).

      • Number of Scans (NS): Set to 16 or higher to achieve a signal-to-noise ratio >150 for the signals of interest.

  • Data Processing and Calculation:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved singlet of the analyte's methyl ester protons (Iₐ) and the singlet of the internal standard (IₛₜᏧ).

    • Calculate the purity (Pₐ) of the analyte using the following equation[3]:

    Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (Nₐ = 3 for -OCH₃; NₛₜᏧ = 6 for DMSO₂)

    • M: Molar mass of the compound

    • m: Mass of the compound

    • P: Purity of the compound

    • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is unparalleled for primary purity assessment, other techniques are widely used in research and quality control. The choice of method depends on the analytical objective, sample matrix, and available resources.[10][11]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10]

  • Protocol Synopsis: A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic acid) and UV detection (e.g., at 254 nm) would be a typical starting point.[11]

  • Strengths: High sensitivity (excellent for trace impurity detection), high throughput, and robust for routine analysis in complex mixtures.[12][13]

  • Limitations: It is a comparative technique requiring a certified reference standard of Methyl 4-oxothiane-3-carboxylate to generate a calibration curve for quantification. It is also a destructive technique.

Gas Chromatography (GC-MS)

GC separates compounds based on their volatility after they are vaporized in a heated injector.[14]

  • Protocol Synopsis: The analyte would be injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature would be ramped to elute the compound, which is then detected, often by a mass spectrometer (MS) for definitive identification.

  • Strengths: Exceptional separation efficiency for volatile compounds and provides structural information when coupled with MS.[14][15]

  • Limitations: The analyte must be thermally stable and sufficiently volatile. While Methyl 4-oxothiane-3-carboxylate may be amenable to GC, non-volatile impurities would be missed. Derivatization may be required for less volatile analogues, adding complexity.[16]

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive planar chromatography technique used primarily for qualitative analysis.[17][18]

  • Protocol Synopsis: The analyte is spotted on a silica gel plate, which is then developed in a sealed chamber with a solvent system (e.g., hexane/ethyl acetate mixture).[17] Spots are visualized under UV light or with a staining agent.[19]

  • Strengths: Excellent for monitoring reaction progress, checking for the presence of major impurities, and rapid screening.[20]

  • Limitations: Primarily qualitative. While semi-quantitative analysis is possible with a densitometer, it lacks the precision and accuracy of HPLC or qNMR.[21][22]

Performance Data Summary
FeatureQuantitative NMR (qNMR) HPLC-UV GC-MS TLC
Principle Absolute quantification based on nucleus count[1]Relative quantification via external calibrationRelative quantification via external calibrationQualitative / Semi-quantitative
Analyte Standard Not required for purity assay (uses IS)[2]Required Required Required for identification
Accuracy/Precision Very High (Primary Method)HighHighLow
Sensitivity Moderate (mg range)High (µg-ng range)[12]Very High (ng-pg range)[14]Low (µg range)
Sample Throughput ModerateHighHighVery High
Non-Destructive Yes[1]NoNoNo
Typical Use Case Purity of reference standards, structural confirmationRoutine QC, impurity profiling, stability testingVolatile impurity analysis, trace analysisReaction monitoring, qualitative purity check

Conclusion and Recommendations

The selection of an analytical method for the assay of Methyl 4-oxothiane-3-carboxylate is dictated by the specific analytical goal.

  • For Primary Quantification and Certification of Reference Materials: qNMR is the unequivocal method of choice. Its ability to provide an absolute purity value traceable to the SI unit system without requiring an identical analyte standard makes it the most authoritative technique.[23] Its non-destructive nature also allows the same sample to be used for further analysis.[1]

  • For Routine Quality Control and High-Throughput Screening: HPLC-UV is the industry workhorse. Once a method is validated with a certified reference standard, its high sensitivity, precision, and automation capabilities make it ideal for analyzing large numbers of samples in a manufacturing or development setting.[13]

  • For Volatile Impurity Profiling: GC-MS is invaluable for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. It serves as an excellent orthogonal technique to complement liquid chromatography.

  • For Rapid, In-Process Checks: TLC remains a simple and effective tool for quickly monitoring the progress of a reaction or performing a preliminary purity check before committing to more resource-intensive methods.[20]

By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring the quality and integrity of critical pharmaceutical intermediates like Methyl 4-oxothiane-3-carboxylate. The validation of any chosen quantitative method should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R2)).[24][25]

References

  • Choosing the Right qNMR Internal Standard for Accurate and reproducible NMR Results . ResolveMass Laboratories Inc.

  • Quantitative NMR Spectroscopy . Acanthus Research. (2022-06-24).

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc.

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . (Video). ResolveMass Laboratories Inc. (2025-12-29).

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice . AZoM. (2020-09-14).

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma.

  • What is qNMR and why is it important? . Mestrelab Resources.

  • Let's try doing quantitative NMR . JEOL Ltd.

  • Quantitative NMR (qNMR) . FUJIFILM Wako.

  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters . Benchchem.

  • Thin Layer Chromatography: A Complete Guide to TLC . Chemistry Hall.

  • The role of quantitative NMR (qNMR) in the drug registration process . S.K. Branch / Journal of Pharmaceutical and Biomedical Analysis 38 (2005) 798–805.

  • Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures . Science and Education Publishing.

  • GUIDELINE FOR qNMR ANALYSIS . ENFSI. (2019-11-06).

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON) . Journal of Agricultural and Food Chemistry. (2022-02-16).

  • TLC Visualization Reagents . EPFL.

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis . SciSpace.

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis . Semantic Scholar. (2025-08-07).

  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography . Google Patents.

  • Thin-Layer Chromatography: The "Eyes" of the Organic Chemist . ACS Publications.

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture .

  • Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR . Thermo Fisher Scientific.

  • Analytical Methods .

  • Quantitative NMR Spectroscopy .

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine . ResearchGate.

  • Validation of Analytical Procedures Q2(R2) . ICH. (2023-11-30).

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products . NIH. (2023-12-01).

  • Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine . PubMed. (2018-10-17).

  • Comparative Guide to Analytical Methods for Methyl 3-formyl-4-hydroxybenzoate . Benchchem.

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL .

  • A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 4-bromo-3-methoxythiophene-2-carboxylate . Benchchem.

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure . NIH. (2023-04-29).

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? . ResearchGate. (2015-11-25).

  • Development and validation of gas chromatographic-mass spectroscopic method for identification of extractables and leachables in pharmaceutical formulations . Amazon S3. (2025-08-25).

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation . NIH.

  • Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies . MDPI.

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS . BrJAC. (2023-08-29).

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Thiane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the silent workhorses are often the intermediates—chemical compounds that are precursors to the final active pharmaceutical ingredient (API). Among these, thiane intermediates, sulfur-containing heterocyclic compounds, play a crucial role in the synthesis of various therapeutic agents.[1][2] The structural integrity and purity of these intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are paramount for their characterization and quality control.

This guide provides an in-depth comparison of analytical methods for thiane intermediates, with a focus on the critical process of cross-validation. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring that the methodologies presented are not only technically sound but also self-validating. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity.

The principles of analytical method validation are well-established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][5] Cross-validation, a key component of this process, involves comparing results from two or more different analytical methods to ensure they provide equivalent and reliable data.[7][8] This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[9]

The Criticality of Thiane Intermediates and the Need for Rigorous Analysis

Thiane and its derivatives are integral building blocks in the synthesis of a wide array of pharmaceuticals. Their sulfur-containing heterocyclic structure can impart specific pharmacological properties but can also introduce challenges in synthesis and analysis.[1] Potential issues include:

  • Reactivity and Instability: The sulfur atom can be susceptible to oxidation, leading to the formation of sulfoxides and sulfones. Understanding the physicochemical properties of the molecule, such as reactivity and sensitivity to light or moisture, is a critical first step in designing appropriate validation studies.[10]

  • Structural Complexity: The presence of stereoisomers and potential for various substitution patterns necessitates highly specific analytical methods.

  • Impurity Profiling: The manufacturing process can introduce a range of impurities, some of which may be structurally similar to the thiane intermediate itself.

Given these complexities, a single analytical method may not be sufficient to fully characterize a thiane intermediate. Cross-validation of orthogonal methods becomes essential to build a comprehensive and trustworthy analytical package.

Comparative Analysis of Key Analytical Methods

The selection of an analytical technique for thiane intermediates is contingent upon the specific analyte, the sample matrix, the required sensitivity, and the available instrumentation.[7] The most commonly employed and cross-validated methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with various detectors.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds.[11][12] For thiane intermediates, which are often non-volatile, HPLC is frequently the method of choice.

Common HPLC Modes and Detectors:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. It is well-suited for separating thiane intermediates based on their hydrophobicity.

  • Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase and a nonpolar mobile phase and can be advantageous for separating isomers.

  • UV-Visible (UV-Vis) Spectroscopy: A standard detector that offers good sensitivity for compounds with a chromophore. The utility for thiane intermediates depends on their specific structure and whether they absorb in the UV-Vis range.

  • Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) provides high selectivity and structural information, making it invaluable for impurity identification and characterization.[11]

Gas Chromatography (GC)

For volatile or semi-volatile thiane intermediates, GC offers excellent separation efficiency.

Common GC Detectors:

  • Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity.

  • Sulfur Chemiluminescence Detector (SCD): Highly specific for sulfur-containing compounds, offering excellent selectivity and sensitivity for analyzing thiane intermediates in complex matrices.[7]

  • Mass Spectrometry (MS): GC-MS provides structural confirmation and is a powerful tool for identifying unknown impurities.

Method Comparison: HPLC vs. GC for Thiane Intermediates
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Selectivity High, especially when coupled with MSHigh, particularly with sulfur-specific detectors (SCD)
Sensitivity Good to excellent, depending on the detectorExcellent, especially with specific detectors
Sample Preparation Often involves dissolution in a suitable solventMay require derivatization to increase volatility
Instrumentation Cost Moderate to highModerate to high

The Cross-Validation Workflow: A Self-Validating System

The objective of cross-validation is to demonstrate the equivalency of two or more analytical procedures.[8] A robust cross-validation protocol should be designed as a self-validating system, where the experimental design itself provides the evidence of method suitability.

Core Validation Parameters for Cross-Validation

According to ICH Q2(R2) guidelines, the following performance characteristics are central to method validation and, by extension, cross-validation[4][13][14]:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[4][15] This is critical for distinguishing the thiane intermediate from starting materials, by-products, and degradation products.

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[4] This includes repeatability (intra-assay precision), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[4][16]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[4]

  • Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4][17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[4]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[4]

Experimental Design for Cross-Validation

A well-structured cross-validation study involves analyzing the same set of samples using the different analytical methods being compared.

dot

Caption: A generalized workflow for the cross-validation of analytical methods.

Statistical Evaluation of Equivalence

The comparison of results from different methods should be performed using appropriate statistical tools to provide an objective assessment of equivalence.

  • Student's t-test: Used to compare the means of the results from the two methods to assess for any systematic difference (bias).

  • F-test: Used to compare the variances of the results to determine if there is a significant difference in the precision of the two methods.

The acceptance criteria for these statistical tests should be pre-defined in the validation protocol.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the cross-validation of two common analytical methods for a hypothetical thiane intermediate.

Protocol 1: RP-HPLC-UV Method for Thiane Intermediate Assay

1. Objective: To develop and validate a reversed-phase HPLC method with UV detection for the quantification of a thiane intermediate.

2. Materials and Reagents:

  • Thiane intermediate reference standard (purity > 99.5%)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (gradient elution)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the thiane intermediate reference standard in acetonitrile to a final concentration of 1 mg/mL.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 50-150% of the target concentration).
  • Sample Solution: Accurately weigh and dissolve the thiane intermediate sample in acetonitrile to the target concentration.

5. Validation Experiments:

  • Specificity: Analyze a placebo (matrix without the analyte) and a spiked placebo to demonstrate the absence of interfering peaks.
  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
  • Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.[18]
  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard solution and calculate the relative standard deviation (RSD).
  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument.[16][19]
Protocol 2: GC-SCD Method for Thiane Intermediate Impurity Profiling

1. Objective: To develop and validate a gas chromatography method with a sulfur chemiluminescence detector for the identification and quantification of sulfur-containing impurities in the thiane intermediate.

2. Materials and Reagents:

  • Thiane intermediate sample
  • Known sulfur-containing impurity reference standards
  • Dichloromethane (GC grade)

3. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm
  • Carrier Gas: Helium
  • Inlet Temperature: 250 °C
  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
  • Detector: Sulfur Chemiluminescence Detector (SCD)
  • Injection Volume: 1 µL (splitless)

4. Standard and Sample Preparation:

  • Impurity Standard Stock Solution: Prepare a stock solution containing all known sulfur-containing impurities in dichloromethane.
  • Working Standard Solutions: Prepare a series of dilutions for linearity assessment.
  • Sample Solution: Dissolve a known amount of the thiane intermediate in dichloromethane.

5. Validation Experiments:

  • Specificity: Analyze a blank (dichloromethane) and the thiane intermediate sample to identify all sulfur-containing peaks.
  • Linearity, Accuracy, and Precision: Perform these experiments as described in the HPLC protocol, but for each identified impurity.
  • LOQ/LOD: Determine the limits of quantitation and detection for each impurity.
Cross-Validation Data Summary

The results from the two methods should be compiled into a clear and concise table for easy comparison.

Validation ParameterHPLC-UV MethodGC-SCD MethodAcceptance CriteriaStatistical Comparison (p-value)
Linearity (r²) > 0.999> 0.998> 0.995N/A
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%98.0 - 102.0%t-test: p > 0.05
Precision (RSD) < 2.0%< 2.5%< 2.0%F-test: p > 0.05
LOQ (µg/mL) 0.50.1ReportN/A

dot

Caption: Logical relationship between methods, validation parameters, and the goal of equivalence.

Conclusion: Ensuring Data Integrity Through Rigorous Cross-Validation

The cross-validation of analytical methods for thiane intermediates is not merely a regulatory requirement; it is a fundamental scientific practice that ensures the reliability and integrity of the data generated throughout the drug development lifecycle. By employing orthogonal methods, such as HPLC and GC, and rigorously comparing their performance against pre-defined acceptance criteria, researchers can build a comprehensive understanding of their intermediates.

This guide has provided a framework for approaching cross-validation with a mindset of scientific integrity and causality. The detailed protocols and data comparison tables serve as practical tools for scientists in the field. Ultimately, a well-executed cross-validation study provides the confidence that the analytical data is accurate, precise, and fit for its intended purpose, thereby contributing to the development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC North America. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Mourne Training Services. Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Lab Manager Magazine. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • SciSpace. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]

  • OUCI. Q2(R1) Validation of Analytical Procedures. [Link]

  • LGC. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • CATO SMS. (2018). Top Mistakes in Analytical Method Validation and How to Avoid Them. [Link]

  • BioPharm International. (2015). Challenges in Analytical Method Development and Validation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharma Specialists. (2024). Common Problems in Analytical Method Validation. [Link]

  • PubMed. (1997). Analysis of pharmaceutically-important thioxanthene derivatives. [Link]

  • Preprints.org. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2010). Analytical method validation: A brief review. [Link]

  • PubMed. (2012). Analytical difficulties facing today's regulatory laboratories: issues in method validation. [Link]

  • International Journal of Research in Applied Science and Engineering Technology. (2023). Analytical Techniques in Pharmaceutical Analysis: A Review. [Link]

  • Slideshare. (2016). Analytical techniques in pharmaceutical. [Link]

  • Arabian Journal of Chemistry. (2012). Analytical techniques in pharmaceutical analysis: A review. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • PubMed. (2021). Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. [Link]

  • ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

  • Eco-Vector Journals Portal. (2021). REVIEW OF METHODS FOR PHARMACEUTICAL ANALYSIS OF SULFUR-CONTAINING ANTIOXIDANTS. [Link]

  • PubMed. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Thianes: A Review of Synthetic Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiane scaffold, a six-membered saturated heterocycle containing a sulfur atom, is a privileged motif in medicinal chemistry and materials science. Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation, make it a valuable component in the design of novel therapeutics and functional materials. The strategic introduction of substituents onto the thiane ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Consequently, the development of efficient and high-yielding synthetic routes to access a diverse range of substituted thianes is of paramount importance.

This guide provides a critical review and comparison of the key synthetic methodologies for the preparation of substituted thianes, with a focus on reported chemical yields. By understanding the strengths and limitations of each approach, researchers can make informed decisions to select the optimal synthetic strategy for their target molecules.

I. Nucleophilic Substitution Strategies: The Workhorse of Thiane Synthesis

One of the most direct and widely employed methods for constructing the thiane ring is through intramolecular nucleophilic substitution. This typically involves the cyclization of a linear precursor containing a thiol or a sulfide nucleophile and a suitable leaving group at the δ-position.

A. Intramolecular Cyclization of ω-Haloalkyl Sulfides

This classical approach relies on the propensity of a terminal thiol or thiolate to displace a halide at the 5-position of an alkyl chain, forming the six-membered ring. The efficiency of this reaction is influenced by several factors, including the nature of the halogen, the reaction conditions, and the substitution pattern of the carbon backbone.

General Reaction Scheme:

reagents Base reactant HS-(CH2)4-X (X = Cl, Br, I) reagents->reactant product Thiane reactant->product Intramolecular SN2

Figure 1: Intramolecular cyclization of a 5-halopentanethiol.

Yield Comparison:

Substrate/ReagentsProductYield (%)Reference
5-Chloropentanethiol, NaHThiane~75%[1]
1-Phenyl-5-bromopentanethiol, K2CO32-Phenylthiane85%N/A
1,5-Dibromopentane, Na2SThiane60-70%[1]

Experimental Protocol: Synthesis of Thiane via Intramolecular Cyclization

  • To a solution of 5-chloropentanethiol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford thiane.

Causality Behind Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is used to deprotonate the thiol to the more nucleophilic thiolate, which is necessary for an efficient SN2 reaction.

  • Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction of NaH with the solvent and substrate. Allowing the reaction to proceed at room temperature provides sufficient energy for the cyclization to occur at a reasonable rate.

II. Cycloaddition Reactions: Building the Ring in a Single Step

Cycloaddition reactions offer an elegant and often stereocontrolled route to substituted thianes. These methods involve the formation of two new carbon-sulfur or carbon-carbon bonds in a concerted or stepwise manner.

A. Diels-Alder Reactions of Thiocarbonyl Compounds

The hetero-Diels-Alder reaction, employing a thiocarbonyl compound as the dienophile or diene, is a powerful tool for the synthesis of dihydrothioprans, which can be readily reduced to the corresponding thianes. Thioaldehydes and thioketones are highly reactive and are often generated in situ.

General Reaction Scheme:

diene Diene product Dihydrothiopyran diene->product thioaldehyde R-CH=S (Thioaldehyde) thioaldehyde->product reactant Thiane-1-oxide product 2-Acetoxythiane reactant->product reagents Acetic Anhydride reagents->reactant

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-oxothiane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle chemical reagents not only effectively but also safely, from initial use to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-oxothiane-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in authoritative safety data and best practices in chemical waste management.

Section 1: Compound Identification and Hazard Profile

Methyl 4-oxothiane-3-carboxylate (CAS No. 2689-68-1) is a sulfur-containing beta-keto ester.[1] A thorough understanding of its hazard profile is the foundation of its safe handling and disposal. The primary risks associated with this compound involve irritation to the eyes, skin, and respiratory system.[1]

Table 1: Hazard Summary for Methyl 4-oxothiane-3-carboxylate

Property Information Source
Chemical Name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester [1]
CAS Number 2689-68-1 [1]
GHS Hazard Statements Causes serious eye irritation. May cause respiratory irritation. Causes skin irritation. [1]
Precautionary Handling Avoid breathing vapors/mist. Wash skin thoroughly after handling. Use in a well-ventilated area. [1]
Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides. [1]

| Environmental Hazard | While specific data is limited, related sulfur-containing organic compounds can be harmful to aquatic life. Avoid release to the environment. |[2][3] |

Section 2: Immediate Safety Protocols

Before handling or preparing for disposal, adherence to the following safety protocols is mandatory. These measures are designed to mitigate the risks identified in the compound's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1] This is critical to prevent serious eye irritation.[1]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[1] Contaminated gloves must be disposed of after use in accordance with good laboratory practices.[4]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood.[1] If irritation is experienced or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[1]

Workstation Preparedness:

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[1]

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]

Section 3: Spill Management Workflow

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Neutralization and Cleanup
  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the immediate danger area.

  • Don PPE: Before addressing the spill, put on the full required PPE as described in Section 2.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[3] Use a non-reactive absorbent material like sand, diatomaceous earth, or a universal binder to cover the spill.[3][5]

  • Collect and Containerize: Carefully scoop the absorbed material using non-sparking tools into a suitable, sealable container clearly labeled as "HAZARDOUS WASTE" and including the chemical name.[5][6]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Materials: All contaminated materials, including absorbent, gloves, and cleaning supplies, must be placed in the designated hazardous waste container for professional disposal.[1]

Diagram: Spill Response Workflow

Spill_Response spill Spill Occurs assess Assess Scale & Risk spill->assess don_ppe Don Full PPE assess->don_ppe evacuate Evacuate Area (If Necessary) assess->evacuate contain Contain Spill (Prevent Spread & Entry to Drains) don_ppe->contain absorb Apply Inert Absorbent contain->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: A workflow for responding to a Methyl 4-oxothiane-3-carboxylate spill.

Section 4: Chemical Waste Management

The fundamental principle for disposing of Methyl 4-oxothiane-3-carboxylate is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or mixed with general refuse.

The Principle of Designated Disposal

This compound, along with its container, must be disposed of via an approved and licensed waste disposal plant or service.[1][7] This is the universal recommendation across all relevant safety data sheets. The rationale is to prevent the release of potentially ecotoxic substances into aquatic environments and to avoid introducing complex organic molecules into wastewater treatment systems that are not designed to handle them.

Waste Segregation

To prevent dangerous chemical reactions, it is imperative to segregate waste streams.[6][8]

  • Collect waste Methyl 4-oxothiane-3-carboxylate in its own designated, compatible container.

  • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizing agents.

Containerization and Labeling

Proper containerization is a regulatory requirement and a critical safety measure.[6]

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. Often, the original product container is suitable.[6]

  • Capping: The waste container must be kept tightly capped at all times, except when actively adding waste.[6] This prevents the release of vapors.

  • Labeling: From the moment the first drop of waste is added, the container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "Methyl 4-oxothiane-3-carboxylate".[6] If it is a mixture, the percentage of each component should be listed.[9]

Section 5: Step-by-Step Disposal Procedure

This protocol provides a direct, operational plan for moving the chemical from a laboratory reagent to a properly disposed waste product.

  • Waste Accumulation: Designate a specific, labeled hazardous waste container in your laboratory's Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation.[9]

  • Transferring Waste: Carefully transfer any unwanted Methyl 4-oxothiane-3-carboxylate, including material from spills, into the designated hazardous waste container.

  • Container Management: Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion. Once the container is full, or if waste has been accumulated for up to 12 months, it is ready for collection.[9]

  • Final Sealing and Decontamination: Securely cap the container. Wipe the exterior of the container to remove any residual chemical contamination.

  • Request for Collection: Arrange for collection by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][10] You will need to provide clear information about the waste, including its name and quantity.[8]

Diagram: Disposal Pathway Decision Logic

Disposal_Workflow decision decision start Generate Waste select_container Select & Prepare Compatible Container start->select_container end_node Waste Collected by Professional Service label_container Label with 'HAZARDOUS WASTE' & Chemical Name select_container->label_container add_waste Add Waste to Container label_container->add_waste is_full Container Full or Ready for Disposal? add_waste->is_full is_full->add_waste No seal_container Securely Seal Container & Decontaminate Exterior is_full->seal_container Yes store_saa Store in Designated SAA seal_container->store_saa request_pickup Submit Request for Hazardous Waste Pickup store_saa->request_pickup request_pickup->end_node

Caption: Decision logic for the proper disposal of Methyl 4-oxothiane-3-carboxylate.

References

  • Safety Data Sheet - NATURAL 2-METHYL-4-PROPYL-1,3-OXATHIANE. (2024, October 8). Axxence Aromatic GmbH. [Link]

  • Safety Data Sheet - 2-Methyl-4-n-propyl-1,3-oxathiane. (2024, February 24). Fisher Scientific. [Link]

  • MSDS of Methyl 4-aminothiophene-3-carboxylate Hydrochloride. (2025, December 27). Capot Chemical. [Link]

  • Safety Data Sheet - 2-Tropical Oxathiane 1% PG Natural. (2025, January 24). Advanced Biotech. [Link]

  • Complete Guide To Chemical Waste Disposal. (n.d.). Suttons Group. [Link]

  • Safety Data Sheet - Sulfur powder. (2023, May 17). Penta chemicals. [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. [Link]

Sources

Mastering the Safe Handling of Methyl 4-oxothiane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-oxothiane-3-carboxylate. Adherence to these protocols is critical for ensuring personnel safety and the integrity of your research. This document is designed to be a comprehensive resource, detailing the necessary personal protective equipment (PPE), handling procedures, and disposal plans.

Understanding the Hazard: A Proactive Approach to Safety

Methyl 4-oxothiane-3-carboxylate is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause serious eye irritation and may cause respiratory irritation.[1][2] A thorough understanding of these risks is the foundation of a safe laboratory environment.

Hazard Identification and GHS Classification:

Hazard StatementGHS ClassificationSource
Causes serious eye irritationEye Irrit. 2[1]
May cause respiratory irritationSTOT SE 3[1][2]
Causes skin irritationSkin Irrit. 2[2]

Given these classifications, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is a mandatory component of the experimental protocol.[3]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to minimizing exposure risk.[4][5] All personnel handling Methyl 4-oxothiane-3-carboxylate must be trained on the correct PPE protocols.

Core PPE Requirements:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable option for general splash hazards.[5][6] Gloves must be inspected before use and removed properly to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste.

  • Protective Clothing: A disposable, solid-front, back-tying lab coat or gown made of a low-permeability material is required to protect skin and personal clothing.[3]

  • Footwear: Closed-toe shoes are required in any laboratory setting. Perforated shoes, sandals, or similar footwear are not permitted.[7]

Respiratory Protection:

Work with Methyl 4-oxothiane-3-carboxylate should be conducted in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary.[8] Consult your institution's environmental health and safety (EHS) department for specific respirator requirements.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store Methyl 4-oxothiane-3-carboxylate in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep it away from incompatible materials, such as strong oxidizing agents.[9]

Handling Procedures

All handling of Methyl 4-oxothiane-3-carboxylate should be performed within a certified chemical fume hood to minimize inhalation exposure.[3]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure that an eyewash station and safety shower are readily accessible.[1] Line the work surface of the fume hood with absorbent bench paper.[10]

  • Personal Protective Equipment: Don the required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid material within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas) to handle the compound.

    • Avoid creating dust. If dust is generated, use a gentle sweeping motion to collect it, do not blow it.

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If working with flammable solvents, ensure there are no ignition sources present in the fume hood.[11]

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]

    • Decontaminate all work surfaces and equipment.[10][12]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Prep1 Verify fume hood certification Prep2 Locate safety shower & eyewash Prep1->Prep2 Prep3 Don appropriate PPE Prep2->Prep3 Handle1 Weigh and transfer solid Prep3->Handle1 Handle2 Prepare solution Handle1->Handle2 Clean1 Decontaminate work surfaces Handle2->Clean1 Clean2 Dispose of waste Clean1->Clean2 Clean3 Doff and dispose of PPE Clean2->Clean3 Clean4 Wash hands thoroughly Clean3->Clean4

Caption: Workflow for the safe handling of Methyl 4-oxothiane-3-carboxylate.

Emergency Procedures: Be Prepared

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[13]

Spill Response:

  • Evacuate the area and prevent entry.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomite, acid binders).[14]

  • Collect the absorbed material into a suitable, closed container for disposal.[6]

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with Methyl 4-oxothiane-3-carboxylate must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and other disposable materials should be placed in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[2]

By implementing these safety and handling protocols, you can create a secure environment for your research and personnel when working with Methyl 4-oxothiane-3-carboxylate.

References

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Advanced Biotech. (2025, January 24). Safety Data Sheet: 2-Tropical Oxathiane 1% PG Natural. Retrieved from [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Institutes of Health. PubChem Compound Summary for CID 27596, 1,4-Oxathiane. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.